2,3-Dichloro-N-methylmaleimide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-1-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOLPWAVSYVLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149981 | |
| Record name | Maleimide, 2,3-dichloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-61-1 | |
| Record name | 2,3-Dichloro-N-methylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleimide, 2,3-dichloro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyldichloromaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, 2,3-dichloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ARQ6B32V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: A Versatile Electrophilic Scaffold for Synthesis and Bioconjugation
An In-Depth Technical Guide to 2,3-Dichloro-N-methylmaleimide
This compound is a halogenated cyclic imide that has emerged as a powerful and versatile building block in both synthetic chemistry and the life sciences. As a member of the maleimide family, its core reactivity is centered on the electrophilic carbon-carbon double bond, making it a prime candidate for reactions with nucleophiles. However, the presence of two chlorine atoms profoundly influences its chemical behavior, creating a unique trifecta of reactivity: Michael addition, susceptibility to cross-coupling reactions, and participation in cycloadditions.
This guide, intended for researchers in chemistry and drug development, provides a comprehensive overview of this compound, detailing its fundamental properties, key reactions, and applications. We will delve into its utility as a covalent modifier of proteins and as a scaffold for the synthesis of complex, polysubstituted heterocyclic compounds, offering both mechanistic insights and practical experimental guidance.
Section 1: Core Chemical and Physical Properties
This compound is a solid at room temperature and is stable under recommended storage conditions.[1] Its core identifiers and physicochemical properties are essential for its effective use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 1123-61-1 | [2][3][4] |
| IUPAC Name | 3,4-dichloro-1-methylpyrrole-2,5-dione | [4] |
| Molecular Formula | C₅H₃Cl₂NO₂ | [2][3] |
| Molecular Weight | 179.99 g/mol | [2] |
| Melting Point | 94 - 96 °C | [1] |
| Appearance | Solid | [5] |
| Synonyms | N-Methyl-2,3-dichloromaleimide | [2][3][6] |
Section 2: Synthesis and Key Reaction Modalities
The synthetic utility of this compound stems from its multiple reactive sites. The electron-withdrawing nature of the two carbonyl groups and the two chlorine atoms renders the double bond highly electrophilic, while the carbon-chlorine bonds provide handles for metal-catalyzed transformations.
General synthetic routes to substituted maleimides often involve the condensation of a primary amine with maleic anhydride, followed by a cyclization/dehydration step.[7] For dihalomaleimides, palladium-catalyzed cross-coupling reactions offer a powerful method for creating unsymmetrical 3,4-disubstituted derivatives from a common starting material.[8]
The primary reaction pathways that make this compound a valuable tool are:
-
Thiol-Michael Addition: The compound readily reacts with thiols, such as the side chain of cysteine residues in proteins, via a conjugate addition mechanism. This forms a stable thioether bond, making it an effective tool for bioconjugation.[9][10]
-
Palladium-Catalyzed Cross-Coupling: The two vinyl chloride moieties can be sequentially or simultaneously substituted using various organometallic reagents (e.g., organoindium or organotin compounds) in the presence of a palladium catalyst.[8] This allows for the programmed installation of diverse alkyl, aryl, or heteroaryl groups.
-
Diels-Alder Reaction: As a potent dienophile, the maleimide core can participate in [4+2] cycloaddition reactions with conjugated dienes to form complex bicyclic structures.[11][12]
Section 3: Applications in Research and Drug Development
The unique reactivity profile of this compound makes it a valuable reagent in modern chemical biology and medicinal chemistry.
Covalent Probe and Inhibitor Development
The selective modification of proteins with small molecules is a cornerstone of chemical biology and drug discovery.[13] Functional amino acids, such as cysteine, often exhibit heightened nucleophilicity and can be targeted by reactive electrophiles.[13] Maleimides are among the most widely used electrophiles for targeting cysteine residues.[9][10]
This compound can be used to covalently label and inhibit proteins that rely on a functional cysteine for their activity. The presence of chlorine atoms can modulate the electrophilicity of the maleimide double bond, potentially fine-tuning its reactivity and selectivity. This strategy is central to the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action. The term "Magic Chloro" has been used to describe the profound, sometimes unexpected, improvements in potency and pharmacokinetic properties when a chlorine atom is introduced into a drug candidate.[14]
Scaffold for Synthesis of Bioactive Heterocycles
Heterocyclic compounds form the structural core of a vast number of approved drugs.[15] The ability to rapidly generate libraries of diverse, polysubstituted heterocycles is therefore a key objective in drug discovery. Using palladium-catalyzed cross-coupling reactions, this compound serves as an ideal starting point for creating highly decorated maleimide derivatives.[8] This allows for systematic exploration of the chemical space around the maleimide core, enabling the optimization of structure-activity relationships for new therapeutic agents.
Section 4: Experimental Protocol: Covalent Labeling of a Cysteine-Containing Peptide
This protocol provides a representative workflow for labeling a model peptide containing a single cysteine residue with this compound. This procedure is foundational for more complex applications, such as labeling proteins or developing activity-based probes.
Rationale: The reaction is performed in a phosphate buffer at a pH of ~7.4. This pH is a compromise: it is high enough to ensure a significant population of the cysteine thiol is in its more nucleophilic thiolate form (R-S⁻), but not so high as to promote significant hydrolysis of the maleimide ring. A slight excess of the maleimide reagent is used to drive the reaction to completion. The reaction is monitored by LC-MS to track the consumption of the starting peptide and the formation of the desired conjugate.
Materials:
-
Cysteine-containing peptide (e.g., Ac-Cys-Gly-NH₂)
-
This compound (DCMN)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Quenching reagent (e.g., 1 M Dithiothreitol, DTT)
-
LC-MS system for reaction monitoring
-
RP-HPLC system for purification
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the cysteine-containing peptide in the phosphate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 100 µL of the 1 mM peptide solution.
-
Add 12 µL of the 10 mM DCMN stock solution (this provides a 1.2-fold molar excess of the labeling reagent).
-
Vortex gently to mix. The final concentration of the peptide will be approximately 0.89 mM.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1 hour. Protect the reaction from light if working with fluorescently-tagged molecules.
-
-
Reaction Monitoring (Optional but Recommended):
-
At t=0 and t=60 min, take a 5 µL aliquot of the reaction mixture, dilute it 1:100 in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid), and analyze by LC-MS.
-
Look for the disappearance of the starting peptide mass and the appearance of a new mass corresponding to [Peptide + DCMN - HCl]. The reaction proceeds via an addition-elimination mechanism.
-
-
Quenching:
-
Once the reaction is complete, add a 10-fold molar excess of a quenching reagent like DTT to consume any remaining unreacted DCMN.
-
-
Purification:
-
Purify the labeled peptide from the reaction mixture using reverse-phase HPLC (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid.
-
-
Analysis and Storage:
-
Confirm the identity and purity of the final product by LC-MS and/or NMR spectroscopy.[16]
-
Lyophilize the pure fractions and store the labeled peptide at -20°C or -80°C.
-
Section 5: Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as acutely toxic and is fatal if swallowed.[6] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[1] It is a corrosive solid.[1][17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[18]
-
Handling: Avoid creating dust.[1] Do not eat, drink, or smoke when using this product.[1][18] Ensure thorough ventilation.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][18] Store locked up.[17][18]
-
Disposal: Dispose of waste material through a licensed professional waste disposal service.[1] Do not allow the product to enter drains.
Conclusion
This compound is far more than a simple halogenated derivative. It is a multifunctional chemical tool whose distinct reactive handles—the electrophilic double bond and the two vinyl chlorides—can be addressed with orthogonal reaction strategies. For drug discovery professionals and chemical biologists, it offers a robust platform for constructing covalent inhibitors, developing chemical probes, and synthesizing novel heterocyclic scaffolds. A thorough understanding of its properties, reactivity, and handling requirements is crucial to fully and safely exploit its significant potential in advancing scientific research.
References
- Synchem. This compound. URL: https://www.synchem.de/product/hs2-b008/2-3-dichloro-n-methylmaleimide
- Shanghai Witofly Chemical Co.,Ltd. This compound|1123-61-1. URL: https://www.witofly.com/proshow-2234976.html
- P&S Chemicals. Product information, this compound. URL: https://ps-chemicals.com/product/23-dichloro-n-methylmaleimide/
- PubChem. This compound | C5H3Cl2NO2 | CID 14293. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14293
- Safety Data Sheet. N-Methylmaleimide. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/389412
- Fisher Scientific. SAFETY DATA SHEET - N-Methylmaleimide. URL: https://www.fishersci.com/sds/02125/L00437
- Sigma-Aldrich. SAFETY DATA SHEET - N-methylmaleimide. URL: https://www.sigmaaldrich.com/sds/aldrich/389412
- Thermo Fisher Scientific. SAFETY DATA SHEET - N-Methylmaleimide. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/L00437_CN.pdf
- Sigma-Aldrich. SAFETY DATA SHEET - Poly(ethylene glycol) methyl ether maleimide. URL: https://www.sigmaaldrich.com/sds/aldrich/731765
- PubChemLite. This compound (C5H3Cl2NO2). URL: https://pubchemlite.deepchem.io/compound/14293
- Sigma-Aldrich. 2,3-Dichloro-N-phenylmaleimide 3876-05-9. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/652078
- Baud, M. G. J., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/29901874/
- CymitQuimica. CAS 541-59-3: Maleimide. URL: https://www.cymitquimica.com/cas/541-59-3
- Sigma-Aldrich. 2,3-Dibromo-N-methylmaleimide 99% 3005-27-4. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/595934
- ResearchGate. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies | Request PDF. URL: https://www.researchgate.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2 3-DICHLORO-N-PHENYLMALEIMIDE. URL: https://www.chemicalbook.com/ShowMSDSDetail.aspx?
- ChemicalBook. 3876-05-9(2 3-DICHLORO-N-PHENYLMALEIMIDE) Product Description. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717586.htm
- ResearchGate. Synthesis of the Formal Diels-Alder Adducts of N-substituted Dehydromaleimides and Anthracene. URL: https://www.researchgate.net/publication/228678280_Synthesis_of_the_Formal_Diels-Alder_Adducts_of_N-substituted_Dehydromaleimides_and_Anthracene
- Organic Chemistry Portal. Synthesis of maleimides. URL: https://www.organic-chemistry.org/synthesis/heterocycles/maleimides.shtm
- Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/25461720/
- The Royal Society of Chemistry. Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene. URL: https://www.rsc.
- Doveston, R. G., et al. (2021). Cooperative stabilisation of 14-3-3σ protein–protein interactions via covalent protein modification. Chemical Science (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc03889k
- Arkat USA. Diels-Alder cycloaddition reactions of 1,1-dichloro-2,3,4,5. URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2007/iii/as-2275jp/
- ResearchGate. Approaches to covalent protein modification in chemical biology and drug discovery. URL: https://www.researchgate.net/figure/Approaches-to-covalent-protein-modification-in-chemical-biology-and-drug-discovery-a_fig1_366164222
- Semantic Scholar. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. URL: https://www.semanticscholar.org/paper/Synthesis-of-substituted-N-phenylmaleimides-and-in-Hardy-Ghorbani/6d3d4b68427f7158c89c83691a3299c85589a117
- Dow, M., et al. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37014902/
- MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. URL: https://www.mdpi.com/1420-3049/29/17/3932
- MDPI. Current NMR Techniques for Structure-Based Drug Discovery. URL: https://www.mdpi.com/1422-0067/23/23/14981
- PubMed Central. Exploring of N-phthalimide-linked 1,2,3-triazole analogues with promising anti-SARS-CoV-2 activity: synthesis, biological screening, and molecular modelling studies. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11158025/
Sources
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. synchem.de [synchem.de]
- 3. This compound|1123-61-1-Shanghai Witofly Chemical Co.,Ltd [witofly.com]
- 4. pschemicals.com [pschemicals.com]
- 5. CAS 541-59-3: Maleimide | CymitQuimica [cymitquimica.com]
- 6. This compound | C5H3Cl2NO2 | CID 14293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Maleimide synthesis [organic-chemistry.org]
- 9. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Covalent protein modification: the current landscape of residue-specific electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis and Purification of 2,3-Dichloro-N-methylmaleimide
This guide provides a comprehensive, scientifically-grounded framework for the synthesis, purification, and characterization of 2,3-Dichloro-N-methylmaleimide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring a robust and reproducible methodology.
Introduction: The Significance of a Versatile Chemical Intermediate
This compound is a valuable reagent and building block in organic synthesis. The dichloromaleimide scaffold is utilized in the development of novel materials and as an intermediate for creating more complex molecules, including potential non-metallic oxidation catalysts.[1] The high reactivity of the carbon-carbon double bond and the susceptibility of the chlorine atoms to nucleophilic substitution make it a versatile platform for constructing a diverse range of chemical entities. This guide presents a reliable method for its preparation and purification to a high degree of purity, essential for subsequent applications.
Section 1: The Synthetic Rationale: A Mechanistic Perspective
The synthesis of this compound is fundamentally a two-stage process, often conducted in a single pot: the nucleophilic attack of a primary amine on an acid anhydride, followed by an intramolecular cyclization and dehydration to form the imide ring.
The Core Reaction: The process begins with the reaction between 2,3-Dichloromaleic anhydride and methylamine.[1][2]
-
Nucleophilic Acyl Addition: The lone pair of electrons on the nitrogen atom of methylamine (the nucleophile) attacks one of the electrophilic carbonyl carbons of the 2,3-Dichloromaleic anhydride. This opens the anhydride ring to form a maleamic acid intermediate, specifically N-methyl-2,3-dichloromaleamic acid.[3][4]
-
Intramolecular Cyclization (Imidization): The carboxylic acid group of the intermediate is then dehydrated, typically by heating in the presence of a dehydrating agent (like acetic anhydride) or simply by heating in a suitable solvent. This prompts an intramolecular nucleophilic attack by the amide nitrogen onto the carboxylic acid carbon, eliminating a molecule of water and forming the stable five-membered imide ring.[5][6]
The choice of methylamine as the nitrogen source is critical; as a primary amine, it possesses the two hydrogen atoms necessary for the formation of the intermediate amide and the subsequent elimination of water to form the imide.
Section 2: Synthesis Protocol: A Validated Step-by-Step Methodology
This protocol is designed to be self-validating, with clear checkpoints and expected observations. It is adapted from established procedures for the synthesis of similar N-substituted dichloromaleimides.[7]
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Purpose |
| 2,3-Dichloromaleic anhydride | 1122-17-4 | 166.95 g/mol | Starting Material |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 g/mol | Nitrogen Source |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | Solvent/Catalyst |
| Sodium Acetate (anhydrous) | 127-09-3 | 82.03 g/mol | Catalyst/Base |
| Deionized Water | 7732-18-5 | 18.02 g/mol | Precipitation |
| Ethanol | 64-17-5 | 46.07 g/mol | Recrystallization |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine 2,3-Dichloromaleic anhydride (16.7 g, 0.1 mol) and anhydrous sodium acetate (4.1 g, 0.05 mol) in glacial acetic acid (100 mL).
-
Reagent Addition: Begin stirring the mixture. Slowly add a solution of methylamine (8.5 mL of 40% solution in water, approx. 0.11 mol) dropwise via the dropping funnel over 20-30 minutes. An exothermic reaction will be observed.
-
Causality: Slow, dropwise addition is crucial to control the initial exothermic reaction between the amine and anhydride, preventing side reactions and ensuring a controlled temperature profile. A slight excess of the amine ensures complete consumption of the limiting anhydride reagent.
-
-
Reaction to Completion: After the addition is complete, heat the reaction mixture to 80-90°C using a heating mantle. Maintain this temperature with stirring for 2-3 hours.
-
In-Process Control: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting anhydride spot disappears.
-
Causality: Heating provides the necessary activation energy for the intramolecular cyclization and dehydration of the maleamic acid intermediate to form the final imide product.
-
-
Product Precipitation: Allow the reaction mixture to cool to room temperature. Pour the cooled, dark solution slowly into a beaker containing 500 mL of ice-cold deionized water while stirring vigorously.
-
Causality: this compound is an organic compound with low solubility in water. Pouring the reaction mixture into water causes the product to precipitate out of the solution, while the acetic acid, sodium acetate, and any excess methylamine remain dissolved in the aqueous phase.
-
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 100 mL) to remove residual acids and salts.
-
Drying: Dry the crude product in a vacuum oven at 50°C or air-dry to a constant weight. A light tan or off-white solid is the expected crude product.
Section 3: Purification via Recrystallization
Recrystallization is a powerful technique to purify solid compounds.[8] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures.[9]
Recrystallization Protocol
-
Solvent Selection: Ethanol is an effective solvent for the recrystallization of many maleimide derivatives.[7] It effectively dissolves the compound when hot and allows for good crystal recovery upon cooling.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate) with swirling. Continue to add small portions of hot ethanol until the solid has just completely dissolved.
-
Causality: Using the minimum amount of hot solvent is critical for maximizing the yield. Adding excess solvent will result in a significant portion of the product remaining dissolved even after cooling.[10]
-
-
Decoloration (Optional): If the hot solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil the solution for a few minutes.
-
Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[11] This step must be done carefully on a slightly cooled solution to prevent violent boiling over.
-
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.
-
Causality: Slow cooling promotes the formation of a pure crystalline lattice, excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure.[9]
-
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[11]
-
Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Dry the pure crystals in a vacuum oven at 50°C to a constant weight.
Section 4: Characterization and Quality Control
Post-synthesis, it is imperative to verify the identity and purity of the final product.
Analytical Data Summary
| Property | Expected Value | Method |
| Molecular Formula | C₅H₃Cl₂NO₂ | - |
| Molecular Weight | 179.99 g/mol | Mass Spectrometry |
| Appearance | White to light-yellow crystalline solid | Visual Inspection |
| Melting Point | ~115-118 °C (literature varies) | Melting Point Apparatus |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.15 (s, 3H, -NCH₃) | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~25 (-NCH₃), ~130 (Cl-C=C-Cl), ~165 (C=O) | NMR Spectroscopy |
Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and instrument calibration.
Expert Interpretation:
-
Melting Point: A sharp, narrow melting point range is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be very simple, showing a single sharp peak (a singlet) corresponding to the three equivalent protons of the methyl group attached to the nitrogen atom.[12][13] The absence of other signals confirms the high purity of the compound.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show three distinct signals: one for the methyl carbon, one for the two equivalent olefinic carbons attached to chlorine, and one for the two equivalent carbonyl carbons of the imide ring.[14]
Section 5: Safety and Hazard Management
All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,3-Dichloromaleic Anhydride: Causes serious eye irritation and may cause skin and respiratory irritation.[15][16] It is moisture-sensitive.
-
Methylamine: Flammable and toxic if inhaled. It causes skin irritation and serious eye damage.
-
Acetic Acid: Corrosive and causes severe skin burns and eye damage.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[17][18]
By adhering to this comprehensive guide, researchers can confidently synthesize and purify this compound with a high degree of success and purity, enabling its effective use in further scientific endeavors.
References
- Vertex AI Search Result. (2016). Improved procedure for the synthesis of N-substituted 3,4-dichloromaleimides. Google Cloud.
- PrepChem. (n.d.). Synthesis of 2,3-dichloro-N-(o-difluoromethoxyphenyl)maleimide. PrepChem.com.
- Fisher Scientific. (2015). SAFETY DATA SHEET: 2,3-Dichloromaleic anhydride, 97%. Fisher Scientific.
- Fisher Scientific. (2015). SAFETY DATA SHEET: 2,3-Dimethylmaleic anhydride. Fisher Scientific.
- Nagiyev, Y., & Zeynalov, E. (2023). Synthesis of N-Substituted Dichlormaleinimides and Their Testing as Potential Non-Metallic Oxidation Catalysts. In Advanced Polymer Structures. Apple Academic Press.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (n.d.). 2,3-Dichloro-N-phenylmaleimide. Sigma-Aldrich.
- Apollo Scientific. (2023). SAFETY DATA SHEET: 2,3-Dimethylmaleic anhydride. Apollo Scientific.
- Carl ROTH. (n.d.).
- Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. Chemistry LibreTexts.
- Wiley Online Library. (n.d.). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Wiley Online Library.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Chemguide. (n.d.). acid anhydrides with ammonia or primary amines. Chemguide.
- MIT Digital Lab Techniques Manual. (2010).
- YouTube. (2022). Recrystallization and Melting Point Analysis. YouTube.
- Semantic Scholar. (n.d.). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Semantic Scholar.
- YouTube. (2007).
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- YouTube. (2021).
- Organic Syntheses. (n.d.). N-Phenylmaleimide. Organic Syntheses Procedure.
- PubChem. (n.d.). Dichloromaleic anhydride. PubChem.
- ResearchGate. (2014). 1 H NMR spectra of 2,5-dichloro-3,6-bis-methylamino-[18][20]benzoquinone.
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. fishersci.com [fishersci.com]
- 16. Dichloromaleic anhydride | C4Cl2O3 | CID 70728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to 2,3-Dichloro-N-methylmaleimide: Properties, Reactivity, and Applications in Bioconjugation
Executive Summary
2,3-Dichloro-N-methylmaleimide is a potent chemical reagent distinguished by its highly electrophilic carbon-carbon double bond, a feature conferred by the two vicinal chlorine atoms. This structural motif renders it exceptionally reactive towards nucleophiles, most notably the thiol groups of cysteine residues within proteins and peptides. This guide provides a comprehensive technical overview of its physicochemical properties, delves into the mechanistic details of its reactivity, and presents its primary application as a superior tool for bioconjugation. We will explore the rationale behind its use in site-specific protein modification, provide detailed experimental protocols for its implementation, and discuss its broader utility in chemical biology and drug development. This document is intended for researchers and scientists seeking to leverage this powerful molecule for creating precisely engineered bioconjugates.
Physicochemical and Structural Properties
This compound is a derivative of maleimide, a five-membered heterocyclic imide. The presence of two electron-withdrawing chlorine atoms directly on the alkene bond is the defining structural feature, which dictates its chemical behavior.
| Property | Value | Source(s) |
| IUPAC Name | 3,4-dichloro-1-methylpyrrole-2,5-dione | [1] |
| Molecular Formula | C₅H₃Cl₂NO₂ | [1][2][3] |
| Molecular Weight | 179.99 g/mol | [1][2][4] |
| Monoisotopic Mass | 178.9540837 Da | [1][3] |
| CAS Number | 1123-61-1 | [1][2] |
| Appearance | Typically a white to off-white solid | N/A |
The core pyrrole-2,5-dione ring is planar, and the two carbonyl groups, along with the chlorine atoms, withdraw electron density from the double bond. This severe polarization makes the β-carbon exceptionally electrophilic and primed for nucleophilic attack.
The Chemistry of a Dichloro-Activated Alkene: Reactivity and Mechanism
The utility of this compound stems from its predictable yet highly favorable reactivity with thiols. This reaction is a cornerstone of modern bioconjugation chemistry.
The Thiol-Maleimide Reaction: A Michael Addition
The fundamental reaction is a Michael-type addition.[5][6] For this reaction to proceed efficiently, the thiol group (R-SH) of a cysteine residue must be in its deprotonated, more nucleophilic thiolate form (R-S⁻).[7][8] The reaction kinetics are therefore highly dependent on pH; operating at a pH slightly above the pKa of the cysteine thiol (typically ~8.5, but can vary based on the local protein environment) ensures a sufficient concentration of the reactive thiolate anion.[7][9]
The Dichloro-Advantage: Enhanced Reactivity and Versatility
Compared to standard N-substituted maleimides, the 2,3-dichloro substitution provides two key advantages:
-
Accelerated Kinetics: The potent electron-withdrawing effect of the two chlorine atoms drastically increases the electrophilicity of the double bond. This leads to significantly faster reaction rates with thiols, allowing for efficient conjugation at lower reagent concentrations or shorter reaction times.
-
Potential for Dual Reactivity: The chlorine atoms can act as leaving groups. After the initial Michael addition of a thiol, a second nucleophile can potentially displace one of the chlorine atoms. This opens the door for using this compound as a heterobifunctional or homobifunctional crosslinking agent, capable of linking two thiol-containing molecules.
The proposed reaction pathway is illustrated below. The initial, rapid Michael addition is followed by the potential for a slower, secondary substitution reaction.
Caption: Reaction mechanism of this compound with protein thiols.
Managing Side Reactions
While highly selective for thiols, experimenters must be aware of potential side reactions. The maleimide ring is susceptible to hydrolysis, particularly at pH values above 8.0, which opens the ring and renders the reagent inactive.[10] Therefore, a careful balance of pH is required to enable thiolate formation without promoting excessive hydrolysis.
Core Application: Site-Specific Protein Modification
The selective and efficient reaction with cysteine makes this compound a premier tool for site-specific protein modification, a critical process in diagnostics, therapeutics (e.g., antibody-drug conjugates), and basic research.[11]
The Rationale for Cysteine Targeting
Cysteine is often the amino acid of choice for targeted modification due to two key properties:
-
Low Natural Abundance: Cysteine is one of the least common amino acids, meaning a protein may have only one or a few surface-accessible cysteine residues, allowing for precise, site-specific labeling.[11]
-
Unique Nucleophilicity: The thiol side chain is highly nucleophilic at physiological pH, enabling chemoselective reactions that do not affect other amino acid residues.[8][12]
General Workflow for Protein Labeling
A typical labeling experiment follows a three-stage process: protein preparation, the conjugation reaction, and purification of the final product. Each step is critical for achieving a homogenous and active bioconjugate.
Caption: Standard experimental workflow for protein labeling with a maleimide reagent.
Detailed Experimental Protocol: Labeling of a Model Protein
This protocol provides a self-validating system for the conjugation of this compound to a protein containing accessible cysteine residues.
Materials:
-
Model Protein (e.g., BSA, which has one free cysteine, or an engineered antibody fragment)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
Protocol Steps:
-
Reagent Preparation:
-
Protein Solution: Prepare a 1-5 mg/mL solution of the protein in PBS. Causality: This concentration is high enough for efficient reaction but low enough to prevent aggregation.
-
TCEP Stock: Prepare a 100 mM stock solution of TCEP in water. Neutralize to ~pH 7.0 with 1 M NaOH. Store frozen in aliquots. Causality: TCEP is a non-thiol-based reducing agent, meaning it will not compete with the protein for the maleimide reagent. It effectively reduces any disulfide bonds to expose free thiols for conjugation.[10][11]
-
Maleimide Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This must be prepared fresh immediately before use. Causality: Maleimides are susceptible to hydrolysis in aqueous environments; preparing the stock in an anhydrous organic solvent and using it immediately maximizes its reactivity.
-
-
Protein Reduction:
-
To the protein solution, add the TCEP stock solution to a final concentration of 1 mM (a 20-50 fold molar excess over the protein's thiol content is typical).
-
Incubate at room temperature for 60 minutes. Causality: This step ensures all available cysteine residues are reduced and ready for conjugation.
-
-
Conjugation Reaction:
-
Immediately following reduction, add the freshly prepared 10 mM maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of maleimide over available thiol groups is a good starting point.
-
Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light. Causality: The molar excess drives the reaction to completion. Incubation conditions can be optimized; room temperature is faster, while 4°C can minimize protein degradation for sensitive targets.
-
-
Quenching (Optional but Recommended):
-
Add a quenching reagent like L-cysteine to a final concentration of 10 mM (a large excess over the initial maleimide concentration).
-
Incubate for 15 minutes. Causality: This step deactivates any unreacted this compound, preventing non-specific labeling during storage or subsequent steps.
-
-
Purification:
-
Equilibrate a desalting column with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the column to separate the labeled protein (which elutes first) from excess maleimide reagent and quenching agent.[13]
-
Collect the protein-containing fractions. Confirmation of successful conjugation can be achieved via mass spectrometry (observing the expected mass shift) or SDS-PAGE analysis.
-
Broader Synthetic Utility
Beyond bioconjugation, dihalomaleimides are valuable synthons in organic chemistry. They serve as versatile building blocks in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex, unsymmetrically 3,4-disubstituted maleimides.[14] They also participate in cycloaddition reactions, such as the Diels-Alder reaction, further expanding their utility in constructing complex molecular architectures.[15][16][17]
Conclusion
This compound is more than a standard maleimide reagent. Its dichloro-substituted alkene core provides enhanced reactivity and kinetic advantages for the rapid and efficient modification of cysteine residues. This property makes it an invaluable tool for researchers in drug development, chemical biology, and materials science. By understanding its underlying chemical principles and following robust, validated protocols, scientists can effectively harness its power to create precisely defined and functional bioconjugates for a vast array of applications.
References
- PubChem. This compound | C5H3Cl2NO2 | CID 14293. [Link]
- Shanghai Witofly Chemical Co.,Ltd. This compound|1123-61-1. [Link]
- PubChemLite. This compound (C5H3Cl2NO2). [Link]
- Wang, Z. et al. (2020). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. National Institutes of Health (NIH). [Link]
- Stephanopoulos, N. & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
- Secrest, P. (2017). Modification of cysteine. Washington University School of Medicine. [Link]
- ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [Link]
- Organic Chemistry Portal. Synthesis of maleimides. [Link]
- Nathani, R. I. et al. (2018). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. National Institutes of Health (NIH). [Link]
- ResearchGate. Synthesis of the Formal Diels-Alder Adducts of N-substituted Dehydromaleimides and Anthracene. [Link]
- Adumeau, P. et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. National Institutes of Health (NIH). [Link]
- Grim, J. C. et al. (2014). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. National Institutes of Health (NIH). [Link]
- Paulsen, C. E. & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery.
- Jack, R. W. et al. (2020).
- Royal Society of Chemistry. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]
- Royal Society of Chemistry.
- Reisz, J. A. et al. (2019). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. National Institutes of Health (NIH). [Link]
- ResearchGate. Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. [Link]
- Arkat USA, Inc. Diels-Alder cycloaddition reactions of 1,1-dichloro-2,3,4,5-tetraethylgermole and -stannole. [Link]
- Organic Syntheses. N-Phenylmaleimide. [Link]
Sources
- 1. This compound | C5H3Cl2NO2 | CID 14293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. PubChemLite - this compound (C5H3Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound|1123-61-1-Shanghai Witofly Chemical Co.,Ltd [witofly.com]
- 5. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maleimide synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. arkat-usa.org [arkat-usa.org]
An In-Depth Technical Guide to 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that a thorough understanding of a chemical entity's fundamental properties is paramount to its successful application in research and development. This guide is intended to provide a comprehensive technical overview of 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione, a molecule of significant interest due to its reactive nature and its role as a precursor to potentially bioactive compounds. We will delve into its chemical structure, synthesis, reactivity, and known biological implications, moving beyond a simple recitation of facts to explore the underlying chemical principles that govern its behavior. This document is structured to be a practical and insightful resource for professionals in the chemical and pharmaceutical sciences.
Physicochemical and Structural Characteristics
3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione, also known as N-methyl-2,3-dichloromaleimide, is a halogenated cyclic imide. Its core structure is a five-membered pyrrole ring, rendered electron-deficient by the presence of two carbonyl groups and two chlorine atoms. This electron deficiency is a key determinant of its chemical reactivity.
Table 1: Physicochemical Properties of 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione
| Property | Value | Source |
| CAS Number | 1123-61-1 | PubChem[1] |
| Molecular Formula | C₅H₃Cl₂NO₂ | PubChem[1] |
| Molecular Weight | 179.99 g/mol | PubChem[1] |
| Melting Point | 82-83 °C | CAS Common Chemistry |
| Appearance | White powder | ZHEJIANG JIUZHOU CHEM CO.,LTD |
| Purity | 99% | ZHEJIANG JIUZHOU CHEM CO.,LTD |
The structural arrangement of 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione, with its planar ring and electrophilic centers, is pivotal to its chemical behavior, particularly in reactions with nucleophiles and in cycloaddition processes.
Caption: Chemical structure of 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione.
Synthesis and Mechanistic Considerations
The synthesis of N-substituted maleimides is a well-established area of organic chemistry. The general and most common approach involves a two-step process starting from maleic anhydride and a primary amine. This methodology can be adapted for the synthesis of 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione from dichloromaleic anhydride and methylamine.
The reaction proceeds through an initial nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a maleamic acid intermediate. Subsequent dehydration, typically promoted by a dehydrating agent such as acetic anhydride or by thermal means, induces cyclization to form the imide ring.
Caption: General synthesis pathway for 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione.
A study on the synthesis of the N-phenyl analogue, 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, demonstrated that this reaction can be efficiently carried out using microwave irradiation, significantly reducing the reaction time compared to conventional heating.[2][3] This suggests that a similar microwave-assisted approach could be highly effective for the synthesis of the N-methyl derivative.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the N-methyl protons. Based on data for other N-alkyl maleimides, this singlet would likely appear in the range of 2.5-3.5 ppm.
¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals: one for the methyl carbon, one for the two equivalent carbonyl carbons, and one for the two equivalent vinylic carbons attached to the chlorine atoms. The carbonyl carbons are expected to resonate at a low field (around 160-170 ppm), while the vinylic carbons would appear in the olefinic region (around 130-140 ppm). The methyl carbon signal would be found at a much higher field.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 160 - 170 |
| C-Cl | 130 - 140 |
| N-CH₃ | 20 - 30 |
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups of the imide functionality, typically appearing in the region of 1700-1780 cm⁻¹. Other notable absorptions would include C-N stretching and C-Cl stretching vibrations.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (179.99 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at m/z values corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.
Reactivity and Synthetic Utility
The chemical reactivity of 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione is dominated by the electrophilic nature of the dichlorinated double bond and the carbonyl groups. This makes it a versatile building block in organic synthesis.
Nucleophilic Substitution
The chlorine atoms on the pyrrole ring are susceptible to nucleophilic substitution, particularly with soft nucleophiles. This reactivity allows for the introduction of a variety of functional groups at the 3- and 4-positions of the pyrrole ring. For instance, reaction with primary amines can lead to the formation of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which have been investigated for their biological activity.[4][5]
Caption: Nucleophilic substitution on the dichloromaleimide ring.
Cycloaddition Reactions
The electron-deficient double bond of the maleimide ring system is an excellent dienophile in Diels-Alder reactions and can also participate in other cycloaddition reactions. These reactions provide a powerful tool for the construction of complex polycyclic systems. The reaction of N-substituted maleimides with dienes is a well-established method for the synthesis of bicyclic compounds.[6]
Biological and Toxicological Profile
Biological Activity
While specific biological activity data for 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione is limited, the broader class of N-substituted maleimides and their derivatives have shown a wide range of biological activities. Derivatives of 3,4-dichloro-1H-pyrrole-2,5-dione have been synthesized and investigated as potential anticancer agents and tyrosine kinase inhibitors.[4][5] Furthermore, other 1H-pyrrole-2,5-dione derivatives have been studied as cholesterol absorption inhibitors.[7] The core structure is considered a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.[8]
Toxicological Information
Toxicological data for 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione is not extensively documented. However, information from supplier safety data sheets indicates that the compound is classified as "fatal if swallowed". As with all halogenated organic compounds, it should be handled with appropriate personal protective equipment in a well-ventilated area.
Experimental Protocols
The following is a generalized, illustrative protocol for the synthesis of 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione, based on established methods for the synthesis of N-substituted maleimides.[9][10] This protocol should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Formation of N-methyl-2,3-dichloromaleamic acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dichloromaleic anhydride (1 equivalent) in a suitable aprotic solvent (e.g., diethyl ether or acetone) at room temperature.
-
Slowly add a solution of methylamine (1 equivalent) in the same solvent to the stirred solution of the anhydride. The addition should be done cautiously as the reaction can be exothermic.
-
Stir the resulting suspension at room temperature for 1-2 hours.
-
Collect the precipitated N-methyl-2,3-dichloromaleamic acid by vacuum filtration and wash with cold solvent.
-
Dry the intermediate product under vacuum.
Step 2: Cyclodehydration to 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione
-
In a round-bottom flask, suspend the dried N-methyl-2,3-dichloromaleamic acid (1 equivalent) in acetic anhydride (used as both solvent and dehydrating agent).
-
Add anhydrous sodium acetate (catalytic amount) to the suspension.
-
Heat the mixture with stirring (e.g., in a water bath or oil bath) until the solid dissolves.
-
Continue heating for a specified period (e.g., 1-2 hours) to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and then pour it into ice-water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of a non-polar solvent (e.g., petroleum ether) to remove any residual acetic anhydride.
-
Dry the final product, 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione, under vacuum.
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Conclusion
3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione is a reactive and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its electron-deficient nature makes it a valuable substrate for a variety of chemical transformations, enabling the synthesis of more complex and potentially bioactive molecules. While a comprehensive dataset on its properties is still emerging, this guide provides a solid foundation for its handling, synthesis, and application in a research and development setting. As with any reactive chemical, appropriate safety precautions are essential. Further research into the specific biological activities and toxicological profile of this compound is warranted to fully realize its potential.
References
- Al-Azzawi, A. M. (2019). Synthesis and biological activity of some maleimide derivatives. Journal of Basrah Researches (Sciences), 45(1).
- Smolecule. (2023, August 15). 3,4-Dichloro-1H-pyrrole-2,5-dione.
- Kozma, V., & Szőllősi, G. (2022). Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids. The Royal Society of Chemistry.
- Maleimides in Polymer Science. (Year not available).
- Google Patents. (Patent Date). Synthesis of N- alkyl substituted maleimide.
- ResearchGate. (2025, August 6).
- Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. N-Phenylmaleimide. Organic Syntheses.
- Lima, J. A. F., Sousa, J. F., Siqueira, F. S., et al. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. Journal of Analytical & Pharmaceutical Research, 7(5), 641-644.
- Sigma-Aldrich. 3,4-dichloro-1-methyl-1h-pyrrole-2,5-dione.
- ResearchGate.
- ChemicalBook. Maleimide(541-59-3) 1H NMR spectrum.
- Chemdiv. Compound 3,4-dichloro-1-(2-methylphenyl)-1H-pyrrole-2,5-dione.
- Lima, J. A. F., Sousa, J. F., Siqueira, F. S., et al. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. Journal of Analytical & Pharmaceutical Research, 7(5).
- BLDpharm. 1193-54-0|3,4-Dichloro-1H-pyrrole-2,5-dione.
- MDPI. (Year not available).
- National Institutes of Health. Reductive Heck Reactions of N-Methyl-substituted Tricyclic Imides.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (Year not available). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry.
- CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- National Institutes of Health. (Year not available). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones.
- PubMed. (2019, April 10). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones.
- PubMed. (2018, May 1).
- MDPI. (Year not available). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids.
- PubChem. 2,3-Dichloro-N-methylmaleimide.
- Sheehan, J. C., & Cruickshank, P. A. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses.
- ResearchGate. (2019, April).
- ResearchGate. (2020, February 9). Please suggest best process for N-methyl pyrrole synthesis ?
- Lynch, D. M., & Crovetti, A. J. (1972). Reactions of dichloromaleimides with alcohols, phenols, and thiols. Journal of Heterocyclic Chemistry, 9(5), 1027-1032.
Sources
- 1. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 3,4-Dichloro-1H-pyrrole-2,5-dione | 1193-54-0 [smolecule.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Mechanism of Action of 2,3-Dichloro-N-methylmaleimide with Thiols
This guide provides a comprehensive technical overview of the chemical interactions between 2,3-dichloro-N-methylmaleimide and thiol-containing molecules. It is intended for researchers, scientists, and drug development professionals who are leveraging this chemistry for applications such as bioconjugation, proteomics, and the development of antibody-drug conjugates (ADCs). We will delve into the core reaction mechanism, explore the kinetics and influencing factors, detail experimental protocols for characterization, and discuss the implications of this chemistry in modern molecular sciences.
Introduction: The Unique Reactivity of Dichloromaleimides
The covalent modification of thiol groups, particularly the side chains of cysteine residues in proteins, is a cornerstone of bioconjugation chemistry.[1] Among the various thiol-reactive reagents, maleimides are widely utilized due to their high chemoselectivity and rapid reaction rates under physiological conditions.[2][3] The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the electron-deficient carbon-carbon double bond of the maleimide ring, forming a stable thioether bond.[3][4]
This compound represents an advancement in this class of reagents, offering distinct reactivity profiles compared to its non-halogenated counterparts. The two chlorine atoms significantly enhance the electrophilicity of the maleimide double bond, leading to faster reaction kinetics. More importantly, they introduce a subsequent reaction pathway—elimination—that can be exploited for novel applications such as disulfide bond re-bridging and the creation of more stable bioconjugates.
The Core Reaction Mechanism: A Two-Step Process
The interaction of this compound with a thiol (R-SH) is not a simple one-step addition. It is a sequential process involving an initial Michael addition followed by one or more elimination steps.
Step 1: Nucleophilic Michael Addition
The reaction is initiated by the nucleophilic attack of a thiolate anion (R-S⁻) on one of the carbons of the C=C double bond in the maleimide ring.[4] This is a classic Michael addition reaction. The rate of this reaction is pH-dependent, as the concentration of the more nucleophilic thiolate anion increases with pH.[5] However, at pH values above 7.5, the competing reaction with amines can become more significant.[5] For most applications involving proteins, a pH range of 6.5 to 7.5 provides an optimal balance of thiol reactivity and selectivity.[3][5]
The initial product of this addition is a succinimide intermediate where the thiol is attached to one carbon and a chlorine atom to the adjacent carbon.
Step 2: Elimination of Hydrogen Chloride (HCl)
Following the initial addition, a spontaneous elimination of a chlorine atom and a proton from the adjacent carbon occurs, leading to the reformation of a double bond. This results in a monochloro-substituted maleimide-thiol adduct. This elimination reaction is rapid and is driven by the formation of a more stable, conjugated system.
Potential for a Second Addition and Cross-Linking
The resulting monochloro-maleimide derivative is still an electrophile and can react with a second thiol molecule. This opens up the possibility of cross-linking two thiol-containing molecules. In the context of antibody-drug conjugates (ADCs), this property is ingeniously used to re-bridge the interchain disulfide bonds of an antibody after their initial reduction.[6] This leads to more homogeneous and stable ADCs.[6]
The reaction with a second thiol proceeds through another Michael addition followed by the elimination of the second chlorine atom, ultimately forming a dithio-substituted maleimide.
Visualizing the Reaction Pathway
The following diagram illustrates the sequential reaction mechanism of this compound with thiols.
Caption: Reaction pathway of this compound with thiols.
Factors Influencing the Reaction
Several parameters critically affect the outcome of the reaction between this compound and thiols. Careful control of these factors is essential for achieving the desired product with high yield and purity.
| Parameter | Effect on Reaction | Recommended Range/Considerations |
| pH | Influences the concentration of the reactive thiolate anion. Higher pH increases the reaction rate but can also increase hydrolysis of the maleimide ring and reaction with amines.[5] | 6.5 - 7.5 for optimal thiol selectivity.[3][5] |
| Stoichiometry | The molar ratio of the dichloromaleimide to thiol will determine the final product. An excess of dichloromaleimide will favor the monochloro-adduct, while a 1:2 ratio (dichloromaleimide:thiol) will favor the dithio-adduct (cross-linking). | Carefully controlled based on the desired outcome. For disulfide re-bridging, a slight excess of the dichloromaleimide is often used. |
| Temperature | Higher temperatures generally increase the reaction rate. | Room temperature is typically sufficient for most applications. |
| Solvent | Polar aprotic solvents like DMF and DMSO can facilitate the reaction.[5] For biological applications, aqueous buffers are commonly used. | Aqueous buffers (e.g., PBS) are standard for protein modifications. Co-solvents may be needed for poorly soluble reagents. |
Stability of the Thiol-Maleimide Adduct: The Hydrolysis Challenge
A significant consideration in the use of maleimide chemistry is the stability of the resulting succinimide ring. The thioether adduct can undergo hydrolysis, leading to the opening of the succinimide ring.[7][8][9] This can be problematic in biological systems, as it can lead to the loss of the conjugated molecule.
The adducts formed from dichloromaleimides can also undergo hydrolysis. However, the nature of the final dithio-adduct in cross-linking applications may confer additional stability against retro-Michael reactions.[10][11] The rate of hydrolysis is pH-dependent, with higher pH leading to faster hydrolysis.[11]
Experimental Protocols for Studying the Reaction
To investigate the reaction of this compound with thiols, a combination of analytical techniques is employed.
Monitoring Reaction Progress with UV-Vis Spectroscopy
Principle: The consumption of the maleimide can be monitored by the decrease in its absorbance at around 300 nm.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the thiol-containing molecule (e.g., glutathione, cysteine-containing peptide) in a reaction buffer (e.g., PBS, pH 7.4).
-
Initiate the reaction by mixing the reactants in a quartz cuvette.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the decrease in absorbance at the λmax of the maleimide over time.
-
The reaction rate can be determined by fitting the absorbance data to a suitable kinetic model.
Product Characterization with Mass Spectrometry
Principle: Mass spectrometry (MS) is used to confirm the identity of the reaction products by determining their precise molecular weights.
Protocol:
-
After the reaction is complete, quench the reaction if necessary.
-
Desalt the sample using a suitable method (e.g., zip-tip, dialysis) to remove buffer salts and unreacted reagents.
-
Analyze the sample using an appropriate mass spectrometer (e.g., ESI-MS, MALDI-TOF).
-
The observed mass of the product should correspond to the theoretical mass of the expected adduct (mono- or dithio-substituted).
Workflow for Product Analysis
The following diagram outlines a typical workflow for the analysis of the reaction products.
Caption: A typical workflow for the analysis of reaction products.
Applications in Drug Development and Research
The unique reactivity of this compound has led to its adoption in several cutting-edge applications.
-
Antibody-Drug Conjugates (ADCs): The ability to re-bridge disulfide bonds in antibodies after reduction makes dichloromaleimides valuable for creating more homogeneous and stable ADCs with a defined drug-to-antibody ratio (DAR).[6][12][13]
-
Proteomics and Chemical Biology: As highly reactive thiol-selective probes, they can be used to label and identify cysteine-containing proteins in complex biological samples.[14][15] Their rapid kinetics are advantageous for capturing transiently exposed thiols.
-
Peptide Stapling and Macrocyclization: The ability to cross-link two thiols can be used to cyclize peptides, which can enhance their stability and biological activity.[16]
Conclusion
This compound is a powerful reagent for the selective modification of thiols. Its enhanced reactivity and unique two-step reaction mechanism, involving Michael addition and subsequent elimination, offer significant advantages over traditional maleimides, particularly for applications requiring disulfide bond re-bridging and the formation of highly stable bioconjugates. A thorough understanding of the reaction mechanism, kinetics, and the influence of experimental parameters is crucial for the successful implementation of this chemistry in research and drug development. By carefully controlling the reaction conditions and utilizing appropriate analytical techniques for characterization, researchers can fully exploit the potential of this compound to create novel and effective molecular tools and therapeutics.
References
- Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Journal of Proteome Research, 2017. [Link]
- Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxid
- Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation. Journal of Proteome Research. [Link]
- Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjug
- minireview: addressing the retro-michael instability of maleimide bioconjug
- Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing, 2013. [Link]
- Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. PMC - NIH. [Link]
- Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. PMC - NIH, 2014. [Link]
- Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.
- Mechanisms of Alkyl and Aryl Thiol Addition to N-Methylmaleimide. PubMed, 2018. [Link]
- Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjug
- Micro- and mid-scale maleimide-based conjugation of cytotoxic drugs to antibody hinge region thiols for tumor targeting. PubMed. [Link]
- Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjug
- Modific
- Thiol Reactive Probes and Chemosensors. MDPI. [Link]
- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central. [Link]
- Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates.
- Modification of cysteine residues by N-ethylmaleimide inhibits annexin II tetramer mediated liposome aggreg
- Proteomics: Concepts and applications in human medicine. PMC - NIH. [Link]
- Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery.
Sources
- 1. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. communities.springernature.com [communities.springernature.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Micro- and mid-scale maleimide-based conjugation of cytotoxic drugs to antibody hinge region thiols for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
Solubility Profile of 2,3-Dichloro-N-methylmaleimide: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3-Dichloro-N-methylmaleimide is a key chemical intermediate whose utility in synthesis and material science is critically dependent on its behavior in solution. A thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation development. However, publicly available quantitative solubility data for this compound is notably scarce. This guide addresses this knowledge gap not by presenting pre-existing data, but by providing a robust framework for predicting and experimentally determining its solubility in a range of common organic solvents.
As a Senior Application Scientist, my objective is to equip researchers with the foundational principles and practical methodologies to confidently assess the solubility of this compound. We will explore the theoretical underpinnings of solubility, leveraging concepts like Hansen Solubility Parameters (HSP) to build a predictive profile. This theoretical analysis is complemented by a detailed, field-proven experimental protocol for generating reliable, quantitative solubility data.
Introduction to the Solute: this compound
This compound is a derivative of maleimide, characterized by a cyclic imide core, two chlorine atoms substituted on the carbon-carbon double bond, and an N-methyl group. This unique combination of functional groups dictates its chemical reactivity and, pivotally, its interactions with various solvents.
2.1 Chemical Identity
-
IUPAC Name: 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione[1]
-
Synonyms: N-Methyl-2,3-dichloromaleimide[2]
-
Molecular Structure:
2.2 Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂NO₂ | [1][3][5] |
| Molecular Weight | 179.99 g/mol | [1][3] |
| Physical Form | Solid (predicted) | |
| XlogP (Predicted) | 1.2 | [1] |
Theoretical Framework for Solubility Prediction
The core principle "like dissolves like" governs solubility, but a more quantitative approach is required for reliable prediction. Hansen Solubility Parameters (HSP) offer a powerful system for this, dissecting the total cohesive energy of a substance into three distinct components representing the primary intermolecular forces.[6][7][8]
3.1 Hansen Solubility Parameters (HSP) The total Hansen parameter (δt) is derived from three components, measured in MPa⁰.⁵:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
For a solute to dissolve in a solvent, their HSP values must be similar. The "distance" (Ra) between the HSP coordinates of the solute and solvent in 3D Hansen space can be calculated; a smaller Ra indicates higher affinity and probable solubility.[9]
3.2 Estimated HSP Profile for this compound While experimentally determined HSP values for this specific molecule are unavailable, we can infer a qualitative profile by analyzing its structure:
-
Dispersion (δD): The molecule has a compact cyclic core and a relatively small alkyl group. Its δD is expected to be moderate.
-
Polar (δP): The presence of two carbonyl groups in the imide ring and two electronegative chlorine atoms creates significant bond dipoles, resulting in a high permanent dipole moment. Therefore, its δP value is predicted to be high .
-
Hydrogen Bonding (δH): The molecule contains lone pairs on its oxygen and nitrogen atoms, making it a hydrogen bond acceptor. However, it lacks acidic protons and cannot act as a hydrogen bond donor. Its δH value is therefore predicted to be low to moderate .
This profile—high δP, low-to-moderate δH —is the key to selecting appropriate solvents.
Predicted Solubility in Common Organic Solvents
Based on the estimated HSP profile, we can classify solvents into tiers of predicted solubility for this compound.
4.1 High Solubility Predicted Solvents in this category are expected to have a close HSP match, particularly with high polar components and low-to-moderate hydrogen bonding capabilities.
-
Ketones (e.g., Acetone, 2-Butanone): These are polar aprotic solvents with strong dipole moments and hydrogen bond accepting capabilities, making them excellent candidates.
-
Esters (e.g., Ethyl Acetate): Similar to ketones, they are polar aprotic and should effectively solvate the molecule.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Their polarity and ability to interact via dispersion and dipole forces suggest good solubility.
-
Ethers (e.g., Tetrahydrofuran (THF), Dioxane): These polar aprotic solvents are generally good solvents for moderately polar compounds.
4.2 Moderate Solubility Predicted These solvents have a partial mismatch in their HSP values but may still dissolve the compound to a useful extent.
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol): These are polar protic solvents. While their polarity is beneficial, their strong hydrogen-bonding networks (high δH) represent a mismatch. Furthermore, studies on similar N-substituted maleimides have shown that solvolysis (ring-opening) can occur in alcoholic solvents, which may complicate their use.[10]
-
Nitriles (e.g., Acetonitrile): A highly polar aprotic solvent that is likely to be a good solvent.
4.3 Low to Negligible Solubility Predicted A significant HSP mismatch will likely result in poor solubility.
-
Non-polar Aliphatic Solvents (e.g., Hexane, Heptane, Cyclohexane): These solvents lack both polarity and hydrogen bonding capabilities, making them very poor choices.[10]
-
Aromatic Solvents (e.g., Toluene, Benzene): While less non-polar than alkanes, their low δP and δH values make them unlikely to be effective solvents.[10]
-
Water: The extremely high δH and strong hydrogen-bonding network of water create a significant energetic penalty for solvating a molecule that cannot fully participate as a donor, predicting very low aqueous solubility.
Experimental Protocol: Gold-Standard Solubility Determination
To move from prediction to quantitative fact, a robust experimental method is necessary. The Shake-Flask Method is the internationally recognized standard for determining the thermodynamic solubility of a compound.
5.1 Rationale and Causality The objective of this protocol is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures the measured concentration represents the true thermodynamic solubility limit at a given temperature, not a less stable, supersaturated state. Each step is designed to achieve and maintain this equilibrium reliably.
5.2 Workflow for Shake-Flask Solubility Determination
Sources
- 1. This compound | C5H3Cl2NO2 | CID 14293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vdoc.pub [vdoc.pub]
- 3. synchem.de [synchem.de]
- 4. This compound|1123-61-1-Shanghai Witofly Chemical Co.,Ltd [witofly.com]
- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Reactivity of 2,3-Dichloro-N-methylmaleimide with Cysteine Residues
Abstract
The selective modification of cysteine residues in proteins is a cornerstone of modern bioconjugation, enabling the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs), the creation of novel research tools, and the structural analysis of protein complexes. Among the arsenal of thiol-reactive reagents, 2,3-dichloro-N-methylmaleimide stands out due to its bifunctional nature, offering unique opportunities for stable and irreversible bioconjugation and cross-linking. This guide provides a comprehensive technical overview of the reactivity of this compound with cysteine residues, delving into the underlying chemical mechanisms, reaction kinetics, experimental considerations, and key applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemistry in their work.
Introduction: The Need for Advanced Cysteine Bioconjugation
Cysteine is an attractive target for site-specific protein modification due to the unique nucleophilicity of its thiol side chain and its relatively low natural abundance in proteins.[1][2] The most common reagents for cysteine modification are maleimides, which react via a Michael addition to form a thioether bond.[3][4][5] This reaction is highly selective for thiols under mild physiological conditions (pH 6.5-7.5).[4][][7][8]
However, the classic maleimide-thiol adduct, a thiosuccinimide, suffers from a critical instability: it can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[4][9][][11] This is particularly problematic in the in vivo environment, where high concentrations of endogenous thiols like glutathione can lead to payload exchange, reducing therapeutic efficacy and causing off-target toxicity.[5][]
This limitation has driven the development of "next-generation" maleimides designed to form more stable, irreversible linkages. 2,3-Dihalo-substituted maleimides, such as this compound, represent a significant advancement in this area. Their unique reactivity profile not only overcomes the stability issues of traditional maleimides but also opens the door to novel applications like protein cross-linking.[12][13]
The Chemistry of the Thiol-Dichloromaleimide Reaction
The reaction of this compound with a cysteine residue is a two-step process that results in a highly stable, irreversible covalent bond.
Reaction Mechanism
The overall reaction proceeds through an initial Michael addition followed by the elimination of HCl, a process known as addition-elimination.
-
Michael Addition: The reaction is initiated by the nucleophilic attack of the deprotonated cysteine thiol (thiolate anion) on one of the carbons of the maleimide's double bond. This is the rate-determining step and is analogous to the reaction with standard maleimides.
-
Elimination: Following the initial addition, a rapid elimination of a chloride ion occurs, which regenerates the carbon-carbon double bond. This forms a mon-chloro-substituted maleimide intermediate.
-
Second Reaction/Cross-linking: The resulting product is still a potent Michael acceptor. If a second cysteine residue is in close proximity, it can react with the intermediate in a similar addition-elimination fashion, displacing the second chloride and forming a stable, covalent cross-link.[12][13] If no second thiol is available, the remaining chloro-substituted maleimide can react with other nucleophiles or be hydrolyzed.
The key advantage of this mechanism is that the final product is a thiosuccinimide that is not susceptible to the retro-Michael reaction, leading to a much more stable conjugate compared to those formed with traditional maleimides.[14]
Sources
- 1. Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 3. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. communities.springernature.com [communities.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Predictive Spectroscopic Guide to 2,3-Dichloro-N-methylmaleimide for Advanced Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2,3-Dichloro-N-methylmaleimide is a halogenated derivative of N-methylmaleimide, a class of compounds widely utilized in biochemical and pharmaceutical research as covalent modifiers and synthetic building blocks. Precise structural characterization is paramount for ensuring purity, understanding reactivity, and confirming identity in complex biological and chemical systems. This guide provides a detailed predictive analysis of the key spectroscopic properties of this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this document synthesizes data from structurally analogous compounds and first principles to offer a robust, predictive framework for its characterization.
Introduction: The Need for Predictive Spectroscopic Analysis
This compound presents a unique structure where the olefinic protons of the maleimide ring are substituted with chlorine atoms. This modification significantly alters the molecule's electronic properties and, consequently, its spectroscopic signature. While N-substituted maleimides are common, the specific 2,3-dichloro variant is less characterized in public literature. For scientists synthesizing or utilizing this compound, a reliable set of expected spectral data is critical for reaction monitoring, quality control, and structural verification.
This guide addresses this need by providing a detailed, predictive analysis based on the well-documented spectra of analogous compounds, primarily N-methylmaleimide and dichloromaleic anhydride . By understanding how the N-methyl group and the dichloro-substituted ring independently influence the spectra, we can construct a highly accurate, composite prediction for the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to be remarkably simple. The maleimide ring's C2 and C3 positions lack protons, meaning the characteristic vinyl proton signals seen in N-methylmaleimide (typically around 6.7-6.8 ppm) will be absent.[1][2] The only proton-containing moiety is the N-methyl group.
Expected Signal:
-
A sharp singlet at approximately 3.0-3.2 ppm. This signal corresponds to the three equivalent protons of the N-methyl group (N-CH₃). In the parent N-methylmaleimide, this peak appears around 2.99 ppm. The electron-withdrawing effect of the two chlorine atoms on the ring is expected to induce a slight downfield shift.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~3.1 ppm | Singlet (s) | 3H | N-CH₃ |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for similar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans should provide an excellent signal-to-noise ratio for this simple spectrum.
-
Relaxation Delay (d1): A 1-2 second delay is sufficient.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three unique carbon environments in the molecule. The chemical shifts are predicted by comparing the spectrum of N-methylmaleimide with that of dichloromaleic anhydride.[3][4]
-
N-Methyl Carbon (N-CH₃): This signal is expected to appear in the upfield region, typical for sp³-hybridized carbons. In N-methylmaleimide, this peak is found at ~24 ppm. This position should be largely unaffected by the chlorine substitution on the remote double bond.
-
Olefinic Carbons (C2 & C3): In N-methylmaleimide, the vinyl carbons (C=C) appear at ~134 ppm.[5] However, the substitution of hydrogen with highly electronegative chlorine atoms will cause a significant downfield shift. In dichloromaleic anhydride, these carbons are observed at ~132.5 ppm.[3] A similar value is predicted for the target molecule.
-
Carbonyl Carbons (C1 & C4): The two equivalent carbonyl carbons in N-methylmaleimide resonate at ~171 ppm. The electron-withdrawing chlorine atoms are expected to deshield the carbonyl carbons, shifting them further downfield. In dichloromaleic anhydride, the carbonyl signal is at ~160 ppm. The nitrogen atom in the imide will likely shift this value slightly, and a prediction in the range of 165-170 ppm is reasonable.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) | Assignment | Justification |
| ~24 ppm | N-CH₃ | Based on N-methylmaleimide data. |
| ~133 ppm | C2, C3 (C=C) | Based on dichloromaleic anhydride data. |
| ~167 ppm | C1, C4 (C=O) | Interpolated from N-methylmaleimide and dichloromaleic anhydride data. |
Diagram 1: Structural Assignment for NMR
Caption: Labeled structure of this compound for ¹³C NMR correlation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key absorptions will be from the carbonyl groups and the carbon-carbon double bond.
Cyclic imides are known to exhibit two distinct carbonyl stretching bands, corresponding to symmetric and asymmetric stretching modes.[6]
Predicted Key IR Absorptions:
-
~1780-1795 cm⁻¹ (Asymmetric C=O Stretch): This is the higher frequency, weaker intensity carbonyl band.
-
~1710-1725 cm⁻¹ (Symmetric C=O Stretch): This is the lower frequency, stronger intensity carbonyl band. The presence of electronegative chlorine atoms on the adjacent double bond typically increases the frequency of the carbonyl stretch compared to unsubstituted maleimides.
-
~1600-1620 cm⁻¹ (C=C Stretch): The carbon-carbon double bond stretch is expected in this region. Its intensity may be weak due to the symmetrical substitution.
-
~750-800 cm⁻¹ (C-Cl Stretch): A strong absorption corresponding to the carbon-chlorine bond stretch is expected in the fingerprint region.
Table 3: Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| ~1790 | C=O Asymmetric Stretch | Medium |
| ~1715 | C=O Symmetric Stretch | Strong |
| ~1610 | C=C Stretch | Weak-Medium |
| ~780 | C-Cl Stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
The most distinctive feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion, caused by the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[7]
Predicted Mass Spectrum Features:
-
Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion.
-
M: The peak for the ion containing two ³⁵Cl atoms (C₅H₃³⁵Cl₂NO₂) at m/z = 179 .
-
M+2: The peak for the ion containing one ³⁵Cl and one ³⁷Cl atom (C₅H₃³⁵Cl³⁷ClNO₂) at m/z = 181 .
-
M+4: The peak for the ion containing two ³⁷Cl atoms (C₅H₃³⁷Cl₂NO₂) at m/z = 183 .
-
-
Isotopic Abundance Ratio: The relative intensities of the M, M+2, and M+4 peaks are predicted to be approximately 100 : 65 : 10 . This classic pattern is a definitive indicator of a molecule containing two chlorine atoms.[8][9]
Predicted Fragmentation Pathway: A likely fragmentation pathway involves the initial loss of a chlorine atom (Cl•) or a carbonyl group (CO).
-
[M - Cl]⁺: Loss of a chlorine radical (35 Da or 37 Da) would lead to a fragment ion cluster around m/z = 144/146 .
-
[M - CO]⁺: Loss of a neutral carbon monoxide molecule (28 Da) would result in a fragment ion cluster around m/z = 151/153/155 .
Diagram 2: Predicted Fragmentation in Mass Spectrometry
Caption: Major predicted fragmentation pathways for this compound.
Conclusion
This guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic properties of this compound. By leveraging established chemical principles and spectral data from analogous structures, researchers can confidently identify and characterize this compound. The predicted data—a simple singlet in ¹H NMR, three distinct signals in ¹³C NMR, characteristic dual carbonyl stretches in IR, and a definitive M/M+2/M+4 isotopic pattern in MS—form a unique spectroscopic fingerprint. This predictive framework serves as an essential tool for any scientist engaged in the synthesis or application of this important chemical entity, ensuring scientific integrity and accelerating research and development.
References
- N-Methylmaleimide. (2023). In Wikipedia.
- N-Methylmaleimide. (n.d.). In PubChem. National Center for Biotechnology Information.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
- N-Methylmaleimide. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Dichloromaleic anhydride. (n.d.). In PubChem. National Center for Biotechnology Information.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. In Spectroscopy Online.
- Clark, J. (2015). The M+2 peak in mass spectra. In Chemguide.
- Tkach, N., et al. (2022). Supplementary Information. Royal Society of Chemistry.
- Mass spectrometry of halogen-containing organic compounds. (2023). In ResearchGate.
- Mass spectra - the M+2 peak. (n.d.). In Chemguide.
Sources
- 1. N-Methylmaleimide - Wikipedia [en.wikipedia.org]
- 2. N-Methylmaleimide(930-88-1) 1H NMR spectrum [chemicalbook.com]
- 3. Dichloromaleic anhydride(1122-17-4) 13C NMR spectrum [chemicalbook.com]
- 4. N-Methylmaleimide(930-88-1) 13C NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to the Safe Handling of 2,3-Dichloro-N-methylmaleimide
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,3-Dichloro-N-methylmaleimide. It is intended for researchers, scientists, and drug development professionals who work with this highly reactive compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining the integrity of experimental outcomes.
Section 1: Compound Identification and Physicochemical Properties
This compound is a chlorinated organic compound with the molecular formula C₅H₃Cl₂NO₂.[1] Its structure, featuring a reactive maleimide ring, makes it a useful building block in organic synthesis but also imparts significant toxicological properties that demand careful handling.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source |
| IUPAC Name | 3,4-dichloro-1-methylpyrrole-2,5-dione | [1] |
| CAS Number | 1123-61-1 | [1] |
| Molecular Formula | C₅H₃Cl₂NO₂ | [1][2] |
| Molecular Weight | 179.99 g/mol | [1][2] |
| Appearance | Solid (form not specified in results) | |
| Melting Point | 94 - 96 °C (for the related N-Methylmaleimide) |
Section 2: Hazard Analysis and GHS Classification
This compound is classified as a highly hazardous substance. The primary danger, as identified by the Globally Harmonized System (GHS), is its acute oral toxicity.[1]
Table 2: GHS Classification for this compound
| Hazard Class | Category | Signal Word | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 2 | Danger | H300: Fatal if swallowed | [3] |
The causality behind this classification stems from the compound's ability to act as a potent electrophile and alkylating agent. Upon ingestion, it can rapidly react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, leading to widespread cellular dysfunction and systemic toxicity.
While specific GHS classifications for skin corrosion, eye damage, and respiratory irritation are not explicitly provided for this exact compound in the search results, the closely related compound N-methylmaleimide is known to cause severe skin burns, eye damage, and allergic skin reactions.[4][5] Given the presence of two chlorine atoms, it is prudent to assume that this compound exhibits similar or even more pronounced corrosive and irritant properties.
Section 3: Risk Mitigation and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is mandatory when handling this compound. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6][7][8] This is the primary barrier to prevent inhalation of any dust or aerosols.
-
Ventilation: The laboratory must be equipped with adequate general and local exhaust ventilation to keep airborne concentrations as low as possible.[9]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and within a 10-second travel distance from the workstation.[9][10]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a critical system designed to protect the user from specific, identified hazards.
-
Hand Protection: Wear appropriate chemical-resistant gloves.[9][11] Given the reactive nature of this compound, double-gloving is recommended. Inspect gloves for any signs of degradation or punctures before each use.[8]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] A full-face shield must be worn over the goggles when there is a risk of splashes or when handling larger quantities.[10]
-
Skin and Body Protection: A flame-resistant lab coat is required.[10] All skin must be covered; long pants and closed-toe shoes are mandatory.[8]
-
Respiratory Protection: For situations where dust or aerosol generation cannot be fully controlled within a fume hood, a NIOSH/MSHA-approved respirator may be necessary.[12]
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Section 4: Standard Operating Procedures for Safe Handling
Strict adherence to established protocols is essential to minimize the risk of exposure and accidents.
Weighing and Transferring Solids
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Containment: Perform all transfers over a tray or spill liner to contain any dropped material.
-
Technique: Use spark-resistant tools. Avoid generating dust by handling the material gently.[9]
-
Cleaning: After weighing, carefully decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., isopropanol) within the fume hood. Wipe down the balance and surrounding surfaces.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9]
-
The storage location should be a designated corrosives or toxics cabinet.[13]
-
Store locked up and away from incompatible substances such as strong oxidizing agents.[12]
-
Avoid sources of ignition.[9]
Section 5: Emergency Response Protocols
Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures before working with the compound.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[7][14] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12][14] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[7][14] Seek immediate medical attention.[7]
-
Ingestion: DO NOT induce vomiting. [4][12] If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention.[12] This is a medical emergency due to the compound's high oral toxicity.[1]
Spill Response
The procedure for handling a spill depends on its scale. The following decision tree outlines the appropriate response.
Caption: Decision tree for responding to a chemical spill.
Section 6: Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Procedure: Collect waste in a suitable, closed, and clearly labeled container.[4]
-
Vendor: Arrange for disposal through a licensed professional waste disposal service.[4] Do not dispose of down the drain or in general trash.[4][9]
By implementing these comprehensive safety measures, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- PubChem. This compound | C5H3Cl2NO2 | CID 14293. [Link]
- PubChem.
- The Chemistry Blog. How to Safely Handle Reactive Chemicals (2024-08-07). [Link]
- Shanghai Witofly Chemical Co.,Ltd. This compound|1123-61-1. [Link]
- University of Nebraska-Lincoln.
- ORS.
- PubChem. N-Methylmaleimide | C5H5NO2 | CID 70261. [Link]
- Cole-Parmer.
- Quimivita.
- Alfa Aesar.
Sources
- 1. This compound | C5H3Cl2NO2 | CID 14293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|1123-61-1-Shanghai Witofly Chemical Co.,Ltd [witofly.com]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. N-Methylmaleimide | C5H5NO2 | CID 70261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. fishersci.ca [fishersci.ca]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. aksci.com [aksci.com]
- 10. ors.od.nih.gov [ors.od.nih.gov]
- 11. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Technical Guide to the Biological Activity of Dichlorinated Maleimide Derivatives: Mechanisms, Applications, and Methodologies
Introduction: The Dichotomous Nature of a Reactive Scaffold
In the landscape of medicinal chemistry and drug development, the maleimide scaffold stands out as a privileged structure. Its inherent reactivity, synthetic tractability, and presence in various natural products have made it a focal point of research for decades.[1] The core of its utility lies in the strained five-membered ring containing an electrophilic carbon-carbon double bond, which readily engages in reactions with nucleophiles. This guide delves into a specific, highly reactive subclass: dichlorinated maleimide derivatives. The introduction of two chlorine atoms onto the maleimide ring profoundly influences its electronic properties, enhancing its electrophilicity and modulating its biological activity profile.
This document provides a comprehensive exploration of the biological activities of these compounds, moving beyond a simple catalog of effects. We will dissect the fundamental mechanisms of action, from covalent modification of protein thiols to the induction of cellular stress pathways. We will then survey their validated applications as anticancer and antifungal agents, supported by quantitative data. Finally, we will equip researchers with detailed, field-tested protocols to assess these activities, ensuring that the methodologies are not just followed but understood. This guide is designed for the laboratory scientist and drug development professional, offering a blend of mechanistic theory and practical application.
The Core Mechanism: Covalent Modification as a Biological Driver
The diverse biological effects of dichlorinated maleimides are overwhelmingly rooted in a single, powerful chemical transformation: the Michael addition reaction with biological thiols, primarily the sulfhydryl group of cysteine residues in proteins.[2][3]
The Electrophilic Heart of the Dichlorinated Maleimide
The two chlorine atoms are strongly electron-withdrawing, pulling electron density away from the carbon-carbon double bond of the maleimide ring. This polarization renders the double bond exceptionally electrophilic and highly susceptible to nucleophilic attack. The primary biological nucleophile available for such a reaction under physiological conditions is the thiolate anion (R-S⁻) of a cysteine residue.
The Michael Addition Pathway
The reaction proceeds via a covalent Michael addition mechanism. The deprotonated thiol group of a cysteine acts as the nucleophile, attacking one of the sp²-hybridized carbons of the double bond. This forms a stable carbon-sulfur bond, effectively and often irreversibly modifying the target protein.[4] This covalent modification is the inciting event for the majority of the downstream biological consequences.
This irreversible conjugation can lead to several outcomes:
-
Enzyme Inhibition: If the modified cysteine is in the active site of an enzyme, its catalytic activity can be abolished.[5]
-
Disruption of Protein Structure: Modification can alter the tertiary structure of a protein, impairing its function or leading to its degradation.
-
Interference with Protein-Protein Interactions: Covalent modification can block interaction surfaces, disrupting essential cellular signaling pathways.
Key Biological Activities and Their Mechanistic Underpinnings
The promiscuous reactivity of dichlorinated maleimides with protein thiols translates into a broad spectrum of biological activities, most notably in oncology and microbiology.
Anticancer and Cytotoxic Properties
A significant body of research highlights the potent cytotoxic effects of maleimide derivatives against various cancer cell lines, including leukemia and melanoma.[6][7][8] The primary mechanism is not direct DNA damage but rather the induction of overwhelming cellular stress.
Mechanism: Induction of Oxidative Stress
Dichlorinated maleimides can deplete intracellular levels of glutathione (GSH), a critical antioxidant thiol. By reacting with GSH, they disrupt the cell's redox balance, leading to a massive increase in reactive oxygen species (ROS).[6] This state of oxidative stress triggers a cascade of damaging events, including lipid peroxidation, mitochondrial membrane potential loss, and ATP depletion, ultimately culminating in cell death.[6] Studies have shown that these compounds can induce either apoptosis (programmed cell death) or necrosis, depending on the cell type and the specific derivative.[6][7]
Quantitative Data: Cytotoxicity of Dichlorinated Maleimide Derivatives
| Compound Class | Cell Line | IC50 Value | Reference |
| N-substituted dichloro-maleimides | THP-1 (Leukemia) | Low µg/mL range | [9] |
| 3,4-diarylthiolated maleimides | Various tumor cells | Good yield synthesis | [10] |
| N-triazolyl maleimide derivatives | SK-Mel-28 (Melanoma) | <100 µM | [8] |
Note: Specific IC50 values vary widely depending on the N-substituent of the maleimide.
Antifungal Activity
Dichlorinated maleimides have demonstrated significant promise as antifungal agents, particularly against pathogenic fungi like Candida albicans and various dermatophytes responsible for onychomycosis.[11][12][13][14][15]
Mechanism: A Two-Pronged Attack
The antifungal mechanism appears to be multifaceted.
-
Cell Membrane Disruption: The compounds interfere with the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This leads to increased membrane permeability and leakage of essential intracellular components like trehalose.[15]
-
Iron Homeostasis Interference: Mechanistic studies reveal that these maleimides can reduce the intracellular concentration of iron ions.[15] Iron is a vital cofactor for many enzymes, including those involved in ergosterol synthesis and cell wall maintenance. By disrupting iron homeostasis, the compounds cripple key fungal metabolic processes.[15]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, SK-Mel-28) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Self-Validation: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have recovered from the stress of plating.
-
-
Compound Treatment: Prepare a stock solution of the dichlorinated maleimide derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well.
-
Expertise Insight: Protect the MTT solution from light as it is light-sensitive.
-
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the control wells.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol: Antifungal Susceptibility Testing for MIC
Causality: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized technique to determine this value, providing a quantitative measure of a compound's potency.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the fungal strain (e.g., C. albicans SC5314) on Sabouraud Dextrose Agar. Pick a few colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.
-
Trustworthiness: Using a McFarland standard is critical for standardizing the starting number of fungal cells, ensuring inter-assay reproducibility.
-
-
Compound Preparation: In a 96-well plate, add 50 µL of RPMI-1640 medium to wells 2 through 12. In well 1, add 100 µL of the test compound at twice the highest desired final concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (inoculum, no drug) and 12 (medium only) will serve as growth and sterility controls, respectively.
-
Inoculation: Add 50 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Concluding Remarks and Future Directions
Dichlorinated maleimides represent a class of compounds with potent, validated biological activities driven by their high reactivity towards protein thiols. Their ability to induce oxidative stress in cancer cells and disrupt fundamental processes in fungi makes them compelling scaffolds for therapeutic development. However, this same reactivity presents a significant challenge. The lack of specificity can lead to off-target effects and potential toxicity, a critical hurdle that must be overcome.
Future research should focus on rational drug design to improve the selectivity of these derivatives. This could involve conjugating the dichlorinated maleimide core to targeting moieties that guide the molecule to specific cells or tissues, a strategy successfully employed in the development of antibody-drug conjugates (ADCs). [16][17]Furthermore, exploring modifications to the maleimide ring itself could temper its reactivity, creating "tunable" agents that react preferentially with specific protein microenvironments. [18]The potent, covalent mechanism of dichlorinated maleimides is a powerful tool; the next generation of research must focus on precisely aiming that power.
References
- (PDF) Antimicrobial effectiveness of maleimides on fungal strains isolated from onychomycosis - ResearchGate.
- Antimicrobial Effectiveness of Maleimides on Fungal Strains Isolated from Onychomycosis - SciELO.
- Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells.
- Inhibitory effects of a maleimide compound on the virulence factors of Candida albicans.
- Antifungal activity of simple compounds with maleic anhydride or dimethylmaleimide structure against Botrytis cinerea | Request PDF - ResearchGate.
- Anti-Leishmanial and Cytotoxic Activities of a Series of Maleimides: Synthesis, Biological Evaluation and Structure-Activity Relationship - MDPI.
- DEVELOPMENT OF MALEIMIDE DERIVED FLUORESCENT ORGANIC MOLECULES TO ORGANOMETALLIC COMPLEXES - University of Birmingham.
- Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC - NIH.
- Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC - NIH.
- (PDF) Synthesis and biological activity of some maleimide derivatives - ResearchGate.
- Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PubMed Central.
- Apoptotic events induced by maleimides on human acute leukemia cell lines - PubMed.
- Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed.
- Synthesis and biological activity of some maleimide derivatives.
- Maleimide structure: a promising scaffold for the development of antimicrobial agents.
- Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed.
- Synthesis and Antibacterial Activity of Maleimides - BV FAPESP.
- The antibacterial effects of substances structurally resembling maleimide - PMC - NIH.
- Syntheses of new chlorin derivatives containing maleimide functional group and their photodynamic activity evaluation - PubMed.
- Synthesis of maleimides - Organic Chemistry Portal.
- Synthesis of biological active compounds based on derivatives of maleimide.
- Synthesis of maleimide derivatives (3a-f). a) | Download Table - ResearchGate.
- Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed.
- Effect of maleimide derivatives, sulfhydryl reagents, on stimulation of neutrophil superoxide anion generation with concanavalin A - PubMed.
- The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems.
- In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation.
- Cytotoxicities Of Tumor Seeking Dyes: Impact On Future Clinical Trials - PMC - NIH.
- Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability - PubMed Central.
- Ligiamycins A and B, Decalin-Amino-Maleimides from the Co-Culture of Streptomyces sp. and Achromobacter sp. Isolated from the Marine Wharf Roach, Ligia exotica - PMC - NIH.
- Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed.
- Recent advances in the transformation of maleimides via annulation - Organic & Biomolecular Chemistry (RSC Publishing).
- Maleimide - Wikipedia.
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed.
- In situ maleimide bridging of disulfides and a new approach to protein PEGylation - PubMed.
- Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - ResearchGate.
- Use of maleimide-thiol coupling chemistry for efficient syntheses of oligonucleotide-enzyme conjugate hybridization probes - PubMed.
- Tunable degradation of maleimide-thiol adducts in reducing environments - PMC - NIH.
- Practical synthesis of maleimides and coumarin-linked probes for protein and antibody labelling via reduction of native disulfides - PubMed.
Sources
- 1. Maleimide structure: a promising scaffold for the development of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic events induced by maleimides on human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Inhibitory effects of a maleimide compound on the virulence factors of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
2,3-Dichloro-N-methylmaleimide as an electrophile in Michael additions
An In-depth Technical Guide: 2,3-Dichloro-N-methylmaleimide as an Electrophile in Michael Additions
Authored by: Gemini, Senior Application Scientist
Introduction: The Rise of a Privileged Electrophile
In the landscape of covalent chemical biology and drug discovery, the search for exquisitely reactive and selective electrophilic "warheads" is perpetual. Among the arsenal of Michael acceptors, maleimides have long been distinguished for their utility in bioconjugation, particularly for their reactivity towards thiol groups found in cysteine residues.[1][2] This guide focuses on a specialized, highly reactive variant: This compound (DCM) . The introduction of two chlorine atoms onto the maleimide ring fundamentally alters its electronic properties, creating a superior electrophile with unique characteristics that are increasingly harnessed by researchers, scientists, and drug development professionals.
This document serves as a technical deep-dive into the core attributes of this compound, moving beyond simple definitions to explore the causality behind its reactivity, its applications as a tool for covalent labeling, and its role in the rational design of targeted covalent inhibitors.[3][4][5]
Part 1: Understanding the Core Chemistry - The Michael Addition
The Michael addition is a cornerstone of organic chemistry, describing the 1,4-conjugate addition of a nucleophile (a "Michael donor") to an α,β-unsaturated carbonyl compound (a "Michael acceptor").[6][7] The thermodynamic driving force is the formation of a stable carbon-carbon or carbon-heteroatom single bond at the expense of a weaker pi bond.[8]
The general mechanism proceeds as follows:
-
Activation: A base abstracts a proton from the Michael donor, generating a resonance-stabilized nucleophile (e.g., an enolate or a thiolate).[6][9]
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient β-carbon of the Michael acceptor.[10]
-
Protonation: The resulting intermediate, typically an enolate, is protonated to yield the final 1,4-addition product.[10]
Maleimides are potent Michael acceptors due to the two electron-withdrawing carbonyl groups that polarize the carbon-carbon double bond, rendering the β-carbons highly electrophilic and susceptible to nucleophilic attack.
Part 2: The Dichloromaleimide Advantage - Reactivity and Fluorogenic Properties
The defining feature of this compound is its enhanced electrophilicity. The two electron-withdrawing chlorine atoms further deplete electron density from the double bond, making it significantly more reactive towards nucleophiles compared to standard N-substituted maleimides. This heightened reactivity is particularly advantageous for reactions with biological thiols, such as the side chain of cysteine.[11][12]
Mechanism of Thiol-Michael Addition
The reaction with a thiol proceeds via a rapid addition-elimination mechanism.
-
Thiolate Attack: A deprotonated thiol (thiolate) acts as the potent nucleophile, attacking one of the olefinic carbons.
-
Adduct Formation: A transient intermediate is formed.
-
Chloride Elimination: One of the chlorine atoms is subsequently eliminated, resulting in a stable thioether bond and restoring aromaticity to the system in some contexts. The product is a 2-chloro-3-thio-N-methylsuccinimide.
A remarkable and highly valuable feature of dichloromaleimides is their fluorogenic potential. The parent compound is non-fluorescent. However, upon reaction with a nucleophilic amine (like a lysine residue) or a thiol, the resulting 2-amino-3-chloromaleimide or 2-thio-3-chloromaleimide adduct is fluorescent.[13][14] This "turn-on" fluorescence provides a direct, real-time method to monitor the progress of a labeling reaction without the need for washout steps, making it an exceptional tool for affinity labeling and probe development.[13][14]
Part 3: Synthesis and Physicochemical Properties
Synthesis Protocol
This compound is typically synthesized from 2,3-dichloromaleic anhydride. The procedure is a two-step, one-pot reaction.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,3-dichloromaleic anhydride (1.0 eq) in a suitable solvent such as dioxane or glacial acetic acid.[15]
-
Amine Addition: Add a solution of methylamine (1.0 eq) in the same solvent dropwise to the anhydride solution at room temperature with stirring. This forms the intermediate maleamic acid.
-
Cyclization/Dehydration: Heat the reaction mixture (e.g., 70-80°C) for several hours. This promotes the cyclization and dehydration of the maleamic acid to the corresponding imide.
-
Workup and Purification: After cooling, the solvent is typically removed under reduced pressure. The residue can then be precipitated by adding water. The resulting crystals of this compound are collected by filtration and can be further purified by recrystallization from a solvent like ethanol.[15]
Physicochemical Data
The fundamental properties of this compound are summarized below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₅H₃Cl₂NO₂ | [16][17] |
| Molecular Weight | 179.99 g/mol | [16][17] |
| CAS Number | 1123-61-1 | [16][18] |
| Appearance | Light yellow crystals | [15] |
| Melting Point | 94 - 96 °C | |
| Purity | Typically >95% | [16] |
Part 4: Applications in Covalent Drug Design and Bioconjugation
The unique reactivity profile of the dichloromaleimide scaffold makes it a powerful tool in modern chemical biology and pharmacology.
Targeted Covalent Inhibitors (TCIs)
Covalent inhibitors function by forming a stable, irreversible bond with their target protein, often leading to enhanced potency and prolonged duration of action.[4][19][20] The dichloromaleimide moiety serves as an effective "warhead" for TCIs designed to target nucleophilic residues, most commonly cysteine, within or near the binding site of a protein.[3] The design principle involves incorporating the dichloromaleimide into a larger molecule that provides the binding affinity and selectivity for the target protein. Upon binding, the reactive warhead is positioned to react with the nearby cysteine, forming a permanent covalent linkage.
Affinity Labeling and Chemical Probes
Identifying the molecular targets of bioactive compounds is a critical step in drug development. Dichloromaleimide-based probes offer a streamlined approach to this challenge.[13][14] By attaching a dichloromaleimide unit to a known ligand or bioactive molecule, a chemical probe is created. When this probe binds to its target protein, the dichloromaleimide can react with a nearby nucleophilic amino acid (such as lysine or cysteine). The resulting fluorescent signal from the covalent adduct confirms the binding event and allows for the identification and characterization of the target protein.[13][14] This strategy combines the reactive group and the reporter tag into a single, small unit, simplifying probe design.[13]
Part 5: Experimental Protocols and Handling
Protocol: General Thiol-Michael Addition
This protocol describes a model reaction between this compound and a simple thiol, such as 1-propanethiol, under aqueous conditions.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO or dioxane). Prepare a stock solution of the thiol (e.g., 100 mM in a suitable buffer like phosphate-buffered saline, pH 7.4).
-
Reaction Setup: In a microcentrifuge tube or vial, add the buffer.
-
Initiation: Add the thiol stock solution to the buffer, followed by the dichloromaleimide stock solution to initiate the reaction. The final concentrations might be, for example, 100 µM DCM and 1 mM thiol.
-
Incubation: Incubate the reaction at room temperature for 1 hour.[14]
-
Analysis: Monitor the reaction progress and product formation. The appearance of fluorescence (Excitation ~375 nm, Emission ~470 nm) can be measured with a fluorometer.[14] For detailed structural confirmation, the reaction mixture can be analyzed by LC-MS to detect the mass of the expected adduct.
Safety and Handling
This compound and its parent compound N-methylmaleimide are hazardous chemicals that must be handled with appropriate care.
-
Hazards: These compounds are often classified as corrosive and can cause severe skin burns and eye damage. They may also cause an allergic skin reaction and respiratory irritation. They are harmful if swallowed or in contact with skin.[21]
-
Handling: Always work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21] Avoid creating dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21] Keep away from incompatible materials such as strong oxidizing agents.[21]
Conclusion and Future Outlook
This compound represents a significant advancement over traditional maleimide reagents. Its heightened electrophilicity, coupled with its unique fluorogenic properties upon reaction, provides a powerful and elegant solution for a range of applications. From creating more potent and selective covalent inhibitors to simplifying the workflows for target identification, the dichloromaleimide scaffold is a validated and valuable tool. As the fields of chemical biology and targeted therapeutics continue to evolve, the rational application of such precisely engineered electrophiles will undoubtedly play a central role in uncovering new biological insights and developing next-generation medicines.
References
- Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling. Chemical & Pharmaceutical Bulletin. [Link]
- Synthesis of 2,3-dichloro-N-(o-difluoromethoxyphenyl)maleimide. PrepChem.com. [Link]
- Michael addition reaction. Wikipedia. [Link]
- (PDF) Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling.
- Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket.
- This compound | 1123-61-1. Shanghai Witofly Chemical Co.,Ltd. [Link]
- This compound. PubChem. [Link]
- Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
- Recent advances in the development of covalent inhibitors. RSC Publishing. [Link]
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Str
- Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PMC - NIH. [Link]
- From irreversible to reversible covalent inhibitors: Harnessing the andrographolide scaffold for anti-inflamm
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies.
- Recent advances in the development of covalent inhibitors. RSC Publishing. [Link]
- Recent advances in the development of covalent inhibitors. Semantic Scholar. [Link]
- 7.11: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]
- Insight into the Mechanism of the Michael Reaction. PubMed. [Link]
- Michael Addition Reaction EXPLAINED. YouTube. [Link]
- The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
- Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. PubMed. [Link]
- Redox-Click Chemistry for Disulfide Formation
- Recent developments in bioconjugation: From strategies to design and clinical applications.
- Reactions of Thiols. Chemistry Steps. [Link]
- Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers.
- Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC - NIH. [Link]
- Chemical Conjugation in Drug Delivery Systems. PMC - PubMed Central. [Link]
- Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure.
- 03.
- Chloro- and Dichloro-methylsulfonyl Nitrenes: Spectroscopic Characterization, Photoisomerization, and Thermal Decomposition. PubMed. [Link]
- Chloro- and Dichloro-methylsulfonyl Nitrenes: Spectroscopic Characterization, Photoisomerization, and Thermal Decomposition. PMC - NIH. [Link]
- Michael Addition. Organic Chemistry Portal. [Link]
- Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Digital Commons @ Michigan Tech. [Link]
- Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. SpringerLink. [Link]
- Oxidation and Reduction Reactions of Thiols. YouTube. [Link]
Sources
- 1. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From irreversible to reversible covalent inhibitors: Harnessing the andrographolide scaffold for anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Michael Addition [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. synchem.de [synchem.de]
- 17. This compound | C5H3Cl2NO2 | CID 14293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound|1123-61-1-Shanghai Witofly Chemical Co.,Ltd [witofly.com]
- 19. Recent advances in the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Recent advances in the development of covalent inhibitors. | Semantic Scholar [semanticscholar.org]
- 21. fishersci.com [fishersci.com]
Thermostability and degradation profile of 2,3-Dichloro-N-methylmaleimide
An In-depth Technical Guide to the Thermostability and Degradation Profile of 2,3-Dichloro-N-methylmaleimide
Introduction
This compound is a halogenated cyclic imide with the molecular formula C₅H₃Cl₂NO₂.[1][2] Its structure, featuring a reactive maleimide core flanked by two electron-withdrawing chlorine atoms, makes it a molecule of significant interest in synthetic chemistry and materials science. While the maleimide moiety is renowned for its utility in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) through reaction with cysteine thiols, the specific properties of dichlorinated maleimides are less broadly documented.[3][4][5]
The stability of any chemical entity is a critical parameter that dictates its shelf-life, formulation feasibility, and performance in its final application. For a molecule like this compound, understanding its response to environmental stressors such as heat, pH, and light is paramount. This guide provides a comprehensive technical overview of the thermostability and degradation profile of this compound, synthesizing foundational chemical principles with field-proven methodologies for its assessment. The insights herein are intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's chemical liabilities.
Physicochemical Properties
A baseline understanding of the molecule's physical and chemical properties is essential before delving into its stability profile.
| Property | Value | Source |
| IUPAC Name | 3,4-dichloro-1-methylpyrrole-2,5-dione | [2] |
| CAS Number | 1123-61-1 | [1][2][6] |
| Molecular Formula | C₅H₃Cl₂NO₂ | [1][2] |
| Molecular Weight | 179.99 g/mol | [1][2] |
| Purity | ≥95% (Typical) | [1] |
Primary Degradation Pathways: A Mechanistic Perspective
The degradation of this compound is primarily dictated by the inherent reactivity of the maleimide ring and the influence of the two chlorine substituents. The principal pathways are hydrolysis and thermal decomposition.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for N-substituted maleimides, particularly in aqueous environments.[7][8] The reaction involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbons of the imide ring, leading to ring-opening.
Causality: The two chlorine atoms on the maleimide ring are strongly electron-withdrawing. This effect significantly increases the electrophilicity of the ring's carbonyl carbons, making them highly susceptible to nucleophilic attack. The rate of hydrolysis is pH-dependent, typically accelerating under basic conditions due to the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻).[8] The resulting product is the corresponding N-methyl-2,3-dichloromaleamic acid.
Caption: Proposed hydrolytic degradation of this compound.
Thermal Decomposition
At elevated temperatures, the primary degradation mechanism is expected to be thermal decomposition. For halogenated organic compounds, the carbon-halogen bond is often the most labile.[9][10][11]
Causality: The C-Cl bonds in this compound are susceptible to homolytic cleavage under thermal stress, generating radical intermediates. This initiation step can trigger a cascade of complex, often unpredictable, radical reactions, leading to fragmentation of the molecule and potential polymerization. The specific products would depend heavily on the temperature, atmosphere (presence or absence of oxygen), and physical state (solid or solution). This pathway is distinct from the hydrolytic route and is the dominant concern for the neat compound under high-temperature storage or processing.
Caption: Initiation of thermal degradation via C-Cl bond cleavage.
Forced Degradation Studies: A Methodological Framework
To experimentally define the stability profile and identify potential degradants, a forced degradation (or stress testing) study is indispensable.[12][13][14] These studies intentionally expose the compound to harsh conditions to accelerate degradation, providing critical insights into its chemical liabilities and helping to develop stability-indicating analytical methods.[15][16]
The workflow for a comprehensive forced degradation study is a self-validating system. Each stress condition targets a specific degradation pathway, and the subsequent analysis confirms the sensitivity of the analytical method to any changes.
Caption: Workflow for conducting forced degradation studies.
Experimental Protocols
Objective: To generate a 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and degradants are present at detectable levels.[12]
1. Acidic and Basic Hydrolysis
-
Protocol:
-
Prepare a stock solution of this compound in a suitable organic co-solvent (e.g., acetonitrile) if it has low aqueous solubility.
-
For acidic conditions, dilute the stock solution into 0.1 M HCl. For basic conditions, use 0.1 M NaOH.[13]
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the aliquots immediately (base for the acidic sample, acid for the basic sample) to halt the degradation reaction.
-
Analyze using the appropriate analytical method.
-
-
Causality: This directly probes the hydrolytic stability of the imide ring. The use of both acid and base is crucial as some compounds exhibit pH-dependent stability profiles.
2. Oxidative Degradation
-
Protocol:
-
Dissolve the compound in a suitable solvent.
-
Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature, protected from light.
-
Monitor the reaction over time and quench if necessary before analysis.
-
-
Causality: This protocol assesses the molecule's susceptibility to oxidation. While the maleimide double bond can be a target, other parts of the molecule could also be susceptible.
3. Thermal Degradation
-
Protocol (Solid State):
-
Place a known amount of the solid compound in a vial.
-
Heat in a calibrated oven at an elevated temperature (e.g., 80°C or higher, depending on the melting point).
-
At set time points, remove a sample, dissolve it in a suitable solvent, and analyze.
-
-
Protocol (Solution State):
-
Dissolve the compound in a stable, inert solvent (e.g., acetonitrile or dioxane).
-
Incubate the solution at an elevated temperature (e.g., 60-80°C), protected from light.
-
Analyze aliquots at various time points.
-
-
Causality: This directly assesses thermostability, distinguishing between solid-state stability (relevant for storage) and solution-state stability (relevant for reaction conditions or formulations).
Analytical Techniques for Stability Assessment
A multi-faceted analytical approach is required to separate, identify, and quantify the parent compound and its degradation products.[17][18]
| Analytical Technique | Application in Stability Studies | Rationale |
| High-Performance Liquid Chromatography (HPLC) | Primary tool for separation and quantification of the parent compound and degradants. | High resolution and sensitivity make it ideal for resolving complex mixtures from stressed samples. A reversed-phase C18 column is typically a good starting point.[17][19] |
| Mass Spectrometry (MS) | Identification of degradation products by determining their mass-to-charge ratio (m/z). | When coupled with HPLC (LC-MS), it provides definitive mass information for each separated peak, which is crucial for elucidating degradant structures.[17][18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of major degradation products. | Provides detailed information about the molecular structure, allowing for unambiguous identification of degradants, provided they can be isolated in sufficient quantity and purity.[17] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring changes in functional groups. | Useful for observing the disappearance of the imide carbonyl stretches or the appearance of new bands (e.g., carboxylic acid from hydrolysis).[17] |
Conclusion
The stability of this compound is governed by its susceptibility to two primary degradation mechanisms: hydrolysis and thermal decomposition. The electron-withdrawing nature of the chlorine atoms enhances the reactivity of the maleimide ring towards nucleophilic attack, making hydrolysis a key consideration in aqueous environments. At elevated temperatures, homolytic cleavage of the C-Cl bonds is the likely initiation step for thermal degradation.
A systematic approach using forced degradation studies is essential for fully characterizing the molecule's stability profile. By subjecting the compound to controlled stress conditions (pH, oxidation, heat) and employing a suite of high-resolution analytical techniques like HPLC-MS, researchers can elucidate degradation pathways, identify critical liabilities, and develop robust, stability-indicating methods. This foundational knowledge is indispensable for ensuring the quality, efficacy, and safety of this compound in its intended scientific and developmental applications.
References
- Machida, M., Machida, M. I., & Kanaoka, Y. (n.d.). Hydrolysis of N-Substituted Maleimides: Stability of Fluorescence Thiol Reagents in Aqueous Media. J-Stage.
- Michael, J., & Kumaran, S. S. (2010). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 134(1-6), 231-253.
- Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology.
- (n.d.). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2.
- Lu, D., et al. (n.d.). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. PubMed Central.
- (n.d.). Minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery.
- Zhou, S., et al. (2021). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX[[double bond, length as m-dash]]CH2 (X = F, Cl, Br). Physical Chemistry Chemical Physics.
- (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
- (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Christie, R. J., et al. (n.d.). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Semanticscholar.org.
- Kamberi, M., & Tsutsumi, Y. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- (n.d.). Low-temperature decomposition of some halogenated hydrocarbons using metal oxide/porous carbon catalysts. Journal of the American Chemical Society.
- (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA NEIPS.
- Lhert, C., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. PubMed.
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed.
- Kumar, V. (2016). Forced Degradation Studies. MedCrave online.
- Zahorska, E. (n.d.). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs.
- Kumar, V. (2016). Forced Degradation Studies. SciSpace.
- van der Wal, S., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PubMed Central.
- (n.d.). III Analytical Methods. Japan Ministry of the Environment.
- Bipot, S. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
- Shen, B. Q., et al. (n.d.). Tunable degradation of maleimide-thiol adducts in reducing environments. PubMed Central.
- (n.d.). Analytical Techniques In Stability Testing. Separation Science.
- (n.d.). This compound|1123-61-1. Shanghai Witofly Chemical Co.,Ltd.
- (n.d.). This compound. PubChem.
- Mack, S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
- Azagarsamy, M. A., et al. (n.d.). Radical-Mediated Degradation of Thiol-Maleimide Hydrogels. PubMed Central.
- Yao, X. F., et al. (2011). Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21. ResearchGate.
- (n.d.). Articles List. Analytical Methods in Environmental Chemistry Journal.
Sources
- 1. synchem.de [synchem.de]
- 2. This compound | C5H3Cl2NO2 | CID 14293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|1123-61-1-Shanghai Witofly Chemical Co.,Ltd [witofly.com]
- 7. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 8. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 11. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. scispace.com [scispace.com]
- 15. pharmtech.com [pharmtech.com]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to 2,3-Dichloro-N-methylmaleimide for Advanced Research Applications
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the procurement and application of 2,3-Dichloro-N-methylmaleimide. This guide provides a curated list of commercial suppliers, detailed insights into the compound's unique reactivity, protocols for its use in bioconjugation, and a discussion of its emerging roles in covalent drug discovery and as a chemical probe. The content is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Introduction: The Unique Profile of this compound
This compound (CAS No. 1123-61-1) is a substituted maleimide that has garnered increasing interest in the fields of chemical biology and drug discovery.[1] Its core structure, a pyrrole-2,5-dione, is functionalized with two chlorine atoms on the double bond and a methyl group on the nitrogen atom. This specific substitution pattern confers unique chemical properties that distinguish it from more common maleimide reagents.
The maleimide moiety is a well-established electrophile for selective reaction with thiols, typically from cysteine residues in proteins, via a Michael addition reaction.[2] However, the dichloro substitution in this compound modifies its reactivity profile, opening up novel applications. Notably, dihalomaleimides can participate in conjugate addition-elimination sequences, which has been exploited for bridging disulfide bonds in proteins.[3] This reactivity, coupled with its potential as a fluorogenic probe and a stable covalent warhead, makes it a versatile tool for advanced research.
Commercial Suppliers and Procurement Strategy
The selection of a reliable supplier is a critical first step in any research endeavor. For a specialized reagent like this compound, factors such as purity, availability of technical data, and batch-to-batch consistency are paramount.
Comparative Supplier Overview
The following table provides a summary of commercial suppliers for research-grade this compound. This is not an exhaustive list, and availability and specifications may change. Researchers are advised to contact suppliers directly for the most current information.
| Supplier | Purity Specification | Available Quantities | CAS Number | Additional Notes |
| Synchem | ≥ 95% | Custom synthesis | 1123-61-1 | Specializes in rare chemicals for the chemical and pharmaceutical industry.[4] |
| Shanghai Witofly Chemical Co., Ltd | Not specified | Inquiry-based | 1123-61-1 | Listed as an API intermediate and heterocyclic compound supplier.[5] |
| Aladdin | ≥ 95% | 250mg, 1g | 1123-61-1 | Provides a range of chemical reagents.[6] |
This table is for informational purposes only. Researchers should conduct their own due diligence before procurement.
A Scientist's Protocol for Supplier and Reagent Qualification
Ensuring the quality of your starting material is a self-validating step that prevents downstream experimental failures.
Step 1: Initial Supplier Vetting
-
Request a Certificate of Analysis (CoA): A CoA is a non-negotiable document. It should provide, at a minimum, the compound's identity, purity (typically determined by HPLC and/or NMR), and relevant physical properties. For 2,3-Dichloro-N-phenylmaleimide, a related compound, CoAs are readily available from major suppliers, setting a standard for what to expect.[7]
-
Inquire about Technical Support: A reputable supplier will have knowledgeable technical staff who can answer questions about the product's stability, solubility, and handling.
Step 2: In-house Quality Control
-
Confirm Identity and Purity: Upon receipt, it is best practice to verify the compound's identity and purity. This can be achieved through:
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra and compare them to literature values or the supplier's data.
-
Mass Spectrometry: Confirm the molecular weight of the compound. The molecular weight of this compound is 179.99 g/mol .[1]
-
-
Assess Solubility: Determine the solubility of the compound in relevant solvents (e.g., DMSO, DMF) for your planned experiments.
Below is a decision-making workflow for supplier selection:
Caption: Workflow for selecting and qualifying a supplier for this compound.
Core Technical Principles and Applications
The utility of this compound stems from its unique reactivity, which can be harnessed for several advanced applications.
Reactivity Profile: Beyond Standard Maleimides
While standard maleimides undergo a Michael addition with thiols, the presence of two chlorine atoms on the maleimide ring of this compound allows for a conjugate addition-elimination mechanism. This has been demonstrated with related dihalomaleimides, where the order of reactivity was found to be diiodo > dibromo > dichloro, suggesting that the loss of the halide leaving group is the rate-determining step.[3] This distinct reactivity allows for novel applications such as the bridging of disulfide bonds.
Furthermore, dichloromaleimides have been shown to react with nucleophilic lysine residues to generate a fluorogenic 2-amino-3-chloromaleimide product.[8][9] This property makes them attractive for the development of "turn-on" fluorescent probes for affinity labeling.[8][9]
Application in Covalent Drug Discovery
Covalent inhibitors have seen a resurgence in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to overcome drug resistance.[10][11] The electrophilic nature of the maleimide scaffold makes it a suitable "warhead" for targeting nucleophilic amino acid residues, most commonly cysteine, in protein active sites.[12][13]
The dichloro-substitution on the maleimide ring can modulate the reactivity and stability of the resulting covalent adduct. Recent studies on related dichlorinated maleic acid derivatives have shown that they can form highly stable conjugates that are resistant to retro-Michael reactions, a known liability of some maleimide-based bioconjugates.[14] This enhanced stability makes this compound an intriguing scaffold for the design of next-generation covalent inhibitors.
The general mechanism for covalent inhibition by an electrophilic warhead is depicted below:
Caption: General two-step mechanism of covalent inhibition.
Application as a Chemical Probe
A chemical probe is a small molecule used to study the function of a protein in a cellular or in vivo context. Dichloromaleimides have been developed as small, fluorogenic reactive groups for affinity labeling.[8][9] In this approach, a ligand that binds to the target protein is appended to the dichloromaleimide. Upon binding, a nearby nucleophilic residue (such as lysine) on the protein reacts with the dichloromaleimide, leading to the formation of a fluorescent conjugate.[8][9] This "turn-on" fluorescence provides a direct readout of target engagement.
Experimental Protocols
The following protocols provide a starting point for using this compound in a research setting. Optimization will likely be required for specific applications.
General Protocol for Protein Labeling
This protocol is adapted from standard procedures for maleimide-based labeling of cysteine residues.
Materials:
-
Protein of interest with at least one accessible cysteine residue.
-
This compound.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Anhydrous DMSO or DMF.
-
Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine).
-
Desalting column for purification.
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Prepare Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted reagent by passing the reaction mixture through a desalting column.
-
Characterization: Confirm labeling by mass spectrometry (expecting a mass shift corresponding to the addition of the reagent) and determine the degree of labeling using UV-Vis spectroscopy if the adduct has a chromophore.
Safety and Handling
This compound should be handled with care in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Disposal: Dispose of in accordance with local regulations for chemical waste.
Conclusion
This compound is a versatile reagent with unique properties that make it a valuable tool for researchers in chemical biology and drug discovery. Its distinct reactivity profile allows for novel applications in disulfide bond bridging, and its potential for forming stable covalent adducts and acting as a fluorogenic probe makes it a compelling candidate for the development of covalent inhibitors and chemical probes. By carefully selecting suppliers, performing in-house quality control, and understanding the underlying chemical principles, researchers can effectively leverage the capabilities of this powerful molecule to advance their scientific goals.
References
- Jones, M. W., et al. (2011). In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. Bioconjugate Chemistry, 22(5), 826-834.
- Shanghai Witofly Chemical Co.,Ltd. (n.d.). This compound|1123-61-1.
- PubChem. (n.d.). This compound.
- Maina Technologies. (n.d.). This compound.
- Anstaett, P., et al. (2025). Diverse reactivity of maleimides in polymer science and beyond. Polymer International, 74(4), 296-306.
- Berdasco, M., et al. (2021). Dichloro Butenediamides as Irreversible Site-Selective Protein Conjugation Reagent. Angewandte Chemie International Edition, 60(43), 23750-23758.
- Chiba, K., et al. (2016). Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling. Chemical & Pharmaceutical Bulletin, 64(11), 1647-1653.
- Bernardes, G. J. L., et al. (2015). A novel approach to the site-selective dual labelling of a protein via chemoselective cysteine modification. Chemical Science, 6(9), 5453-5458.
- Rein, A., et al. (2013). Efficient Site-Specific Labeling of Proteins via Cysteines. PLoS ONE, 8(11), e79629.
- Schaefer, D., & Cheng, X. (2023). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 16(5), 663.
- Péczka, N., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(4), 385-400.
- Baran, P. S. (2022). Covalent Drugs: Trends, Mechanisms, & Warheads.
- Zhang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7806.
- Anstaett, P., et al. (2024). Diverse reactivity of maleimides in polymer science and beyond. Polymer International.
- Chiba, K., et al. (2016). Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling. ResearchGate.
- Vaz, E., et al. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Interface Focus, 12(2), 20210052.
Sources
- 1. This compound | C5H3Cl2NO2 | CID 14293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diverse reactivity of maleimides in polymer science and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. synchem.de [synchem.de]
- 5. This compound|1123-61-1-Shanghai Witofly Chemical Co.,Ltd [witofly.com]
- 6. This compound - CAS:1123-61-1 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 7. 2,3-Dichloro-N-phenylmaleimide 3876-05-9 [sigmaaldrich.com]
- 8. Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Covalent Drug Discovery [mdpi.com]
- 11. baranlab.org [baranlab.org]
- 12. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dichloro Butenediamides as Irreversible Site‐Selective Protein Conjugation Reagent - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Application of 2,3-Dichloro-N-methylmaleimide in Diels-Alder Cycloadditions
Abstract
The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, renowned for its power in constructing six-membered rings with high stereocontrol.[1][2] The reactivity and selectivity of this [4+2] cycloaddition are profoundly influenced by the electronic nature of the reactants.[3][4] This guide provides an in-depth technical exploration of 2,3-dichloro-N-methylmaleimide, a highly activated dienophile, for researchers, chemists, and professionals in drug development. We will dissect the fundamental principles governing its reactivity, provide field-proven experimental protocols, and illustrate its strategic value in the synthesis of complex molecular architectures.
The Dienophile: Understanding the Power of this compound
The efficacy of a Diels-Alder reaction is fundamentally governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[5] To accelerate the reaction, this gap must be minimized. This is typically achieved by using an electron-rich diene and an electron-poor dienophile.[6]
This compound is an exceptionally reactive dienophile precisely because its structure is engineered for extreme electron deficiency.[7]
-
Inductive and Resonance Effects: The two chlorine atoms are potent electron-withdrawing groups that pull electron density away from the carbon-carbon double bond via the inductive effect.
-
Conjugated Carbonyls: The two adjacent carbonyl groups further delocalize electron density through resonance, significantly lowering the energy of the LUMO.[8]
This combination makes the double bond highly electrophilic and primed for rapid reaction with a wide range of dienes, even those that are relatively unreactive.[8]
Physicochemical Properties
A clear understanding of the reagent's properties is critical for safe and effective handling.
| Property | Value | Source |
| IUPAC Name | 3,4-dichloro-1-methylpyrrole-2,5-dione | [9] |
| Molecular Formula | C₅H₃Cl₂NO₂ | [9] |
| Molecular Weight | 179.99 g/mol | [9] |
| Appearance | Solid (typical) | N/A |
| CAS Number | 1123-61-1 | [9] |
Safety Note: N-methylmaleimide and its derivatives are often corrosive and can be toxic.[9][10] Always handle with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated fume hood.
The [4+2] Cycloaddition: Mechanism and Stereochemical Control
The Diels-Alder reaction is a concerted, pericyclic reaction, meaning all bond-forming and bond-breaking occurs in a single, cyclic transition state.[2][4][6] This concerted nature is the origin of the reaction's high degree of stereospecificity. The stereochemistry of the dienophile is faithfully retained in the final product.[11][12][13]
Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.
The Endo Rule: A Key to Stereoselectivity
When cyclic dienes react with substituted dienophiles like this compound, two diastereomeric products, endo and exo, are possible. In most cases, the endo product is the major, kinetically favored product.[14]
This preference is explained by secondary orbital overlap . In the endo transition state, the electron-withdrawing carbonyl groups of the dienophile are oriented under the π-system of the forming ring. This allows for a stabilizing interaction between the p-orbitals of the carbonyls and the p-orbitals at the C2 and C3 positions of the diene.[14] This extra stabilization lowers the activation energy of the endo pathway compared to the exo pathway, where this interaction is absent.
Caption: Energy pathways for endo vs. exo product formation.
Enhancing Reactivity: The Role of Lewis Acid Catalysis
While this compound is already highly reactive, its performance can be further enhanced through Lewis acid catalysis. Lewis acids, such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃), accelerate the reaction and can increase its selectivity.[15][16]
Causality of Catalysis: The Lewis acid coordinates to one of the carbonyl oxygen atoms on the maleimide ring. This coordination has two critical effects:
-
LUMO Lowering: It acts as a powerful "electron sink," dramatically increasing the electron-withdrawing nature of the carbonyl group. This further lowers the energy of the dienophile's LUMO, shrinking the HOMO-LUMO gap and accelerating the reaction rate.[17]
-
Enhanced Selectivity: By locking the dienophile in a more rigid conformation and exaggerating the electronic differences, Lewis acid catalysis often leads to higher endo/exo and regioselectivities.[15][18] Recent studies suggest that Lewis acids also accelerate the reaction by reducing the Pauli repulsion between the reactants.[15]
| Condition | Relative Rate | Endo/Exo Selectivity | Causality |
| Thermal (e.g., Reflux in Toluene) | 1x | Good to Excellent | Governed by intrinsic HOMO-LUMO gap and secondary orbital overlap. |
| Lewis Acid Catalyzed (e.g., AlCl₃ in CH₂Cl₂) | 10x - 1000x | Often Enhanced | Lewis acid coordination lowers dienophile LUMO, reducing activation energy and amplifying secondary orbital effects.[17] |
Field-Proven Experimental Protocol: Synthesis of a Bicyclic Adduct
This section provides a representative, self-validating protocol for the Diels-Alder reaction between cyclopentadiene (a highly reactive diene) and this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical Diels-Alder reaction.
Detailed Step-by-Step Methodology
Objective: To synthesize the endo adduct of cyclopentadiene and this compound.
Materials:
-
Dicyclopentadiene
-
This compound (1.0 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Ethanol (reagent grade)
-
Hexanes (reagent grade)
-
TLC plates (silica gel)
-
Potassium permanganate (KMnO₄) stain
Instrumentation:
-
Round-bottom flask with stir bar
-
Condenser and distillation apparatus (for cracking cyclopentadiene)
-
Ice bath
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer, Mass Spectrometer
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene exists as the dimer, dicyclopentadiene, at room temperature. It must be "cracked" back to the monomer before use. Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~180 °C. The monomer will distill over at ~41 °C. Collect the fresh cyclopentadiene in a flask chilled in an ice bath. Note: Cyclopentadiene will re-dimerize over time, so it should be used within a few hours of its preparation.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 mmol, 0.90 g) in 20 mL of anhydrous dichloromethane. Place the flask in an ice bath and stir for 10 minutes to cool the solution to 0 °C.
-
Addition of Diene: To the cooled, stirring solution of the dienophile, add freshly cracked cyclopentadiene (1.1 eq, 5.5 mmol, 0.36 g) dropwise over 5 minutes. A slight exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional hour. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product should have a different Rf value than the starting maleimide. Visualize spots using a UV lamp and/or by dipping the plate in a potassium permanganate stain (the dienophile's double bond will react, but the product's will be less reactive). The reaction is complete when the starting maleimide spot has disappeared.
-
Work-up and Isolation: Once the reaction is complete, transfer the solution to a larger flask and remove the dichloromethane solvent using a rotary evaporator. A solid crude product should remain.
-
Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. If any insoluble material remains, filter it hot. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and let them air dry.
-
Characterization: Determine the yield of the purified product. Characterize the adduct by obtaining its melting point and spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity. The stereochemistry can be confirmed by specific couplings and NOE experiments in NMR.
Synthetic Utility of Dichlorinated Adducts
The resulting Diels-Alder adducts are not merely synthetic endpoints; they are versatile intermediates for further molecular elaboration. The vicinal dichloride moiety provides a reactive handle for a variety of subsequent transformations, including:
-
Reductive Dechlorination: Removal of the chlorine atoms to yield the saturated bicyclic core.
-
Nucleophilic Substitution: Displacement of one or both chlorine atoms to introduce new functional groups.
-
Elimination Reactions: Formation of new double bonds within the bicyclic system.
-
Cross-Coupling Reactions: The C-Cl bonds can potentially participate in metal-catalyzed cross-coupling reactions to form new C-C bonds, significantly increasing molecular complexity.[19]
These post-cycloaddition modifications open pathways to complex polycyclic systems, natural product skeletons, and novel scaffolds for drug discovery.
Conclusion
This compound is a powerful and highly reliable dienophile for Diels-Alder reactions. Its enhanced electrophilicity, driven by the synergistic effects of two chlorine atoms and two carbonyl groups, ensures rapid and efficient cycloadditions with a broad spectrum of dienes. The reaction proceeds with a high degree of stereocontrol, typically favoring the endo adduct, a preference that can be further amplified by Lewis acid catalysis. The detailed protocol provided herein serves as a robust starting point for researchers aiming to leverage this reagent's capabilities. The synthetic versatility of the resulting chlorinated adducts underscores the strategic importance of this compound in modern organic synthesis, enabling the efficient construction of complex molecules for a wide range of scientific applications.
References
- Diels-Alder Reaction in W
- Bickelhaupt, F. M., & Fernández, I. (2015). How Lewis Acids Catalyze Diels–Alder Reactions. Chemistry–A European Journal, 21(36), 12731-12741.
- Tan, Y. T. F., et al. (2015). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 127(7), 1137-1142.
- Sakata, K., & Fujimoto, H. (2017). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistrySelect, 2(31), 10141-10146.
- This compound.
- Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry.
- (2022). Can i have some help on this 3 questions with clear wroting based on the diels alder reaction. Chegg.
- Ahamed, M. (2007). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA).
- Shibata, T. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1148.
- Diels-Alder Regio- and Stereoselectivity. (2023). Chemistry LibreTexts.
- Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. The Royal Society of Chemistry.
- Chad's Prep. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube.
- 2,3-Dichloro-N-phenylmaleimide. Sigma-Aldrich.
- Chen, Y., et al. (2020). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Organic & Biomolecular Chemistry, 18(3), 456-460.
- Hossain, M. (n.d.).
- Das, A., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(8), 5334-5369.
- The Organic Chemistry Tutor. (2021). Diels Alder Reaction. YouTube.
- Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry.
- The Diels-Alder Cycloaddition. (2023). Chemistry LibreTexts.
- Characteristics of the Diels-Alder Reaction. (2022). Chemistry LibreTexts.
- The Diels-Alder Cycloaddition Reaction. (2022). Chemistry LibreTexts.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. chegg.com [chegg.com]
- 8. Diels-Alder Reaction Lab - 1306 Words | Bartleby [bartleby.com]
- 9. This compound | C5H3Cl2NO2 | CID 14293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cs.gordon.edu [cs.gordon.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. d-nb.info [d-nb.info]
- 18. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 19. Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with 2,3-Dichloro-N-methylmaleimide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Differentiated Approach to Cysteine and Lysine Bioconjugation
The covalent modification of proteins is a cornerstone of modern biological sciences and therapeutic development, enabling the attachment of probes, drugs, and other moieties to elucidate function and create novel therapeutic agents. Among the arsenal of bioconjugation reagents, maleimides are renowned for their high reactivity and selectivity towards cysteine residues.[1] This document provides a detailed guide to the use of a specialized reagent, 2,3-Dichloro-N-methylmaleimide , for protein labeling.
Unlike conventional maleimides that primarily target thiols, this compound presents a unique reactivity profile. While it participates in the canonical Michael addition with cysteine residues, it also possesses the intriguing capability of reacting with lysine residues to form a fluorogenic product. This dual reactivity opens up novel avenues for protein labeling and characterization, but also necessitates a nuanced understanding of reaction conditions to control selectivity. Furthermore, as a dihalomaleimide, it offers the potential for creating more stable protein conjugates compared to some traditional maleimide linkages.[2]
This guide will delve into the mechanistic underpinnings of this compound's reactivity, provide detailed protocols for its application, and discuss methods for the characterization of the resulting protein conjugates.
The Chemistry of this compound: Dual Reactivity and Enhanced Stability
The reactivity of this compound is governed by the electrophilicity of its carbon-carbon double bond and the presence of two chlorine atoms. This structure leads to two primary reaction pathways with proteins:
-
Reaction with Cysteine: At a pH range of 6.5-7.5, the primary reaction is the well-established Michael addition of a cysteine thiol to the maleimide double bond, forming a stable thioether bond.[3][4] The reaction proceeds through the nucleophilic attack of the thiolate anion on one of the carbons of the double bond. Subsequently, the second chlorine atom can be displaced by a suitably positioned nucleophilic residue, such as a lysine, leading to a cross-linked and potentially more stable conjugate.[5] Among dihalomaleimides, the order of reactivity is generally diiodo > dibromo > dichloro, making this compound the least reactive of the three.[5] This lower reactivity can be advantageous, potentially offering greater control over the labeling reaction.
-
Reaction with Lysine and Fluorogenic Properties: At a more alkaline pH (typically above 8.0), the reactivity of maleimides towards primary amines, such as the ε-amino group of lysine, increases. In the case of this compound, this reaction is particularly noteworthy as it results in the formation of a 2-amino-3-chloromaleimide derivative, which is fluorescent. This "fluorogenic" property, where the reagent itself is non-fluorescent but becomes fluorescent upon reaction, is highly advantageous for developing "turn-on" assays and for the specific detection of labeled proteins.
Experimental Workflow Overview
Caption: A generalized workflow for labeling proteins with this compound.
Detailed Protocols
Note: The following protocols are based on general procedures for maleimide-based labeling and should be optimized for your specific protein and application.[4][6]
Protocol 1: Cysteine-Selective Labeling (pH 6.5-7.5)
This protocol is designed to favor the reaction of this compound with cysteine residues.
Materials:
-
Protein of interest
-
This compound
-
Degassed reaction buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.0
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching reagent: 1 M β-mercaptoethanol or L-cysteine
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: a. Dissolve or exchange the protein into the degassed reaction buffer at a concentration of 1-10 mg/mL. b. (Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10- to 50-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Note: Do not use dithiothreitol (DTT) as it needs to be removed before adding the maleimide reagent. TCEP does not need to be removed.[6]
-
Reagent Preparation: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: a. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the reagent dropwise while gently stirring. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the final conjugate is light-sensitive.
-
Quenching the Reaction: a. Add a quenching reagent (e.g., β-mercaptoethanol or L-cysteine) to a final concentration of 10-20 mM to react with any unreacted maleimide. Incubate for 15-30 minutes.
-
Purification: a. Remove excess reagent and quenching agent by gel filtration chromatography (e.g., a desalting column), dialysis, or HPLC.
Protocol 2: Lysine-Selective and Fluorogenic Labeling (pH 8.0-9.0)
This protocol is designed to favor the reaction with lysine residues, leading to a fluorescently labeled protein.
Materials:
-
Same as Protocol 1, with the exception of the reaction buffer.
-
Degassed reaction buffer: 100 mM borate buffer, 150 mM NaCl, pH 8.5.
Procedure:
-
Protein Preparation: a. Dissolve or exchange the protein into the degassed reaction buffer (pH 8.5) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: a. Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. b. Incubate for 2-4 hours at room temperature. Monitor the reaction progress by measuring the fluorescence of the solution.
-
Quenching and Purification: a. Follow the same quenching and purification steps as in Protocol 1.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale and Considerations |
| Reaction pH | ||
| Cysteine-selective | 6.5 - 7.5 | At this pH, the thiol group of cysteine is more nucleophilic than the amino group of lysine. |
| Lysine-selective | 8.0 - 9.0 | At higher pH, the deprotonated amino group of lysine becomes more reactive towards maleimides. |
| Molar Excess (Reagent:Protein) | ||
| Cysteine-selective | 10:1 - 20:1 | A molar excess drives the reaction to completion. May require optimization.[3] |
| Lysine-selective | 20:1 - 50:1 | A higher excess may be needed to achieve significant labeling of less reactive lysines. |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | The reaction rate is dependent on temperature, pH, and the specific protein. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency but may also promote aggregation.[1] |
Characterization of the Labeled Protein
A thorough characterization of the labeled protein is crucial to ensure the success of the conjugation and to understand its properties.
SDS-PAGE Analysis
-
Purpose: To visualize the labeled protein and assess for any aggregation or degradation.
-
Procedure: Run samples of the unlabeled and labeled protein on an SDS-PAGE gel.
-
Expected Outcome: The labeled protein should show a slight increase in molecular weight corresponding to the mass of the attached label(s).
Mass Spectrometry
-
Purpose: To confirm the covalent modification and determine the precise mass of the conjugate, which can be used to calculate the degree of labeling (DOL).
-
Techniques:
-
Data Analysis: The mass difference between the labeled and unlabeled protein will indicate the number of attached labels.
Spectrophotometry
-
Purpose: To determine the degree of labeling (DOL) and to characterize the fluorescent properties of lysine-labeled conjugates.
-
For Cysteine-Labeled Proteins: The DOL can be estimated by measuring the absorbance of the protein at 280 nm and the absorbance of the label at its specific maximum wavelength (if the label has a chromophore).
-
For Lysine-Labeled (Fluorogenic) Proteins:
-
Measure the fluorescence emission spectrum to determine the maximum emission wavelength.
-
Quantify the fluorescence intensity to assess the extent of labeling.
-
Note: The specific excitation and emission wavelengths for the 2-amino-3-chloromaleimide fluorophore are not well-documented in readily available literature and may need to be determined empirically for your specific conjugate.
-
Diagram of the Reaction Mechanism
Caption: Reaction of this compound with cysteine and lysine residues.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for various applications:
-
Fluorogenic Labeling: The ability to generate a fluorescent signal upon reaction with lysine allows for the development of "no-wash" labeling protocols and real-time monitoring of protein binding or conformational changes.
-
Antibody-Drug Conjugates (ADCs): The potential for creating more stable linkages through dihalomaleimide chemistry is of significant interest in the development of ADCs, where premature drug release can lead to off-target toxicity.[2]
-
Proteomics and Biomarker Discovery: As a cysteine- or lysine-reactive probe, it can be used to identify accessible and reactive residues on proteins, providing insights into protein structure and function.[9][10]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfides | Increase the concentration of TCEP or the incubation time. |
| Hydrolysis of the maleimide reagent | Prepare the reagent stock solution immediately before use. | |
| Low reactivity of the target residue | Increase the molar excess of the reagent or the reaction time. Optimize the pH. | |
| Non-specific Labeling | Reaction pH is too high (for cysteine labeling) | Ensure the reaction buffer is within the pH 6.5-7.5 range. |
| Protein Aggregation | High protein concentration or solvent effects | Reduce the protein concentration. Add the maleimide reagent slowly. |
Conclusion
This compound is a versatile and promising reagent for protein labeling, offering the unique advantages of dual reactivity towards both cysteine and lysine residues and the potential for creating highly stable bioconjugates. Its fluorogenic reaction with lysine is a particularly powerful feature for the development of novel assays. By carefully controlling the reaction conditions, particularly the pH, researchers can harness the specific reactivity of this reagent to advance their studies in protein science, diagnostics, and drug discovery. Further optimization of the provided general protocols for specific proteins of interest will ensure the successful application of this valuable bioconjugation tool.
References
- Angewandte Chemie International Edition. (2021). Dichloro Butenediamides as Irreversible Site-Selective Protein Conjugation Reagent.
- Journal of Cellular and Molecular Medicine. (2018). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies.
- UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate.
- UCL Discovery. (2017). Development of Novel Maleimide Reagents for Protein Modification.
- ResearchGate. (n.d.). The tandem mass spectra of the modified peptides.
- ResearchGate. (n.d.). The kinetics of reaction between L-cysteine hydrochloride and some maleimides.
- National Institutes of Health. (2013). Efficient Site-Specific Labeling of Proteins via Cysteines.
- National Institutes of Health. (2012). Reversible protein affinity-labelling using bromomaleimide-based reagents.
- National Institutes of Health. (2025). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques.
- Bio-protocol. (n.d.). Protocol: Maleimide labeling of proteins and other thiolated biomolecules.
- Journal of Proteomics. (2008). Serial Protein Labeling With Infrared Maleimide Dyes to Identify Cysteine Modifications.
- Baylor University. (n.d.). MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO.
- The Ohio State University. (n.d.). Mass spectrometry of peptides and proteins.
- National Institutes of Health. (2013). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation.
- Baylor University. (n.d.). ABSTRACT Structural Characterization of Peptides and Peptide Fragment Ions Using High Resolution Mass Spectrometry and Ion Mobil.
- National Institutes of Health. (2017). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry.
- Archives of Biochemistry and Biophysics. (1966). Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners.
- National Institutes of Health. (2016). Chemo- and Regioselective Lysine Modification on Native Proteins.
- IntechOpen. (2023). Advances in Drug Discovery Based on Genomics, Proteomics and Bioinformatics in Malaria.
- ResearchGate. (n.d.). Fluorescence spectra of (R)‐2, Trp, in situ prepared (R)‐3, and in situ prepared (R)‐3+Zn(OAc)2.
- National Institutes of Health. (2023). Conserved Protein–Polymer Interactions across Structurally Diverse Polymers Underlie Alterations to Protein Thermal Unfolding.
- Journal of Applied Pharmaceutical Science. (2012). Proteomics in Drug Discovery.
- Technology Networks. (2025). Applications of Proteomics in Drug Discovery.
- ResearchGate. (n.d.). Proteomics in Drug Discovery and Development.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Dichloro Butenediamides as Irreversible Site‐Selective Protein Conjugation Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. biotium.com [biotium.com]
- 7. msf.ucsf.edu [msf.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Proteomics in Drug Discovery: Applications and Trends | Technology Networks [technologynetworks.com]
Application Note: 2,3-Dichloro-N-methylmaleimide as a High-Specificity Cysteine Probe
An In-Depth Guide to Cysteine-Specific Bioconjugation
Introduction: The Critical Role of Cysteine and the Need for Specific Probes
In the landscape of proteomics and drug development, the ability to selectively modify proteins is paramount.[1] Cysteine, with its unique sulfhydryl (thiol) group, stands out as a prime target for site-specific bioconjugation.[2] The nucleophilicity of its deprotonated thiolate form allows for highly selective reactions under physiological conditions, a feature less common among other amino acid residues.[3][4] This reactivity is harnessed in a multitude of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging and tracking, and the structural analysis of protein function.[1][5]
Maleimides are a well-established class of reagents that react with thiols via a Michael addition, forming a stable thioether bond.[5][6] While classic maleimides like N-ethylmaleimide (NEM) are widely used, the search for probes with enhanced specificity and controlled reactivity continues.[4][7] 2,3-Dichloro-N-methylmaleimide (DCNM) emerges as a refined tool in this context. The electron-withdrawing nature of the two chlorine atoms on the maleimide ring modulates the reactivity of the double bond, offering a distinct profile for cysteine targeting. This guide provides a comprehensive overview of DCNM, its mechanism of action, and detailed protocols for its application as a cysteine-specific probe for researchers, scientists, and drug development professionals.
Mechanism of Action: Thiol-Michael Addition
The high specificity of maleimides for cysteine residues is rooted in the Thiol-Michael Addition "Click" Reaction.[6] The reaction proceeds efficiently at a near-neutral pH (6.5-7.5), where the cysteine thiol group (pKa ~8.5) exists in equilibrium with its more nucleophilic thiolate anion form (-S⁻).[6] At this pH range, other potentially nucleophilic groups like the ε-amino group of lysine (pKa ~10.5) are largely protonated and thus significantly less reactive, ensuring high selectivity for cysteine.[6]
The reaction involves the nucleophilic attack of the cysteine thiolate on one of the carbon atoms of the maleimide's double bond. This forms a stable, covalent thioether linkage. The presence of the dichloro substituents in DCNM influences the electrophilicity of the double bond, which can affect reaction kinetics compared to unsubstituted maleimides.
Caption: Mechanism of DCNM reaction with a protein cysteine residue.
Comparative Advantages and Key Considerations
Choosing the right cysteine-reactive probe is critical and depends on the specific experimental goals. While DCNM belongs to the maleimide family, its properties should be compared against other common thiol-reactive chemistries.
| Feature | This compound (DCNM) | N-Ethylmaleimide (NEM) | Iodoacetamide (IAM) |
| Reaction Type | Michael Addition | Michael Addition | Nucleophilic Substitution (Alkylation) |
| Specificity | High for thiols at pH 7.0-7.5.[6][8] | High for thiols at pH 7.0-7.5.[4][7] | Good for thiols, but can show off-target reactivity with His, Met, and Lys at higher pH.[5][8] |
| Reaction pH | Optimal: 7.0-7.5. Hydrolysis of maleimide ring increases above pH 8.0.[8] | Optimal: 6.5-7.5.[4] | Optimal: ~8.0, as it requires the thiolate form.[4] |
| Kinetics | Generally rapid.[9] The dichloro- substitution may influence rate compared to NEM. | Rapid reaction kinetics.[5][7] | Generally slower reaction kinetics compared to maleimides.[5] |
| Bond Stability | Forms a stable thioether bond. However, the succinimide ring can undergo hydrolysis over time, especially at basic pH.[3] | Similar stability to DCNM. The resulting conjugate can be susceptible to retro-Michael reaction (reversibility) in the presence of other thiols.[3] | Forms a very stable thioether bond, generally considered more stable than the maleimide adduct.[5] |
| Key Advantage | High specificity and reactivity profile potentially modulated by chloro-substituents. | Well-characterized, widely used baseline reagent.[5] | Produces a highly stable, non-reversible conjugate. |
Experimental Protocols and Workflow
Required Materials and Reagents
-
Probe: this compound (DCNM) (CAS: 1123-61-1)[10]
-
Protein: Purified protein of interest with at least one accessible cysteine residue (concentration typically 1-10 mg/mL).[11]
-
Buffers: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris).[11][12]
-
Causality Note: Degassing the buffer (e.g., by vacuum or sparging with argon/nitrogen) is crucial to prevent oxygen-mediated oxidation of cysteine thiols into disulfides, which do not react with maleimides.[11]
-
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Causality Note: TCEP is a phosphine-based reducing agent that effectively reduces disulfide bonds to free thiols. Unlike dithiothreitol (DTT), TCEP does not contain a thiol group and therefore does not need to be removed prior to adding the maleimide probe.[2][8] If DTT is used, it must be completely removed (e.g., via dialysis or desalting column) before labeling.[2]
-
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing the DCNM stock solution.[12]
-
Quenching Reagent: A low molecular weight thiol such as L-cysteine or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis cassette, or centrifugal ultrafiltration device appropriate for the protein's molecular weight.[13]
Caption: Standard experimental workflow for protein labeling with DCNM.
Protocol 1: Preparation of Solutions
-
Reaction Buffer (e.g., 1x PBS, pH 7.2): Prepare your desired buffer. Before use, degas the solution by applying a vacuum for 15-20 minutes or by bubbling argon/nitrogen gas through it for the same duration.[11] Store under an inert atmosphere if possible.
-
DCNM Stock Solution (10 mM): DCNM is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO.[12] For DCNM (MW: 179.99 g/mol ), dissolve 1.80 mg in 1 mL of DMSO. Vortex briefly to ensure it is fully dissolved. Unused stock solution can be stored at -20°C, protected from light and moisture.
Protocol 2: Protein Labeling with DCNM
This protocol is a self-validating system; adherence to pH, molar ratios, and purification steps ensures that the observed labeling is specific to the intended target.
-
Protein Preparation: Dissolve or dilute your purified protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL (typically 50-100 µM).[8][12]
-
(Optional but Recommended) Reduction of Disulfide Bonds: If your protein contains disulfide bonds that may mask target cysteines, a reduction step is necessary. Add a 10-fold molar excess of TCEP to the protein solution.[5][8] Incubate for 30 minutes at room temperature.
-
Initiate the Labeling Reaction: While gently stirring or rocking the protein solution, add the 10 mM DCNM stock solution to achieve a final molar ratio of 10-20 moles of DCNM per mole of protein.[8]
-
Expert Insight: A 10-20x molar excess is a standard starting point. However, this should be optimized for each specific protein. A lower ratio may be sufficient for a highly accessible cysteine, while a higher ratio might be needed for a partially buried one. Running pilots with 5x, 10x, and 20x ratios is recommended.
-
-
Incubation: Protect the reaction vessel from light (e.g., by wrapping in aluminum foil). Incubate for 2 hours at room temperature or overnight at 4°C.[8] The optimal time may vary depending on the reactivity of the specific cysteine residue.
-
Quench the Reaction: Stop the reaction by adding a small-molecule thiol to scavenge any unreacted DCNM. Add L-cysteine or β-mercaptoethanol to a final concentration of ~50-100 mM and incubate for an additional 15-30 minutes.
Protocol 3: Purification of the Labeled Protein
It is critical to remove the unreacted DCNM and the quenching agent, as they can interfere with downstream applications and analysis.
-
Size-Exclusion Chromatography (Gel Filtration): This is the most common and effective method. Use a pre-packed column (e.g., PD-10) or pack a column with an appropriate resin (e.g., Sephadex G-25). Equilibrate the column with your desired storage buffer and apply the quenched reaction mixture. The labeled protein will elute in the void volume, while the smaller, unreacted molecules will be retained and elute later.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette with a molecular weight cut-off (MWCO) suitable for your protein (e.g., 10 kDa). Dialyze against a large volume of storage buffer for several hours to overnight, with at least two buffer changes. This method is effective but slower than gel filtration.
-
Centrifugal Ultrafiltration (Spin Columns): This is a rapid method for buffer exchange and purification. Choose a device with an appropriate MWCO. Add the sample, centrifuge to remove the buffer and small molecules, then resuspend the concentrated labeled protein in the desired storage buffer. Repeat this wash step 2-3 times for efficient removal of contaminants.[13]
Data Analysis and Validation
Protocol 4: Determination of Degree of Labeling (DOL)
The DOL represents the average number of probe molecules conjugated to each protein molecule. For a probe without a strong chromophore like DCNM, this is typically validated by mass spectrometry. However, if DCNM is used as a linker for a fluorescent dye, the DOL can be calculated spectrophotometrically. The following is a general protocol for a labeled fluorescent dye.
-
Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and at the maximum absorbance wavelength (λ_max) of the attached dye.
-
Calculate Corrected Protein Concentration: The dye often absorbs slightly at 280 nm. This must be corrected for an accurate protein concentration measurement.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
-
Where CF is the Correction Factor (A₂₈₀ / A_max) of the free dye.
-
-
Calculate Molar Concentrations:
-
Molar Conc. of Protein = (Corrected A₂₈₀) / (ε_protein × path length)
-
Molar Conc. of Dye = A_max / (ε_dye × path length)
-
Where ε is the molar extinction coefficient (in M⁻¹cm⁻¹).
-
-
Calculate DOL:
-
DOL = (Molar Conc. of Dye) / (Molar Conc. of Protein)
-
Validation by Mass Spectrometry (MS)
The most definitive validation of successful and specific labeling is through mass spectrometry.[1][5]
-
Intact Protein Analysis: Analysis of the intact labeled protein by LC-MS will show a mass shift corresponding to the addition of one or more DCNM molecules (mass of DCNM adduct = 179.99 Da). This confirms conjugation and can help determine the overall labeling efficiency.[14]
-
Peptide Mapping (Bottom-up Proteomics): The labeled protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.[15][16] This powerful technique allows for the precise identification of the modified peptide and, through MS/MS fragmentation, the exact cysteine residue that was labeled, thus confirming site-specificity.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | - Cysteine residues are oxidized (disulfide bonds).- Target cysteine is not solvent-accessible.- DCNM stock has hydrolyzed due to moisture.- Reducing agent (e.g., DTT) was not removed. | - Perform the optional reduction step with TCEP.[2][11]- Consider partial denaturation if protein function is not critical.- Prepare fresh DCNM stock in anhydrous DMSO.- Ensure complete removal of thiol-containing reducing agents before adding DCNM. |
| High Background / Non-specific Labeling | - Reaction pH is too high (>7.5), leading to reaction with lysines.[6]- Incubation time is excessively long.[6]- Molar excess of DCNM is too high. | - Ensure reaction buffer pH is strictly between 7.0 and 7.5.- Optimize incubation time; run a time-course experiment (e.g., 30 min, 1h, 2h).- Titrate the molar excess of DCNM; try lower ratios (e.g., 5x, 10x). |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF) from probe addition.- The probe modification alters protein solubility. | - Keep the volume of added DCNM stock to <10% of the total reaction volume.[13]- Perform labeling at a lower protein concentration.- Screen different buffer conditions (e.g., varying salt concentration or adding mild detergents). |
Safety Information
This compound is classified as highly toxic.[10] It is fatal if swallowed.[10] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.
References
- PrepChem. (n.d.). Synthesis of 2,3-dichloro-N-(o-difluoromethoxyphenyl)maleimide. PrepChem.com.
- Aslam, B., Basit, M., Nisar, M. A., Khurshid, M., & Rasool, M. H. (2017). Proteomics: technologies and their applications. Journal of chromatographic science, 55(2), 182–196.
- Abberior Instruments. (n.d.). Protein labeling protocol. Abberior Instruments.
- Lyon, R. P., & Patterson, A. W. (2014). A new look at an old reaction: the aerobic oxidative coupling of phenols. Angewandte Chemie (International ed. in English), 53(42), 11148–11149.
- Shanghai Witofly Chemical Co.,Ltd. (n.d.). This compound|1123-61-1. Witofly.
- Nagy, P. (2013). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Free radical research, 47(Suppl 1), 2–12.
- Majumdar, D. S., Kienle, M. O., & Kuhl, T. L. (2018). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Biochimica et biophysica acta. Biomembranes, 1860(11), 2272–2282.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14293, this compound. PubChem.
- Riederer, I. M., Herrero, R. M., Leuba, G., & Riederer, B. M. (2008). Serial protein labeling with infrared maleimide dyes to identify cysteine modifications. Journal of proteomics, 71(2), 222–230.
- Kumar, A., Kumar, A., Kumar, V., Kumar, V., Kumar, R., & Kumar, S. (2022). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. Industrial & Engineering Chemistry Research, 61(1), 1–40.
- Kim, Y., Tanyeri, M., & Schroeder, C. M. (2010). Efficient site-specific labeling of proteins via cysteines. Bioconjugate chemistry, 21(10), 1869–1876.
- ResearchGate. (n.d.). Reaction of NEM with cysteine. ResearchGate.
- Smythe, C. G., & Hall, D. O. (1967). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Analytical biochemistry, 18(2), 248–255.
- Singh, T. K., & Liu, L. (2000). Modification of cysteine residues by N-ethylmaleimide inhibits annexin II tetramer mediated liposome aggregation. Archives of biochemistry and biophysics, 381(2), 235–240.
- Wang, W., Zhang, R., Liu, T., Li, Y., Cheng, M., & Liu, Z. (2021). A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. Molecules (Basel, Switzerland), 26(8), 2359.
- Angeletti, R. H., Bonewald, L. F., & Fields, G. B. (1998). Modification of cysteine. Current protocols in protein science, Chapter 11, Unit 11.2.
- Piradashvili, K., Fuchser, J., & Alexandrov, T. (2021). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. International journal of molecular sciences, 22(19), 10328.
- Melby, J. A., Roberts, D. S., Larson, E. J., & Ge, Y. (2018). Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research. Analytical chemistry, 90(6), 3636–3648.
- Fountoulakis, M. (2023). Proteomics and Its Current Application in Biomedical Area: Concise Review. BioMed research international, 2023, 1–11.
Sources
- 1. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C5H3Cl2NO2 | CID 14293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. biotium.com [biotium.com]
- 13. Protein labeling protocol [abberior.rocks]
- 14. Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Proteomics and Its Current Application in Biomedical Area: Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for conjugating peptides with 2,3-Dichloro-N-methylmaleimide
Topic: Step-by-Step Guide for Conjugating Peptides with 2,3-Dichloro-N-methylmaleimide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leveraging Dichloromaleimides for Advanced Peptide Conjugation
The site-specific modification of peptides is a cornerstone of modern drug development, diagnostics, and biological research. Among the various chemical strategies, the reaction between a maleimide and a cysteine thiol is prized for its high selectivity, rapid kinetics, and mild reaction conditions.[1][2] While traditional monomaleimides have been used extensively, dihalomaleimides, such as this compound, offer unique advantages for creating more complex and stable peptide architectures.
This application note provides a detailed guide for the conjugation of peptides with this compound. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, and offer insights into the characterization and troubleshooting of the resulting conjugates. The protocols described herein are designed to be a self-validating system, ensuring reliable and reproducible results.
The Chemistry of Dichloromaleimide Conjugation
This compound is a homobifunctional crosslinker that reacts with thiol groups from cysteine residues. The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the electrophilic carbons of the maleimide double bond.[3] A key feature of dichloromaleimides is their ability to react with one or two thiol equivalents. This allows for either the formation of a stable bridge between two cysteine residues, mimicking a disulfide bond, or the potential for sequential conjugation with two different thiol-containing molecules.[4][5]
Among dihalomaleimides, the reactivity follows the order: diiodomaleimide > dibromomaleimide > dichloromaleimide.[4] This means that reactions with this compound may require slightly longer reaction times or higher concentrations compared to its more reactive counterparts.
A critical aspect of traditional maleimide-thiol conjugates is the potential for instability of the resulting thiosuccinimide linkage, which can undergo a retro-Michael reaction, leading to deconjugation.[1][6] However, the succinimide ring can be hydrolyzed to form a more stable maleamic acid thioether, a reaction that is accelerated at a basic pH (typically above 7.5).[7][8] N-aryl maleimides have been shown to undergo this stabilizing hydrolysis more rapidly.[2][9]
Reaction Mechanism
The conjugation of a cysteine-containing peptide with this compound can proceed through two main pathways:
-
Mono-conjugation: One of the chlorine atoms is substituted by a thiol group from a cysteine residue.
-
Di-conjugation (Crosslinking): Both chlorine atoms are substituted by two separate thiol groups, leading to a cross-linked product. This is particularly useful for bridging disulfide bonds within a peptide or protein.[4]
Caption: Reaction pathway for peptide conjugation with this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the conjugation of a cysteine-containing peptide with this compound.
Materials and Reagents
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5. Degas thoroughly to prevent thiol oxidation.
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Organic Solvent (for dissolving the maleimide): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification System: HPLC or FPLC system with a suitable column (e.g., C18 for reversed-phase)
-
Characterization Instrument: Mass spectrometer (e.g., LC-MS)
Protocol 1: Preparation of Reagents
-
Peptide Solution:
-
Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
If the peptide has an intramolecular disulfide bond that needs to be bridged, it must first be reduced. Add a 10-20 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 30-60 minutes at room temperature. Note: Do not use DTT as it contains a thiol group that will react with the maleimide.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMF or DMSO.[10]
-
This solution should be prepared fresh immediately before use to avoid hydrolysis of the maleimide.
-
Protocol 2: Peptide Conjugation Reaction
-
Add a 10-20 fold molar excess of the this compound stock solution to the prepared peptide solution.[7] The optimal molar ratio may need to be determined empirically for each specific peptide.
-
Gently mix the reaction solution. If the peptide is sensitive to oxidation, flush the reaction vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
Once the reaction has reached the desired level of completion, quench any unreacted maleimide by adding a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of 10-20 mM. Incubate for an additional 30 minutes.
Protocol 3: Purification of the Conjugated Peptide
-
It is crucial to remove excess unreacted maleimide and other byproducts from the conjugated peptide.[10]
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for peptide purification.[11]
-
Use a reversed-phase C18 column.
-
Employ a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the peptide conjugate.
-
Monitor the elution profile at 210-220 nm.
-
Collect fractions containing the purified conjugate.
-
-
Size-Exclusion Chromatography (SEC): This method is suitable for separating the peptide conjugate from smaller molecules like unreacted maleimide and quenching reagents.[7]
Protocol 4: Characterization
-
Mass Spectrometry (LC-MS): Verify the successful conjugation by confirming the mass of the final product. The expected mass will be the mass of the peptide plus the mass of the this compound minus the mass of two chlorine atoms, plus the mass of any additional modifications.
-
HPLC Analysis: Assess the purity of the final conjugate by analytical HPLC.
Experimental Workflow
Caption: Workflow for peptide conjugation with this compound.
Data Summary and Troubleshooting
The success of the conjugation reaction depends on several critical parameters. The following table summarizes key quantitative data for optimizing the process.
| Parameter | Recommended Range | Rationale |
| Reaction pH | 6.5 - 7.5 | Optimal for selective thiol-maleimide reaction; minimizes side reactions.[7] |
| Maleimide Molar Excess | 10-20x | Ensures efficient conjugation and drives the reaction to completion.[7] |
| Peptide Concentration | 1-5 mg/mL | A balance between preventing peptide aggregation and maintaining a sufficient reaction rate. |
| Reaction Temperature | 4°C to Room Temperature | Milder temperatures can help maintain peptide stability. |
| Reaction Time | 2-24 hours | Dependent on peptide reactivity and concentration; should be monitored. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal reaction pH. | Ensure the reaction buffer is within the recommended pH range of 6.5-7.5.[7] |
| Incomplete reduction of disulfide bonds. | Increase the concentration of TCEP or the incubation time for reduction. | |
| Peptide aggregation. | Consider using a lower peptide concentration or adding solubilizing agents like DMSO.[12] | |
| Inactive maleimide. | Prepare a fresh stock solution of this compound for each reaction. | |
| Presence of Multiple Products | Incomplete reaction or side reactions. | Optimize reaction time and molar excess of maleimide. Monitor the reaction by LC-MS to find the optimal endpoint. |
| Thiazine rearrangement (for N-terminal Cys). | If conjugating to an N-terminal cysteine, consider performing the reaction at a slightly acidic pH to prevent this side reaction.[13] | |
| Conjugate Instability | Retro-Michael reaction. | After purification, consider incubating the conjugate at a pH of 8.5-9.0 to promote hydrolysis of the succinimide ring to the more stable maleamic acid form.[7][8] |
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- Jones, M. W., et al. (2010). In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. Bioconjugate Chemistry.
- Lu, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Frontiers in Immunology.
- ResearchGate. (n.d.). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates.
- Park, K. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation.
- ResearchGate. (n.d.). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides.
- Overcoming Common Challenges in Custom Peptide Synthesis. (2024).
- Neuland Labs. (2025). A Guide to the Basics of Peptide Conjugation.
- Biotage. (2023). What do you do when your peptide synthesis fails?.
- Husband, J. T. (n.d.). The development of maleimide derived fluorophores for peptide-based applications. University of Birmingham.
- Baker, J. R., et al. (2013). Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Journal of the American Chemical Society.
- Arsequell, G., et al. (2021). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules.
- Baud, A. D., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Accounts of Chemical Research.
- Staros, J. V., et al. (2006). Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides. Biochemistry.
- Wan, Q., et al. (2020). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Journal of the American Chemical Society.
- Cohen, D. T., et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Peptide Science.
- El-Sayed, M., et al. (2020). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules.
- Hermanson, G. T. (1996). Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS). In Methods in Molecular Biology. Springer.
- Ravasco, J. M. J. M., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Angewandte Chemie International Edition.
- ResearchGate. (n.d.). Reaction of NEM with cysteine.
- ResearchGate. (2020). How to purify polymer-peptide complex?.
Sources
- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kinampark.com [kinampark.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2,3-Dichloro-N-methylmaleimide in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Versatile Dichotomous Reactivity of 2,3-Dichloro-N-methylmaleimide
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This compound is a reagent that presents a compelling dichotomous reactivity profile, rendering it a valuable asset in the drug discovery arsenal. Its utility stems from two key features: the presence of two reactive chlorine atoms, which serve as handles for carbon-carbon bond formation through cross-coupling reactions, and the electrophilic double bond of the maleimide ring, a well-established reactive moiety for targeting cysteine residues in proteins.
This application note provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a versatile scaffold for the synthesis of complex bioactive molecules, particularly kinase inhibitors, and discuss its potential as a covalent warhead for the targeted inhibition of proteins. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols to leverage the unique chemical properties of this reagent.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₅H₃Cl₂NO₂ | |
| Molecular Weight | 179.99 g/mol | |
| Appearance | White to off-white crystalline solid | |
| IUPAC Name | 3,4-dichloro-1-methylpyrrole-2,5-dione | |
| CAS Number | 1123-61-1 |
Part 1: A Scaffold for Complex Molecule Synthesis via Cross-Coupling Reactions
One of the most powerful applications of this compound is its use as a central scaffold in the synthesis of bis-substituted maleimides. The two chlorine atoms are amenable to sequential or double displacement via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. This allows for the introduction of diverse aryl or heteroaryl moieties, leading to the creation of libraries of compounds for biological screening. A notable success of this strategy is the synthesis of bisindolylmaleimides, a class of compounds known for their potent protein kinase inhibitory activity.[1]
Logical Workflow for Synthesis of Bis-Substituted Maleimides
Caption: Synthetic strategies for C-C bond formation using this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the synthesis of a mono- or bis-arylated N-methylmaleimide derivative.
Materials:
-
This compound
-
Arylboronic acid (1.2-2.4 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents per chlorine to be substituted)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol for mono-substitution, 2.4 mmol for di-substitution), and potassium carbonate (2.0 mmol for mono-substitution, 4.0 mmol for di-substitution).
-
Catalyst Addition: Add [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The typical solvent ratio is 4:1 dioxane:water.[2]
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired arylated maleimide derivative.
-
Experimental Protocol: Stille Cross-Coupling
This protocol provides a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., aryltributyltin) (1.1-2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the organostannane (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.
-
Degassing: Degas the solution by bubbling a gentle stream of inert gas through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the Suzuki-Miyaura protocol. Note that organotin byproducts can be challenging to remove completely and may require specific purification techniques.
Part 2: A Latent Covalent Warhead for Cysteine Targeting
The maleimide moiety is a well-recognized electrophile that reacts selectively with nucleophilic cysteine residues in proteins via a Michael addition reaction.[3] This reaction is highly efficient and proceeds under physiological conditions, making it a cornerstone of bioconjugation and the design of targeted covalent inhibitors.[4][5] While the primary documented use of this compound is in synthesis, its inherent maleimide core presents a significant opportunity for its application as a cysteine-reactive warhead. The electron-withdrawing chlorine atoms are expected to enhance the electrophilicity of the double bond, potentially increasing its reactivity towards thiols.
Mechanism of Cysteine Modification
The reaction proceeds via a conjugate addition of the cysteine thiol to one of the olefinic carbons of the maleimide. This forms a stable thioether bond, covalently linking the small molecule to the protein.
Caption: Covalent modification of a cysteine residue by a maleimide derivative.
Protocol: Assessing Cysteine Reactivity of a 2,3-Disubstituted-N-methylmaleimide Derivative
This general protocol can be used to evaluate the potential of a synthesized 2,3-disubstituted-N-methylmaleimide derivative to act as a covalent inhibitor by measuring its reactivity with a model thiol, such as glutathione (GSH), or a target protein.
Materials:
-
Synthesized 2,3-disubstituted-N-methylmaleimide derivative
-
Target protein with a reactive cysteine or Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., dithiothreitol (DTT) or β-mercaptoethanol)
-
LC-MS system
Equipment:
-
Thermomixer or incubator
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Stock Solutions: Prepare a 10 mM stock solution of the maleimide derivative in DMSO. Prepare a 1 mM stock solution of the target protein or a 10 mM stock solution of GSH in PBS.
-
Reaction:
-
In a microcentrifuge tube, add PBS to a final volume of 100 µL.
-
Add the protein or GSH to a final concentration of 100 µM or 1 mM, respectively.
-
Initiate the reaction by adding the maleimide derivative to a final concentration of 100 µM (for protein) or 1 mM (for GSH). The final DMSO concentration should be kept low (e.g., <1%) to avoid protein denaturation.
-
Incubate the reaction mixture at 37 °C with gentle agitation.
-
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an excess of DTT or β-mercaptoethanol.
-
Analysis by LC-MS: Analyze the quenched samples by LC-MS to monitor the disappearance of the starting materials (protein or GSH) and the appearance of the covalent adduct. The extent of modification can be quantified by comparing the peak areas of the modified and unmodified species.
Data Interpretation:
A time-dependent increase in the formation of the covalent adduct indicates that the maleimide derivative is reactive towards the cysteine thiol. The rate of this reaction can be used to compare the reactivity of different derivatives and to assess their potential as covalent inhibitors.
Conclusion and Future Perspectives
This compound is a commercially available and versatile reagent with significant potential in medicinal chemistry. Its well-established utility in the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions, provides a robust platform for the generation of diverse chemical libraries. Furthermore, the inherent reactivity of the maleimide core towards cysteine residues positions its derivatives as promising candidates for the development of targeted covalent inhibitors.
Future work in this area could focus on the systematic exploration of the structure-activity relationship of 2,3-disubstituted-N-methylmaleimide derivatives as covalent inhibitors for specific protein targets. The protocols outlined in this application note provide a solid foundation for such investigations. As the field of covalent drug discovery continues to expand, the strategic application of bifunctional reagents like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- Faul, M. M., et al. (2003). A Practical and Scalable Synthesis of 3-Aryl-4-(indol-3-yl)maleimides. The Journal of Organic Chemistry, 68(15), 6207–6210.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- Organic Syntheses. (2011). Stille Coupling. Org. Synth. 2011, 88, 197.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Molecules. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728.
- PMC. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
- Chemistry LibreTexts. (2023). Stille Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,3-Dichloro-N-methylmaleimide as a Versatile Building Block in Modern Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Dichlorinated Core
In the landscape of synthetic organic chemistry, the pursuit of molecular complexity from simple, versatile starting materials is a paramount objective. 2,3-Dichloro-N-methylmaleimide stands out as a preeminent building block, offering a unique convergence of reactivity that makes it an invaluable tool for chemists, particularly those in medicinal chemistry and materials science. Its structure is deceptively simple: a five-membered N-methylmaleimide ring featuring a highly electron-deficient carbon-carbon double bond, flanked by two reactive chlorine atoms. This specific arrangement provides at least two distinct and orthogonal vectors for chemical modification: [4+2] cycloaddition reactions and nucleophilic substitution.
This guide is designed for researchers, synthetic chemists, and drug development professionals. It moves beyond a mere recitation of procedures to provide a deeper understanding of the causality behind experimental choices. We will explore the core reactivity of this compound and provide detailed, field-proven protocols for its application in constructing complex molecular architectures, with a focus on the synthesis of heterocyclic scaffolds prevalent in pharmaceuticals.
Physicochemical Properties and Intrinsic Reactivity
The synthetic utility of this compound stems directly from its electronic and structural properties. The two carbonyl groups of the imide ring, along with the two chlorine atoms, act as powerful electron-withdrawing groups. This polarization renders the C=C double bond exceptionally electrophilic, making it a highly reactive dienophile in Diels-Alder reactions.[1][2] Concurrently, the chlorine atoms are positioned on sp²-hybridized carbons and are activated towards nucleophilic attack, a characteristic that allows for their sequential or simultaneous displacement.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3,4-dichloro-1-methylpyrrole-2,5-dione[6] |
| Molecular Formula | C₅H₃Cl₂NO₂[6] |
| Molecular Weight | 179.99 g/mol [6] |
| CAS Number | 1123-61-1[6] |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~115-118 °C |
| Solubility | Soluble in most organic solvents (DCM, Chloroform, Acetone, THF, Toluene) |
Core Application I: Diels-Alder Cycloadditions
The Diels-Alder reaction is a cornerstone of synthetic chemistry for the construction of six-membered rings.[2] The pronounced electrophilicity of this compound makes it an exceptional dienophile for reactions with electron-rich conjugated dienes.
Expertise & Rationale
The reaction's efficiency is governed by frontier molecular orbital (FMO) theory. The electron-withdrawing groups on the maleimide significantly lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This creates a small energy gap between the dienophile's LUMO and the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene, leading to a highly favorable orbital interaction and a rapid, often high-yielding, cycloaddition reaction under thermal conditions.[7] The resulting bicyclic adducts retain the two chlorine atoms, providing a handle for subsequent functionalization.
Protocol 1: General Procedure for Diels-Alder Reaction with a Conjugated Diene
This protocol describes a representative cycloaddition using this compound and a generic diene like anthracene-9-methanol.[8]
Materials:
-
This compound (1.0 eq)
-
Diene (e.g., Anthracene-9-methanol) (1.0 - 1.2 eq)
-
Anhydrous Toluene or Xylene
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (Silica gel 60 F254)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen diene (1.1 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene). The causality here is that thermal energy is required to overcome the activation energy barrier for the concerted [4+2] cycloaddition.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material indicates reaction completion. This typically occurs within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, it can be collected by vacuum filtration.
-
Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.[8]
-
Characterization: Confirm the structure of the adduct using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Workflow Visualization: Diels-Alder Cycloaddition
Sources
- 1. Diels-Alder Reaction Lab - 1306 Words | Bartleby [bartleby.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens | MDPI [mdpi.com]
- 6. This compound | C5H3Cl2NO2 | CID 14293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. cs.gordon.edu [cs.gordon.edu]
Application Notes & Protocols: Site-Selective Protein Modification with 2,3-Dichloro-N-methylmaleimide
Introduction: The Pursuit of Precision in Protein Bioconjugation
The site-selective chemical modification of proteins is a cornerstone of modern chemical biology, enabling the creation of sophisticated biomolecules for a vast array of applications, from fundamental biological research to the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2] Among the various strategies for protein modification, the reaction of maleimides with the thiol group of cysteine residues has long been a favored approach due to its high selectivity and rapid reaction kinetics under mild, physiological conditions.[3]
However, the traditional maleimide-thiol linkage, a thiosuccinimide adduct, suffers from a critical instability in vivo. It is susceptible to a retro-Michael reaction, particularly in the presence of high concentrations of endogenous thiols like glutathione in the bloodstream.[4] This reversal of the conjugation can lead to premature release of the payload (e.g., a drug or a fluorescent probe), diminishing therapeutic efficacy and potentially causing off-target toxicity.
To address this challenge, next-generation maleimides have been developed to enhance the stability of the conjugate. This guide focuses on a promising member of this class: 2,3-Dichloro-N-methylmaleimide . By incorporating two chlorine atoms on the maleimide ring, this reagent offers a unique mechanism for forming highly stable, irreversible protein conjugates, making it a superior choice for applications demanding long-term stability in biological environments.
The Chemistry of Enhanced Stability: Mechanism of Action
The enhanced stability of conjugates formed with this compound stems from a two-step process: an initial Michael addition followed by a rapid, irreversible hydrolysis of the resulting thiosuccinimide ring.
Step 1: Michael Addition of Cysteine
Similar to traditional maleimides, the reaction is initiated by the nucleophilic attack of a cysteine thiol on one of the carbons of the maleimide double bond. This forms a thiosuccinimide linkage.
Step 2: Hydrolysis and Irreversible Ring-Opening
The key advantage of the dichloromaleimide scaffold is the subsequent, spontaneous hydrolysis of the thiosuccinimide ring. The electron-withdrawing nature of the chlorine atoms activates the carbonyl groups, making them highly susceptible to nucleophilic attack by water. This leads to the opening of the ring to form a stable maleamic acid derivative. This ring-opened structure is no longer susceptible to the retro-Michael reaction, thus ensuring the irreversible attachment of the payload to the protein.
Diagram of the Reaction Mechanism
Caption: Reaction of this compound with a protein cysteine residue.
Advantages of this compound
| Feature | Traditional N-Alkyl Maleimide | This compound |
| Conjugate Stability | Prone to retro-Michael reaction and thiol exchange, leading to deconjugation. | Forms a highly stable, irreversible bond due to succinimide ring hydrolysis. |
| Reaction Mechanism | Single-step Michael addition. | Two-step: Michael addition followed by hydrolysis. |
| In Vivo Performance | Potential for payload loss and off-target effects. | Enhanced in vivo stability, crucial for therapeutics. |
| Reaction Conditions | Mild, near-neutral pH. | Mild, near-neutral pH, with an optional hydrolysis step at slightly basic pH. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the site-selective modification of a protein with this compound.
Materials and Reagents
-
Protein of interest with at least one surface-accessible cysteine residue.
-
This compound
-
Reduction Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.2.
-
Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.4.
-
Hydrolysis Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 8.0.
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (0.5 M in water).
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Desalting columns (e.g., PD-10) or spin filters appropriate for the molecular weight of the protein.
-
Quenching reagent: L-cysteine or β-mercaptoethanol.
Protocol Workflow
Caption: Workflow for protein modification with this compound.
Step-by-Step Methodology
1. Protein Preparation and Reduction
-
Rationale: To ensure the target cysteine residues are in their reduced, thiol form and available for reaction, any existing disulfide bonds must be reduced. TCEP is a preferred reducing agent as it does not contain a thiol group that could compete in the subsequent conjugation reaction.
-
Procedure:
-
Dissolve the protein in Reduction Buffer to a final concentration of 1-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the excess TCEP using a desalting column or spin filter, exchanging the protein into the Conjugation Buffer . It is crucial to proceed to the next step immediately to prevent re-oxidation of the thiols.
-
2. Reagent Preparation
-
Rationale: this compound is typically dissolved in an anhydrous organic solvent to prevent premature hydrolysis.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
3. Conjugation Reaction
-
Rationale: The reaction is performed at a slightly basic pH to facilitate the nucleophilic attack of the thiolate anion. A molar excess of the maleimide reagent is used to drive the reaction to completion.
-
Procedure:
-
To the reduced protein in Conjugation Buffer , add a 10-20 fold molar excess of the this compound stock solution. Add the reagent dropwise while gently stirring.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if the payload is light-sensitive.
-
4. Hydrolysis (Stabilization Step)
-
Rationale: This is the critical step to ensure the irreversibility of the conjugate. Incubating the reaction mixture at a slightly higher pH promotes the hydrolysis of the thiosuccinimide ring.
-
Procedure:
-
Adjust the pH of the reaction mixture to 8.0 by adding Hydrolysis Buffer or a small amount of a suitable base.
-
Incubate at 37°C for up to 72 hours. The optimal time for complete hydrolysis should be determined empirically for each specific protein conjugate.
-
5. Quenching and Purification
-
Rationale: Any unreacted maleimide should be quenched to prevent non-specific reactions. The final conjugate needs to be purified from excess reagents and byproducts.
-
Procedure:
-
Add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10 mM to react with any excess this compound.
-
Purify the protein conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted reagents and byproducts.
-
6. Characterization
-
Rationale: It is essential to confirm the successful conjugation and characterize the final product.
-
Techniques:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
UV-Vis Spectroscopy: To determine the degree of labeling (DOL) if the conjugated payload has a distinct absorbance.
-
Mass Spectrometry (LC-MS): To confirm the mass of the conjugate and verify the covalent modification. This is also a powerful tool to monitor the hydrolysis of the succinimide ring by observing the mass increase corresponding to the addition of a water molecule.[5][6]
-
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The success of each step can be monitored using standard analytical techniques. For instance, the efficiency of the reduction step can be assessed using Ellman's reagent to quantify free thiols. The progress of the conjugation and hydrolysis can be monitored by LC-MS, observing the disappearance of the starting protein mass and the appearance of the intermediate and final product masses.
Field-Proven Insights and Troubleshooting
-
Protein Solubility: If the protein precipitates upon addition of the DMSO/DMF stock solution, try using a more dilute stock solution or a co-solvent system in the conjugation buffer.
-
Low Labeling Efficiency: This could be due to re-oxidation of cysteines. Ensure that the removal of TCEP and the addition of the maleimide reagent are performed promptly. Alternatively, increase the molar excess of the maleimide.
-
Incomplete Hydrolysis: If LC-MS analysis shows a significant amount of the unhydrolyzed intermediate, extend the incubation time in the hydrolysis buffer or slightly increase the pH (up to 8.5).
-
Off-Target Labeling: While maleimides are highly thiol-selective at pH 7-7.5, reactivity with other nucleophilic residues like lysine can occur at higher pH values. It is important to control the pH during the conjugation step. Some studies have shown that dihalomaleimides can react with nearby lysine residues after the initial cysteine conjugation.[5] This should be considered and can be investigated by peptide mapping mass spectrometry.
Applications in Research and Drug Development
The high stability of conjugates formed with this compound makes this reagent particularly valuable for:
-
Antibody-Drug Conjugates (ADCs): Ensuring the cytotoxic payload remains attached to the antibody until it reaches the target cell is paramount for efficacy and safety.
-
PEGylation: Creating long-circulating protein therapeutics with enhanced stability.
-
Fluorescent Labeling: For long-term in vivo imaging and cell tracking studies where probe stability is critical.
-
Surface Immobilization: Covalently attaching proteins to surfaces for the development of biosensors and other biomaterials.
Conclusion
This compound represents a significant advancement in bioconjugation chemistry, offering a robust solution to the instability of traditional maleimide-thiol linkages. By leveraging a mechanism that results in a stable, hydrolyzed product, this reagent enables the creation of highly stable and well-defined protein conjugates. The detailed protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to successfully apply this powerful tool in their work, paving the way for the next generation of innovative bioconjugates.
References
- Site-selective protein-modification chemistry for basic biology and drug development.
- Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjug Chem. 2011 Oct 19;22(10):1946-53. [Link]
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjug Chem. 2018 Aug 15;29(8):2491-2511. [Link]
- Site-selective protein-modification chemistry for basic biology and drug development. University of Cambridge. [Link]
- Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol- maleimide chemistry. J Pharm Sci. 2013 May;102(5):1712-23. [Link]
- Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjug
- Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. J Proteome Res. 2005 Mar-Apr;4(2):352-8. [Link]
- Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry.
- Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules. 2020 Dec 21;25(24):6062. [Link]
- Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. J Am Soc Mass Spectrom. 2020 Aug 5;31(8):1609-1618. [Link]
- Investigation of the structure of protein-polymer conjugates in solution reveals the impact of protein deuteration and the size of the polymer on its thermal stability. Protein Sci. 2024 Jun;33(6):e5032. [Link]
- Efficient Site-Specific Labeling of Proteins via Cysteines. Methods Mol Biol. 2012;805:145-56. [Link]
- Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. J Proteome Res. 2017 May 5;16(5):2004-2015. [Link]
- Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. J Am Chem Soc. 2010 Feb 17;132(6):1997-2005. [Link]
- Novel approaches to site-selective protein modification using next-generation maleimides. UCL (University College London). [Link]
- Protocol: Maleimide labeling of proteins and other thiolated biomolecules. Click Chemistry Tools. [Link]
- Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. Bioconjug Chem. 2018 Feb 21;29(2):416-424. [Link]
- Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. McMaster University. [Link]
- Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells. Angew Chem Int Ed Engl. 2011 Oct 10;50(42):9943-7. [Link]
- Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents. Bioconjug Chem. 2012 Jan 25;23(1):95-104. [Link]
- Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. J Am Chem Soc. 2010 Feb 17;132(6):1997-2005. [Link]
- Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides.
Sources
- 1. Site-selective protein-modification chemistry for basic biology and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,3-Dichloro-N-methylmaleimide in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Stable and Site-Specific Bioconjugation
The field of bioconjugation is continually evolving, driven by the need for more robust, stable, and precisely defined biomolecular conjugates for therapeutic and diagnostic applications. While traditional maleimide-thiol chemistry has been a cornerstone for conjugating molecules to cysteine residues, the resulting thiosuccinimide linkage is susceptible to retro-Michael reactions, leading to conjugate instability, particularly in vivo.[1][2] This has spurred the development of "next-generation maleimides" (NGMs) that offer enhanced stability and versatility.[3][4]
Among these NGMs, 2,3-dihalomaleimides have emerged as powerful reagents for site-specific modification, most notably for bridging native disulfide bonds in proteins.[5][6][7] This guide focuses on a specific member of this class, 2,3-dichloro-N-methylmaleimide , detailing its applications, the causality behind experimental choices, and providing robust protocols for its use in creating stable and homogeneous bioconjugates.
The Unique Reactivity of this compound
Unlike traditional maleimides that undergo a Michael addition with a single thiol, this compound possesses two leaving groups (the chlorine atoms). This allows for a sequential nucleophilic substitution by two thiol groups, making it an ideal reagent for bridging a reduced disulfide bond.[8] This bridging strategy not only attaches a payload but also re-establishes a covalent linkage between the two cysteine residues, thereby preserving the native protein structure.[5][9]
The reactivity of dihalomaleimides is dependent on the nature of the halogen, with the general trend being diiodo > dibromo > dichloro.[8] Consequently, this compound is the least reactive of the common dihalomaleimides, which can be advantageous for controlling the reaction and minimizing off-target effects. However, this also means that reaction conditions may need to be optimized for longer incubation times or slightly elevated temperatures compared to its dibromo counterpart.
Core Applications of this compound
The primary application of this compound is in the site-specific conjugation to native disulfide bonds in proteins, particularly antibodies.[4][10] This has significant implications for the development of:
-
Antibody-Drug Conjugates (ADCs): Creating homogeneous ADCs with a defined drug-to-antibody ratio (DAR) is crucial for optimizing their therapeutic index.[11][12] By targeting the interchain disulfide bonds of an antibody, this compound enables the production of ADCs with a DAR of 4, enhancing their stability and pharmacokinetic profile.[3][13]
-
PEGylated Proteins: Site-specific PEGylation can improve the half-life and reduce the immunogenicity of therapeutic proteins.[6][9]
-
Fluorescently Labeled Proteins: For imaging and diagnostic applications, precise placement of fluorescent probes is essential.[7]
-
Multifunctional Conjugates: The sequential nature of the thiol addition to dichloromaleimides opens the possibility for conjugating two different molecules to a single disulfide bridge, creating bi-functional or multi-functional proteins.
Experimental Protocols
Protocol 1: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis via Disulfide Bridging
This protocol describes the reduction of an antibody's interchain disulfide bonds followed by conjugation with a this compound-functionalized drug.
Materials:
-
IgG1 Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound-functionalized drug linker (payload)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Borate Buffered Saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.0
-
Vivaspin or equivalent centrifugal concentrators (10 kDa MWCO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in BBS, pH 8.0. Degas the buffer prior to use.
-
-
Disulfide Bond Reduction:
-
Prepare a fresh stock solution of TCEP in water.
-
Add TCEP to the antibody solution to a final molar excess of 2-4 equivalents per antibody. The exact stoichiometry should be optimized for the specific antibody to selectively reduce the interchain disulfides.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
-
Conjugation:
-
Prepare a 10 mM stock solution of the this compound-payload in anhydrous DMF or DMSO.
-
Add the payload stock solution to the reduced antibody solution to achieve a final molar excess of 5-10 equivalents over the antibody. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation. Due to the lower reactivity of the dichloro derivative, longer incubation times may be necessary compared to dibromomaleimides.
-
-
Purification:
-
Purify the ADC using a desalting column or SEC to remove unreacted payload and TCEP.
-
Buffer exchange the purified ADC into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Concentrate the ADC using centrifugal concentrators.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) or by Hydrophobic Interaction Chromatography (HIC-HPLC).
-
Confirm the integrity and homogeneity of the ADC using SDS-PAGE and Mass Spectrometry.
-
Protocol 2: Sequential Thiol Conjugation for Dual-Functionalization
This protocol outlines a method for conjugating two different thiol-containing molecules to a single reduced disulfide bond.
Materials:
-
Protein with an accessible disulfide bond
-
TCEP
-
Thiol-containing molecule 1 (e.g., a fluorescent dye with a thiol handle)
-
Thiol-containing molecule 2 (e.g., a PEG molecule with a thiol handle)
-
This compound
-
Reaction buffers (e.g., PBS, pH 7.4)
-
Purification reagents (as in Protocol 1)
Procedure:
-
Protein Reduction:
-
Reduce the protein's disulfide bond as described in Protocol 1, step 2.
-
-
First Thiol Addition:
-
Add a stoichiometric amount (1 equivalent relative to the reduced disulfide) of thiol-containing molecule 1 to the reduced protein solution.
-
Incubate for 1-2 hours at room temperature. The reaction progress can be monitored by LC-MS to ensure the formation of the mono-substituted intermediate.
-
-
Purification of the Intermediate (Optional but Recommended):
-
Purify the mono-substituted protein conjugate to remove excess thiol-containing molecule 1.
-
-
Second Thiol Addition:
-
Add an excess (e.g., 5-10 equivalents) of thiol-containing molecule 2 to the purified intermediate or the reaction mixture from step 2.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Final Purification and Characterization:
-
Purify and characterize the dual-functionalized protein conjugate as described in Protocol 1, steps 4 and 5.
-
Data Presentation
Table 1: Reactivity and Stability Comparison of Maleimide Derivatives
| Maleimide Derivative | Relative Reactivity with Thiols | Adduct Stability (vs. Retro-Michael) | Key Application |
| N-Alkyl Maleimide | High | Prone to thiol exchange[1] | General cysteine conjugation |
| N-Aryl Maleimide | Very High | Improved stability via hydrolysis[14] | Stable ADC synthesis |
| 2,3-Dibromo-N-methylmaleimide | High | Stable bridged adduct[7][8] | Disulfide bridging |
| This compound | Moderate | Stable bridged adduct[8] | Controlled disulfide bridging |
Visualization of Key Processes
Caption: Workflow for ADC synthesis using this compound.
Caption: Reaction mechanism of disulfide bridging with this compound.
Trustworthiness and Self-Validating Systems
Every protocol described herein should be accompanied by rigorous analytical characterization to validate the outcome.
-
Monitoring Reduction: The extent of disulfide bond reduction can be quantified using Ellman's reagent before proceeding to the conjugation step.
-
Reaction Monitoring: LC-MS is an invaluable tool for monitoring the progress of the conjugation reaction, allowing for the identification of the starting materials, intermediate (for sequential conjugation), and the final product.
-
Purity and Homogeneity Assessment: SEC-HPLC and HIC-HPLC are essential for determining the purity and aggregation state of the final conjugate, as well as quantifying the drug-to-antibody ratio.
-
Stability Studies: The stability of the final conjugate should be assessed by incubation in serum or in the presence of excess thiols (e.g., glutathione) and analyzing the integrity of the conjugate over time by HPLC or SDS-PAGE.
By implementing these validation steps, researchers can ensure the production of well-defined and robust bioconjugates, leading to more reliable and reproducible results in downstream applications.
References
- Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation. Journal of Proteome Research. [Link]
- Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry. [Link]
- Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index.
- Functional bridging of protein disulfide bonds with maleimides. UCL Discovery. [Link]
- In situ maleimide bridging of disulfides and a new approach to protein PEGyl
- Methods to Design and Synthesize Antibody-Drug Conjug
- Application of Next Generation Maleimides (NGMs)
- Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging.
- Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides.
- Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides.
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library. [Link]
- Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegyl
- Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. PubMed. [Link]
- In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation.
- Advancing Nitrile-Aminothiol Strategy for Dual and Sequential Bioconjug
- Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging.
- Analysis of Disulfide Bond Formation. Current Protocols in Protein Science. [Link]
- Recent Advances in Bioorthogonal Ligation and Bioconjugation.
- Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- Reaction of NEM with cysteine.
- Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. PubMed. [Link]
- Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. [Link]
- Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle.
- Introduction to approaches and tools for the evaluation of protein cysteine oxidation.
- Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. MDPI. [Link]
- The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Functional bridging of protein disulfide bonds with maleimides - UCL Discovery [discovery.ucl.ac.uk]
- 6. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In situ maleimide bridging of disulfides and a new approach to protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for Monitoring the Reaction Kinetics of 2,3-Dichloro-N-methylmaleimide
Audience: Researchers, scientists, and drug development professionals.
Abstract
2,3-Dichloro-N-methylmaleimide is a highly reactive Michael acceptor, prized for its rapid and specific conjugation with thiol-containing molecules. The electron-withdrawing nature of the two chlorine atoms significantly enhances the electrophilicity of the maleimide double bond, leading to accelerated reaction rates compared to unsubstituted maleimides. This heightened reactivity is advantageous in applications such as bioconjugation for creating antibody-drug conjugates (ADCs), peptide labeling, and polymer cross-linking. However, it also necessitates precise monitoring and control to ensure reaction specificity and product homogeneity. This document provides a detailed guide with three distinct protocols for monitoring the kinetics of this compound, primarily focusing on its reaction with thiols—a cornerstone of its application. We will delve into the rationale behind each method, offering step-by-step instructions for UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
The Underlying Chemistry: A Potent Michael Acceptor
The primary reaction of interest for this compound is the thiol-Michael addition, a type of conjugate addition.[1][2] In this reaction, a nucleophilic thiol, typically from a cysteine residue or a small molecule like glutathione, attacks one of the electrophilic carbons of the maleimide's double bond. This reaction is highly efficient and proceeds readily under mild, often physiological, conditions.[3]
The reaction's rate is critically dependent on pH. For the reaction to proceed, the thiol (R-SH) must be deprotonated to its more nucleophilic thiolate form (R-S⁻). Therefore, conducting the reaction at a pH between 6.5 and 7.5 is optimal, as it balances the need for sufficient thiolate concentration with the desire to avoid competitive side reactions of amines, which can occur at higher pH values.[4] The resulting succinimidyl thioether product is generally stable, although it can be susceptible to retro-Michael reactions or rearrangement under certain conditions, making kinetic understanding paramount.[5][6][7]
Caption: Reaction scheme for the thiol-Michael addition.
Choosing Your Monitoring Strategy
The choice of analytical technique depends on the available instrumentation, the required time resolution, and the complexity of the reaction mixture. This guide presents three robust methods, each with distinct advantages.
Caption: Decision logic for selecting a kinetic monitoring protocol.
Protocol 1: UV-Vis Spectrophotometry (Continuous Monitoring)
Principle: This is often the most accessible method for kinetic analysis. The reaction is monitored by observing the decrease in absorbance of the maleimide reactant over time. The carbon-carbon double bond in the maleimide ring is part of a conjugated system with the two carbonyl groups, resulting in a characteristic UV absorbance peak. Upon reaction with a thiol, this conjugation is broken, leading to a significant decrease in absorbance at that wavelength.[8][9] The rate of this absorbance decay is directly proportional to the rate of the reaction, as described by the Beer-Lambert law.[10]
Causality Behind Choices:
-
Wavelength Selection: We monitor a wavelength where the maleimide absorbs strongly, but the product and other reactants absorb minimally. This maximizes the signal change and simplifies the kinetic model. For many maleimides, this is in the 290-310 nm range.[8]
-
Pseudo-First-Order Conditions: By using the thiol in significant excess (≥10-fold), its concentration remains effectively constant throughout the reaction. This simplifies the data analysis, allowing the reaction to be treated as a pseudo-first-order process.
| Parameter | Typical Value | Rationale |
| Wavelength (λ) | ~300 nm (scan required) | Maximizes absorbance of the maleimide chromophore.[11] |
| Temperature | 25-37 °C | Control is critical; reaction rates are temperature-dependent. |
| pH | 6.5 - 7.5 | Optimal for thiol reactivity and minimizes amine side reactions.[4] |
| Reactant Conc. | Maleimide: 50-100 µM | Ensures absorbance is within the linear range of the detector. |
| Reactant Conc. | Thiol: 0.5-5 mM | Creates pseudo-first-order conditions for simpler analysis. |
Step-by-Step Methodology:
-
Determine λmax:
-
Prepare a ~50 µM solution of this compound in the chosen reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Acquire a full UV-Vis spectrum (250-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Instrument Setup:
-
Set the spectrophotometer to kinetic mode, measuring absorbance at λmax.
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Reaction Preparation:
-
Place a quartz cuvette containing the reaction buffer and the thiol reactant (e.g., N-acetylcysteine) at its final concentration into the spectrophotometer.
-
Allow the solution to thermally equilibrate for 5-10 minutes.
-
-
Initiation and Monitoring:
-
Prepare a concentrated stock of this compound in a compatible, water-miscible solvent like acetonitrile or DMSO.
-
To initiate the reaction, add a small aliquot of the maleimide stock solution to the cuvette, cap, mix rapidly by inversion, and immediately start data acquisition.
-
Record the absorbance at λmax every 1-10 seconds for a duration sufficient to observe at least 3-4 reaction half-lives.
-
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
Fit the data to a single exponential decay function: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t), where k_obs is the observed pseudo-first-order rate constant.
-
Protocol 2: ¹H NMR Spectroscopy (Direct Structural Monitoring)
Principle: ¹H NMR spectroscopy provides direct structural information, allowing for unambiguous monitoring of both reactant consumption and product formation. While this compound lacks vinylic protons, the reaction can be monitored by observing the disappearance of signals from the thiol reactant and the simultaneous appearance of new, distinct signals from the thioether product.[12][13] The relative integration of these peaks over time provides a direct measure of the reaction's progress.
Causality Behind Choices:
-
Deuterated Solvents: The reaction must be run in a deuterated solvent (e.g., D₂O with a buffer) to avoid a large, interfering solvent signal in the ¹H spectrum.
-
Diagnostic Peaks: We select well-resolved peaks for both a reactant and a product that do not overlap with other signals. For example, the protons on the carbon adjacent to the sulfur in a thiol reactant will experience a significant change in their chemical environment (and thus, chemical shift) upon forming the thioether bond.[14]
Step-by-Step Methodology:
-
Reference Spectra:
-
Acquire individual ¹H NMR spectra of this compound and the thiol reactant in the chosen deuterated buffer (e.g., phosphate-buffered D₂O, pD 7.4) to identify characteristic, well-resolved peaks.
-
-
Reaction Setup:
-
In an NMR tube, dissolve the thiol reactant in the deuterated buffer to the desired concentration.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature. Shim the instrument.
-
-
Initiation and Monitoring:
-
Dissolve this compound in a small amount of the same deuterated buffer.
-
Remove the NMR tube, quickly add the maleimide solution, mix, and re-insert it into the spectrometer.
-
Immediately begin acquiring ¹H NMR spectra at set time intervals (e.g., every 1-5 minutes). Many modern spectrometers have automated programs for kinetic studies.
-
-
Data Processing and Analysis:
-
Process each spectrum (phasing, baseline correction).
-
Select a diagnostic reactant peak and a diagnostic product peak.
-
Integrate both peaks in each spectrum.
-
Calculate the percentage conversion at each time point t using the formula: Conversion (%) = [Integral_Product / (Integral_Product + Integral_Reactant)] * 100.
-
Plot concentration (or mole fraction) of the reactant vs. time and fit to the appropriate rate law to determine the rate constant.
-
Protocol 3: Reversed-Phase HPLC (Discrete Time-Point Analysis)
Principle: HPLC is a powerful separatory technique ideal for complex mixtures or when continuous monitoring is not feasible. The reaction is run, and at specific time points, an aliquot is removed and the reaction is immediately stopped (quenched). The quenched sample is then injected into an HPLC system, which separates the reactant, product, and any side products. By monitoring the area of the reactant and/or product peaks with a UV detector, their concentrations can be quantified over time.[5][15]
Causality Behind Choices:
-
Quenching: The reaction in the aliquot must be stopped instantly to accurately represent the reaction's progress at that specific time. A strong acid (like TFA or formic acid) is an effective quenching agent as it protonates the thiolate, rendering it non-nucleophilic and halting the reaction.
-
Chromatographic Method: A C18 reversed-phase column is typically effective for separating the relatively nonpolar maleimide from the potentially more polar thiol and the thioether product. A gradient elution (e.g., water/acetonitrile) is often required for good separation.[16]
| Parameter | Typical Setting | Rationale |
| Column | C18, 3.5-5 µm particle size | Standard for separating small organic molecules. |
| Mobile Phase A | Water + 0.1% TFA or Formic Acid | Acid improves peak shape and ensures quenching. |
| Mobile Phase B | Acetonitrile + 0.1% TFA or Formic Acid | Organic solvent for eluting nonpolar components. |
| Detection | UV, at λmax of maleimide (~300 nm) | Allows for sensitive detection of the reactant. |
| Quenching Agent | 10% Formic Acid or TFA | Immediately stops the reaction by protonating the thiolate. |
Step-by-Step Methodology:
-
Method Development:
-
Develop an HPLC method that cleanly separates the starting maleimide, the thiol, and the expected product. This involves injecting standards of each compound to determine their retention times.
-
Create a calibration curve by injecting known concentrations of this compound to correlate peak area with concentration.
-
-
Reaction Setup:
-
In a thermostatted vial, combine the reaction buffer and the thiol reactant.
-
Initiate the reaction by adding the this compound. Start a timer.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., t = 0, 1, 2, 5, 10, 20, 30 min), withdraw a precise volume (e.g., 20 µL) from the reaction mixture.
-
Immediately dispense the aliquot into a vial containing an equal or greater volume of a quenching solution (e.g., 180 µL of 10% formic acid in the mobile phase A).
-
-
HPLC Analysis:
-
Inject each quenched sample into the HPLC system.
-
Record the chromatogram and integrate the peak area corresponding to the this compound reactant.
-
-
Data Analysis:
-
Use the calibration curve to convert the peak area at each time point into a concentration.
-
Plot the concentration of the maleimide vs. time.
-
Fit the data to the appropriate integrated rate law (e.g., first-order or second-order) to determine the reaction rate constant.
-
References
- SIELC Technologies. (n.d.). Separation of Maleimide on Newcrom R1 HPLC column.
- Yiamsawas, D., Baier, G., Wagner, M., & Wurm, F. R. (2016). Real-time 1 H NMR measurements of the thiol-maleimide reaction. ResearchGate.
- Phelps, E. A., Enemuo, C. A., & Garcia, A. J. (2012). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Biomacromolecules, 13(10), 3147-3154.
- Raines, R. T., et al. (2007). Catalysis of imido group hydrolysis in a maleimide conjugate. Raines Lab Publications.
- The Royal Society of Chemistry. (n.d.). Supporting information for Aptamer-based nanoconjugates for targeted cancer therapy.
- Uddin, M. N., & Asaduzzaman, M. (2018). Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction. Journal of Scientific Research, 10(3), 323-330.
- Lowe, A. B. (2014). Thiol-maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. ResearchGate.
- Barber, D. M., et al. (2018). Static UV spectra for thiomaleimide 1 and maleimide 8 in MeCN. ResearchGate.
- Phelps, E. A., Enemuo, C. A., & Garcia, A. J. (2012). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. ResearchGate.
- Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767-71.
- Frisch, B., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 123-32.
- Wang, Y., et al. (2022). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 14(3), 548.
- Zmay, Y., et al. (2015). Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy. Analytical Biochemistry, 482, 39-45.
- Kulkarni, C., et al. (2019). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 25(11), e3211.
- The Royal Society of Chemistry. (2013). Reversible maleimide-thiol adducts yield glutathione-sensitive poly(ethylene glycol)-heparin hydrogels. Chemical Science, 4, 3845-3852.
- Foley, B. J. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University.
- Gándara, Z., et al. (2007). 1H NMR spectra (in D2O) of maleimide 11a, the conjugation product 13a... ResearchGate.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953.
- Frisch, B., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate.
- Schmalz, H. G., et al. (2017). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 56(43), 13219-13223.
- Lian, H., et al. (2021). Synergistic Combination of Facile Thiol-Maleimide Derivatization and Supramolecular Solvent-Based Microextraction for UHPLC–HRMS Analysis of Glutathione in Biofluids. Frontiers in Chemistry, 9, 745851.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
- Scribd. (n.d.). The Exploration of Michael-Addition Reaction Chemi.
- Pearson. (2022). Michael Addition Explained.
- The Royal Society of Chemistry. (n.d.). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 11. Maleimide Assays | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Maleimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Frontiers | Synergistic Combination of Facile Thiol-Maleimide Derivatization and Supramolecular Solvent-Based Microextraction for UHPLC–HRMS Analysis of Glutathione in Biofluids [frontiersin.org]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using 2,3-Dichloro-N-methylmaleimide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Advancing ADC Synthesis Beyond Traditional Maleimides
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The chemical linker that connects these two components is critical to the ADC's stability, efficacy, and safety. For years, the thiol-maleimide Michael addition reaction has been a cornerstone of ADC synthesis, primarily targeting cysteine residues.[1] However, ADCs synthesized with traditional N-alkyl maleimides can exhibit variable stability in vivo, leading to premature drug release.[2][3] This has driven the development of next-generation reagents to produce more stable and homogeneous ADCs.
This guide focuses on the application of 2,3-dichloro-N-methylmaleimide as a thiol-reactive reagent for the synthesis of ADCs. Dihalomaleimides, including the dichloro- derivative, offer a significant advantage over traditional monomaleimides by enabling the re-bridging of interchain disulfide bonds in the antibody. This approach not only yields ADCs with a more defined drug-to-antibody ratio (DAR) but also enhances the stability of the resulting conjugate.[4]
The Mechanism and Advantages of this compound in Disulfide Bridging
The core principle behind using this compound in ADC synthesis is its ability to react with two thiol groups from a reduced interchain disulfide bond in the antibody's hinge region. This "disulfide bridging" or "re-bridging" restores the covalent linkage between the antibody chains, which can be crucial for maintaining the antibody's structural integrity and improving its pharmacokinetic profile.[4]
The reaction proceeds in a step-wise manner. First, the interchain disulfide bonds of the antibody are reduced to generate free thiol groups. Then, the this compound-linker-payload construct is introduced. One of the chlorine atoms on the maleimide ring is displaced by a thiol, followed by the displacement of the second chlorine atom by the other thiol from the reduced disulfide bond. This forms a stable, covalent bridge.
Advantages of this compound:
-
Homogeneity: By targeting the four interchain disulfide bonds of a typical IgG1 antibody, this method allows for the synthesis of ADCs with a more controlled and homogeneous DAR of approximately 4.[4]
-
Stability: The resulting thioether bonds within the re-bridged succinimide ring are generally more stable than the thiosuccinimide linkage formed with traditional maleimides, reducing premature drug release.[2]
-
Site-Specificity: The conjugation occurs at the native interchain cysteine residues, avoiding the need for antibody engineering to introduce conjugation sites.[4]
Reactivity Considerations:
It is important to note that among dihalomaleimides, the reactivity follows the order: diiodo > dibromo > dichloro.[5] Therefore, this compound is the least reactive of the three. This means that conjugation reactions may require longer incubation times, higher temperatures, or a greater molar excess of the reagent compared to its dibromo- or diiodo- counterparts. Optimization of the reaction conditions is therefore critical.
Experimental Protocols
The following protocols provide a general framework for the synthesis of ADCs using a this compound-linker-payload construct. It is crucial to optimize these conditions for each specific antibody and drug-linker conjugate.
Protocol 1: Antibody Reduction
This protocol describes the reduction of the interchain disulfide bonds of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5)
-
Desalting column or centrifugal filtration device for buffer exchange
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the conjugation buffer.[5]
-
Reducing Agent Preparation: Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).
-
Reduction Reaction: Add a 5-10 molar excess of the reducing agent to the antibody solution. The optimal molar excess should be determined empirically for each antibody.[]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time and temperature may need to be adjusted.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent by buffer exchange into the conjugation buffer using a desalting column or a centrifugal filtration device. This step is critical to prevent the reducing agent from reacting with the maleimide reagent.
Protocol 2: Conjugation of this compound-Linker-Payload to the Reduced Antibody
This protocol details the conjugation of the dichloromaleimide-containing drug-linker to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound-linker-payload construct dissolved in a compatible organic solvent (e.g., DMSO or DMF)
-
Conjugation buffer (pH 7.0-7.5)[1]
-
Quenching solution (e.g., N-acetyl-L-cysteine)
Procedure:
-
Drug-Linker Preparation: Prepare a stock solution of the this compound-linker-payload in an organic solvent like DMSO. The concentration should be high enough to avoid excessive dilution of the antibody solution.
-
Conjugation Reaction: Add a calculated molar excess of the drug-linker solution to the reduced antibody. A starting point of 10-20 molar excess of the drug-linker per antibody is recommended, but this will require optimization due to the lower reactivity of the dichloromaleimide.[7]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, protected from light.[7] Gentle mixing is recommended. Due to the lower reactivity of the dichloromaleimide, longer incubation times or slightly elevated temperatures (e.g., 25-30°C) may be necessary.
-
Quenching: Quench the reaction by adding a molar excess of a thiol-containing molecule like N-acetyl-L-cysteine to react with any unreacted dichloromaleimide.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using a suitable chromatography method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is essential to ensure its quality, homogeneity, and stability.
| Parameter | Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody.[4][8] |
| Homogeneity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the presence of aggregates and fragments in the ADC preparation. |
| Confirmation of Conjugation | SDS-PAGE (reducing and non-reducing), Mass Spectrometry (MS) | To confirm the covalent attachment of the drug-linker to the antibody and the re-bridging of the disulfide bonds.[9] |
| In Vitro Potency | Cell-based cytotoxicity assays | To evaluate the biological activity of the ADC on target cancer cells.[] |
| Stability | Incubation in serum followed by HIC or MS analysis | To assess the stability of the ADC and the linker in a biologically relevant environment.[3] |
Visualizing the Workflow and Mechanism
Reaction Mechanism of this compound with Cysteine Residues
Caption: A simplified workflow for ADC synthesis using this compound.
Structure of the Re-bridged Linkage
Caption: Schematic of the stable linkage formed by disulfide re-bridging.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low DAR | Incomplete antibody reduction. | Increase the molar excess of the reducing agent or the incubation time. |
| Insufficient molar excess of the drug-linker. | Increase the molar excess of the this compound-linker-payload. | |
| Short conjugation reaction time. | Increase the incubation time or temperature for the conjugation reaction. | |
| High Levels of Aggregation | Hydrophobic nature of the drug-linker. | Optimize the conjugation buffer with additives like arginine or sucrose. Ensure gentle mixing during the reaction. |
| Harsh reaction conditions. | Avoid high temperatures and extreme pH values. | |
| Incomplete Disulfide Re-bridging | Steric hindrance. | Ensure the drug-linker is designed with sufficient flexibility. |
| Sub-optimal reaction conditions. | Re-optimize the stoichiometry and reaction time. |
Conclusion
This compound offers a promising approach for the synthesis of more homogeneous and stable antibody-drug conjugates through disulfide re-bridging. While its lower reactivity compared to other dihalomaleimides necessitates careful optimization of the reaction conditions, the potential benefits in terms of improved ADC properties make it a valuable tool for researchers in the field of targeted cancer therapy. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this technology.
References
- Morais, M., Forte, N., Chudasama, V., & Baker, J. R. (n.d.). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. UCL Discovery.
- Morais, M., Forte, N., Chudasama, V., & Baker, J. R. (n.d.). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. UCL Discovery.
- Lyon, R. P., et al. (2014). Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs. Molecular Pharmaceutics, 11(10), 3594-3603.
- Lyon, R. P., et al. (2014). Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs. Molecular Pharmaceutics, 11(10), 3594-3603.
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 660-670.
- Shen, B. Q., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates.
- Schumacher, F. F., et al. (2014). Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry, 12(38), 7461-7467.
- Waters Corporation. (n.d.). Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems.
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 660-670.
- Adumeau, P., et al. (2016). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 7(38), 5943-5953.
- Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011).
- Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011).
- Debaene, F., et al. (2020).
- Debaene, F., et al. (2020).
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. lcms.cz [lcms.cz]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols: Fluorescent Labeling of Biomolecules Using a 2,3-Dichloro-N-methylmaleimide Derivative
Introduction: The Strategic Advantage of Thiol-Reactive Probes in Biomolecule Labeling
In the fields of molecular biology, drug discovery, and diagnostics, the ability to visualize and track biomolecules is paramount.[1][2][3] Fluorescent labeling, a technique where a fluorescent molecule (fluorophore) is chemically attached to a target biomolecule, has become an indispensable tool.[1][3] This method offers high sensitivity, often exceeding absorbance-based measurements by a thousandfold, and allows for real-time monitoring of molecular interactions and cellular processes.[4][5][6]
Among the various strategies for fluorescently tagging biomolecules, targeting thiol (sulfhydryl) groups on cysteine residues offers a distinct advantage in specificity.[3][7] While other functional groups like amines (on lysine residues) are more abundant, their widespread presence can lead to random and heterogeneous labeling.[3][8] Cysteine residues are less frequent, allowing for more precise, site-specific modification.[3]
Maleimide-based reagents are highly effective for targeting thiols.[9][10] They react with the sulfhydryl group of cysteine via a Michael addition reaction, forming a stable thioether bond.[9][11] This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5.[9][12] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[9][11]
This guide focuses on a specific class of maleimide reagents: 2,3-dichloro-N-methylmaleimide derivatives . The unique reactivity of these compounds offers further advantages in bioconjugation, providing a robust and versatile tool for researchers, scientists, and drug development professionals.
The Chemistry of this compound: A Mechanistic Overview
The core of this labeling technology lies in the reaction between the maleimide group and a thiol. The high reactivity of the maleimide is driven by the ring strain and the cis-conformation of its carbonyl groups.[11] In the case of this compound derivatives, the two chlorine atoms play a crucial role. While similar to dibromomaleimides which can undergo a sequential double substitution to bridge disulfide bonds, the dichloromaleimide provides a stable platform for attaching a fluorophore while maintaining high thiol reactivity.
The reaction proceeds through a nucleophilic attack of the thiolate anion (R-S⁻) on one of the double-bonded carbons of the maleimide ring.[11] This forms a stable, covalent thioether linkage.[13]
Key Reaction Parameters:
-
pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[9][12] Below this range, the reaction is significantly slower. Above pH 7.5, competing reactions, such as hydrolysis of the maleimide ring and reaction with amines, can occur.[9][12]
-
Solvent: For fluorescent maleimide derivatives with poor aqueous solubility, the use of an organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often necessary.[14]
-
Reducing Agents: Cysteine residues in proteins can form disulfide bridges, which are unreactive towards maleimides.[14][15] Therefore, it is often necessary to reduce these disulfide bonds prior to labeling using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[14][15] TCEP is often preferred over dithiothreitol (DTT) as excess DTT must be removed before adding the maleimide reagent.[15]
Core Applications in Research and Drug Development
Fluorescently labeled biomolecules are instrumental in a wide array of applications, driving innovation in both basic research and therapeutic development.[4][]
-
Drug Discovery and High-Throughput Screening: Labeled molecules are used to monitor the binding of potential drug candidates to their targets in real-time.[5][] This enables the rapid screening of large compound libraries to identify promising new drugs.[]
-
Cellular Imaging: Fluorescence microscopy allows for the visualization of labeled proteins within live or fixed cells, providing insights into their localization, trafficking, and interactions.[1][5][17]
-
Biomolecular Interaction Analysis: Techniques like Fluorescence Resonance Energy Transfer (FRET) utilize fluorescently labeled molecules to study the dynamics of protein-protein interactions and conformational changes.[3][5]
-
Pharmacokinetic Studies: Tracking the distribution and metabolism of fluorescently labeled drugs within an organism provides crucial data for pharmacokinetic and pharmacodynamic modeling.[6][]
| Application Area | Specific Use Case | Impact |
| Drug Discovery | High-Throughput Screening (HTS) | Rapid identification of lead compounds.[5][] |
| Target Validation | Confirmation of drug-target engagement.[5] | |
| Cell Biology | Live-Cell Imaging | Real-time visualization of cellular processes.[5][17] |
| Protein Localization Studies | Understanding the subcellular distribution of proteins.[1] | |
| Biophysics | FRET-based Assays | Measuring molecular proximity and interactions.[3][5] |
| Single-Molecule Studies | Observing the behavior of individual biomolecules.[18] | |
| Diagnostics | Immunoassays (e.g., ELISA, Western Blot) | Sensitive detection of specific biomarkers.[4] |
| Flow Cytometry | Analysis and sorting of cell populations.[4] |
Detailed Experimental Protocols
Part 1: Preparation of Reagents
A. Biomolecule Preparation
-
Dissolve the biomolecule (e.g., protein, antibody) in a degassed buffer at a pH of 7.0-7.5.[14][15] Suitable buffers include PBS, Tris, or HEPES.[14] Avoid buffers containing thiols.
-
The recommended protein concentration is between 1-10 mg/mL.[14][15]
-
To degas the buffer, apply a vacuum for several minutes or bubble an inert gas (e.g., nitrogen or argon) through the solution.[14][15] This is crucial to prevent the re-formation of disulfide bonds.[14][19]
B. (Optional) Reduction of Disulfide Bonds
-
If the biomolecule contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10- to 100-fold molar excess of TCEP to the protein solution.[14][15]
-
Incubate the mixture for 20-30 minutes at room temperature.[15]
C. Preparation of the this compound-Fluorophore Stock Solution
-
Allow the vial of the maleimide derivative to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the compound in anhydrous DMSO or DMF.[15][19][20]
-
Vortex briefly to ensure the dye is fully dissolved.[15][19] Unused stock solution can be stored at -20°C, protected from light and moisture.[15][19]
Part 2: Labeling Reaction
-
While gently stirring or vortexing the biomolecule solution, add the maleimide stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[15][19][20] This ratio may need to be optimized for each specific biomolecule.[15]
-
Flush the reaction vial with an inert gas and seal it tightly.[14][15]
-
Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[15][19]
Part 3: Purification of the Labeled Biomolecule
It is essential to remove any unreacted maleimide dye from the labeled biomolecule. Common purification methods include:
-
Gel Filtration/Size-Exclusion Chromatography: This is a widely used method for separating the larger labeled protein from the smaller, unreacted dye molecules.[14]
-
Dialysis: This method is suitable for maleimides with good aqueous solubility.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a high degree of purity for the final conjugate.[14]
Part 4: Characterization of the Conjugate
A. Determining the Degree of Labeling (DOL) The DOL, or the average number of fluorophore molecules per biomolecule, can be calculated using absorbance measurements.
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the fluorophore (Aₘₐₓ).[15]
-
Calculate the concentration of the biomolecule using the following formula, which corrects for the absorbance of the fluorophore at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[15]
-
-
-
Calculate the concentration of the fluorophore:
-
Fluorophore Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.
-
-
-
Calculate the DOL:
-
DOL = Fluorophore Concentration / Protein Concentration
-
B. Storage of the Labeled Biomolecule For short-term storage (up to one week), keep the conjugate at 2-8°C, protected from light.[20] For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C.[20] Adding a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (0.01-0.03%) can also enhance stability.[20]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Insufficient reduction of disulfide bonds. | Increase the concentration of TCEP or the incubation time for the reduction step. |
| Hydrolysis of the maleimide reagent. | Prepare the maleimide stock solution fresh and store it properly in an anhydrous solvent.[9][20] | |
| pH of the reaction buffer is too low. | Ensure the buffer pH is between 7.0 and 7.5.[9] | |
| Non-specific Labeling | pH of the reaction buffer is too high. | Lower the buffer pH to within the optimal range of 6.5-7.5 to minimize reactions with amines.[9][12] |
| Precipitation of the Biomolecule | High concentration of organic co-solvent. | If possible, use a more water-soluble maleimide derivative or reduce the amount of DMSO/DMF. |
| The biomolecule is not stable under the reaction conditions. | Perform the labeling reaction at 4°C overnight instead of at room temperature.[15][19] |
Conclusion
The use of this compound derivatives provides a powerful and specific method for the fluorescent labeling of biomolecules. By targeting cysteine residues, researchers can achieve site-specific modifications that are crucial for a wide range of applications in research and drug development. Adherence to the optimized protocols and a clear understanding of the underlying chemistry will enable scientists to generate high-quality, reliably labeled biomolecules, thereby advancing our understanding of complex biological systems.
References
- Reis, F., et al. (2020). Advanced Fluorescent Polymer Probes for the Site-Specific Labeling of Proteins in Live Cells Using the HaloTag Technology. ACS Omega. [Link]
- AxisPharm. (2024, September 24).
- Wikipedia. Fluorescent tag. Wikipedia. [Link]
- Kadek, A., et al. (2018). Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling? Analytical Chemistry. [Link]
- G-Biosciences. (2019, January 8). A Quick Guide to Choosing Fluorescent Dyes for Protein Labeling. G-Biosciences. [Link]
- Patton, W. F. (2002). Saturation Fluorescence Labeling of Proteins for Proteomic Analyses.
- NanoTag Biotechnologies. Maleimide Labelling Protocol. NanoTag Biotechnologies. [Link]
- Teledyne Photometrics. Labeling Proteins For Single Molecule Imaging. Teledyne Vision Solutions. [Link]
- Gregor, I., et al. (2016). Characterization of Fluorescent Proteins with Intramolecular Photostabilization. Photochemical & Photobiological Sciences. [Link]
- MDPI. (2025, April 30). Advancements in Single-Molecule Fluorescence Detection Techniques and Their Expansive Applications in Drug Discovery and Neuroscience. MDPI. [Link]
- ResearchGate. (2013, July 3). How to optimize conditions for labeling of a hydrophobic peptide with Cy3(5)-maleimide dye?.
- YouTube. (2023, October 12). Fluorescent Probes: Illuminating the Secrets of Molecular Mechanisms. [Link]
- Zhang, Y., et al. (2023). Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms. Acta Pharmaceutica Sinica B. [Link]
- Martin, D. (2014). Fluorescent labeling and modification of proteins. Journal of Visualized Experiments. [Link]
- NPL. (2018, February 2). Fluorescent labelling of protein analysis.
- Tedeschi, T., et al. (2018).
- Uras, F., et al. (2015). Thiol Reactive Probes and Chemosensors. Sensors. [Link]
- Raycroft, M. A. R., et al. (2018). Mechanisms of Alkyl and Aryl Thiol Addition to N-Methylmaleimide. The Journal of Organic Chemistry. [Link]
- ResearchGate. Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.
- ResearchGate. (2025, August 6). ChemInform Abstract: Fluorescent Labeling Techniques in Biomolecules: A Flashback.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry. [Link]
- MDPI. (2024, November 5). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. MDPI. [Link]
- Muccioli, G. G., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry. [Link]
- Chemistry Steps. Reactions of Thiols. Chemistry Steps. [Link]
- Hansen, J. M., et al. (2012). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine. [Link]
Sources
- 1. Fluorescent tag - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. biotium.com [biotium.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Enzyme Immobilization using 2,3-Dichloro-N-methylmaleimide
Introduction: A Novel Approach to Covalent Enzyme Immobilization
The immobilization of enzymes onto solid supports is a cornerstone of modern biotechnology, enhancing catalyst stability, enabling reusability, and simplifying downstream processing.[1][2] Covalent attachment offers a robust method to prevent enzyme leaching, ensuring the longevity and cost-effectiveness of biocatalytic processes.[1] This guide details the use of 2,3-Dichloro-N-methylmaleimide as a bifunctional crosslinking agent for the covalent immobilization of enzymes onto solid supports. This method leverages the unique reactivity of the dichloromaleimide moiety to form stable linkages with nucleophilic residues on the enzyme surface, providing a powerful tool for researchers, scientists, and drug development professionals.
This compound is a versatile reagent that can react with thiol groups of cysteine residues and, under appropriate conditions, with the primary amine groups of lysine residues. This dual reactivity allows for the formation of a stable, covalent bridge between the enzyme and a suitably functionalized solid support. The resulting immobilized enzyme system can exhibit enhanced stability against changes in temperature, pH, and exposure to organic solvents.
Principle of Immobilization with this compound
The immobilization strategy presented here is a two-step process. First, a solid support with primary amine groups is functionalized with this compound. The dichloromaleimide reacts with the surface amines, leaving one of the chlorine atoms to be displaced by a nucleophilic group on the enzyme. In the second step, the enzyme is introduced, and its surface cysteine or lysine residues react with the maleimide-activated support, forming a stable covalent bond.
The reaction is highly dependent on pH. The reaction with cysteine's thiol group is favored at a pH range of 6.5-7.5, while the reaction with lysine's primary amine is more efficient at a slightly more alkaline pH of 8.0-9.0. This pH-dependent reactivity can be exploited to control the orientation of the immobilized enzyme to some extent, provided the locations of cysteine and lysine residues are known.
Visualizing the Immobilization Workflow
The following diagram illustrates the overall workflow for enzyme immobilization using this compound.
Caption: Experimental workflow for enzyme immobilization.
Detailed Experimental Protocols
This section provides step-by-step protocols for the immobilization of an enzyme onto an amine-functionalized solid support using this compound. The protocol is divided into three main stages: support activation, enzyme immobilization, and characterization of the immobilized enzyme.
Part 1: Activation of Amine-Functionalized Solid Support
This protocol is suitable for supports such as amine-functionalized silica gel or agarose beads.
Materials:
-
Amine-functionalized solid support (e.g., amino-propyl silica, amino-agarose)
-
This compound
-
Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent
-
Activation Buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
Washing Buffer: Deionized water, followed by Activation Buffer
Procedure:
-
Support Preparation: Weigh the desired amount of amine-functionalized solid support and place it in a suitable reaction vessel.
-
Washing: Wash the support extensively with deionized water to remove any preservatives or unbound material. Subsequently, wash with the Activation Buffer to equilibrate the pH.
-
Activation Solution Preparation: Immediately before use, prepare a 10-50 mM solution of this compound in anhydrous DMF. The concentration may need to be optimized depending on the density of amine groups on the support.
-
Activation Reaction: Add the this compound solution to the washed support. The recommended ratio is 5-10 mL of solution per gram of support.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature with gentle agitation (e.g., on a rotary shaker) to ensure uniform activation.
-
Post-Activation Washing: After incubation, remove the activation solution and wash the support thoroughly with the aprotic solvent (e.g., DMF) to remove excess crosslinker. Follow this with extensive washing with the Activation Buffer to remove the organic solvent. The activated support is now ready for enzyme immobilization.
Part 2: Covalent Immobilization of the Enzyme
Materials:
-
Maleimide-activated solid support (from Part 1)
-
Enzyme to be immobilized
-
Immobilization Buffer: 0.1 M sodium phosphate buffer, pH 7.0-8.5 (the optimal pH should be determined experimentally based on enzyme stability and desired reactive residues)
-
Washing Buffer: High ionic strength buffer (e.g., Immobilization Buffer with 1 M NaCl) followed by a low ionic strength buffer (e.g., 10 mM phosphate buffer)
-
Blocking Solution (Optional): 1 M ethanolamine or 1 M glycine, pH 8.0
Procedure:
-
Enzyme Solution Preparation: Dissolve the enzyme in the Immobilization Buffer to a desired concentration (e.g., 1-10 mg/mL). The optimal enzyme concentration will depend on the enzyme's specific activity and the support's binding capacity.
-
Immobilization Reaction: Add the enzyme solution to the activated support. Use a sufficient volume to ensure the support is fully submerged.
-
Incubation: Incubate the mixture for 4-12 hours at 4°C or room temperature with gentle agitation. The optimal time and temperature will depend on the enzyme's stability.
-
Monitoring Immobilization (Optional): The progress of the immobilization can be monitored by taking aliquots of the supernatant at different time points and measuring the protein concentration (e.g., using a Bradford assay) or enzyme activity. A decrease in protein concentration or activity in the supernatant indicates successful immobilization.
-
Post-Immobilization Washing: After the incubation period, separate the immobilized enzyme from the solution. Wash the immobilized enzyme with the high ionic strength Washing Buffer to remove any non-covalently bound enzyme. Follow this with a wash using the low ionic strength buffer.
-
Blocking Unreacted Sites (Optional): To prevent non-specific adsorption of other molecules during use, any unreacted maleimide groups on the support can be blocked. Incubate the immobilized enzyme with the Blocking Solution for 1-2 hours at room temperature.
-
Final Washing and Storage: Wash the immobilized enzyme with the desired storage buffer (e.g., 50 mM phosphate buffer, pH 7.0). Store the immobilized enzyme at 4°C. Do not freeze unless the stability of the immobilized enzyme under freezing conditions has been confirmed.
Characterization of the Immobilized Enzyme
A thorough characterization of the immobilized enzyme is crucial to validate the success of the immobilization process and to understand the properties of the resulting biocatalyst.
| Parameter | Description | Method |
| Immobilization Yield | The percentage of the initial enzyme that has been successfully immobilized onto the support. | Measure the protein concentration in the supernatant before and after immobilization using methods like the Bradford or BCA assay. |
| Activity Recovery | The percentage of the enzyme's initial activity that is retained after immobilization. | Assay the activity of the immobilized enzyme and compare it to the activity of an equivalent amount of free enzyme under the same conditions. |
| Thermal Stability | The ability of the immobilized enzyme to withstand high temperatures compared to the free enzyme. | Incubate both free and immobilized enzyme at various temperatures for a set period and then measure their residual activity. |
| pH Stability | The operational pH range of the immobilized enzyme. | Measure the activity of the immobilized enzyme across a wide pH range and compare it to the free enzyme's pH profile. |
| Reusability | The ability to use the immobilized enzyme for multiple reaction cycles. | Perform repeated batch reactions with the immobilized enzyme, washing it between each cycle, and measure the activity in each cycle. |
| Storage Stability | The long-term stability of the immobilized enzyme under specified storage conditions. | Store the immobilized enzyme at a specific temperature (e.g., 4°C) and measure its activity at regular intervals over an extended period. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Immobilization Yield | Inefficient support activation. | Ensure the use of anhydrous solvent for preparing the crosslinker solution. Optimize the concentration of this compound and the activation time. |
| Inappropriate immobilization pH. | Optimize the pH of the Immobilization Buffer to favor the reaction with the desired amino acid residues (cysteine or lysine). | |
| Steric hindrance of reactive residues on the enzyme. | Consider using a spacer arm by modifying the support with a longer chain amine before activation. | |
| Low Activity Recovery | Enzyme denaturation during immobilization. | Perform the immobilization at a lower temperature (e.g., 4°C). Ensure the chosen buffer and pH are optimal for enzyme stability. |
| Covalent attachment at or near the active site. | If the enzyme structure is known, try to target residues away from the active site by adjusting the pH. | |
| Mass transfer limitations. | Use a support with a larger pore size. Ensure adequate mixing during the activity assay. | |
| Enzyme Leaching | Incomplete covalent bond formation. | Increase the incubation time for the immobilization reaction. Ensure thorough washing to remove non-covalently bound enzyme. |
| Hydrolysis of the linkage. | While the maleimide linkage is generally stable, extreme pH or temperature conditions can lead to hydrolysis. Operate within a stable pH range. |
Conclusion and Future Perspectives
The use of this compound presents a promising and versatile method for the covalent immobilization of enzymes. The bifunctional nature of this crosslinker allows for the formation of stable linkages to a variety of solid supports. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to successfully immobilize their enzymes of interest. Further optimization of reaction conditions for specific enzyme-support systems can lead to the development of highly active, stable, and reusable biocatalysts for a wide range of applications in industry and research. The potential for site-selective immobilization by targeting specific residues through pH control offers an exciting avenue for future research in creating highly efficient and oriented immobilized enzyme systems.
References
- Mateo, C., Palomo, J. M., Fernandez-Lorente, G., Guisan, J. M., & Fernandez-Lafuente, R. (2007). Improvement of enzyme activity, stability and selectivity via immobilization techniques. Enzyme and Microbial Technology, 40(6), 1451-1463.
- Zucca, P., & Sanjust, E. (2014). Inorganic materials as supports for covalent enzyme immobilization: methods and mechanisms. Molecules, 19(9), 14139–14194.
- Spahn, C., & Minteer, S. D. (2008). Enzyme immobilization in biotechnology.
- Hartono, S. B., Qiao, S. Z., Liu, J., Jack, K., Ladewig, K., Hao, X., & Motin, M. A. (2014). A novel method for the synthesis of mesoporous silica films with perpendicular nanochannels as a new platform for enzyme immobilization.
- Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223-6235.
- Rodrigues, R. C., Ortiz, C., Berenguer-Murcia, Á., Torres, R., & Fernández-Lafuente, R. (2013). Modifying enzyme activity and selectivity by immobilization. Chemical Society Reviews, 42(15), 6290-6307.
- Keniž, A., & Luthra, R. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC chemical biology, 2(5), 1265-1290.
- Hermanson, G. T. (2013).
- Lenders, J. J., & Stubenrauch, K. (2016).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,3-Dichloro-N-methylmaleimide Conjugation Efficiency
Welcome to the technical support center for 2,3-Dichloro-N-methylmaleimide (DCMI) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you achieve optimal results in your bioconjugation experiments. Unlike standard maleimides, the unique chemistry of DCMI offers the potential for highly stable conjugates, but it also presents specific challenges. This resource will equip you with the knowledge to navigate these nuances effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the reaction mechanism between a standard N-substituted maleimide and this compound (DCMI) with thiols?
A1: The primary difference lies in the reaction pathway. A standard maleimide reacts with a thiol via a Michael addition reaction, forming a thiosuccinimide linkage.[1][2] This bond, however, can be reversible through a retro-Michael reaction, leading to potential instability and payload exchange in a thiol-rich environment.[3][4]
In contrast, this compound reacts with thiols, particularly from reduced disulfide bonds, through a more complex mechanism that is believed to be an addition-elimination sequence.[3][5] In this process, the two chlorine atoms act as leaving groups, allowing the DCMI moiety to bridge the two thiol groups of a reduced disulfide bond, effectively re-bridging the disulfide with a maleimide-based linker.[3][6] This results in a significantly more stable conjugate.
Q2: What are the main advantages of using DCMI for bioconjugation compared to traditional maleimides?
A2: The key advantage of DCMI is the enhanced stability of the resulting conjugate. By re-bridging disulfide bonds, the resulting linkage is not susceptible to the retro-Michael reaction that plagues traditional thiosuccinimide conjugates.[7][8] This leads to greater stability in biological media and reduces the risk of off-target effects caused by payload migration.[9] Additionally, the reaction can be highly site-specific when targeting native disulfide bonds in proteins like antibodies.[6]
Q3: What is the optimal pH for DCMI conjugation reactions?
A3: While the optimal pH should be empirically determined for each specific system, a good starting point for the reaction of DCMI with thiols is a slightly acidic to neutral pH range of 6.0-7.5. This pH range favors the thiolate anion, the reactive species, while minimizing potential side reactions. It is important to note that at higher pH values (above 7.5), the reactivity of other nucleophilic residues, such as the amine groups of lysine, may increase, potentially leading to non-specific conjugation.[1][10]
Q4: Can DCMI react with other amino acid residues besides cysteine?
A4: Yes, under certain conditions, DCMI can react with other nucleophilic amino acid residues. The most notable side reaction is with the ε-amino group of lysine residues, particularly at higher pH.[10] This reaction can lead to the formation of a 2-amino-3-chloromaleimide fluorophore, which can be a useful tool for affinity labeling but is an undesirable side reaction in targeted bioconjugation.[1][10] Therefore, careful control of the reaction pH is crucial to ensure selectivity for cysteine thiols.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your DCMI conjugation experiments.
Problem 1: Low or No Conjugation Efficiency
Question: I am observing a low drug-to-antibody ratio (DAR) or a significant amount of unconjugated protein after my reaction. What are the potential causes and how can I resolve this?
Answer:
Low conjugation efficiency can stem from several factors related to both the protein and the reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Disulfide Bond Reduction | DCMI primarily reacts with the two thiols of a reduced disulfide bond to form a stable bridge. If the disulfide bonds in your protein are not fully reduced, there will be fewer available thiol groups for conjugation. | 1. Optimize Reducing Agent Concentration: Use a sufficient molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). A 10-20 fold molar excess is a good starting point. 2. Increase Incubation Time/Temperature: Allow sufficient time for the reduction to go to completion. You can try incubating for 1-2 hours at room temperature or overnight at 4°C. 3. Use Degassed Buffers: Oxygen can re-oxidize the free thiols back to disulfide bonds. Prepare all buffers with deoxygenated water and consider working under an inert atmosphere (e.g., nitrogen or argon).[11] |
| Suboptimal Reaction pH | The reaction of DCMI with thiols is pH-dependent. If the pH is too low, the concentration of the reactive thiolate anion will be low, slowing down the reaction. | 1. Verify and Adjust Buffer pH: Ensure your reaction buffer is within the optimal range of 6.0-7.5. Prepare fresh buffers and verify the pH before use. |
| DCMI Reagent Instability/Hydrolysis | DCMI, like other maleimides, can be susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH. This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols. | 1. Prepare Fresh DCMI Solutions: Dissolve the DCMI reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[11] 2. Minimize Time in Aqueous Buffer: Add the DCMI solution to the protein solution as the final step and proceed with the conjugation reaction promptly. |
| Steric Hindrance | The target disulfide bond may be located in a sterically hindered region of the protein, making it inaccessible to the DCMI reagent. | 1. Consider Protein Denaturation/Refolding: In some cases, partial, reversible denaturation may be necessary to expose the disulfide bond, followed by a refolding step after conjugation. This should be approached with caution as it can affect protein activity. |
Experimental Protocol: Optimizing Disulfide Reduction and DCMI Conjugation
-
Protein Preparation:
-
Dissolve your protein (e.g., antibody) in a degassed buffer (e.g., PBS, pH 7.2).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Disulfide Bond Reduction:
-
Prepare a fresh stock solution of TCEP in degassed water.
-
Add TCEP to the protein solution to a final molar excess of 10-20 fold.
-
Incubate for 1-2 hours at room temperature under a gentle nitrogen stream.
-
-
DCMI Conjugation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the DCMI stock solution to the reduced protein solution to achieve a 5-10 fold molar excess of DCMI over the protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted DCMI and reducing agent using size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[5]
-
Problem 2: Non-Specific Conjugation or Unexpected Products
Question: My analysis shows a heterogeneous product with a higher than expected DAR, or I'm detecting modifications at sites other than cysteine. What could be the cause?
Answer:
Non-specific conjugation is often a result of side reactions with other nucleophilic amino acid residues.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Reaction with Lysine Residues | At pH values above 7.5, the ε-amino group of lysine becomes more nucleophilic and can react with DCMI.[1][10] This is a common source of non-specific labeling. | 1. Lower the Reaction pH: Perform the conjugation reaction at a pH between 6.0 and 7.5 to maximize selectivity for thiols.[1] 2. Reduce DCMI Molar Excess: A high molar excess of the DCMI reagent can drive non-specific reactions. Try reducing the molar excess to 3-5 fold over the protein. |
| Reaction with N-terminal Amine | The α-amino group at the N-terminus of a protein can also react with DCMI, similar to lysine. | 1. Control Reaction pH: As with lysine, maintaining a pH of 6.0-7.5 will minimize this side reaction. |
| Formation of Unstable Intermediates | The reaction of DCMI with a single thiol can form a mono-substituted intermediate. If this intermediate does not react with a second thiol to form the stable bridge, it may be more susceptible to hydrolysis or other side reactions. | 1. Ensure Complete Disulfide Reduction: This will maximize the proximity of two thiol groups, favoring the bridging reaction. 2. Optimize Stoichiometry: A slight excess of DCMI is recommended to drive the reaction to completion, but a large excess should be avoided. |
Diagram: Troubleshooting Workflow for DCMI Conjugation
Caption: Troubleshooting workflow for low DCMI conjugation efficiency.
Problem 3: Conjugate Instability Over Time
Question: I have successfully prepared my DCMI conjugate, but I am observing degradation or loss of payload during storage or in stability assays. What is happening?
Answer:
While DCMI conjugates are generally more stable than traditional maleimide conjugates, instability can still occur under certain conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Bridge Formation | If the DCMI has only reacted with a single thiol, the resulting mono-adduct will be less stable than the fully bridged product and may be susceptible to hydrolysis or reaction with other nucleophiles. | 1. Re-optimize Conjugation Conditions: Review the troubleshooting steps for low conjugation efficiency to ensure complete disulfide reduction and optimal reaction conditions to favor bridge formation. 2. Characterize the Conjugate Thoroughly: Use mass spectrometry to confirm the formation of the bridged product. |
| Hydrolysis of the Maleimide Ring | Although the bridged structure is stable, the maleimide ring itself can still undergo hydrolysis, especially at higher pH and temperature. The resulting ring-opened structure is generally stable and resistant to retro-Michael reaction.[7][9] | 1. Control Storage Conditions: Store the purified conjugate at 4°C in a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.0). Avoid prolonged storage at room temperature or at basic pH. 2. Consider Post-Conjugation Hydrolysis: In some applications, intentionally hydrolyzing the maleimide ring after conjugation by a brief incubation at a slightly basic pH (e.g., pH 8.5-9.0) can lead to a more stable final product.[3] This should be carefully evaluated for its impact on the protein's integrity. |
| Reaction with Other Nucleophiles in Solution | If the purification step did not completely remove all unreacted DCMI, it could react with other nucleophiles in the storage buffer or during subsequent applications. | 1. Ensure Thorough Purification: Use a high-resolution purification method like SEC to remove all small molecule reagents after the conjugation reaction. |
Diagram: DCMI Reaction with Thiols and Potential Side Reactions
Caption: Reaction pathways for DCMI with thiols and potential side reactions.
By understanding the unique chemistry of this compound and carefully controlling your reaction parameters, you can harness its potential to create highly stable and effective bioconjugates for your research and development needs.
References
- Chiba, K., Hashimoto, Y., & Yamaguchi, T. (2016). Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling. Chemical & Pharmaceutical Bulletin, 64(11), 1647-1653. [Link]
- Gabizon, R., et al. (2022). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides.
- García-Vázquez, R., et al. (2021). Dichloro Butenediamides as Irreversible Site-Selective Protein Conjugation Reagent. Angewandte Chemie International Edition, 60(40), 22003-22010. [Link]
- Zhang, C., et al. (2019). Maleimide-thiol adducts stabilized through stretching.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- Vertex AI Search. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Google Cloud.
- Machida, M., et al. (1977). Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media. Chemical and Pharmaceutical Bulletin, 25(10), 2739-2743. [Link]
- ACS Publications. (n.d.). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry. [Link]
- Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059-1062. [Link]
- Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. [Link]
- Schumacher, F. F., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry, 12(38), 7261-7269. [Link]
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions. The University of Southern Mississippi. [Link]
- Schumacher, F. F., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry, 12(38), 7261-7269. [Link]
- Nunes, J. P. M., et al. (2015). Functional native disulfide bridging enables delivery of a potent, stable and targeted antibody-drug conjugate (ADC).
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291. [Link]
- ResearchGate. (2025). Reactions of Thiols.
- Kiessling, L. L., & Splain, R. A. (2010). Advances in Bioconjugation. Annual review of biochemistry, 79, 527-553. [Link]
- Jones, M. W., et al. (2012). Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents. Journal of the American Chemical Society, 134(4), 1847-1852. [Link]
- Jones, M. W., et al. (2013). Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Journal of the American Chemical Society, 135(6), 11121-11128. [Link]
- Zosa, B. S., et al. (2016). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 7(47), 7249-7262. [Link]
- Chudasama, V., et al. (2017). Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near homogeneous THIOMAB™ antibody-drug conjugate (TDC).
- ZMT, et al. (2020). Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Maleimide-thiol adducts stabilized through stretching [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dichloro Butenediamides as Irreversible Site‐Selective Protein Conjugation Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Maleimide Ring Hydrolysis During Conjugation
Welcome to the technical support center for maleimide-based bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a critical challenge: preventing the hydrolysis of the maleimide ring during conjugation reactions. By understanding the underlying chemistry and implementing the strategies outlined below, you can significantly improve the yield, stability, and reproducibility of your bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a critical problem in bioconjugation?
A1: Maleimide hydrolysis is a chemical reaction in which the five-membered maleimide ring is opened by reacting with water. This reaction forms a maleamic acid derivative, which is non-reactive towards the thiol groups (sulfhydryl groups) on cysteine residues of proteins or other biomolecules.[1][2] This loss of reactivity is a major issue because it leads to reduced conjugation efficiency, or even complete failure of the labeling experiment, resulting in wasted valuable reagents and unreliable data.[2]
Q2: What are the primary factors that drive the rate of maleimide hydrolysis?
A2: The stability of a maleimide is primarily influenced by two key environmental factors:
-
pH: The rate of maleimide hydrolysis is highly dependent on the pH of the solution. The reaction is significantly accelerated under alkaline conditions (pH > 7.5).[1][2][3] Maleimides exhibit their greatest stability in a slightly acidic to neutral pH range of 6.5-7.5.[1]
-
Temperature: As with most chemical reactions, higher temperatures increase the rate of maleimide hydrolysis.[1][4] Therefore, controlling the reaction temperature is a crucial step in minimizing this unwanted side reaction.
Prolonged exposure to an aqueous environment, even within the optimal pH range, will eventually lead to hydrolysis.[2]
Q3: What is the optimal pH for a maleimide-thiol conjugation to minimize hydrolysis?
A3: The optimal pH for the maleimide-thiol reaction is a delicate balance, typically between 6.5 and 7.5 .[3][5][6] In this pH window, the thiol group of a cysteine residue is sufficiently deprotonated (as a thiolate anion) to be nucleophilic and efficiently attack the maleimide double bond.[4] Simultaneously, the competing hydrolysis of the maleimide ring is kept to a minimum.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues over lysine residues.[6][7]
Q4: How does the stability of the maleimide reagent compare to the stability of the final thiosuccinimide conjugate?
A4: Both the maleimide reagent (before conjugation) and the resulting thiosuccinimide linkage (after conjugation) are susceptible to hydrolysis. However, the consequences and subsequent strategies differ:
-
Maleimide Reagent Hydrolysis: If the maleimide ring opens before it has a chance to react with a thiol, it becomes inert, leading to a lower yield of the desired conjugate.[6]
-
Thiosuccinimide Conjugate Hydrolysis: The thiosuccinimide product can also undergo ring-opening hydrolysis, especially at higher pH.[6] Interestingly, this post-conjugation hydrolysis can be beneficial. The resulting ring-opened succinamic acid thioether is stable and, crucially, is no longer susceptible to retro-Michael reactions (thiol exchange), which can lead to the transfer of the payload to other thiols like glutathione in vivo.[8][9][10][11] Some advanced strategies intentionally hydrolyze the conjugate after purification to enhance its long-term stability.[8][10][12]
Troubleshooting Guide: Low Conjugation Yield
One of the most common issues encountered in maleimide chemistry is a low or non-existent yield of the final bioconjugate. This troubleshooting guide provides a systematic approach to diagnosing and resolving the underlying causes, with a primary focus on preventing maleimide hydrolysis.
Issue: Low or No Conjugate Detected
This is often the first indication that the maleimide reagent may have been compromised by hydrolysis before it could react with the target thiol.
Step 1: Verify Reagent Integrity and Handling
-
Potential Cause: The maleimide reagent was hydrolyzed prior to the reaction. Maleimides are moisture-sensitive.
-
Solution:
-
Proper Storage: Store maleimide reagents as a dry solid at -20°C.[7] For stock solutions, use an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[7]
-
Fresh Preparation: Always prepare aqueous working solutions of the maleimide immediately before use.[6][7] Do not store maleimides in aqueous buffers for extended periods.[2]
-
Prevent Condensation: When removing the solid reagent from cold storage, allow the vial to warm to room temperature before opening to prevent atmospheric moisture from condensing on the powder.[7]
-
Step 2: Optimize Reaction Buffer Conditions
-
Potential Cause: The reaction buffer pH is too high, accelerating maleimide hydrolysis and promoting side reactions with amines.
-
Solution:
-
pH Verification: Use a calibrated pH meter to ensure your reaction buffer is precisely within the pH 6.5-7.5 range.[1]
-
Buffer Selection: Recommended buffers include phosphate-buffered saline (PBS), HEPES, or Tris, as long as they are free of extraneous thiols.[13][14]
-
Degassing: Degas the buffer before use by applying a vacuum or by bubbling an inert gas like nitrogen or argon through it.[13] This removes dissolved oxygen, which can oxidize free thiols, rendering them unreactive towards the maleimide.
-
Step 3: Control Reaction Temperature
-
Potential Cause: The reaction temperature is too high, increasing the rate of hydrolysis.
-
Solution:
Step 4: Ensure Availability of Reactive Thiols
-
Potential Cause: The cysteine residues on the protein or peptide are oxidized, forming disulfide bonds which are unreactive with maleimides.
-
Solution:
-
Disulfide Reduction: Prior to conjugation, treat the protein with a reducing agent to ensure cysteine residues possess free thiol groups.
-
Choice of Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it is thiol-free and does not need to be removed before adding the maleimide reagent.[3][14] If using dithiothreitol (DTT), it must be completely removed (e.g., via a desalting column) before introducing the maleimide, as it will compete for the reaction.[3][14]
-
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Thiol-Containing Protein
This protocol provides a standard workflow for conjugating a maleimide-functionalized molecule to a protein.
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[13]
-
(Optional but Recommended) If the presence of disulfide bonds is suspected, add a 10-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.[14]
-
-
Maleimide Reagent Preparation:
-
Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Immediately before use, dilute the required amount of the maleimide stock solution into the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution while gently stirring. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[4] Protect the reaction from light if using a fluorescent maleimide dye.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol.
-
Remove excess, unreacted maleimide reagent and byproducts by using a desalting column, size-exclusion chromatography (SEC), or dialysis.[7]
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
This procedure is performed after the initial conjugation and purification to create a more stable, ring-opened conjugate that is resistant to thiol exchange.[10]
-
Purification: First, purify the thiosuccinimide conjugate from all unreacted reagents as described in Protocol 1.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable high-pH buffer (e.g., 0.1 M sodium phosphate).[1][10]
-
Incubation: Incubate the solution at room temperature or 37°C.[1]
-
Monitoring: Monitor the progress of the ring-opening hydrolysis via mass spectrometry. A successful reaction is indicated by a mass increase of 18 Da (the mass of a water molecule).[1]
-
Re-neutralization: Once the hydrolysis is complete, neutralize the solution back to pH 7.0-7.5 for storage or downstream applications.[1]
Data Summary & Key Parameters
| Parameter | Optimal Range/Condition | Rationale & Causality |
| pH | 6.5 - 7.5 | Balances thiol reactivity (favors thiolate) with minimizing maleimide hydrolysis (favored at pH > 7.5).[1][5][6] |
| Temperature | 4°C to 25°C | Lower temperatures slow the rate of hydrolysis, which is beneficial for long incubation times or sensitive proteins.[1][4] |
| Solvent for Stock | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide reagent during storage.[5][7] |
| Buffer Choice | PBS, HEPES, Tris | Must be free of primary amines and thiols to avoid side reactions.[6][13] |
| Oxygen | Minimize (Use degassed buffers) | Prevents oxidation of free thiols to disulfides, which are unreactive with maleimides.[13] |
Reaction Mechanisms and Workflows
Maleimide-Thiol Conjugation and Competing Hydrolysis
The following diagram illustrates the desired conjugation pathway versus the undesirable hydrolysis side reaction. The key to a successful experiment is to maximize the rate of the thiol addition reaction while minimizing the rate of hydrolysis.
Advanced Strategies and Next-Generation Maleimides
Research into the instability of the thiosuccinimide linkage has led to the development of "next-generation" maleimides designed to enhance conjugate stability.
-
Self-Hydrolyzing Maleimides: These reagents incorporate a basic group (e.g., an amino group) adjacent to the maleimide. [9][15]This group provides intramolecular catalysis, rapidly accelerating the post-conjugation hydrolysis of the thiosuccinimide ring even at neutral pH. [9][15]This quickly forms the stable, ring-opened product, preventing the retro-Michael reaction in vivo. [9][11]* Maleimides with Electron-Withdrawing Groups: The rate of ring-opening hydrolysis can be greatly accelerated by adding electron-withdrawing N-substituents to the maleimide structure. [8][12]This allows for a more rapid and controlled conversion to the stable ring-opened form under milder conditions. [12]* Bridged or Stabilized Maleimides: Other strategies include using dibromomaleimides for simultaneous stabilization and dual functionalization or transcyclization reactions to form more stable ring structures, effectively locking the conjugate and preventing thiol exchange. [16][17] By carefully controlling reaction conditions and understanding the chemical principles of maleimide stability, researchers can effectively prevent hydrolysis and other side reactions, leading to the successful and reproducible synthesis of robust bioconjugates.
References
- Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Baldwin, A. D., & Kiick, K. L. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059-1062. [Link]
- Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates.
- Stader, D., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(69), 15867-15871. [Link]
- Wall, A., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(42), 11455-11460. [Link]
- K. M. L. D. C. Kariyawasam, et al. (2019). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 25(11), e3212. [Link]
- Barradas, R. G., et al. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(18), 2893-2899. [Link]
- Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.
- Zhang, C., et al. (2022). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 144(33), 15068-15073. [Link]
- Wills, A. G., et al. (2022). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
- The hydrolysis of maleimide in alkaline solution. (1976).
- Maleimide. Wikipedia.[Link]
- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne.[Link]
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- Mosaa, Z. A., et al. (2020). Thermal Stability of Novel Maleimide Polymers Based on Dapsone. Systematic Reviews in Pharmacy, 11(11), 1735-1741. [Link]
- US Patent 5,132,226 A. (1992). Method for the determination of maleimide groups.
- Parker, J. L., et al. (2017). Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation. Journal of Proteome Research, 16(10), 3844-3853. [Link]
- Aimetti, A. A., et al. (2017). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. bioRxiv.[Link]
- Wang, Y., et al. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Journal of Drug Targeting, 29(9), 986-995. [Link]
- Minireview: addressing the retro-michael instability of maleimide bioconjug
- Stader, D., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- Insights into maleimide-thiol conjug
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Labeling Yield with 2,3-Dichloro-N-methylmaleimide
Welcome to the technical support center for bioconjugation applications involving 2,3-Dichloro-N-methylmaleimide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges, particularly low labeling yield, during their experiments. Here, we synthesize technical principles with practical, field-tested insights to enhance the success of your conjugation strategies.
Introduction to this compound in Bioconjugation
This compound belongs to the class of thiol-reactive reagents used for the covalent modification of proteins, peptides, and other biomolecules at cysteine residues. The core of this technology lies in the Michael addition reaction, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[1]
The presence of two chlorine atoms on the maleimide ring of this compound significantly influences its reactivity. These electron-withdrawing groups are expected to modulate the electrophilicity of the maleimide, potentially affecting reaction kinetics and stability compared to unsubstituted maleimides.[2][3] This guide will address the unique considerations for successfully employing this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a protein?
A1: The recommended pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[4] Within this window, the thiol group is sufficiently nucleophilic for an efficient reaction, while minimizing side reactions with other nucleophilic amino acid residues, such as the amine groups of lysines.[5] Above pH 7.5, the rate of maleimide hydrolysis increases, and the potential for reaction with amines becomes more significant.[4]
Q2: My protein has disulfide bonds. How should I prepare it for labeling?
A2: Disulfide bonds must be reduced to generate free thiol groups for reaction with the maleimide.[1][6] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective over a wide pH range and does not need to be removed prior to conjugation.[7] A 10- to 100-fold molar excess of TCEP is typically sufficient.[1][8]
Q3: Can I use Dithiothreitol (DTT) to reduce my protein?
A3: While DTT is an effective reducing agent, it contains thiol groups and will compete with the protein's cysteines for reaction with the maleimide. If DTT is used, it must be completely removed, for example by dialysis or desalting columns, before adding the this compound.
Q4: How should I prepare and store my this compound stock solution?
A4: Due to the susceptibility of the maleimide ring to hydrolysis in aqueous solutions, it is crucial to prepare stock solutions in a dry, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] These stock solutions should be stored at -20°C, protected from light and moisture. It is best practice to prepare fresh aqueous working solutions of the maleimide immediately before use.[4]
Q5: What is the typical molar excess of this compound to use for labeling?
A5: A 10 to 20-fold molar excess of the maleimide reagent over the protein is a common starting point for optimization.[8] The optimal ratio will depend on the specific protein, the number of available cysteine residues, and the desired degree of labeling.
Troubleshooting Guide: Low Labeling Yield
Low labeling efficiency is one of the most common challenges encountered in bioconjugation. The following sections detail potential causes and provide actionable solutions.
Problem 1: Inactive this compound Reagent
The maleimide ring is susceptible to hydrolysis, which renders it inactive for conjugation.[4]
Causality: The electron-withdrawing chlorine atoms on the maleimide ring can influence its susceptibility to hydrolysis. Elevated pH and temperature accelerate this process.[4]
Solutions:
-
Fresh Reagent Preparation: Always prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use.[1] Avoid storing the reagent in aqueous buffers.
-
Optimal pH Control: Maintain the reaction pH between 6.5 and 7.5.[4] Use a calibrated pH meter to verify the pH of your buffer.
-
Temperature Management: Perform the conjugation at room temperature for 2 hours or at 4°C overnight, especially for sensitive proteins.
Problem 2: Insufficiently Reactive Cysteine Residues
For the conjugation to occur, cysteine residues must be in their reduced, free thiol state.
Causality: Cysteine residues can readily oxidize to form disulfide bonds, which are unreactive towards maleimides.[1][6]
Solutions:
-
Effective Disulfide Reduction: Ensure complete reduction of disulfide bonds by using an adequate concentration of a suitable reducing agent like TCEP.[1][8]
-
Inert Atmosphere: Conduct the reduction and labeling reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols by atmospheric oxygen.[9]
-
Degassed Buffers: Use buffers that have been thoroughly degassed by vacuum or by sparging with an inert gas.[10]
Problem 3: Suboptimal Reaction Conditions
The kinetics of the maleimide-thiol reaction are influenced by several factors. Dichloromaleimides have been reported to exhibit slower reaction kinetics compared to their dibromo- and diiodo- counterparts.
Causality: The rate of conjugation is dependent on the concentration of reactants, temperature, and reaction time.
Solutions:
-
Optimize Molar Ratio: Systematically vary the molar excess of this compound to your protein. A higher molar excess may be required to drive the reaction to completion.
-
Increase Incubation Time: Due to potentially slower kinetics, extending the incubation time may improve labeling efficiency. Monitor the reaction progress over time to determine the optimal duration.
-
Elevate Temperature: If the protein is stable, increasing the reaction temperature to room temperature (from 4°C) can enhance the reaction rate.
Problem 4: Competing Side Reactions
While maleimides are highly selective for thiols at neutral pH, side reactions can occur, consuming the labeling reagent or modifying other amino acid residues.
Causality: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine.[11] Additionally, some studies have shown that dichloromaleimides can react with lysine residues.[12]
Solutions:
-
Strict pH Control: Maintain the reaction pH in the optimal range of 6.5-7.5 to ensure chemoselectivity for thiols.[4]
-
Buffer Composition: Use buffers that do not contain primary amines (e.g., Tris) if lysine reactivity is a concern. Phosphate-buffered saline (PBS) or HEPES are suitable alternatives.[10]
Experimental Protocols
Protocol 1: Disulfide Bond Reduction with TCEP
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[6]
-
Add TCEP: Add a 10- to 100-fold molar excess of a freshly prepared TCEP solution to the protein.[1][8]
-
Incubate: Incubate the mixture for 30-60 minutes at room temperature under an inert atmosphere.[9]
Protocol 2: Protein Labeling with this compound
-
Prepare Maleimide Stock: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[8]
-
Initiate Conjugation: Add the desired molar excess (e.g., 10-20x) of the maleimide stock solution to the reduced protein solution.
-
Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted maleimide using size-exclusion chromatography, dialysis, or other suitable protein purification methods.[8][13][14]
Data Presentation
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol reactivity and minimizes hydrolysis/side reactions.[4] |
| Temperature | 4°C to Room Temperature | Lower temperatures for sensitive proteins; room temperature for faster kinetics. |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | A starting point for optimization to ensure efficient labeling.[8] |
| Reducing Agent | TCEP (10-100x molar excess) | Effectively reduces disulfides without interfering with the maleimide reaction.[1][8] |
Visualizations
Workflow for Troubleshooting Low Labeling Yield
Caption: A decision tree for troubleshooting low labeling yield.
Key Factors in Maleimide-Thiol Conjugation
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. biotium.com [biotium.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. bachem.com [bachem.com]
- 12. Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Purification Methods | Phenomenex [phenomenex.com]
- 14. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Lability of 2,3-Dichloro-N-methylmaleimide in Neutral to Alkaline Buffers
A Technical Guide for Researchers in Bioconjugation and Drug Development
Welcome to the technical support center for 2,3-Dichloro-N-methylmaleimide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this highly reactive maleimide derivative in their experimental workflows. As Senior Application Scientists, we understand that the success of your conjugation chemistry hinges on the stability and reactivity of your reagents. This document provides in-depth answers to frequently asked questions, troubleshooting strategies, and validated protocols to ensure you can confidently navigate the challenges associated with the handling of this compound, particularly in aqueous buffers at or above pH 7.5.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of reactivity of my this compound stock solution in a pH 7.5 PBS buffer. What is the likely cause?
At a pH of 7.5 and above, this compound becomes increasingly susceptible to hydrolysis. The maleimide ring can be opened by hydroxide ions in the buffer, leading to the formation of a non-reactive maleamic acid derivative.[1][2][3] This ring-opening is an irreversible process that renders the compound incapable of participating in the desired thiol-maleimide conjugation reaction. The presence of two electron-withdrawing chlorine atoms on the maleimide ring of this compound likely exacerbates this instability compared to standard maleimides, making it even more prone to nucleophilic attack by hydroxide ions.
Q2: My conjugation reaction at pH 8.0 is yielding a heterogeneous mixture of products. Why is this happening?
While the optimal pH for the thiol-maleimide reaction is generally considered to be between 6.5 and 7.5, increasing the pH above this range introduces competing side reactions.[1][2] At pH 8.0, not only is the rate of hydrolysis significantly increased, but primary amines (such as the side chain of lysine residues in proteins) become more deprotonated and thus more nucleophilic. These deprotonated amines can then react with the maleimide, leading to a loss of selectivity for thiols and the formation of a heterogeneous product mixture.[1]
Q3: Can I pre-dissolve this compound in an aqueous buffer for later use?
We strongly advise against storing this compound in aqueous buffers, especially at neutral or alkaline pH.[1] Due to its high susceptibility to hydrolysis, aqueous solutions of this reagent should be prepared immediately before use.[1] For long-term storage, the compound should be kept as a dry powder or dissolved in a suitable anhydrous organic solvent such as DMSO or DMF and stored at -20°C or -80°C.
Q4: What are the recommended buffer systems for working with this compound?
For optimal performance in thiol conjugation reactions, we recommend using buffers within the pH range of 6.5-7.5.[2] Phosphate-buffered saline (PBS), HEPES, and MES buffers are all suitable choices, provided they are freshly prepared and the pH is carefully adjusted. It is crucial to avoid buffers containing primary or secondary amines, such as Tris, as these can directly compete with the desired thiol reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of this compound due to high pH or prolonged incubation in aqueous buffer. | Prepare fresh solutions of the maleimide immediately before use. Perform the reaction within the optimal pH range of 6.5-7.5.[1][2] Consider lowering the pH to the lower end of this range to minimize hydrolysis. |
| Formation of unexpected byproducts | Reaction with primary amines in the buffer (e.g., Tris) or on the target molecule (e.g., lysine residues) at pH > 7.5. | Use a non-amine-containing buffer such as PBS or HEPES. Ensure the reaction pH does not exceed 7.5 to maintain high selectivity for thiols.[1] |
| Inconsistent results between experiments | Instability of the this compound stock solution. | Prepare a fresh stock solution of the maleimide in an anhydrous organic solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of this compound. | First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with your downstream application. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound by UV-Vis Spectrophotometry
This protocol allows for the indirect monitoring of maleimide stability by observing the decrease in absorbance at a characteristic wavelength as the maleimide ring undergoes hydrolysis.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers of varying pH (e.g., pH 7.0, 7.5, 8.0, 8.5)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
In a quartz cuvette, add the desired aqueous buffer.
-
Add a small aliquot of the this compound stock solution to the buffer to achieve a final concentration with a measurable absorbance (e.g., 100 µM). Mix quickly.
-
Immediately measure the absorbance at the λmax of the dichloromaleimide (determine this by an initial scan).
-
Continue to measure the absorbance at regular time intervals (e.g., every 5 minutes) over a period of 1-2 hours.
-
Plot the absorbance versus time for each pH to determine the rate of hydrolysis. A faster decrease in absorbance indicates lower stability.
Protocol 2: Comparative Conjugation Efficiency via HPLC Analysis
This protocol directly measures the outcome of a conjugation reaction to assess the impact of buffer pH on the stability and reactivity of this compound.
Materials:
-
This compound
-
A model thiol-containing molecule (e.g., N-acetyl-L-cysteine)
-
Aqueous buffers of varying pH (e.g., pH 7.0, 7.5, 8.0)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare fresh stock solutions of this compound and N-acetyl-L-cysteine in a suitable solvent.
-
Set up parallel reaction mixtures in the different pH buffers.
-
To each buffer, add the N-acetyl-L-cysteine.
-
Initiate the reactions by adding the this compound to each reaction mixture.
-
Allow the reactions to proceed for a set amount of time (e.g., 30 minutes).
-
Quench the reactions by adding an excess of a thiol-scavenging agent or by acidifying the mixture.
-
Analyze the reaction mixtures by reverse-phase HPLC, monitoring for the disappearance of the starting materials and the appearance of the conjugate product.
-
Compare the peak areas of the product in each chromatogram to determine the relative conjugation efficiency at each pH.
Visualizing the Degradation Pathway
At a pH of 7.5 and above, this compound is susceptible to hydrolysis, which leads to the opening of the maleimide ring and the formation of a non-reactive maleamic acid derivative.
Caption: Hydrolysis of this compound at pH ≥ 7.5.
References
- Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. (2020). ResearchGate.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Arkat USA.
- Reactivity and pH Dependence of Thiol Conjugation to N-Ethylmaleimide: Detection of a Conformational Change in Chalcone Isomerase. (1990). Sci-Hub.
- Insights into maleimide-thiol conjugation chemistry. (2018). DSpace.
Sources
Technical Support Center: Removing Unreacted 2,3-Dichloro-N-methylmaleimide from Protein Samples
Welcome to the technical support center for handling protein samples modified with 2,3-Dichloro-N-methylmaleimide (DCM-NMM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and purity of your final protein conjugate.
Introduction to this compound in Bioconjugation
This compound is a thiol-reactive crosslinker used for protein modification. The electron-withdrawing nature of the two chlorine atoms increases the electrophilicity of the maleimide ring, influencing its reactivity and stability profile compared to standard maleimides. While primarily targeting cysteine residues, understanding the nuances of its reaction chemistry is critical for successful bioconjugation and subsequent purification.[1][2]
A key feature of dichloromaleimide conjugation is the potential for the initial thioether adduct to undergo hydrolysis, leading to a stable, ring-opened succinamic acid linkage.[1] This increased stability is advantageous for creating robust bioconjugates. However, the unreacted reagent and its hydrolysis byproducts must be efficiently removed to prevent interference in downstream applications and to ensure the homogeneity of the final product.
Troubleshooting Guide
This section addresses common issues encountered when removing unreacted DCM-NMM from protein samples.
Problem 1: Low Recovery of a Protein After Purification
Symptoms:
-
Significantly reduced protein concentration after dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Visible protein precipitation in the sample or on the purification device (e.g., dialysis membrane, SEC column frit).
Potential Causes and Solutions:
-
Protein Aggregation: The removal of small molecules can sometimes lead to changes in buffer composition that promote protein aggregation.[3]
-
Scientific Rationale: Proteins are sensitive to their environment. Changes in pH, ionic strength, or the removal of stabilizing small molecules can expose hydrophobic patches, leading to aggregation.[3]
-
Troubleshooting Steps:
-
Optimize Buffer Conditions: Before large-scale purification, screen a variety of buffer conditions to enhance protein solubility. Consider adjusting the pH (avoiding the protein's isoelectric point) and ionic strength.[3]
-
Include Additives: Incorporate stabilizing agents into your purification buffer. Common examples include:
-
Glycerol (5-10%)
-
Non-ionic detergents (e.g., Tween-20) at low concentrations.[3]
-
Sugars (e.g., sucrose, trehalose)
-
-
Work at Lower Protein Concentrations: High protein concentrations can favor aggregation. If possible, perform the purification with a more dilute protein sample.
-
-
-
Non-specific Binding to Purification Materials: Your protein of interest might be adsorbing to the dialysis membrane, chromatography resin, or filtration cassette.
-
Scientific Rationale: The surface chemistry of purification materials can lead to non-specific binding, especially for proteins with significant hydrophobic regions.
-
Troubleshooting Steps:
-
Choose Appropriate Materials: Select purification devices with low protein-binding properties. For dialysis, consider membranes made of regenerated cellulose. For SEC, use a resin with a matrix that is known to have low non-specific binding.
-
Pre-treat the Purification Device: Before use, wash the purification device thoroughly with the purification buffer to remove any potential contaminants and to pre-equilibrate the surface.
-
-
Problem 2: Presence of Unreacted DCM-NMM or its Byproducts in the Final Sample
Symptoms:
-
Detection of small molecule impurities in the final protein sample by mass spectrometry or HPLC.[4]
-
Inconsistent results in downstream functional assays.
Potential Causes and Solutions:
-
Inefficient Purification Method: The chosen purification method may not be suitable for the complete removal of DCM-NMM and its hydrolysis products.
-
Scientific Rationale: The efficiency of small molecule removal depends on the size difference between the protein and the small molecule, as well as the specifics of the purification technique.
-
Troubleshooting Steps:
-
Select the Right Tool for the Job:
-
Dialysis: Effective for removing small molecules, but can be time-consuming.[5] Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is significantly smaller than your protein.
-
Size Exclusion Chromatography (SEC): Provides a more rapid and often more complete separation of small molecules from proteins.[5]
-
Tangential Flow Filtration (TFF): Ideal for larger sample volumes and allows for efficient buffer exchange and removal of small molecules.[]
-
-
Optimize the Purification Protocol:
-
Dialysis: Use a large volume of dialysis buffer (at least 100 times the sample volume) and perform multiple buffer changes to maintain a steep concentration gradient.[5]
-
SEC: Ensure the column is properly packed and equilibrated. Do not overload the column with sample, as this can lead to poor separation.
-
TFF: Perform sufficient diafiltration volumes (typically 5-10) to wash out the unreacted small molecules.
-
-
-
-
Hydrolysis of DCM-NMM During Purification: DCM-NMM can hydrolyze in aqueous buffers, creating new small molecule species that also need to be removed.
-
Scientific Rationale: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH.[7] The chlorine substituents on DCM-NMM are expected to increase the rate of this hydrolysis.[1]
-
Troubleshooting Steps:
-
Work Quickly and at an Appropriate pH: Perform the purification steps as quickly as possible after the conjugation reaction. Maintain a pH between 6.5 and 7.5 to balance thiol reactivity with minimizing hydrolysis.[8][9]
-
Consider the Purification Temperature: Performing purification steps at 4°C can slow down the hydrolysis rate.
-
-
Problem 3: Evidence of Off-Target Protein Modification
Symptoms:
-
Mass spectrometry data indicates modification of amino acids other than cysteine.
-
Unexpected changes in protein function or stability.
Potential Causes and Solutions:
-
Reaction with Other Nucleophilic Residues: At higher pH values, maleimides can react with other nucleophilic amino acid side chains, most notably the ε-amino group of lysine.[10]
-
Scientific Rationale: While the reaction with thiols is significantly faster at neutral pH, the reactivity with amines becomes more competitive as the pH increases above 7.5.[11] Dihalomaleimides have also been shown to potentially cross-link with nearby nucleophilic residues like lysine after initial reaction with a cysteine.[12]
-
Troubleshooting Steps:
-
Strict pH Control: Maintain the pH of the conjugation reaction between 6.5 and 7.5 to maximize selectivity for cysteine residues.[8][9]
-
Optimize Molar Excess of DCM-NMM: Use the lowest effective molar excess of DCM-NMM to achieve the desired level of labeling without driving off-target reactions. A typical starting point is a 10-20 fold molar excess of the maleimide reagent over the protein.[8]
-
Quench the Reaction: After the desired incubation time, quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any remaining DCM-NMM. This quenched reagent can then be removed during the purification step.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for removing unreacted DCM-NMM?
There is no single "best" method, as the optimal choice depends on your sample volume, protein concentration, and the required purity. Here's a comparative overview:
| Method | Advantages | Disadvantages |
| Dialysis | Simple, gentle on proteins, effective for small molecule removal.[5] | Time-consuming, can lead to sample dilution. |
| Size Exclusion Chromatography (SEC) / Desalting | Fast, high resolution, can also remove protein aggregates.[5] | Can dilute the sample, potential for non-specific binding. |
| Tangential Flow Filtration (TFF) | Rapid, scalable for large volumes, combines concentration and purification.[] | Requires specialized equipment, potential for membrane fouling. |
Q2: How can I confirm that all the unreacted DCM-NMM has been removed?
Several analytical techniques can be used:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can separate the protein from small molecule impurities. By comparing the chromatogram of the purified sample to that of a control (unreacted DCM-NMM), you can assess the level of removal.
-
Mass Spectrometry (MS): Techniques like LC-MS can be used to detect the presence of DCM-NMM or its hydrolysis products in the final sample.[13][14][15][16]
-
UV-Vis Spectroscopy: While less specific, you can monitor the absorbance at wavelengths where DCM-NMM absorbs to get a qualitative idea of its removal.
Q3: What is the optimal pH for the conjugation reaction with DCM-NMM?
The recommended pH range is 6.5-7.5.[8][9] This range provides a good balance between promoting the reaction with thiol groups (which are more reactive in their deprotonated thiolate form) and minimizing the competing hydrolysis of the maleimide ring and potential side reactions with other amino acid residues like lysine, which become more prevalent at pH values above 7.5.[10][11]
Q4: Can I store my DCM-NMM solution?
It is highly recommended to prepare DCM-NMM solutions fresh just before use.[5] Maleimides are susceptible to hydrolysis in aqueous solutions, and this is accelerated for dichloromaleimides.[1][7] If you must store a stock solution, dissolve it in an anhydrous, water-miscible organic solvent like DMSO or DMF and store it at -20°C, protected from light and moisture.[5][8]
Q5: My protein has no free cysteines. Can I still use DCM-NMM?
DCM-NMM is primarily a thiol-reactive reagent. If your protein does not have any free cysteine residues, you will not achieve significant labeling. It is possible to introduce free thiols by reducing existing disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[8] After reduction, the excess reducing agent must be removed before adding the DCM-NMM.
Experimental Protocols & Workflows
Workflow for Removal of Unreacted DCM-NMM
Sources
- 1. Dichloro Butenediamides as Irreversible Site‐Selective Protein Conjugation Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Causal Model of Ion Interference Enables Assessment and Correction of Ratio Compression in Multiplex Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MS3 eliminates ratio distortion in isobaric labeling-based multiplexed quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Troubleshooting Non-Specific Binding of 2,3-Dichloro-N-methylmaleimide
<_content_type_ALWAYS_REPLY_WITH_THE_COMPLETE_RESPONSE_AND_NOT_WITH_A_PARTIAL_RESPONSE_STARTS_HERE>
Prepared by the Application Science Team
Welcome to the technical support guide for 2,3-Dichloro-N-methylmaleimide (DCNM). This document is designed for researchers, scientists, and drug development professionals utilizing DCNM as a chemical probe. As a covalent modifier, DCNM offers powerful utility but can present challenges related to non-specific binding in complex biological samples like cell lysates.
This guide provides in-depth, field-proven insights to help you diagnose, mitigate, and control for non-specific interactions, ensuring the generation of robust and reproducible data. We will explore the causality behind common experimental issues and provide validated protocols to overcome them.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an electrophilic compound featuring a maleimide group. Its primary mechanism involves forming a stable, covalent thioether bond with nucleophilic sulfhydryl groups found on the side chains of cysteine residues in proteins.[1] This reaction is most efficient and specific at a near-neutral pH (6.5-7.5).[1] The high reactivity of this "warhead" allows DCNM to act as a potent irreversible inhibitor or chemical probe for cysteine-containing proteins.[2][3]
Q2: Why does non-specific binding occur with covalent probes like DCNM?
Non-specific binding arises from several factors inherent to the probe's chemistry and the complexity of cell lysates:
-
High Reactivity: The electrophilic nature of the maleimide group, while essential for its function, can lead to reactions with abundant, non-target proteins that possess highly reactive or accessible cysteine residues.
-
Hydrophobic & Electrostatic Interactions: Beyond covalent bonding, DCNM can adhere to proteins and other macromolecules through weaker, non-covalent forces like hydrophobic or electrostatic interactions.[4][5]
-
Protein Abundance: Highly abundant proteins in a cell lysate (e.g., metabolic enzymes, cytoskeletal proteins) present a large pool of potential off-targets, increasing the probability of non-specific labeling.
-
Probe Instability: Under certain conditions, maleimide-protein adducts can be unstable. Some maleimides are prone to a retro-Michael reaction, which can lead to the probe being released and subsequently binding to a different, non-specific target.[6]
Q3: What are the consequences of high non-specific binding?
Uncontrolled non-specific binding can severely compromise your experimental results by:
-
Generating False Positives: In target discovery experiments (e.g., affinity purification-mass spectrometry), non-specific binders can be misidentified as true interaction partners.
-
Increasing Background Signal: In assays like Western blotting or immunofluorescence, high non-specific binding leads to a poor signal-to-noise ratio, obscuring the detection of the intended target.[7][8]
-
Depleting the Probe: If a significant fraction of the DCNM probe is sequestered by non-specific interactions, its effective concentration is lowered, potentially preventing it from adequately labeling the intended low-abundance target.
Section 2: Troubleshooting Guide: Diagnosing and Mitigating Non-Specific Binding
This section provides a systematic approach to identifying and solving common issues related to non-specific binding of DCNM in cell lysate experiments.
Problem 1: High Background or Multiple Non-Specific Bands in Western Blot / SDS-PAGE
This is often the first indication that experimental conditions are not optimal. The goal is to reduce the binding of the DCNM probe (or the subsequent detection reagents) to unintended proteins.
Potential Cause A: Probe Concentration is Too High
Causality: Covalent probes are stoichiometric binders. Using a concentration of DCNM far exceeding that of its intended target will drive the reaction towards labeling of lower-affinity, non-specific sites. It is a common misconception to use high concentrations to ensure target labeling, but this often leads to unacceptable background levels.[9][10]
Solution: Perform a Probe Concentration Titration The optimal DCNM concentration should be determined empirically to find the "sweet spot" that maximizes on-target labeling while minimizing non-specific binding.
Protocol 1: DCNM Concentration Titration
-
Prepare Lysate: Prepare your cell lysate under standard conditions. Ensure the total protein concentration is consistent across all samples (e.g., 1-2 mg/mL).
-
Set Up Titration Series: Create a series of dilutions of your DCNM stock solution. A good starting range is from 0.1 µM to 50 µM. Include a vehicle-only control (e.g., DMSO).
-
Incubate: Add the different concentrations of DCNM to equal aliquots of the cell lysate. Incubate under your standard reaction conditions (e.g., 1 hour at 4°C).
-
Analyze: Quench any unreacted DCNM with a reducing agent like DTT or β-mercaptoethanol. Process the samples for your downstream analysis (e.g., click chemistry with a reporter tag, followed by SDS-PAGE and Western blot).
-
Evaluate: Identify the lowest concentration of DCNM that still provides a robust signal for your target of interest while showing the cleanest background.
| Parameter | Recommendation | Rationale |
| DCNM Range | 0.1, 0.5, 1, 5, 10, 25, 50 µM | Covers a broad range to identify the optimal concentration. |
| Lysate Conc. | 1-2 mg/mL | Keeps protein concentration consistent and physiologically relevant. |
| Incubation | 1 hour, 4°C | Balances reaction time with minimizing protein degradation. |
| Control | Vehicle (e.g., DMSO) | Essential for identifying probe-dependent effects. |
Potential Cause B: Insufficient Blocking of Non-Specific Sites
Causality: Cell lysates are a complex mixture of proteins that can interact non-specifically with your probe, affinity beads, or blotting membranes through hydrophobic and electrostatic forces.[4][5] Blocking agents are inert proteins or detergents that "coat" these surfaces, preventing unwanted interactions.[7][8][11]
Solution: Optimize Blocking and Washing Steps A robust blocking and washing strategy is critical for clean results, especially in pull-down or immunoprecipitation experiments.
Protocol 2: Optimized Blocking and Washing for Affinity Purification
-
Pre-Clear Lysate (Optional but Recommended): Before adding your DCNM-biotin probe, incubate the lysate with control beads (e.g., streptavidin beads without any captured probe) for 1 hour at 4°C. This removes proteins that non-specifically bind to the beads themselves.
-
Blocking the Lysate: After DCNM labeling but before adding affinity beads, add a blocking agent directly to the lysate. Common choices include Bovine Serum Albumin (BSA) at a final concentration of 1% or normal serum from the host species of your detection antibody.[12][13][14]
-
Bead Blocking: Separately, wash your affinity beads (e.g., streptavidin-agarose) and incubate them in a blocking buffer (e.g., PBS with 1-5% BSA) for at least 30 minutes before adding them to the lysate.[4][7]
-
Optimize Wash Buffers: After incubating your lysate with the beads to capture the DCNM-protein complexes, perform a series of stringent washes. Do not just use the lysis buffer. Test different wash buffers to disrupt weak, non-specific interactions while preserving the specific covalent bond.
| Wash Buffer Component | Concentration Range | Purpose & Rationale |
| Salt (NaCl) | 150 mM - 500 mM | Reduces non-specific electrostatic interactions. Higher salt is more stringent.[4][12][13] |
| Non-ionic Detergent | 0.1% - 1.0% (Triton X-100, NP-40) | Reduces non-specific hydrophobic interactions.[4][12][13] |
| SDS (Ionic Detergent) | 0.01% - 0.1% | A very stringent detergent for disrupting strong non-specific binding. Use with caution as it may disrupt some specific interactions. |
| Number of Washes | 4-6 cycles | Multiple washes are more effective than a single long wash. Transferring beads to a fresh tube during the wash process can further reduce background.[15] |
Problem 2: Poor Signal-to-Noise in Mass Spectrometry (AP-MS)
In affinity purification-mass spectrometry (AP-MS), the goal is to enrich for specific DCNM targets while minimizing the co-purification of background proteins.
Potential Cause: Suboptimal Lysis and Wash Conditions
Causality: The conditions used to lyse the cells and wash the affinity resin are critical. Buffers that are too gentle will fail to remove sticky, non-specific proteins, while buffers that are too harsh may denature the target or disrupt important protein complexes.[15][16] The goal is to find a balance that maintains specific interactions while washing away contaminants.[16]
Solution: Implement a Systematic Troubleshooting Workflow A logical approach is needed to pinpoint the source of the non-specific binding and apply the correct remedy.
Caption: Workflow for troubleshooting non-specific binding in AP-MS experiments.
Potential Cause B: Probe Reacts with Hyper-reactive, Abundant Proteins
Causality: Some highly abundant proteins contain cysteine residues in chemical environments that make them intrinsically hyper-reactive. These proteins can act as "sinks" for the DCNM probe, even at low concentrations, and can be difficult to remove through washing alone.
Solution: Implement a Competitive Labeling Strategy This advanced technique helps to distinguish truly specific binders from promiscuous, non-specific ones. The principle is to pre-incubate the lysate with a non-tagged, "competitor" version of DCNM (or a structurally related but non-functional analog) before adding the tagged (e.g., biotinylated) DCNM probe.
Protocol 3: Competitive Labeling for Target Validation
-
Prepare Lysate: Prepare two identical aliquots of cell lysate.
-
Pre-incubation:
-
Sample A (Competition): Add a high concentration (e.g., 50-100 fold molar excess) of unlabeled DCNM. Incubate for 1 hour at 4°C. This will occupy both specific and non-specific binding sites.
-
Sample B (Control): Add an equal volume of vehicle (e.g., DMSO). Incubate under the same conditions.
-
-
Probe Labeling: Add your biotin-tagged DCNM probe to both samples at your optimized, lower concentration (from Protocol 1). Incubate for 1 hour at 4°C.
-
Affinity Purification: Proceed with affinity purification and washing (as optimized in Protocol 2) for both samples.
-
Analysis (MS or Western Blot):
-
True Targets: The signal for a true target will be significantly reduced or absent in the competition sample (Sample A) compared to the control (Sample B), because its binding site was already occupied by the unlabeled competitor.
-
Non-Specific Binders: The signal for non-specific binders (especially those binding to the beads or tag) will be largely unchanged between the two samples.
-
Caption: Principle of competitive labeling to validate specific probe targets.
Section 3: Best Practices for Experimental Design
Proactively designing your experiments to minimize non-specific binding is the most effective strategy.
-
Always Include Controls: Every experiment should include a negative control, such as a "beads-only" pull-down with lysate but no probe, to identify proteins that bind directly to the affinity matrix.[17][18]
-
Optimize Lysis Conditions: Use the gentlest lysis conditions possible that still solubilize your protein of interest. Cryogenic lysis can sometimes better preserve native protein complexes and reduce non-specific aggregation.[19]
-
Maintain a Clean Workspace: Keratin contamination from dust and skin is a frequent non-specific binder in sensitive mass spectrometry experiments. Work in a clean environment and use filtered pipette tips.
-
Consider Probe Stability: Be aware that maleimide-thiol linkages can sometimes be unstable.[6] Ensure your sample handling and processing steps are consistent and consider newer, more stable maleimide chemistries if de-conjugation is suspected.[20]
By applying these principles and troubleshooting strategies, you can significantly enhance the quality and reliability of your data when using this compound and other covalent chemical probes.
References
- Best Practices for Design and Characterization of Covalent Chemical Probes.Royal Society of Chemistry.[Link]
- 4 Ways to Reduce Non-Specific Binding in SPR Experiments.Nicoya Lifesciences.[Link]
- Best Practices for Design and Characterization of Covalent Chemical Probes.
- Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes.
- Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes.PubMed Central.[Link]
- Dos and Don'ts of Chemical Probes.
- How to Prevent Non‑specific Binding in Co‑IP Assays?MtoZ Biolabs.[Link]
- Method for Suppressing Non-Specific Protein Interactions Observed With Affinity Resins.PubMed.[Link]
- Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS).Université de Lausanne.[Link]
- Affinity Purification of Protein Complexes.Cold Spring Harbor Protocols.[Link]
- Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxid
- Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent.G-Biosciences.[Link]
- What Is the Role of Blocking Agents in Immunoassays?MEXC News.[Link]
- Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes.PubMed Central.[Link]
- This compound.PubChem.[Link]
- Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.
- Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer.PubMed Central.[Link]
- Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.
- Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index.
Sources
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. How to Prevent Non‑specific Binding in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 8. What Is the Role of Blocking Agents in Immunoassays? | MEXC News [mexc.co]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 15. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wp.unil.ch [wp.unil.ch]
- 17. Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 20. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Reducing Agents on 2,3-Dichloro-N-methylmaleimide Reactions
Welcome to the technical support center for bioconjugation and labeling. As Senior Application Scientists, we understand that navigating the complexities of covalent chemistry is critical to experimental success. This guide provides in-depth, field-proven insights into the use of 2,3-Dichloro-N-methylmaleimide, with a special focus on the often-problematic interaction with reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Frequently Asked Questions (FAQs)
This section addresses the foundational principles that govern the chemistry of maleimides, reducing agents, and their interplay.
Q1: What is the fundamental reaction mechanism of a standard maleimide with a thiol?
The reaction between a maleimide and a thiol-containing compound (like a cysteine residue in a protein) is a cornerstone of bioconjugation.[1][2] It proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the electron-deficient carbons of the maleimide's double bond.[2][3] This forms a stable, covalent thioether bond.[4][5] The reaction is highly selective for thiols within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[1][4]
Q2: How does the reactivity of this compound differ from a standard maleimide?
Unlike standard maleimides which undergo Michael addition across their carbon-carbon double bond, this compound reacts via nucleophilic substitution. The two chlorine atoms on the maleimide ring are leaving groups. When a nucleophile, such as a thiol, attacks the ring, it displaces one or both of the chlorine atoms. This allows for the possibility of introducing one or two thiol-containing molecules onto a single dichloromaleimide scaffold, offering different stoichiometric control compared to standard maleimides.
Q3: Why are reducing agents necessary in many maleimide conjugation protocols?
Many proteins, particularly antibodies and extracellular proteins, contain cysteine residues that are paired in disulfide bonds (-S-S-), which stabilize their tertiary structure.[6] These disulfide-linked cysteines are unreactive towards maleimides.[6] Reducing agents are employed to cleave these disulfide bonds, generating free sulfhydryl (-SH) groups that are then available for conjugation.[5]
Q4: What is the critical difference between using DTT and TCEP for maleimide reactions?
The primary difference lies in their chemical structure.
-
DTT (Dithiothreitol) is a thiol-based reducing agent. Its own thiol groups will react avidly with any maleimide, directly competing with the target molecule (e.g., your protein's cysteines). Therefore, excess DTT must be completely removed after disulfide reduction and before the maleimide reagent is introduced.[5][6][7]
-
TCEP (Tris(2-carboxyethyl)phosphine) is a phosphine-based, thiol-free reducing agent.[8] Because it lacks a thiol group, it does not directly compete in the same manner as DTT, simplifying workflows as its removal is often not necessary.[5][8][9]
Q5: Is TCEP completely non-reactive with maleimides?
While TCEP is the preferred reducing agent for maleimide conjugations, it is not completely inert. More recent studies have shown that TCEP can react directly with the maleimide ring, particularly at higher concentrations, forming a stable ylene adduct.[8][10][11] This side reaction consumes the maleimide and can reduce labeling efficiency.[8][10] Therefore, using the minimum effective concentration of TCEP is crucial for maximizing conjugation yield.
Q6: What is maleimide hydrolysis and how can it be prevented?
In aqueous solutions, especially at pH values above 7.5, the maleimide ring can undergo hydrolysis, opening the ring to form an unreactive maleamic acid.[4][5] If this occurs before the reaction with the thiol, the conjugation will fail. To mitigate this:
-
Always prepare stock solutions of maleimide reagents in an anhydrous solvent like DMSO or DMF immediately before use.[8][12]
-
Maintain the reaction pH strictly within the recommended 6.5-7.5 range.[4][5]
-
Avoid storing maleimide reagents in aqueous buffers.[4]
Q7: How stable is the final conjugate? Can the reaction reverse?
The thioether bond formed in a maleimide-thiol reaction is generally considered stable. However, it can undergo a slow reversal via a retro-Michael reaction, especially in the presence of high concentrations of other thiols (a process known as thiol exchange).[13][14][15] This can be a concern for antibody-drug conjugates (ADCs) in vivo, where plasma thiols like glutathione can displace the drug.[13][15] Interestingly, subsequent, slow hydrolysis of the succinimide ring after conjugation forms a ring-opened product that is highly stable and resistant to cleavage.[16]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during conjugation reactions involving this compound and reducing agents.
| Problem | Probable Cause | Recommended Solution & Explanation |
| Low or No Labeling Efficiency | 1. Presence of DTT: DTT is a thiol and has directly reacted with your dichloromaleimide reagent. | Action: After the reduction step, you must remove all traces of DTT. Use a desalting column or dialysis equilibrated with a degassed, thiol-free buffer.[5][6][7] |
| 2. Incomplete Disulfide Reduction: Cysteine residues are still locked in disulfide bonds and are unavailable for reaction. | Action: Increase the molar excess of TCEP (a 10-100 fold molar excess over the protein is common) or extend the incubation time (e.g., from 30 to 60 minutes).[8][12][17] Validation: Confirm complete reduction by running a sample on a non-reducing SDS-PAGE gel; the reduced protein should migrate differently than the non-reduced starting material. | |
| 3. TCEP Interference: Excess TCEP is reacting with the dichloromaleimide reagent. | Action: Use the lowest effective concentration of TCEP. If high concentrations are required for reduction, consider removing the excess TCEP with a desalting column prior to adding the maleimide.[8][18] | |
| 4. Hydrolysis of Dichloromaleimide: The reagent has degraded in aqueous buffer before it could react. | Action: Prepare the dichloromaleimide stock solution fresh in anhydrous DMSO or DMF. Add it to the reaction buffer immediately before starting the conjugation.[4][12] Ensure the reaction buffer pH is not above 7.5. | |
| 5. Re-oxidation of Thiols: The freshly reduced thiols have reformed disulfide bonds before the maleimide could react. | Action: Use buffers that have been thoroughly degassed (by vacuum or sparging with nitrogen/argon).[6][9] If possible, conduct the reaction under an inert atmosphere. Including a chelating agent like 1-5 mM EDTA can help by sequestering metal ions that catalyze oxidation.[5] | |
| Non-Specific Labeling / Side Products | 1. Reaction with Other Nucleophiles (e.g., Amines): The dichloromaleimide is reacting with primary amines like lysine residues. | Action: Maintain the reaction pH strictly below 8.0. While standard maleimides become amine-reactive above pH 8.5, the substitution chemistry of dichloromaleimides may be less selective. A pH of 7.0-7.5 is a safe starting point.[5] |
| 2. TCEP-Maleimide Adduct Formation: The peak you are seeing is a complex of TCEP and your maleimide reagent. | Action: Analyze the side product by mass spectrometry to confirm its identity. Reduce the TCEP concentration or perform a buffer exchange step after reduction.[10][11] | |
| Protein Precipitation during Reaction | 1. High Organic Solvent Concentration: The DMSO or DMF from the maleimide stock solution is denaturing the protein. | Action: Prepare a more concentrated stock of the dichloromaleimide so that the final volume added to the reaction is minimal (ideally <5% of the total reaction volume).[8] |
| 2. Protein Instability after Reduction: Cleavage of structural disulfide bonds has led to protein unfolding and aggregation. | Action: Perform the reduction and conjugation steps at a lower temperature (e.g., 4°C, though this will slow the reaction rate). Consider adding stabilizing excipients like arginine or glycerol to the buffer. |
Key Experimental Protocols & Workflows
Core Principles: DTT vs. TCEP Workflow
The choice of reducing agent dictates a critical step in the experimental workflow. Failure to account for this difference is a primary source of failed conjugations.
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Chemoselectivity of Thiol-Maleimide Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for thiol-maleimide conjugation. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful bioconjugation technique. As a field-proven methodology, the Michael addition reaction between a thiol and a maleimide offers excellent efficiency and selectivity. However, achieving optimal results requires a nuanced understanding of the reaction's kinetics and potential side reactions.
This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your conjugations for maximum chemoselectivity, yield, and stability.
Part 1: Foundational Principles & Common Questions (FAQs)
This section addresses the most frequent challenges and questions encountered during thiol-maleimide conjugations.
FAQ 1: Why am I seeing low or no conjugation efficiency?
Low yield is one of the most common issues and can stem from several factors. A systematic troubleshooting approach is key.
-
Cause 1: Maleimide Hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1] This is often the primary culprit for low yields.
-
Cause 2: Thiol Oxidation. The reactive species is the free thiol (sulfhydryl) group. These groups are prone to oxidation, forming disulfide bonds that are unreactive towards maleimides.[1]
-
Solution: Ensure your protein or peptide is fully reduced. Use a non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not need to be removed prior to conjugation.[2] Additionally, deoxygenate your buffers by sparging with an inert gas (nitrogen or argon) to minimize oxidation during the reaction.[1]
-
-
Cause 3: Suboptimal pH. The reaction rate is highly pH-dependent. The optimal range is typically pH 6.5-7.5 .[3]
-
Below pH 6.5, the reaction rate slows considerably because the thiol group is predominantly in its protonated form (R-SH) rather than the more nucleophilic thiolate anion (R-S⁻).[3]
-
Above pH 7.5, the maleimide becomes increasingly prone to hydrolysis, and side reactions with amines become more competitive.[3]
-
FAQ 2: My conjugate is losing its payload over time. What is happening and how can I fix it?
This issue points to the instability of the initial thioether bond, a critical concern for therapeutics like Antibody-Drug Conjugates (ADCs).
-
Cause: Retro-Michael Reaction (Thiol Exchange). The thioether bond formed in the initial conjugation is not completely irreversible.[2] It can undergo a retro-Michael reaction, especially in environments with high concentrations of other thiols (like glutathione in vivo), leading to the transfer of your payload to other molecules.[4][5] This is a major challenge for the stability of ADCs.[4]
-
Solution 1: Post-Conjugation Hydrolysis. After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable, ring-opened succinamic acid thioether.[6] This ring-opened product is resistant to the retro-Michael reaction.[4] This can be achieved by incubating the purified conjugate at a slightly basic pH (e.g., pH 8.5-9.0).[6]
-
Solution 2: Use of Next-Generation Maleimides. Several advanced maleimide reagents have been developed to overcome this instability.
-
N-Aryl Maleimides: These reagents feature an aromatic group on the nitrogen atom, which accelerates the rate of thiosuccinimide ring hydrolysis under physiological conditions, leading to a more stable conjugate.[7][8]
-
Dibromomaleimides (DBMs): These allow for reaction with two thiols (e.g., from a reduced disulfide bond), forming a stable dithiomaleamic acid that prevents retro-Michael addition.[7]
-
Self-Hydrolyzing Maleimides: These are engineered with intramolecular catalysts (e.g., basic amino groups) that promote rapid ring-opening at physiological pH, ensuring conjugate stability.[4][6]
-
FAQ 3: I am seeing unexpected side products. What are they and how do I prevent them?
The appearance of heterogeneous products compromises purity and function. Identifying the source of these side products is crucial for optimizing selectivity.
-
Cause 1: Reaction with Amines. At pH values above 7.5, maleimides lose their high selectivity for thiols and can begin to react with primary amines, such as the side chains of lysine residues.[3] While the reaction with thiols is about 1,000 times faster at pH 7.0, this selectivity diminishes as the pH increases.[2]
-
Solution: Strictly maintain the reaction pH within the optimal 6.5-7.5 range. Use buffers like Phosphate-Buffered Saline (PBS), HEPES, or Tris within this pH window.[3]
-
-
Cause 2: Thiazine Rearrangement. When conjugating to a peptide or protein with an unprotected N-terminal cysteine, the initial conjugate can undergo an intramolecular rearrangement. The N-terminal amine attacks the succinimide ring, forming a stable six-membered thiazine ring.[2][9] The rate of this rearrangement increases at a more basic pH.[9]
-
Solution: If possible, avoid conjugating to an N-terminal cysteine. If it is necessary, perform the conjugation at a more acidic pH (e.g., pH < 7) to keep the N-terminal amine protonated and less nucleophilic.[10]
-
Part 2: In-Depth Troubleshooting & Optimization
This section provides a more detailed look at the key parameters governing the thiol-maleimide reaction and offers a structured workflow for troubleshooting.
The Critical Role of pH: A Balancing Act
As highlighted in the FAQs, pH is the single most critical parameter. The ideal pH of 6.5-7.5 represents a compromise between maximizing the concentration of the reactive thiolate anion and minimizing competing side reactions.
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Key Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5-7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Maleimide Hydrolysis and Reaction with Primary Amines (e.g., Lysine) |
| Data summarized from references.[2][3] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in thiol-maleimide conjugation.
Part 3: Experimental Protocols
These protocols provide a starting point for your experiments. Always optimize conditions for your specific biomolecule and maleimide reagent.
Protocol 1: General Protein Conjugation
This protocol is suitable for labeling proteins with available cysteine residues.
-
Protein Preparation & Reduction:
-
Dissolve the protein in a degassed reaction buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5 to a concentration of 1-10 mg/mL. [2] * If disulfide bonds are present, add a 10-100 fold molar excess of TCEP. Incubate for 20-60 minutes at room temperature. TCEP does not need to be removed. Note: If using DTT, it must be removed via dialysis or size-exclusion chromatography before adding the maleimide reagent.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide-activated reagent in an anhydrous, water-miscible solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of maleimide to thiol. The optimal ratio should be determined empirically. [11] * Gently mix and incubate for 2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescent maleimide dye.
-
-
Quenching (Optional):
-
To stop the reaction and consume any excess maleimide, add a free thiol such as L-cysteine or β-mercaptoethanol to a final concentration in excess of the starting maleimide concentration.
-
-
Purification:
-
Remove excess, unreacted maleimide reagent and other small molecules using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or HPLC. [3]
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
This protocol is performed after the initial conjugation and purification to create a more stable linkage resistant to the retro-Michael reaction.
-
Perform Conjugation: Follow steps 1-5 in Protocol 1 to generate and purify the initial thiosuccinimide conjugate.
-
pH Adjustment:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
-
-
Hydrolysis Incubation:
-
Incubate the solution at room temperature or 37°C. The time required for complete hydrolysis can vary from a few hours to overnight and depends on the specific maleimide structure. The reaction can be monitored by mass spectrometry to confirm the mass shift corresponding to the addition of one water molecule.
-
-
Final Buffer Exchange:
-
Once hydrolysis is complete, exchange the conjugate into a final, desired storage buffer at a neutral or slightly acidic pH.
-
References
- Zahorska, E. (2025).
- Szijj, P. A., Bahou, C., & Chudasama, V. (2018).
- Lahnsteiner, J., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- Szijj, P. A., Bahou, C., & Chudasama, V. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies. [Link]
- Badescu, G., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
- Darling, N. J., et al. (2017). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. bioRxiv. [Link]
- Barradas, R. G., & Porter, Q. J. (1966). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry. [Link]
- Badescu, G., et al. (2018).
- Barradas, R. G., & Porter, Q. J. (1966). The hydrolysis of maleimide in alkaline solution.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- Lahnsteiner, J., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- Jones, M. W., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry. [Link]
- Wills, A. G., et al. (2021). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein-Protein Conjugates. Apollo - University of Cambridge. [Link]
- Wills, A. G., et al. (2021). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society. [Link]
- Chudasama, V., et al. (2016). Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. Methods in Molecular Biology. [Link]
- Zhang, K., et al. (2019).
- Lyon, R. P. (2016).
- K-A. K. (2019). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science. [Link]
- Krzyscik, M. (2023). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?
- Hibbitts, A. (2016). What is the effect of Maleimide surface coverage on thiol conjugation efficiency?
- Pounder, R. J., et al. (2010). Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different pH values.
- Martínez-Jothar, L., et al. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. kinampark.com [kinampark.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Characterizing 2,3-Dichloro-N-methylmaleimide Conjugate Heterogeneity
<
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,3-Dichloro-N-methylmaleimide conjugate characterization. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of conjugate heterogeneity. As Senior Application Scientists, we understand the nuances of bioconjugation and have designed this resource to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.
Understanding the Source of Heterogeneity
The conjugation of this compound to biomolecules, typically via reaction with thiol groups on cysteine residues, is a powerful tool in drug development, particularly for creating antibody-drug conjugates (ADCs). However, this process can lead to a heterogeneous mixture of products, which can impact the efficacy, safety, and pharmacokinetics of the final conjugate.[1][2][3][4] Understanding and controlling this heterogeneity is a critical quality attribute (CQA).[2]
The primary sources of heterogeneity in maleimide conjugates include:
-
Drug-to-Antibody Ratio (DAR) Distribution: Incomplete conjugation or over-conjugation can result in a mixture of species with varying numbers of drug molecules attached.[5][6]
-
Conjugation Site Locational Isomers: For biomolecules with multiple potential conjugation sites, the linker-drug may attach to different residues, creating isomers.[7]
-
Stereoisomers: The reaction between a thiol and the maleimide creates a new chiral center, resulting in two stereoisomers (R and S).[7]
-
Hydrolysis of the Thiosuccinimide Ring: The succinimide ring formed after conjugation can undergo hydrolysis, leading to a ring-opened product. This can be desirable for stabilizing the conjugate but adds to the heterogeneity if incomplete.[8][9][10][11]
-
Isomerization of the Hydrolyzed Product: The ring-opened succinamic acid can exist as two constitutional isomers.[12]
-
Other Modifications: Side reactions such as oxidation of the biomolecule or degradation of the linker-payload can introduce further heterogeneity.[13][14]
Troubleshooting & FAQs
This section addresses common issues encountered during the characterization of this compound conjugates.
Issue 1: My chromatogram (HIC/RP-HPLC) shows multiple, poorly resolved peaks. How do I identify the different species?
Possible Causes & Troubleshooting Steps:
This is a classic sign of significant heterogeneity. A systematic approach is required to dissect the different contributing factors.
-
Cause A: Broad DAR Distribution. A wide range of drug-to-antibody ratios is a common cause of peak broadening and multiple peaks in hydrophobic interaction chromatography (HIC).[15][16] HIC separates species based on hydrophobicity, which generally increases with the number of conjugated drug molecules.[16][17]
-
Troubleshooting Workflow:
-
Fraction Collection: Collect the major peaks from your HIC separation.[14][18]
-
Intact Mass Analysis: Analyze each fraction by mass spectrometry (MS) to determine the molecular weight of the species within each peak. This will allow you to assign a DAR value to each peak.[14][19]
-
Optimize HIC Method: If resolution is poor, consider optimizing your HIC method. Parameters to adjust include the salt type and concentration in the mobile phase, the gradient slope, and the column chemistry.[13][15][16]
-
-
-
Cause B: Positional Isomers. Even with the same DAR, the drug-linker can be attached to different cysteine residues, leading to positional isomers with slightly different hydrophobicities.[7]
-
Troubleshooting Workflow:
-
Peptide Mapping: This is the gold standard for identifying conjugation sites. The process involves digesting the conjugate with an enzyme (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS.[7][20] By comparing the peptide map of the conjugate to that of the unconjugated biomolecule, you can identify the modified peptides and pinpoint the exact location of conjugation.
-
-
-
Cause C: Hydrolysis and Isomerization. Incomplete or ongoing hydrolysis of the thiosuccinimide ring will result in multiple species with different charge and/or hydrophobic profiles.[10][12]
-
Troubleshooting Workflow:
-
Mass Spectrometry: Look for mass shifts corresponding to the addition of water (+18 Da) in your intact mass or peptide mapping data.[9][21]
-
Ion-Exchange Chromatography (IEX): The ring-opened hydrolyzed product introduces a new carboxylic acid group, altering the charge of the conjugate.[10] IEX can be used to separate these charge variants.[18][22][23][24]
-
-
Issue 2: I'm observing a loss of payload over time in my stability studies. What's happening and how can I confirm it?
Possible Causes & Troubleshooting Steps:
Payload loss is a critical issue that can compromise the therapeutic efficacy of a conjugate.
-
Cause: Retro-Michael Reaction. The thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols (like glutathione in vivo), leading to deconjugation.[11][25][26]
-
Troubleshooting Workflow:
-
Incubation Studies: Incubate your conjugate in plasma or a solution containing a high concentration of a competing thiol (e.g., N-acetyl cysteine) and monitor the release of the payload over time by HPLC.[27]
-
Stabilize the Linkage: To prevent the retro-Michael reaction, you can intentionally hydrolyze the thiosuccinimide ring post-conjugation. This is often achieved by raising the pH of the conjugate solution (e.g., to pH 8.5-9.0) for a controlled period.[9][26] The resulting ring-opened succinamic acid thioether is much more stable.[8][11]
-
-
Issue 3: My mass spectrometry data is complex and difficult to interpret.
Possible Causes & Troubleshooting Steps:
The inherent heterogeneity of maleimide conjugates often leads to complex mass spectra.
-
Cause: Overlapping Isotopic Distributions. A broad DAR distribution results in multiple species with close molecular weights, leading to overlapping isotopic envelopes that are difficult to resolve.
-
Troubleshooting Workflow:
-
Chromatographic Separation: Couple your mass spectrometer to a high-resolution chromatography system (like HIC or RP-HPLC) to separate the different DAR species before they enter the mass spectrometer.[17][28]
-
Deconvolution Software: Utilize advanced deconvolution algorithms to mathematically resolve the different species in your mass spectrum.
-
-
-
Cause: Multiple Modifications. The presence of various modifications (hydrolysis, oxidation, etc.) on top of the DAR distribution further complicates the mass spectrum.
-
Troubleshooting Workflow:
-
Peptide Mapping: As mentioned before, peptide mapping can help to identify and localize these modifications at the amino acid level.[20]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the modified peptides can provide structural information to confirm the identity of the modification.[12][29]
-
-
Experimental Protocols & Data Presentation
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general framework for determining the average drug-to-antibody ratio and the distribution of different DAR species.
-
Column: Use a HIC column suitable for antibody separations.
-
Mobile Phase A (High Salt): e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 20 mM Sodium Phosphate, pH 7.0.[14]
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the conjugate sample to approximately 1 mg/mL in Mobile Phase A.[14]
-
Data Analysis: Integrate the peak areas for each DAR species. The average DAR can be calculated using the weighted average of the peak areas.
| Peak | Retention Time (min) | Assigned DAR | Relative Peak Area (%) |
| 1 | 10.2 | DAR 0 | 5.3 |
| 2 | 15.8 | DAR 2 | 25.1 |
| 3 | 19.5 | DAR 4 | 55.4 |
| 4 | 22.1 | DAR 6 | 12.7 |
| 5 | 24.3 | DAR 8 | 1.5 |
Table 1: Example HIC data for a cysteine-linked ADC.
Protocol 2: Post-Conjugation Hydrolysis for Linkage Stabilization
This protocol describes how to induce hydrolysis of the thiosuccinimide ring to create a more stable conjugate.
-
Initial Characterization: Confirm the formation of the desired conjugate using an appropriate analytical method (e.g., HIC-HPLC, LC-MS).
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., 100 mM sodium phosphate).[26]
-
Incubation: Incubate the solution at room temperature or 37°C.[26]
-
Monitoring: Monitor the progress of the ring-opening hydrolysis by mass spectrometry. A successful hydrolysis will result in an 18 Da mass increase for each conjugated drug-linker.[9]
-
Neutralization: Once the reaction is complete, re-neutralize the solution to a suitable pH for storage or downstream applications (e.g., pH 7.0-7.5).
| Modification | Mass Shift (Da) |
| Single Hydrolysis | +18 |
| Single Oxidation | +16 |
| Double Oxidation | +32 |
| Hydrolysis + Single Oxidation | +34 |
| Hydrolysis + Double Oxidation | +50 |
Table 2: Common mass shifts observed in mass spectrometry due to modifications of maleimide conjugates.[21]
Visualization of Workflows and Reactions
Caption: Origins of heterogeneity in maleimide conjugation.
Caption: Analytical workflow for conjugate characterization.
References
- Long-Term Stabilization of Maleimide–Thiol Conjugates.
- ADC Analysis by Hydrophobic Interaction Chrom
- Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candid
- Catalysis of imido-group hydrolysis in a maleimide conjug
- Purification of ADCs by Hydrophobic Interaction Chromatography.
- Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjug
- Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjug
- Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review. [Link]
- minireview: addressing the retro-michael instability of maleimide bioconjug
- Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. PubMed. [Link]
- Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Drug Discovery and Development. [Link]
- Reference-free thio-succinimide isomerization characterization by electron-activated dissoci
- Method Development for Separating Charge Variants of Antibody-Drug Conjugates by Ion- Exchange Chrom
- Unveiling Molecular Transformations in Bioconjugates: Insights
- Key assays and analytical techniques for the development of antibody drug conjug
- Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. [Link]
- Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis. PMC - NIH. [Link]
- Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjug
- Bio-conjugate Columns and Kits | Drug-to-Antibody Ratio Analysis.
- Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. NIH. [Link]
- Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation.
- Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity.
- Ion exchange chromatography of biotherapeutics: Fundamental principles and advanced approaches. PubMed. [Link]
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PMC - NIH. [Link]
- Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjug
- Ion Exchange Chromatography in Monoclonal Antibodies Purific
- Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates.
- Micro- and mid-scale maleimide-based conjugation of cytotoxic drugs to antibody hinge region thiols for tumor targeting. PubMed. [Link]
- I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?.
- Micro- and Mid-Scale Maleimide-Based Conjugation of Cytotoxic Drugs to Antibody Hinge Region Thiols for Tumor Targeting.
- Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid.
Sources
- 1. adcreview.com [adcreview.com]
- 2. veranova.com [veranova.com]
- 3. Micro- and mid-scale maleimide-based conjugation of cytotoxic drugs to antibody hinge region thiols for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Micro- and Mid-Scale Maleimide-Based Conjugation of Cytotoxic Drugs to Antibody Hinge Region Thiols for Tumor Targeting | Springer Nature Experiments [experiments.springernature.com]
- 5. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Reference-free thio-succinimide isomerization characterization by electron-activated dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Method Development for Separating Charge Variants of Antibody-Drug Conjugates by Ion- Exchange Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. Ion exchange chromatography of biotherapeutics: Fundamental principles and advanced approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 25. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 28. blog.crownbio.com [blog.crownbio.com]
- 29. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: The Thioether Bond in 2,3-Dichloro-N-methylmaleimide Adducts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols concerning the stability and reversibility of the thioether bond formed with 2,3-dichloro-N-methylmaleimide. Our goal is to move beyond simple protocols and provide the foundational knowledge required to anticipate, diagnose, and solve common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) - The Core Concepts
This section addresses the fundamental principles governing the chemistry of dichloromaleimide adducts.
Q1: What is the fundamental reaction between a thiol and this compound?
The core reaction is a Michael addition, a highly efficient and selective method for creating a covalent bond between a thiol (sulfhydryl group), typically from a cysteine residue, and the electron-deficient double bond of the maleimide ring.[1] This reaction proceeds rapidly under mild, near-neutral pH conditions (6.5-7.5) to form a thiosuccinimide linkage, which contains the thioether bond.[2][3] The presence of two chlorine atoms on the maleimide ring increases its electrophilicity, making the reaction particularly efficient.
Q2: Is the thiosuccinimide thioether bond considered stable and irreversible?
While often described as a stable covalent bond, the thiosuccinimide linkage is, in fact, reversible under physiological conditions.[4][5] The bond can break via a retro-Michael reaction , which reverts the adduct back to the original thiol and the maleimide.[1][2] This reversibility is a critical, and often underestimated, factor in the stability of bioconjugates.
Q3: What is "thiol exchange" and why is it a major concern in drug development?
Thiol exchange is the practical consequence of the retro-Michael reaction in a biological environment.[6] After the thioether bond reverses, the regenerated maleimide is free to react with other accessible thiols. In vivo, highly abundant molecules like glutathione (GSH) or serum albumin can effectively "steal" the maleimide-linked payload from its intended target.[1] For therapeutics like antibody-drug conjugates (ADCs), this "payload migration" can lead to a loss of efficacy and significant off-target toxicity.[6][7]
Q4: How do the dichloro-substituents on the maleimide ring specifically affect the adduct's stability?
The two chlorine atoms are potent electron-withdrawing groups. Their presence has two major effects:
-
Increased Reactivity: They make the maleimide's carbon-carbon double bond more electrophilic, potentially accelerating the initial conjugation reaction.[8]
-
Enhanced Rate of Hydrolysis: More importantly, they significantly influence a competing reaction: hydrolysis of the thiosuccinimide ring in the product. Electron-withdrawing substituents on the maleimide structure have been shown to greatly accelerate this hydrolysis.[9][10] This is a key feature for enhancing long-term stability.
Q5: What is the competing hydrolysis reaction and how does it "lock" the conjugate?
In an aqueous environment, the thiosuccinimide ring of the adduct can undergo irreversible hydrolysis.[11] This reaction opens the five-membered ring to form a stable succinamic acid thioether.[5] Once this ring-opening occurs, the adduct is no longer susceptible to the retro-Michael reaction.[4][12][13] This effectively "locks" the payload onto its target, preventing thiol exchange and enhancing the conjugate's long-term stability. The competition between the undesirable retro-Michael reaction and the desirable hydrolysis is a central factor in the overall stability of the conjugate.
Section 2: Troubleshooting Guide for Common Experimental Issues
Problem 1: My conjugate is unstable, showing significant deconjugation or loss of payload over time.
-
Primary Suspected Cause: The retro-Michael reaction is dominating over the stabilizing hydrolysis reaction, leading to thiol exchange with components in your buffer or media.
-
Diagnostic Approach:
-
Perform a Thiol Challenge Assay: Incubate your purified conjugate with a physiologically relevant concentration of an external thiol, such as 10-fold molar excess of glutathione (GSH).
-
Time-Course Analysis: Monitor the reaction over a 24-48 hour period at 37 °C. Take aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Analytical Method: Use HPLC or LC-MS to separate and identify the intact conjugate, the deconjugated target protein/molecule, and the new GSH-adduct. A decrease in the peak area of your intact conjugate and the appearance of a new, later-eluting peak corresponding to the GSH-adduct confirms thiol exchange.[14]
-
-
Resolution & Optimization:
-
Promote Hydrolysis: After the initial conjugation reaction is complete, consider adjusting the pH to a slightly more basic condition (e.g., pH 8.0-8.5) for a defined period (e.g., 1-2 hours) at room temperature. This can accelerate the rate of the stabilizing ring-opening hydrolysis.[9] Caution: Monitor this step carefully, as prolonged exposure to high pH can damage sensitive proteins.
-
Verify Complete Hydrolysis: Use LC-MS to confirm the mass shift associated with the addition of one water molecule (18 Da), indicating the formation of the stable, ring-opened product.
-
Problem 2: My analytical results (HPLC/LC-MS) show multiple, unexpected peaks for my purified conjugate.
-
Suspected Causes & Explanations:
-
Cause A: Diastereomers. The Michael addition creates a new chiral center on the succinimide ring. This results in the formation of two diastereomers, which may be resolved as two closely eluting peaks on a high-resolution HPLC system.[14][15] This is an expected outcome of the reaction.
-
Cause B: Hydrolysis Products. The hydrolysis of the thiosuccinimide ring can occur at either of the two carbonyl carbons, resulting in two distinct isomeric succinamic acid thioether products.[11] This can appear as a set of new, often more polar (earlier eluting), peaks that grow over time.
-
Cause C: Oxidized Species. The thiol on your target molecule may have been partially oxidized, leading to heterogeneity in the starting material and the final conjugate.
-
-
Diagnostic Approach:
-
High-Resolution Mass Spectrometry: Confirm that the multiple peaks have the same mass (for diastereomers) or a mass corresponding to the hydrolyzed product (M + 18 Da).
-
Forced Degradation Study: Intentionally expose an aliquot of your conjugate to a higher pH (e.g., pH 9) for a short time to see if the peaks corresponding to the hydrolyzed product increase, helping with their identification.
-
Check Starting Materials: Ensure your thiol-containing molecule is fully reduced before conjugation using a non-thiol reducing agent like TCEP.[1]
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Thiol Conjugation with this compound
-
Buffer Preparation: Prepare a conjugation buffer such as phosphate-buffered saline (PBS) at pH 7.2, degassed thoroughly to remove oxygen and prevent thiol oxidation. Include 1-2 mM EDTA to chelate trace metals that can catalyze disulfide bond formation.[3]
-
Thiol Reduction (if necessary): If your protein or peptide contains disulfide bonds, reduce them by incubating with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature. TCEP does not contain a thiol and does not need to be removed before adding the maleimide.[1]
-
Maleimide Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[2]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide stock solution to your thiol-containing molecule in the conjugation buffer. The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle mixing.
-
Quenching: Quench any unreacted maleimide by adding a free thiol like L-cysteine or β-mercaptoethanol to a final concentration of 5-10 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess reagents and the quenched maleimide using size-exclusion chromatography (desalting column) or dialysis.
-
Stabilization (Optional but Recommended): To enhance long-term stability, dialyze the purified conjugate against a buffer at pH 8.0-8.5 for 2-4 hours at room temperature to promote the stabilizing ring-opening hydrolysis, then exchange back into a neutral storage buffer (pH 7.0-7.4).
Protocol 2: HPLC-Based Assay for Assessing Adduct Reversibility (Thiol Exchange)
-
Sample Preparation: Prepare three samples in a reaction buffer (e.g., PBS, pH 7.4):
-
A: Purified conjugate (Control)
-
B: Purified conjugate + 10 mM Glutathione (GSH)
-
C: Buffer + 10 mM Glutathione (GSH Control)
-
-
Incubation: Incubate all samples at 37 °C.
-
Time-Point Analysis: At designated time points (e.g., 0, 1, 4, 8, 24 h), withdraw an aliquot from each sample and immediately quench any reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) or by snap-freezing in liquid nitrogen.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of Water + 0.1% TFA (Solvent A) and Acetonitrile + 0.1% TFA (Solvent B).
-
Detection: Monitor absorbance at 280 nm (for protein) and/or another wavelength specific to the payload.
-
-
Data Interpretation: In the chromatograms for Sample B, quantify the decrease in the peak area of the intact conjugate over time relative to the control (Sample A). The appearance and increase of a new peak, not present in either control, indicates the formation of the GSH-exchange product.
Section 4: Data & Workflow Visualization
Key Chemical Pathways
The stability of the maleimide-thiol adduct is governed by a kinetic and thermodynamic balance between the desired conjugation, the reversible deconjugation, and the stabilizing hydrolysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection - Tunable Degradation of MaleimideâThiol Adducts in Reducing Environments - Bioconjugate Chemistry - Figshare [figshare.com]
- 13. Tunable degradation of maleimide-thiol adducts in reducing environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Influence of solvent and initiator on 2,3-Dichloro-N-methylmaleimide reaction rate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for professionals working with 2,3-Dichloro-N-methylmaleimide. It is designed to address common challenges and questions related to reaction optimization, focusing on the critical roles of solvent and initiator selection. The format is a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization of this compound is sluggish or not initiating. What are the likely causes and how can I troubleshoot this?
A1: A slow or non-existent initiation of polymerization is a common issue that can often be traced back to the choice of solvent, initiator, or the presence of inhibitors.
Troubleshooting Steps:
-
Oxygen Inhibition: Radical polymerizations are highly sensitive to oxygen, which acts as a radical scavenger.
-
Solution: Ensure your reaction mixture is thoroughly deoxygenated. Standard methods include several freeze-pump-thaw cycles or sparging the solution with an inert gas (e.g., nitrogen or argon) for a sufficient period before and during polymerization.[1]
-
-
Initiator Decomposition: The initiator may not be decomposing effectively at the chosen reaction temperature.
-
Explanation: Every radical initiator has an optimal temperature range for decomposition to generate radicals. For instance, 2,2'-Azobisisobutyronitrile (AIBN) has a 10-hour half-life at approximately 64°C.[2] If your reaction temperature is too low, the rate of radical generation will be insufficient to initiate polymerization effectively.
-
Solution: Verify the recommended decomposition temperature for your chosen initiator and adjust your reaction temperature accordingly. Consider switching to an initiator with a lower decomposition temperature if your experimental setup has temperature limitations.
-
-
Solvent-Initiator Mismatch: The solvent can influence the decomposition rate of the initiator.
-
Explanation: The polarity of the solvent can affect the decomposition kinetics of initiators. For example, AIBN may exhibit a lower decomposition temperature in more polar solvents.[3]
-
Solution: Consult literature for the decomposition behavior of your initiator in the selected solvent. If data is unavailable, consider running a small-scale control experiment to assess initiator efficiency.
-
-
Monomer Purity: Impurities in the this compound monomer can inhibit polymerization.
-
Solution: Ensure the monomer is of high purity. If necessary, purify the monomer by recrystallization or another suitable technique before use.
-
Q2: I'm observing a low polymer yield and/or low molecular weight. How can the solvent and initiator choice impact this?
A2: Low yield and molecular weight are often intertwined and can be significantly influenced by both the solvent and the initiator concentration and type.
Key Factors and Solutions:
-
Chain Transfer to Solvent: This is a critical factor affecting molecular weight.
-
Explanation: The growing polymer radical can abstract an atom (typically hydrogen) from a solvent molecule, terminating the chain and creating a new, potentially less reactive radical on the solvent.[3] This leads to a larger number of shorter polymer chains.
-
Solution: Choose a solvent with a low chain transfer constant. For example, benzene, chlorobenzene, and tert-butanol are known to have low chain transfer effects, whereas halogenated aliphatic hydrocarbons (like chloroform) and ethers (like THF) can have higher chain transfer rates.[3]
-
-
Initiator Concentration:
-
Explanation: A higher initiator concentration leads to a higher concentration of primary radicals. This increases the rate of initiation, but also the probability of chain termination reactions, resulting in lower molecular weight polymers.[4]
-
Solution: Optimize the initiator concentration. A good starting point for many radical polymerizations is in the range of 0.1 to 1 mol% relative to the monomer.
-
-
Solvent Polarity and Monomer Reactivity:
-
Explanation: The polarity of the solvent can influence the reactivity of polar monomers. Polar monomers are often more reactive in polar solvents, which can lead to an increased polymerization rate and potentially higher yields.[5]
-
Solution: For the polar this compound, consider using moderately polar solvents that do not have high chain transfer constants.
-
Data Summary: Solvent and Initiator Properties
For your convenience, the following tables summarize key properties of common solvents and initiators relevant to the polymerization of this compound.
Table 1: Properties of Common Solvents in Radical Polymerization
| Solvent | Dielectric Constant (20°C) | Chain Transfer Constant to Polymer (Polystyrene, 60°C) x 10^5 | General Remarks |
| Toluene | 2.38 | 1.25 | Good solvent for many polymers, moderate chain transfer. |
| Tetrahydrofuran (THF) | 7.58 | 17.5 | Can lead to lower molecular weights due to higher chain transfer. |
| N,N-Dimethylformamide (DMF) | 36.71 | 10.0 | Polar aprotic solvent, can accelerate reactions of polar monomers. |
| Acetonitrile | 37.5 | 1.5 | Polar aprotic solvent, generally low chain transfer. |
| 1,4-Dioxane | 2.21 | 10.0 | Common solvent, moderate chain transfer. |
| Benzene | 2.28 | 0.2 | Low chain transfer, but use is often restricted due to toxicity. |
Note: Chain transfer constants can vary with the specific monomer and polymer.
Table 2: Common Radical Initiators and Their Properties
| Initiator | Abbreviation | 10-hour Half-Life Temperature | Recommended Solvents | Key Considerations |
| 2,2'-Azobisisobutyronitrile | AIBN | ~64°C | Toluene, THF, DMF | Widely used, first-order decomposition kinetics.[2] |
| Benzoyl Peroxide | BPO | ~73°C | Toluene, Benzene, Dioxane | Can undergo induced decomposition, potentially affecting kinetics.[6] |
| Lauroyl Peroxide | ~62°C | Hydrocarbons, Esters | Lower temperature initiator. |
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization of this compound
-
Monomer and Initiator Preparation: In a reaction vessel (e.g., a Schlenk flask), dissolve the desired amount of this compound and the radical initiator (e.g., AIBN) in the chosen solvent.[1]
-
Deoxygenation: Subject the solution to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[1]
-
Polymerization: Under an inert atmosphere (e.g., nitrogen or argon), place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80°C) and stir for the specified duration.
-
Termination and Precipitation: Terminate the polymerization by rapidly cooling the reaction mixture in an ice bath. Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Visualizing Experimental Logic
The following diagrams illustrate key concepts and workflows discussed in this guide.
Diagram 1: Troubleshooting Workflow for Poor Polymerization
Caption: A step-by-step guide to troubleshooting common polymerization failures.
Diagram 2: Factors Influencing Polymer Molecular Weight
Caption: Key experimental variables affecting the final molecular weight of the polymer.
References
- What effect does the increase of solvent polarity have on free-radical polymerization? - Homework.Study.com.
- Matsumoto, A., Kubota, T., & Otsu, T. (n.d.). Radical polymerization of N-(alkyl-substituted phenyl)maleimides: synthesis of thermally stable polymers soluble in nonpolar solvents. Macromolecules.
- Sequence-Controlled Radical Polymerization of N-Substituted Maleimides with 1-Methylenebenzocycloalkanes and the Characterization of the Obtained Copolymers with Excellent Thermal Resistance and Transparency. Macromolecules. (2013). ACS Publications.
- Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization. (n.d.). Unipd.
- Synthesis of Alternating Copolymers of N-Substituted Maleimides with Styrene via Atom Transfer Radical Polymerization. Macromolecules. (n.d.). ACS Publications.
- Cubbon, R. C. P. (1965). The free radical and anionic polymerization of some N-substituted maleimides. Polymer.
- Solvent Effects On Free Radical Polymerization. (n.d.). Research @ Flinders.
- Sequence-Controlled Radical Copolymerization of N-Substituted Maleimides with Olefins and Polyisobutene Macromonomers To Fabricate Thermally Stable and Transparent Maleimide Copolymers with Tunable Glass Transition Temperatures and Viscoelastic Properties. Macromolecules. (n.d.). ACS Publications.
- Does solvent plays an important role in free radical polymerization? If yes how and if no Y? (n.d.). ResearchGate.
- Study on Thermal Decomposition Characteristics of AIBN. (n.d.).
- A Mechanistic Perspective on Solvent Effects in Free-Radical Copolymerization. (n.d.).
- Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (n.d.).
- Study on thermal decomposition characteristics of AIBN. (n.d.). ResearchGate.
- Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. Chemical Reviews. (n.d.). ACS Publications.
- Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystallization Process of AIBN. (n.d.).
- Influence of different initiators on the degree of conversion of experimental adhesive blends in relation to their hydrophilicity and solvent content. (n.d.). NIH.
- Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (n.d.). ResearchGate.
- Kinetic Solvent Effects in Organic Reactions. (2018). AWS.
- Free Radical Vinyl Polymerization. (n.d.). Polymer Science Learning Center.
- Radical polymerization. (n.d.). Wikipedia.
- The Effect of Initiators and Reaction Conditions on the Polymer Syntheses by Atom Transfer Radical Polymerization. (n.d.). ResearchGate.
- Radical polymerization in the presence of a peroxide monomer: an approach to branched vinyl polymers. (n.d.). RSC Publishing.
- New studies on radical polymerization of N-vinylpyrrolidone initiated by benzoyl peroxide. (n.d.). SBPMat.
- What Initiators Are Used In Bulk Polymerization? (2025). Chemistry For Everyone - YouTube.
- Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. (n.d.). RSC Publishing.
- initiator efficiency. (2025). The IUPAC Compendium of Chemical Terminology.
- graft-copolymerization-of-poly-vinyl-alcohol-with-acrylic-acid--acrylamide-using-benzoyl-peroxide-to-get-hydrogel.pdf. (n.d.). TSI Journals.
- What Initiators Are Used In Bulk Polymerization? (2025). Chemistry For Everyone - YouTube.
- Solvent effects. (n.d.). Wikipedia.
- Free-Radical Polymerization of Olefin Monomers. (n.d.).
- Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. (n.d.). ResearchGate.
- I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this? (2023). ResearchGate.
- THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. (n.d.). CORE.
- Synthesis of maleimides. (n.d.). Organic Chemistry Portal.
- Synthesis on N-Alkylated Maleimides. (n.d.). Taylor & Francis Online.
- This compound. (n.d.). PubChem.
- Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2022). PMC - NIH.
- New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. (n.d.). Advanced Journal of Chemistry, Section A.
- Design and Synthesis of Maleimide Group Containing Polymeric Materials via the Diels-Alder/Retro Diels-Alder Strategy. (2018). ResearchGate.
- Synthesis and Characterization of New Maleimide Polymers from Dapsone. (n.d.). Impactfactor.
- Synthesis and Radical Polymerizations of N-Substituted Maleimide Bearing Two Olefinic Groups. (n.d.). Scientific.Net.
- RAFT Polymerization of Styrene and Maleimide in the Presence of Fluoroalcohol: Hydrogen Bonding Effects with Classical Alternating Copolymerization as Reference. (n.d.). MDPI.
- Synthesis and free radical polymerization of N-[4-chloro-2-methyl phenyl] maleimide and characterization of homo and copolymer. (n.d.). Semantic Scholar.
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research.
Sources
Technical Support Center: Purification of 2,3-Dichloro-N-methylmaleimide (DCM-NMM) Labeled Peptides
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of peptides labeled with 2,3-dichloro-N-methylmaleimide (DCM-NMM). My aim is to provide not just protocols, but the scientific reasoning behind them, enabling you to diagnose and resolve common purification challenges.
I. Understanding the Chemistry: Why DCM-NMM Purification Can Be Tricky
Before diving into troubleshooting, it's crucial to understand the chemistry of the DCM-NMM label and its linkage to your peptide. The reaction involves a Michael addition of a thiol group (typically from a cysteine residue) to the maleimide double bond, forming a thiosuccinimide linkage.
However, this linkage is not always stable and can lead to a heterogeneous mixture of products, making purification challenging. The presence of the two chlorine atoms on the maleimide ring of DCM-NMM introduces specific electronic effects that influence the stability of the resulting conjugate. These electron-withdrawing groups can increase the susceptibility of the thiosuccinimide ring to hydrolysis, which can be both a challenge and an opportunity.[1]
Here are the common species you might find in your crude reaction mixture:
-
Desired Labeled Peptide: The peptide with the intact DCM-NMM thiosuccinimide linkage.
-
Unlabeled Peptide: Starting material that did not react.
-
Hydrolyzed Labeled Peptide: The thiosuccinimide ring has opened to form a more stable succinamic acid thioether. This is often a desired final product due to its stability.[2]
-
Retro-Michael Addition Products: The labeling reaction can be reversible, especially in the presence of other thiols, leading to the dissociation of the label.[3][4]
-
Thiazine Rearrangement Products: If labeling an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, forming a stable six-membered thiazine ring.[5]
-
Oxidized Labeled Peptide: The sulfur atom in the linkage can be oxidized, leading to mass increases of +16 or +32 Da.[2][6]
-
Excess DCM-NMM Reagent: Unreacted labeling reagent.
II. Frequently Asked Questions (FAQs)
Q1: My mass spec results show multiple peaks with different masses for my labeled peptide. What are they?
A1: This is a common observation and is often due to the inherent instability of the initial thiosuccinimide linkage. The main species you are likely observing are:
-
Expected Product (M): Your peptide labeled with DCM-NMM.
-
Hydrolyzed Product (M+18): The thiosuccinimide ring has opened, adding a water molecule. This is often a stable end-product.[2]
-
Oxidized Product (M+16 or M+32): The thioether has been oxidized.[2][6]
-
Thiazine Isomer (M): If you labeled an N-terminal cysteine, you might have a rearranged, isobaric product.[5]
Q2: How can I improve the stability of my labeled peptide before purification?
A2: To obtain a more homogeneous and stable product, you can intentionally promote the hydrolysis of the thiosuccinimide ring to the more stable ring-opened succinamic acid form. This can be achieved by incubating your reaction mixture at a slightly basic pH (e.g., pH 8.5-9.0) for a few hours at room temperature or 37°C after the initial labeling reaction is complete.[7] Monitor the conversion by LC-MS.
Q3: What is the best initial cleanup method before HPLC?
A3: Solid-Phase Extraction (SPE) is an excellent first step to remove excess labeling reagent, salts, and other small molecule impurities.[8] A C18-based SPE cartridge is typically effective for most peptides. This will significantly improve the resolution and lifespan of your preparative HPLC column.
Q4: I'm not getting good separation between my labeled and unlabeled peptide on HPLC. What can I do?
A4: Optimizing your HPLC gradient is key. If the hydrophobicity difference between your labeled and unlabeled peptide is small, a shallower gradient will be necessary. Also, consider the mobile phase additive. While TFA is excellent for UV detection, it can suppress the signal in mass spectrometry.[9][10] Formic acid is a good alternative for LC-MS applications.
III. Troubleshooting Guide: HPLC Purification
High-Performance Liquid Chromatography (HPLC) is the standard method for purifying labeled peptides to high purity.[8] Here’s how to troubleshoot common issues:
Problem 1: Peak Tailing
-
Cause: Unwanted interactions between the peptide and the silica backbone of the HPLC column, or poor solubility.
-
Solution:
-
Increase Ion-Pairing Agent: Ensure you have sufficient TFA (typically 0.1%) in your mobile phases. TFA pairs with basic residues on the peptide, masking them from interacting with free silanol groups on the column.[4][10]
-
Switch to Formic Acid (for LC-MS): If using MS detection, TFA can be problematic. Formic acid (0.1%) is a good alternative, though it may provide less sharp peaks than TFA.[9]
-
Check Peptide Solubility: Ensure your peptide is fully dissolved in the injection solvent.
-
Problem 2: Multiple, Poorly Resolved Peaks
-
Cause: Presence of multiple species (hydrolyzed, oxidized, etc.) with similar hydrophobicities.
-
Solution:
-
Shallow Gradient: Decrease the rate of change of your organic mobile phase (e.g., from a 1%/min to a 0.5%/min gradient). This will increase the separation between closely eluting peaks.
-
Promote Hydrolysis: As mentioned in the FAQs, intentionally hydrolyzing the thiosuccinimide ring before purification can create a more homogeneous product, simplifying the chromatogram.
-
Analytical First: Always run an analytical HPLC-MS to identify the peaks before attempting preparative purification.
-
Problem 3: No Peak Detected
-
Cause: The peptide may be sticking to the column, or the concentration is too low.
-
Solution:
-
Stronger Organic Phase: Try a column wash with a high percentage of organic solvent (e.g., 95% acetonitrile).
-
Check Detection Wavelength: Peptides are typically monitored at 210-220 nm.[8] Ensure your detector is set correctly.
-
Concentrate Sample: If the concentration is too low, consider concentrating your sample before injection.
-
Table 1: HPLC Mobile Phase Additives
| Additive | Concentration | Pros | Cons |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent peak shape for UV detection.[9] | Causes ion suppression in MS.[9][10] |
| Formic Acid (FA) | 0.1% | Volatile and MS-compatible. | May result in broader peaks compared to TFA.[9] |
IV. Experimental Protocols
Protocol 1: Post-Labeling Hydrolysis for Stabilization
-
After the initial labeling reaction with DCM-NMM is complete (as determined by analytical LC-MS), adjust the pH of the reaction mixture to 8.5-9.0 using a suitable buffer (e.g., 100 mM sodium phosphate or borate).
-
Incubate the solution at room temperature or 37°C.
-
Monitor the progress of the ring-opening hydrolysis by injecting small aliquots onto an analytical LC-MS system every hour. Look for the disappearance of the peak corresponding to the initial adduct (M) and the appearance of the hydrolyzed product (M+18).
-
Once the conversion is complete, re-acidify the solution with 0.1% TFA or formic acid to prepare for RP-HPLC purification.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
-
Select Cartridge: Choose a C18 SPE cartridge with a bed volume appropriate for your sample size.
-
Conditioning: Condition the cartridge with 3 bed volumes of 100% acetonitrile (containing 0.1% TFA), followed by 3 bed volumes of 10% acetonitrile (containing 0.1% TFA).
-
Loading: Load your acidified peptide sample onto the cartridge.
-
Washing: Wash the cartridge with 3 bed volumes of 10% acetonitrile (containing 0.1% TFA) to remove salts and other hydrophilic impurities.
-
Elution: Elute the labeled peptide with 2-3 bed volumes of 60-70% acetonitrile (containing 0.1% TFA). The exact percentage of acetonitrile may need to be optimized for your specific peptide.
-
Drydown: Dry the eluted sample using a centrifugal evaporator before reconstituting for HPLC.
Protocol 3: Preparative RP-HPLC
-
Column: C18 semi-preparative or preparative column.
-
Mobile Phase A: 0.1% TFA or 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in acetonitrile.
-
Gradient: Based on your analytical run, design a shallow gradient around the elution point of your target peptide. For example, if your peptide elutes at 40% B in a fast analytical gradient, try a preparative gradient of 30-50% B over 40-60 minutes.
-
Detection: Monitor at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions across the peak(s) of interest.
-
Analysis: Analyze the collected fractions by analytical LC-MS to identify those containing the pure, desired product.
-
Lyophilization: Pool the pure fractions and lyophilize.
V. Visualizing the Workflow and Chemistry
Workflow for Purification and Stabilization
Caption: Overall workflow for stabilizing and purifying DCM-NMM labeled peptides.
Common Side Reactions of Maleimide Labeling
Caption: Key chemical species encountered during DCM-NMM peptide labeling.
VI. References
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]
-
Wheeler, J. X., Wait, R., Stone, T., Wootton, L., Lewis, S., Fowler, S., & Cummins, W. J. (2003). Mass spectrometric analysis of maleimide CyDye labelled model peptides. Rapid Communications in Mass Spectrometry, 17(22), 2563-2566. [Link]
-
Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification. Nature Communications, 5, 4740. (Note: While not directly about DCM-NMM, this provides context on how electron-withdrawing groups affect reactivity, which is applicable.) [Link]
-
Parker, C. G., & Pratt, M. R. (2017). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Bioconjugate Chemistry, 28(5), 1343-1348. [Link]
-
Steen, O., & Jensen, K. J. (2017). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. ACS Chemical Biology, 12(10), 2546-2551. [Link]
-
Masterson, L. R., & Mascagni, P. (2003). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. Current Protocols in Peptide Science, Chapter 7, Unit 7.8. [Link]
-
Pousa, S., Ramos Bermúdez, P. E., Besada, V., Cabrales, A., & González, L. J. (2022). Characterization by LC-MS/MS analysis of KLH vaccine conjugated with a tick antigen peptide. Analyst, 147(2), 257-266. [Link]
-
Wheeler, J. X., et al. (2003). Mass spectrometric analysis of maleimide CyDye labelled model peptides. Request PDF. [Link]
-
Parker, C. G., & Pratt, M. R. (2017). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. PubMed. [Link]
-
Saux, L., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 28(14), 5488. [Link]
-
Kalia, J., & Raines, R. T. (2008). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Peptide Science, 90(5), 643-653. [Link]
-
Mant, C. T., & Hodges, R. S. (1989). Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping. Journal of Chromatography A, 469, 231-239. [Link]
-
Mant, C. T., & Hodges, R. S. (Eds.). (2009). High-performance liquid chromatography of peptides and proteins: separation, analysis, and conformation. CRC press. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
LifeTein. (2018, March 20). A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. [Link]
-
Smyth, D. G., Blumenfeld, O. O., & Konigsberg, W. (1964). Reactions of N-ethylmaleimide with peptides and amino acids. Biochemical Journal, 91(3), 589-595. [Link]
-
Waters. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]
-
Subiros-Funosas, R., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(19), 6289. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis [mdpi.com]
- 10. renyi.hu [renyi.hu]
Technical Support Center: Managing Reactions with Primary Amines at High pH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of competitive reactions with primary amines, particularly under high pH conditions. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Section 1: Core Principles & Frequently Asked Questions
This section addresses the fundamental concepts governing the reactivity of primary amines in aqueous environments.
FAQ 1: Why is pH so critical for reactions involving primary amines?
The reactivity of a primary amine (R-NH₂) is dictated by the availability of its lone pair of electrons to act as a nucleophile. This is governed by the amine's protonation state, which is directly dependent on the pH of the solution and the amine's pKa value.
-
Below the pKa: The amine is predominantly in its protonated, ammonium form (R-NH₃⁺). In this state, it lacks a lone pair of electrons and is not nucleophilic, rendering it unreactive toward electrophiles.[1][2]
-
Above the pKa: The amine is primarily in its deprotonated, neutral form (R-NH₂). This form is nucleophilic and will readily react with suitable electrophiles.
Most simple aliphatic amines, like the side chain of lysine, have a pKa in the range of 9.5 to 11.0.[3][4] Therefore, to ensure the amine is sufficiently deprotonated and reactive, the reaction is typically performed at a pH above 8.0.
FAQ 2: What is the primary competitive reaction I need to manage at high pH?
The most significant competitive reaction, especially when using common amine-reactive reagents like N-hydroxysuccinimide (NHS) esters, is hydrolysis .[2] At high pH, the concentration of hydroxide ions (OH⁻) is high. These ions are strong nucleophiles and will attack the electrophilic reagent, leading to its inactivation.
The rate of hydrolysis for reagents like NHS esters increases dramatically with pH. For instance, the half-life of a typical NHS ester can be several hours at pH 7, but it drops to mere minutes at pH 9.[5][6] This means your valuable reagent can be destroyed before it has a chance to react with your target amine.
FAQ 3: How do I select the optimal pH for my experiment?
Selecting the optimal pH is a crucial balancing act between maximizing amine reactivity and minimizing reagent hydrolysis.[2]
-
For NHS Esters: The recommended pH range is typically 8.3 to 8.5 .[1] This provides a good compromise where a sufficient population of lysine side chains are deprotonated without causing excessively rapid hydrolysis of the ester.
-
For Imidoesters: These reagents are most effective at a higher pH, typically around 10.0 , where they react rapidly with amines to form stable amidine bonds.[6][7]
-
For N-terminus vs. Lysine Selectivity: The α-amino group at a protein's N-terminus generally has a lower pKa (around 8.0) than the ε-amino group of lysine (around 10.5).[8] By performing the reaction at a near-neutral pH (e.g., 7.2-7.5), you can often achieve preferential labeling of the N-terminus.[8] For targeting lysines, a pH of 8.5-9.5 is more suitable.[8]
The following table summarizes the optimal pH ranges for common amine-reactive chemistries.
| Reagent Class | Target Functional Group | Product | Optimal Reaction pH | Key Considerations |
| NHS Esters | Primary Amines | Amide Bond | 7.2 - 8.5 | Prone to rapid hydrolysis at pH > 8.5.[5][6] |
| Imidoesters | Primary Amines | Amidine Bond | 8.0 - 10.0 | Preserves positive charge of the original amine.[7] |
| Sulfonyl Chlorides | Primary Amines | Sulfonamide Bond | 8.5 - 9.5 | Hydrolysis is a competing reaction.[7] |
| Acyl Chlorides | Primary Amines | Amide Bond | ~10-12 | Typically run under Schotten-Baumann conditions (biphasic).[9] |
FAQ 4: Are there any buffers I should avoid when working with primary amines?
Absolutely. It is critical to avoid buffers that contain primary amines themselves, as they will compete with your target molecule for the reactive reagent.[7][10]
Buffers to AVOID:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate/carbonate
-
HEPES
-
Borate
Always ensure your final reaction buffer is free from any extraneous nucleophiles.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My reaction yield is very low.
Low yield is a common issue that can stem from several sources. The following diagnostic workflow can help you pinpoint the problem.
Caption: Troubleshooting workflow for low product yield.
Causality Explained:
-
Reagent Inactivity: NHS esters and other activated reagents are highly susceptible to moisture.[5][10] If stored improperly or if stock solutions are old, the reagent will hydrolyze and become inactive. Always use fresh, high-quality reagents and prepare solutions immediately before use.
-
Buffer Interference: As mentioned in FAQ 4, amine-containing buffers will consume your reagent, drastically reducing the yield of your desired product.[7][10]
-
Suboptimal pH: If the pH is too low, your target amine will be protonated and non-nucleophilic. If the pH is too high, your reagent will hydrolyze faster than it can react with the amine.
-
Insufficient Molar Excess: The reaction between the reagent and the amine is a second-order process, competing with the pseudo-first-order hydrolysis reaction. To favor the desired reaction, a sufficient molar excess of the labeling reagent is often required. This may need to be optimized empirically.[10]
Problem: My protein precipitated after the labeling reaction.
This is a common consequence of over-labeling .
Causality Explained: Primary amines on protein surfaces (primarily from lysine residues) are often positively charged at physiological pH. When you modify these amines with a neutral labeling reagent, you neutralize this positive charge. This alteration of the protein's overall net charge can shift its isoelectric point (pI) and significantly decrease its solubility, leading to precipitation.[10]
Solutions:
-
Reduce the Molar Excess: The most direct solution is to decrease the molar ratio of the labeling reagent to the protein in your reaction.
-
Decrease Reaction Time: Shorten the incubation period to limit the extent of modification.
-
Use a Charge-Preserving Reagent: Consider using a reagent like an imidoester, which converts the primary amine to an amidine, preserving the positive charge and minimizing solubility issues.[6][7]
Problem: I am seeing unexpected side products.
While reagents like NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid residues can occur, particularly under non-optimal conditions.[8]
Causality Explained: At higher pH values, other residues can become deprotonated and act as nucleophiles.
-
Tyrosine: The hydroxyl group can be acylated.
-
Histidine: The imidazole ring can be acylated.
-
Serine/Threonine: The hydroxyl groups can be acylated, though they are generally less reactive than tyrosine.
Solutions:
-
Optimize pH: Lowering the pH (e.g., from 9.0 to 8.3) can often increase the selectivity for primary amines over other nucleophiles.
-
Analytical Characterization: Use techniques like mass spectrometry (LC-MS) to identify the nature and location of the modifications. This will provide definitive evidence of any side reactions.[11]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for NHS Ester Labeling of Proteins
This protocol provides a general workflow. Molar ratios and incubation times should be optimized for each specific protein and reagent.
-
Buffer Preparation: Prepare a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3). Degas the buffer if your protein is sensitive to oxidation.
-
Protein Preparation: Dissolve or dialyze your protein into the reaction buffer. Ensure any amine-containing compounds from previous purification steps are removed.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester reagent in a dry, water-miscible organic solvent like DMSO or DMF.[1] Note: Use high-quality, amine-free DMF.
-
Reaction Initiation: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1][12]
-
Quenching (Optional): To stop the reaction, add a small amount of an amine-containing buffer (e.g., Tris to a final concentration of 50 mM) to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis.
Protocol 2: Assessing the Reactivity of an NHS Ester Reagent
This method allows you to verify that your NHS ester is active by quantifying the release of the NHS leaving group upon complete hydrolysis.[5]
-
Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of a suitable buffer (e.g., phosphate buffer, pH 7).
-
Initial Absorbance: Measure the absorbance of this solution at 260 nm (A₂₆₀). This is your background reading.
-
Base Hydrolysis: To 1 mL of your reagent solution, add 100 µL of 1.0 N NaOH. Vortex immediately for 30 seconds.
-
Final Absorbance: Promptly measure the absorbance at 260 nm again. This measurement must be taken within one minute, as the signal can decrease over time.[5]
-
Analysis: A significant increase in absorbance at 260 nm after adding NaOH indicates the release of NHS and confirms that your reagent was active.
Section 4: Advanced Topics
The Schotten-Baumann Reaction: A Classic Alternative
For acylating amines under basic conditions, the Schotten-Baumann reaction offers a robust alternative that can minimize issues with hydrolysis of the acylating agent (e.g., an acyl chloride).[9][13]
Principle: The reaction is performed in a two-phase system, typically an organic solvent (like dichloromethane) and water.[14][15] The amine and acyl chloride are in the organic phase, while a base (like aqueous NaOH) is in the aqueous phase. The base neutralizes the HCl byproduct generated during the reaction, driving it to completion, while the water-sensitive acyl chloride remains largely protected from hydrolysis in the organic phase.[9][15] This method is widely used in organic synthesis.[15]
Caption: The Schotten-Baumann biphasic reaction system.
Protecting Group Strategies
In multi-step syntheses, it is often necessary to temporarily "protect" a primary amine to prevent it from reacting while other parts of the molecule are modified. The choice of protecting group is critical and depends on the conditions of subsequent reaction steps.[16]
-
Boc (tert-butyloxycarbonyl): Stable to base but easily removed with mild acid (e.g., TFA). Not suitable if your synthesis requires acidic steps.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acid but removed by mild base (e.g., piperidine). An excellent choice when subsequent steps are performed under acidic or neutral conditions, but must be removed before a high-pH reaction.[16]
-
Tosyl (Ts): A very robust group that is stable to both acid and base.[17] Its removal requires harsh conditions, such as strong reducing agents.[17]
References
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Koniev, S., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(15), 5495-5551. DOI:10.1039/C5CS00048C
- Li, S., et al. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 27(19), 6539. DOI:10.3390/molecules27196539
- PPCHEM AG. (n.d.). Amine Analysis and Monitoring – A Practical Approach.
- Chemistry LibreTexts. (2019). 22.6: Reactions of Amines.
- Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(9), 13497-13511. DOI:10.3390/molecules190913497
- Nishikawa, M., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Pharmaceuticals, 17(1), 74. DOI:10.3390/ph17010074
- Semantic Scholar. (n.d.). Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review.
- ResearchGate. (2015). (PDF) Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium.
- Atmospheric Analysis & Consulting, Inc. (2007). Development of a New Method for Sampling and Analysis of Amines.
- ResearchGate. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium.
- Green Chemistry (RSC Publishing). (n.d.). Electrochemical N-acylation synthesis of amides under aqueous conditions.
- National Institutes of Health. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
- ResearchGate. (n.d.). Amino Acid-Protecting Groups.
- National Institutes of Health. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters.
- Wikipedia. (n.d.). Protecting group.
- Journal of the American Chemical Society. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- Michigan State University Chemistry. (n.d.). Amine Reactivity.
- chemrevise. (n.d.). 6.10 Amines.
- University of Illinois Chicago. (n.d.). CHAPTER 21: AMINES.
- Jasperse, C. (n.d.). Reactions of Amines.
- ResearchGate. (2017). pH of the reaction of acid anhydrides with amine groups to form amide bonds?.
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- Wamser, C. C. (2002). Chapter 22 Notes - Amines.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides.
- Quora. (2021). Why does the pH fall during hydrolysis?.
- ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- National Institutes of Health. (n.d.). Effect of local pH changes caused by substrate hydrolysis on the activity of membrane-bound acetylcholinesterase.
- ResearchGate. (2009). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine Reactivity [www2.chemistry.msu.edu]
- 4. Chapter 22 notes [web.pdx.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 8. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. Schotten-Baumann Reaction [organic-chemistry.org]
- 14. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 15. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to the Stability and Storage of 2,3-Dichloro-N-methylmaleimide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2,3-Dichloro-N-methylmaleimide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and reactivity of this compound throughout their experimental workflows. Proper handling and storage are paramount for achieving reproducible and successful results. This guide provides in-depth answers to common questions, troubleshooting workflows for potential issues, and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
The solid form of this compound is stable when stored correctly. The primary factors that can cause degradation are moisture, light, and elevated temperatures.[1] To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] The recommended storage temperature is refrigerated, typically below 4°C (39°F).[1] For maximum protection against moisture, consider storing the vial inside a desiccator or a sealed bag with a desiccant pack. Some suppliers also recommend handling and storing the compound under an inert gas like argon or nitrogen.
Q2: How should I prepare and store solutions of this compound?
Solution stability is the most critical challenge. Due to the high susceptibility of the maleimide ring to hydrolysis, preparing aqueous solutions for long-term storage is strongly discouraged.
-
Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Using anhydrous-grade solvents is essential to minimize water content.
-
Storage of Stock Solutions: Store anhydrous stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric condensation. When thawing an aliquot, allow the vial to equilibrate to room temperature completely before opening it.
-
Aqueous/Buffer Solutions: Solutions prepared in aqueous buffers (e.g., for a conjugation reaction) are highly unstable and should be prepared immediately before use. Do not store this compound in aqueous buffers.
Q3: Why is moisture so critical to avoid? What happens to the compound?
Moisture, particularly in aqueous solutions with a neutral or alkaline pH, leads to the rapid hydrolysis of the maleimide ring.[2][3][4] The water molecule acts as a nucleophile, attacking one of the carbonyl carbons of the ring. This leads to an irreversible ring-opening event, forming a 2,3-dichloro-N-methylmaleamic acid derivative.[3] This hydrolyzed product is completely unreactive towards thiols, meaning it cannot participate in the desired Michael addition reaction for bioconjugation. The two electron-withdrawing chlorine atoms on the ring likely increase its susceptibility to this nucleophilic attack compared to standard N-alkylmaleimides.
Q4: What are the primary signs that my this compound has degraded?
The most direct indicator of degradation is a significant decrease or complete failure in your experimental reaction yield. If you are performing a thiol conjugation (e.g., with a cysteine residue on a peptide or protein), you will observe low to no formation of the desired conjugate. This can be quantified by analytical methods such as HPLC, LC-MS, or SDS-PAGE, where you will see a large amount of unreacted starting material. There may not be an obvious visual sign (like a color change) in the solid material or the stock solution, making functional testing the most reliable method of validation.
Section 2: Troubleshooting Guide for Poor Experimental Outcomes
Scenario: Your thiol-conjugation reaction using this compound has a very low yield or has failed completely.
This troubleshooting guide is designed to systematically identify the potential cause of the issue, with a primary focus on the stability and handling of the maleimide reagent.
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose the problem. Start at the top and follow the path that corresponds to your experimental conditions.
Caption: Troubleshooting workflow for low-yield conjugation reactions.
Section 3: Protocols for Optimal Stability
Following these protocols will minimize the risk of reagent degradation and ensure maximal reactivity in your experiments.
Protocol 1: Handling and Long-Term Storage of Solid this compound
-
Receiving: Upon receipt, immediately inspect the container seal for integrity. Do not use if the seal is broken.
-
Initial Storage: Place the unopened container in a refrigerated environment (2-8°C) that is dark. For optimal protection, place the container inside a secondary sealed container with desiccant.
-
First Use: Before opening for the first time, allow the container to warm to ambient room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Dispensing: If possible, perform this step in a glove box with an inert atmosphere. If not, open the container in a low-humidity environment (e.g., a chemical fume hood), quickly weigh the desired amount, and tightly reseal the container immediately.
-
Resealing: Before returning to cold storage, consider flushing the vial headspace with an inert gas like argon or nitrogen to displace moist air.
-
Long-Term Storage: Return the tightly sealed container to the 2-8°C, dark, and dry storage location.
Protocol 2: Preparation and Use of Stock & Reaction Solutions
-
Solvent Preparation: Use a brand new, sealed bottle of anhydrous-grade DMSO or DMF. To be certain, you can use a solvent that has been passed over activated molecular sieves.
-
Stock Solution Preparation: Add the appropriate volume of anhydrous solvent to your pre-weighed solid this compound to achieve the desired stock concentration (e.g., 100 mM). Ensure the solid is fully dissolved.
-
Aliquoting: Immediately divide the stock solution into single-use aliquots in appropriate low-retention vials. This is the most critical step to prevent degradation of the entire stock from repeated use.
-
Stock Storage: Store the aliquots at -20°C or -80°C.
-
Reaction Preparation:
-
Retrieve a single aliquot from the freezer.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare your reaction buffer (optimal pH for maleimide-thiol conjugation is typically 6.5-7.5) and have your thiol-containing substrate ready.[5]
-
Add the required volume of the maleimide stock solution to the reaction buffer and mix. Use this aqueous solution immediately. Its reactivity will decrease significantly over time due to hydrolysis.
-
Section 4: Data Summary & Visualization
Table 1: Summary of Recommended Storage Conditions
| Parameter | Solid Compound | Anhydrous Stock Solution (DMSO/DMF) | Aqueous/Buffered Solution |
| Temperature | 2-8°C (Refrigerated)[1] | -20°C to -80°C | Not Recommended for Storage |
| Light | Protect from light[1] | Store in dark/amber vials | N/A |
| Moisture | Store in a dry/desiccated environment[1] | Use anhydrous solvent; store in single-use aliquots | N/A (Highly Prone to Hydrolysis)[2][3] |
| Atmosphere | Store under inert gas if possible | Store under inert gas if possible | N/A |
| Recommended Shelf Life | Stable for months to years if stored properly | Weeks to months at ≤ -20°C; discard if results decline | Use Immediately (within minutes) |
Diagram 1: The Hydrolytic Degradation Pathway
This diagram illustrates the chemical transformation that occurs when this compound is exposed to water, rendering it inactive for conjugation experiments.
Caption: Hydrolysis of the maleimide ring by water inactivates the compound.
References
- Machida, M., et al. (n.d.). Hydrolysis of N-Substituted Maleimides: Stability of Fluorescence Thiol Reagents in Aqueous Media. J-Stage.
- Material Safety Data Sheet for N-Methylmaleimide. (2005). Provided by a chemical supplier.
- Hydrolysis of some N-alkylmaleimides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- SAFETY DATA SHEET for N-Methylmaleimide. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET for 2,3-Dichloromaleic anhydride. (2023). TCI Chemicals.
- Safety Data Sheet for N-Methylmaleimide. (2016). Provided by a chemical supplier.
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (n.d.). Chemistry – A European Journal.
- Minireview: addressing the retro-michael instability of maleimide bioconjugates. (n.d.). UCL Discovery.
- SAFETY DATA SHEET for 2,3-Dichloromaleic anhydride. (2025). Sigma-Aldrich.
- Long-term stabilization of maleimide-thiol conjug
- Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. (2018). UCL Discovery.
- SAFETY DATA SHEET for N-Methylmaleimide. (2008). Fisher Scientific.
- SAFETY DATA SHEET for N-Methylmaleimide. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET for N-Methylmaleimide. (2008). Thermo Fisher Scientific.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC.
- Long-Term Stabilization of Maleimide–Thiol Conjugates | Request PDF. (2025). ResearchGate.
- Safety Data Sheet for 3,3-Dichloroacrolein. (n.d.). AK Scientific, Inc.
- Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767-71.
- SAFETY DATA SHEET for N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide. (2025). Sigma-Aldrich.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). Synchem.
- Yao, X.-F., et al. (2025). Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21.
- This compound|1123-61-1. (n.d.). Shanghai Witofly Chemical Co.,Ltd.
Sources
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 3. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Tale of Two Maleimides: A Comparative Guide to the Reactivity of 2,3-Dichloro-N-methylmaleimide and N-ethylmaleimide
For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, the choice of a thiol-reactive reagent is a critical decision that dictates experimental outcomes. Among the arsenal of available chemistries, maleimides have long been favored for their high reactivity and specificity towards cysteine residues. This guide provides an in-depth comparison of two key maleimide-based reagents: the classic N-ethylmaleimide (NEM) and the lesser-known but functionally distinct 2,3-Dichloro-N-methylmaleimide (DCNM). By delving into their divergent reaction mechanisms and showcasing supporting data, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
At the Core: A Fundamental Mechanistic Divergence
The key difference between NEM and DCNM lies in their reaction pathways with thiols. While both target cysteine residues, the nature of the covalent bond formation is fundamentally different, leading to distinct applications.
N-ethylmaleimide (NEM): The Archetypal Michael Acceptor
N-ethylmaleimide is a well-established thiol-reactive compound that operates via a Michael addition mechanism. In this reaction, the nucleophilic thiol group of a cysteine residue attacks one of the carbon atoms of the maleimide's double bond. This process forms a stable, irreversible thioether bond.[1] The reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[2] At pH values above 7.5, the maleimide group can become susceptible to hydrolysis and may also react with primary amines, such as the side chain of lysine, leading to a loss of specificity.[2]
Figure 1: Reaction mechanism of N-ethylmaleimide (NEM) with a thiol.
This compound (DCNM): A Platform for Disulfide Bridging
In contrast to NEM, this compound and its dihalo-analogs react with thiols not by addition to the double bond, but through a sequential nucleophilic substitution of the two chlorine atoms. This addition-elimination sequence allows for the reaction of two thiol groups with a single DCNM molecule. This unique reactivity makes DCNM an ideal reagent for bridging disulfide bonds in peptides and proteins after their initial reduction.[3][4] This process re-establishes a covalent linkage between the two cysteine residues, thereby maintaining the tertiary structure of the biomolecule.[3]
Interestingly, 2,3-dichloromaleimide has also been shown to react with nucleophilic lysine residues to generate a fluorophore, indicating a broader reactivity profile than just with thiols.[1][5]
Figure 2: Reaction mechanism of DCNM with two thiols to form a disulfide bridge.
Reactivity and Specificity: A Head-to-Head Comparison
The differing reaction mechanisms of NEM and DCNM have significant implications for their reactivity and specificity in a biological context.
| Feature | N-ethylmaleimide (NEM) | This compound (DCNM) |
| Reaction Mechanism | Michael Addition | Sequential Nucleophilic Substitution |
| Primary Target | Single Cysteine Residues | Pairs of Cysteine Residues (from reduced disulfides) |
| Resulting Adduct | Stable Thioether Bond | Dithioether Bridge |
| Optimal pH | 6.5 - 7.5 | Typically around 6.2 for disulfide bridging[3] |
| Primary Application | Labeling, blocking, and modifying single thiols | Re-bridging of disulfide bonds, structural constraint |
| Adduct Stability | Generally stable, but can undergo retro-Michael reaction[6][7] | Stable dithioether linkage |
Experimental Protocols: Putting Theory into Practice
The choice between NEM and DCNM is dictated by the experimental goal. Below are representative protocols for the primary applications of each reagent.
Protocol 1: Labeling of a Single Cysteine Residue with N-ethylmaleimide (NEM)
This protocol outlines a general procedure for labeling a protein with a single accessible cysteine residue with a maleimide-functionalized dye.
Figure 3: Experimental workflow for protein labeling with NEM.
Step-by-Step Methodology:
-
Prepare Protein Solution: Dissolve the protein containing the target cysteine residue in a degassed buffer at a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline).[8] A protein concentration of 1-10 mg/mL is generally recommended.[6]
-
Optional: Reduce Disulfide Bonds: If the target cysteine is involved in a disulfide bond, it must first be reduced. Add a 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) and incubate for 30 minutes at room temperature.[8] It is not necessary to remove excess TCEP before adding the maleimide reagent.[9]
-
Prepare NEM Stock Solution: Immediately before use, dissolve the N-ethylmaleimide (or a maleimide-conjugated probe) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mM.[8]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NEM stock solution to the stirring protein solution.[10] Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.[8]
-
Purification: Remove the unreacted NEM and byproducts by size-exclusion chromatography (e.g., a desalting column).[8]
-
Characterization: Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Disulfide Bridging with a Dihalomaleimide
This protocol provides a general framework for the re-bridging of a disulfide bond in a peptide using a dibromomaleimide, which follows the same principle as with DCNM.
Step-by-Step Methodology:
-
Peptide Dissolution: Dissolve the peptide containing the disulfide bond in an aqueous buffer at a pH of approximately 6.2.[3]
-
In Situ Reduction and Bridging: To the peptide solution, add 1.1 equivalents of TCEP to reduce the disulfide bond, followed immediately by the addition of 1.1 equivalents of the dihalomaleimide reagent (e.g., 2,3-dibromomaleimide).[3]
-
Reaction: Allow the reaction to proceed for approximately 15-30 minutes at room temperature.[3] The reaction is typically rapid and can be monitored by HPLC.
-
Analysis: Analyze the reaction mixture directly by HPLC and mass spectrometry to confirm the formation of the bridged product. Due to the near-stoichiometric nature of the reaction, extensive purification may not be necessary.[3]
Adduct Stability and Reversibility
NEM Adducts: While the thioether bond formed by NEM is generally considered stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols.[6][7] This can lead to the exchange of the NEM-adduct to other cysteine residues or small molecule thiols like glutathione. The stability of the adduct can be enhanced by hydrolysis of the succinimide ring, a process that is accelerated by electron-withdrawing N-substituents on the maleimide.[1][11]
DCNM Adducts: The dithioether bridge formed by the reaction of DCNM with two thiols is a stable covalent linkage. This stability is crucial for its primary application of maintaining the structural integrity of peptides and proteins.
Concluding Remarks for the Discerning Researcher
The choice between N-ethylmaleimide and this compound is not a matter of superior versus inferior, but rather of selecting the right tool for the specific task at hand.
-
N-ethylmaleimide (NEM) remains the reagent of choice for the straightforward and efficient labeling, blocking, or modification of single cysteine residues. Its well-understood Michael addition chemistry and high specificity within the optimal pH range make it a reliable tool for a vast array of applications in proteomics, enzymology, and drug development.
-
This compound (DCNM) and other dihalomaleimides offer a more specialized functionality. Their ability to react with two thiols via sequential substitution makes them invaluable for re-bridging reduced disulfide bonds. This is particularly useful for stabilizing the conformation of peptides and proteins, a critical consideration in the development of therapeutic biomolecules.
By understanding the fundamental mechanistic differences between these two classes of maleimides, researchers can strategically design their bioconjugation experiments to achieve their desired molecular constructs with precision and efficiency.
References
- Chiba, K., Hashimoto, Y., & Yamaguchi, T. (2016). Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling. Chemical & Pharmaceutical Bulletin, 64(11), 1647-1653. [Link]
- Chiba, K., Hashimoto, Y., & Yamaguchi, T. (2016). Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling.
- Jones, M. W., et al. (2012). Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents. Polymer Chemistry, 3(6), 1473-1477. [Link]
- Baldwin, A. D., & Kiick, K. L. (2015). Long-term stabilization of maleimide-thiol conjugates.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. PubMed. [Link]
- Stader, D., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(68), 15867-15871. [Link]
- Raycroft, M. A. R., et al. (2018). Mechanisms of Alkyl and Aryl Thiol Addition to N-Methylmaleimide. The Journal of Organic Chemistry, 83(19), 11674-11685. [Link]
- Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of cells. Angewandte Chemie International Edition, 49(49), 9422-9425. [Link]
- Baker, J. R., et al. (2011). In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation.
- Stader, D., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(68), 15867-15871. [Link]
- Konrad, D. B., et al. (2020). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Journal of the American Chemical Society, 142(30), 13034-13045. [Link]
- Aseeva, Y. V., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8820. [Link]
- Lopandic, M., Merza, F., & Honek, J. F. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 24(16), 12797. [Link]
- Adumeau, P., Davydova, M., & Zeglis, B. M. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of visualized experiments : JoVE, (136), 57891. [Link]
- Wang, L., et al. (2014). A practical and green protocol for the synthesis of asymmetric disulfides. RSC Advances, 4(100), 56969-56972. [Link]
- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne. [Link]
- Oyarzún, D. A., et al. (2021). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 26(11), 3333. [Link]
- Gorin, G., Martic, P. A., & Doughty, G. (1966). Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners. Archives of biochemistry and biophysics, 115(3), 593-597. [Link]
- Kumar, A., & Kumar, S. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(3), 67. [Link]
- Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne. [Link]
- Yemets, A. I., et al. (2014). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 19(9), 14450-14484. [Link]
- Le-The, H., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Journal of the Serbian Chemical Society, 88(4), 387-410. [Link]
- Zarei, M., & Adib, M. (2015). Synthesis of Symmetrical Disulfides by Reacting Organic Halides with Na2S2O3·5H2O in DMSO.
Sources
- 1. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversibility and regioselectivity in thiol/disulfide interchange of tocinoic acid with glutathione in lyophilized solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cysteine Labeling: 2,3-Dichloro-N-methylmaleimide vs. Iodoacetamide
In the landscape of chemical biology and proteomics, the selective modification of cysteine residues serves as a cornerstone technique for elucidating protein structure, function, and interaction networks. The unique nucleophilicity of the cysteine thiol group makes it an ideal target for covalent labeling with electrophilic probes. Among the arsenal of reagents available, iodoacetamide (IAM) and maleimide derivatives represent two of the most prevalent classes.
This guide provides an in-depth comparison of a highly reactive maleimide, 2,3-Dichloro-N-methylmaleimide, and the classic alkylating agent, iodoacetamide. We will dissect their reaction mechanisms, compare their performance based on key experimental parameters, and provide field-proven protocols to empower researchers in making informed decisions for their specific applications, from fundamental proteomics to the development of advanced bioconjugates.
Understanding the Reagents: A Mechanistic Overview
The choice between these two reagents hinges on fundamental differences in their chemical reactivity, which in turn dictates optimal reaction conditions and the stability of the final product.
Iodoacetamide (IAM): The Classic Alkylating Agent
Iodoacetamide is a haloacetamide-based reagent that reacts with cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] This mechanism is critically dependent on the deprotonation of the cysteine's thiol group (-SH) to its more nucleophilic thiolate form (-S⁻).[3] Consequently, IAM reactions are most efficient under slightly alkaline conditions (pH > 8), which facilitates thiolate formation.[4] The reaction results in the formation of a highly stable, irreversible thioether bond, yielding a carbamidomethyl-cysteine.[5][6] This covalent stability is a primary reason for its widespread use in proteomics sample preparation, where preventing disulfide bond reformation is paramount for accurate mass spectrometry analysis.[7][8]
This compound: A Highly Reactive Maleimide
Maleimides react with cysteine thiols via a Michael addition mechanism.[9] Unlike IAM, this reaction proceeds efficiently with the neutral thiol group and is often faster, particularly at neutral or slightly acidic pH (pH 6.5-7.5).[3] this compound belongs to a class of highly electrophilic maleimides. The two electron-withdrawing chlorine atoms on the double bond significantly increase its reactivity compared to standard maleimides like N-ethylmaleimide (NEM).[10] This enhanced reactivity allows for very rapid and efficient labeling.
However, a critical consideration for all maleimide-cysteine adducts is the potential for reversibility through a retro-Michael reaction.[11][12] This can lead to the exchange of the label with other thiol-containing molecules, such as glutathione, which is abundant in a cellular context.[9] This instability can compromise the integrity of the conjugate, particularly in in vivo applications like antibody-drug conjugates (ADCs).[13]
Head-to-Head Performance Comparison
The optimal choice of reagent is dictated by the specific requirements of the experiment. The following table and discussion summarize the key performance differences.
| Feature | This compound | Iodoacetamide (IAM) |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (SN2) |
| Optimal pH | 6.5 - 7.5[14] | 8.0 - 8.5[3] |
| Reaction Speed | Very Fast[10][15] | Moderate to Slow[4][16] |
| Adduct Stability | Potentially Reversible (Retro-Michael)[11][17] | Highly Stable / Irreversible[1][5] |
| Specificity | Excellent for thiols at neutral pH[18] | High for thiols; potential for off-target reactions at high pH/concentration[19][20][21] |
| Key Advantage | Rapid kinetics at physiological pH | Irreversible, stable bond formation |
| Primary Limitation | Adduct instability and potential for thiol exchange | Slower reaction; requires alkaline pH |
Deep Dive into Performance Metrics
-
Reaction Speed and pH: Maleimides' ability to react quickly at or near physiological pH is a significant advantage, minimizing the risk of protein denaturation or modification that can occur at the higher pH required for efficient IAM alkylation.[3] The hyper-reactivity of dichloromaleimide derivatives further shortens required incubation times. IAM's dependence on an alkaline environment to generate the reactive thiolate makes the reaction inherently slower and requires careful buffer optimization.[4][16]
-
Adduct Stability and Reversibility: This is the most critical differentiator. The thioether bond formed by IAM is, for all practical purposes, permanent.[1] This makes IAM the gold standard for applications where complete and irreversible blocking of cysteines is required, such as in sample preparation for mass spectrometry to prevent disulfide bond scrambling.[22] Conversely, the thiosuccinimide adduct from the maleimide reaction is susceptible to cleavage via a retro-Michael reaction, particularly in the presence of competing thiols like glutathione.[9] This liability can be a significant drawback. However, strategies exist to enhance stability, such as promoting hydrolysis of the succinimide ring, which renders the linkage resistant to cleavage.[11]
-
Specificity and Side Reactions: Under optimized conditions, both reagents are highly specific for cysteine residues. However, IAM's reactivity is not exclusive to thiols. At the elevated pH used for labeling, or with excess reagent, IAM can alkylate other nucleophilic side chains, including lysine, histidine, methionine, and N-terminal amino groups.[19][20] Maleimides generally exhibit higher specificity for thiols at neutral pH, making them a cleaner choice when off-target modifications are a primary concern.[18]
Experimental Design and Protocols
A successful labeling experiment relies on a robust, self-validating protocol. The causality behind each step is crucial for achieving reproducible and meaningful results.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. d-nb.info [d-nb.info]
- 10. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. researchgate.net [researchgate.net]
- 16. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 18. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to LC-MS Analysis for the Validation of 2,3-Dichloro-N-methylmaleimide (DCM-NMM) Protein Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins is paramount for the development of effective therapeutics, diagnostics, and research tools. 2,3-Dichloro-N-methylmaleimide (DCM-NMM) has emerged as a compelling reagent for cysteine-selective protein modification, promising enhanced stability over traditional maleimides. However, the validation of these conjugates requires a robust analytical framework to ensure the integrity, homogeneity, and desired stoichiometry of the final product. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive validation of DCM-NMM protein conjugates, contrasted with traditional maleimide-based approaches.
The Critical Role of Cysteine Conjugation and the Need for Stability
Cysteine, with its nucleophilic thiol group, is a prime target for site-specific protein modification.[1][2] The reactivity of a cysteine residue is highly dependent on its local microenvironment and pKa.[1] Maleimides are widely used reagents that react with cysteine thiols via a Michael addition.[3] However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to conjugate dissociation, particularly in the presence of other thiols like glutathione in vivo.[3][4] This instability can compromise the efficacy and safety of bioconjugates.
DCM-NMM and related dichlorinated maleic acid derivatives offer a solution by forming more stable linkages.[4] Upon conjugation to a cysteine residue, these reagents can undergo subsequent reactions, such as hydrolysis or further conjugation, resulting in a linkage that is resistant to retro-Michael reactions.[4] The validation of such novel conjugates necessitates a multi-faceted LC-MS approach to confirm not only the successful conjugation but also the final structure and stability of the linkage.
Core LC-MS Strategies for Conjugate Validation
The comprehensive characterization of protein conjugates, including those formed with DCM-NMM, relies on a combination of LC-MS techniques. These can be broadly categorized into two main approaches: intact mass analysis and peptide mapping.[5]
Intact Mass Analysis: The Global View
Intact mass analysis provides a rapid assessment of the overall conjugation reaction, determining the distribution of species with different drug-to-antibody ratios (DARs) in the case of antibody-drug conjugates (ADCs), or more generally, the degree of labeling (DoL).[6][7][8]
Methodology: This approach typically involves separating the protein conjugate from unreacted small molecules using chromatography, often size-exclusion (SEC) or reversed-phase (RP) liquid chromatography, followed by electrospray ionization (ESI) and detection with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6][8] For conjugates like ADCs where non-covalent interactions are critical, native mass spectrometry conditions using volatile buffers like ammonium acetate are employed to preserve the protein's folded state.[8][9]
Why this choice? Intact mass analysis is invaluable for an initial, high-level assessment of the conjugation efficiency and the heterogeneity of the product.[6] It quickly reveals the presence of unconjugated protein, and species with one, two, or more modifications. The deconvoluted mass spectrum provides a clear fingerprint of the conjugation outcome.
Experimental Workflow: Intact Mass Analysis
Caption: Workflow for Intact Mass Analysis of Protein Conjugates.
Peptide Mapping: Pinpointing the Modification
While intact mass analysis provides the "what," peptide mapping reveals the "where." This bottom-up proteomics approach is essential for confirming the site of conjugation and assessing the local chemical environment of the modification.[10][11]
Methodology: The protein conjugate is enzymatically digested, typically with trypsin, to generate a complex mixture of peptides.[11] This peptide mixture is then separated by reversed-phase liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).[10] The fragmentation spectra of the modified peptides are then used to pinpoint the exact amino acid residue that has been conjugated.
Why this choice? For site-specific conjugation strategies, peptide mapping is non-negotiable. It provides definitive proof of the conjugation site and can reveal any off-target modifications.[5][10] Furthermore, it is crucial for characterizing the stability and any subsequent transformations of the DCM-NMM linkage at the peptide level.
Experimental Workflow: Peptide Mapping
Caption: Workflow for Peptide Mapping Analysis of Protein Conjugates.
Comparative Analysis: DCM-NMM vs. Traditional Maleimide Conjugates
The analytical strategy for DCM-NMM conjugates shares a foundation with that for traditional maleimide conjugates, but with key differences in the expected outcomes and the interpretation of the data.
| Analytical Aspect | Traditional Maleimide Conjugate | DCM-NMM Conjugate | Rationale for Difference |
| Intact Mass | Single mass addition per conjugation site corresponding to the maleimide reagent. | May show a primary mass addition, potentially followed by a mass shift corresponding to hydrolysis or other secondary reactions of the dichloro-maleimide moiety.[4] | The dichlorinated nature of DCM-NMM allows for subsequent reactions that alter the mass of the initial adduct, leading to a more stable final product.[4] |
| Stability Assessment | Prone to retro-Michael reaction, especially in the presence of thiols. This can be monitored by observing the reappearance of unconjugated protein over time.[3] | Expected to be highly stable with minimal to no retro-Michael reaction observed. Stability can be confirmed by incubating the conjugate with a high concentration of a competing thiol (e.g., glutathione) and analyzing by LC-MS.[4] | The modified linkage of the DCM-NMM conjugate is designed to be irreversible, a key advantage over traditional maleimides.[4] |
| Peptide Mapping | The thiosuccinimide-modified peptide is readily identified. However, the linkage can be unstable during sample preparation and analysis.[12][13] | The modified peptide will have a unique mass signature corresponding to the final, stabilized linkage. Tandem MS is crucial to confirm the structure of this linkage. | The final structure of the DCM-NMM linkage is different from the simple thiosuccinimide, and this must be accounted for in the data analysis. |
| Off-Target Reactions | Can react with other nucleophilic residues, such as lysine, at higher pH. | Similar potential for off-target reactions, which must be assessed by comprehensive peptide mapping. | The reactivity profile of DCM-NMM should be thoroughly characterized to ensure cysteine selectivity. |
In-Depth Experimental Protocols
Protocol 1: Intact Mass Analysis of a DCM-NMM-Antibody Conjugate
-
Sample Preparation:
-
Start with the purified DCM-NMM-antibody conjugate at a concentration of approximately 1 mg/mL.
-
If the buffer contains non-volatile salts, perform a buffer exchange into a mass spectrometry-compatible buffer (e.g., 100 mM ammonium acetate for native MS, or 0.1% formic acid in water for denaturing RP-LCMS).
-
-
LC-MS Method:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: For native analysis, a size-exclusion column (e.g., Agilent AdvanceBio SEC 300Å). For denaturing analysis, a reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% formic acid in water (for RP) or 100 mM ammonium acetate (for SEC).
-
Mobile Phase B: 0.1% formic acid in acetonitrile (for RP).
-
Gradient (RP): A suitable gradient from ~20% to 80% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS System: A high-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive or Sciex X500B QTOF).[9]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected charge states of the antibody conjugate (e.g., m/z 1000-4000).
-
-
Data Analysis:
-
Use a deconvolution algorithm (e.g., BioPharma Finder or SCIEX BioPharmaView) to convert the charge state envelope into a zero-charge mass spectrum.[6]
-
Identify the peaks corresponding to the unconjugated antibody and the various conjugated species (DAR 1, 2, 3, etc.).
-
Calculate the average DAR based on the relative peak areas of the different species.
-
Protocol 2: Peptide Mapping of a DCM-NMM-Modified Protein
-
Sample Preparation:
-
Aliquot approximately 50 µg of the DCM-NMM-conjugated protein.
-
Add a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues (those not modified by DCM-NMM) by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample at least 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration.
-
Add trypsin at a 1:20 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Method:
-
LC System: A nano- or micro-flow UHPLC system.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from ~2% to 40% Mobile Phase B over 60-90 minutes.
-
MS System: A high-resolution tandem mass spectrometer (e.g., Thermo Fisher Orbitrap Exploris or Bruker timsTOF).
-
Data Acquisition: Employ a data-dependent acquisition (DDA) method, selecting the top 10-20 most intense precursor ions for fragmentation (HCD or CID).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to match the acquired MS/MS spectra to a database containing the sequence of the target protein.
-
Specify the mass of the DCM-NMM modification (and its potential hydrolyzed form) as a variable modification on cysteine residues.
-
Specify carbamidomethylation of cysteine as a fixed modification (from the IAA alkylation step).
-
Manually validate the MS/MS spectra of the identified DCM-NMM-modified peptides to confirm the site of conjugation.
-
Conclusion: Ensuring Conjugate Quality Through Rigorous Analysis
The validation of protein conjugates, particularly those utilizing novel chemistries like DCM-NMM, is a multifaceted endeavor that hinges on the robust application of LC-MS techniques. While traditional maleimides have long been a workhorse in bioconjugation, their inherent instability necessitates careful consideration. DCM-NMM offers a promising alternative for creating more stable and durable bioconjugates.
A comprehensive analytical strategy, combining the global overview of intact mass analysis with the site-specific detail of peptide mapping, is essential to fully characterize these molecules. By understanding the principles behind these methods and applying them rigorously, researchers can ensure the quality, consistency, and performance of their protein conjugates, ultimately accelerating the development of next-generation biotherapeutics and research tools.
References
- Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
- Intact Analysis of Antibody Drug Conjug
- Peptide Mapping & PTM Analysis | ICH Q6B Compliant. BioPharmaSpec.
- Intact quantitation of cysteine-conjugated antibody-drug conjugates using n
- An automated high-throughput workflow for peptide mapping to monitor post-translational modifications (PTMs) of monoclonal antibodies. Thermo Fisher Scientific.
- Intact, Sub-unit & Native Mass Analysis. Thermo Fisher Scientific.
- Native intact analysis of a cysteine linked antibody drug conjug
- Characterization of intact antibody-drug conjugates from plasma/serum in vivo by affinity capture capillary liquid chrom
- LC–MS Peptide Mapping: Where to Start and What It Can Tell Us.
- PTM Analysis LC-MS Service. Rapid Novor.
- Dichloro Butenediamides as Irreversible Site-Selective Protein Conjug
- One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science (RSC Publishing).
- Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxid
- Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation.
- Cysteine Reactivity Across the Sub-Cellular Universe. PMC.
- Reactive-cysteine profiling for drug discovery. PMC.
Sources
- 1. Cysteine Reactivity Across the Sub-Cellular Universe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 4. Dichloro Butenediamides as Irreversible Site‐Selective Protein Conjugation Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rapidnovor.com [rapidnovor.com]
- 6. sciex.com [sciex.com]
- 7. Intact quantitation of cysteine-conjugated antibody-drug conjugates using native mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mass Spectrometry Fingerprinting of Peptides Modified by 2,3-Dichloro-N-methylmaleimide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of proteomics and drug development, the precise characterization of peptides and their modifications is paramount. Cysteine-containing peptides are of particular interest due to the unique reactivity of the thiol side chain, making them a common target for therapeutic intervention and biological labeling. 2,3-Dichloro-N-methylmaleimide is a thiol-reactive reagent that offers potential advantages in specific applications. This guide provides an in-depth technical comparison of peptide modification with this compound and its subsequent mass spectrometric fingerprinting, placed in context with other common cysteine-modifying reagents.
The Rationale for Cysteine Modification in Proteomics
Before delving into the specifics of this compound, it is crucial to understand why cysteine modification is a cornerstone of many proteomic workflows. The primary reasons include:
-
Preventing Disulfide Bond Reformation: In bottom-up proteomics, proteins are typically denatured and the disulfide bonds between cysteine residues are reduced. Alkylation of the resulting free thiols prevents them from re-oxidizing and forming new disulfide bonds, which would complicate subsequent enzymatic digestion and mass spectrometric analysis[1].
-
Introducing Specific Functionality: Cysteine residues can be tagged with probes for visualization, affinity purification, or to introduce specific mass signatures for quantitative proteomics[2][3].
-
Characterizing Reactive Cysteines: Mapping the accessible cysteine residues in a protein can provide insights into its structure, function, and redox state[3].
This compound: A Halogenated Approach to Cysteine Alkylation
This compound belongs to the maleimide class of reagents, which react with thiols via a Michael addition reaction to form a stable thioether bond. The presence of two chlorine atoms on the maleimide ring is expected to influence its reactivity and mass spectrometric behavior.
Mechanism of Action
The reaction of this compound with a cysteine residue proceeds through the nucleophilic attack of the thiolate anion on one of the activated double bond carbons of the maleimide ring. This results in the formation of a stable succinimide thioether linkage.
Mass Spectrometry Fingerprinting Workflow
The overall workflow for analyzing peptides modified with this compound is similar to that for other cysteine-modified peptides. A generalized workflow is depicted below.
Expected Mass Spectrometric "Fingerprint"
While specific experimental data for this compound is limited in the literature, we can infer its likely mass spectrometric behavior based on the known fragmentation of other maleimide adducts and halogenated compounds.
-
Mass Shift: The addition of this compound to a cysteine residue will result in a specific mass increase. This predictable mass shift is the primary "fingerprint" in the MS1 spectrum.
-
Fragmentation Pattern: During tandem mass spectrometry (MS/MS), the peptide backbone will fragment to produce b- and y-ions, allowing for sequence determination. The modification itself may also undergo fragmentation.
-
Neutral Losses: Halogenated compounds can sometimes exhibit neutral losses of HCl in the gas phase. It is plausible that the 2,3-dichloro-succinimide adduct could show neutral losses of one or two molecules of HCl.
-
Characteristic Ions: It is possible that fragmentation of the succinimide ring could produce characteristic reporter ions, although this would need to be confirmed experimentally.
-
-
Stability: The stability of the maleimide-thiol adduct is a critical consideration. Some maleimide adducts have been shown to be susceptible to hydrolysis or a retro-Michael reaction, especially under certain pH conditions or in the presence of other thiols[4][5][6]. The electron-withdrawing nature of the chlorine atoms in this compound may influence the stability of the resulting thioether bond.
Comparative Analysis with Alternative Cysteine-Modifying Reagents
The choice of cysteine-modifying reagent is a critical decision in any proteomics experiment. Below is a comparison of this compound with two commonly used alternatives: Iodoacetamide (IAM) and N-ethylmaleimide (NEM).
| Feature | This compound (Inferred) | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) |
| Reaction Chemistry | Michael Addition | Nucleophilic Substitution | Michael Addition |
| Specificity for Cysteine | High | Moderate (can react with other nucleophiles) | High |
| Reaction pH | Neutral to slightly basic | Basic | Neutral to slightly basic |
| Mass Shift (Monoisotopic) | +192.95 Da | +57.02 Da | +125.05 Da |
| Potential Side Reactions | Hydrolysis of the succinimide ring | Alkylation of methionine, lysine, histidine | Hydrolysis of the succinimide ring, reaction with primary amines at high pH |
| MS/MS Fragmentation | Expected to be stable, potential for neutral loss of HCl | Stable modification | Generally stable, potential for fragmentation of the ethyl group |
| Key Advantages | Unique mass shift, potential for altered reactivity due to halogens | Well-characterized, relatively inexpensive | High specificity for thiols |
| Key Disadvantages | Lack of extensive characterization in the literature, potential for instability | Off-target modifications can complicate data analysis | Potential for hydrolysis and retro-Michael reaction |
Experimental Protocol: A Starting Point for Investigation
The following protocol provides a general framework for the modification of a model peptide with this compound and subsequent analysis by LC-MS/MS. Note: This is a starting point and should be optimized for your specific application.
Materials
-
Peptide containing at least one cysteine residue (e.g., a synthetic standard)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridge
-
LC-MS/MS system
Procedure
-
Peptide Reduction:
-
Dissolve the peptide in 50 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Add TCEP to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Alkylation:
-
Prepare a fresh 100 mM stock solution of this compound in ACN.
-
Add the this compound stock solution to the reduced peptide solution to a final concentration of 20 mM (a 4-fold molar excess over TCEP).
-
Incubate at room temperature in the dark for 1 hour.
-
-
Quenching and Sample Cleanup:
-
Quench the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol.
-
Acidify the sample with 0.1% formic acid.
-
Desalt the sample using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the modified peptide and dry it in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptide in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject an appropriate amount onto a C18 column for LC separation.
-
Acquire data on a high-resolution mass spectrometer in data-dependent acquisition (DDA) mode, ensuring that both MS1 and MS/MS scans are collected.
-
-
Data Analysis:
-
Search the acquired data against a database containing the sequence of the model peptide, specifying the mass of the this compound modification on cysteine residues as a variable modification.
-
Manually inspect the MS/MS spectra of the modified peptides to identify characteristic fragmentation patterns.
-
Conclusion and Future Directions
This compound presents an intriguing, albeit under-characterized, option for the modification of cysteine-containing peptides. Its unique mass shift and the potential for altered reactivity due to the presence of chlorine atoms warrant further investigation. Researchers and drug development professionals are encouraged to perform their own systematic evaluations to determine the suitability of this reagent for their specific applications. Future studies should focus on a detailed characterization of the mass spectrometric fragmentation of peptides modified with this compound, as well as a thorough investigation of the stability of the resulting adduct under various conditions. Such studies will be invaluable in establishing the utility of this reagent in the broader context of proteomics and drug discovery.
References
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 658-666. [Link]
- Kang, J., et al. (2008). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(11), 1635-1644. [Link]
- Boyatzis, A. E., et al. (2017). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Journal of Proteome Research, 16(5), 2004-2013. [Link]
- Wheeler, J. X., et al. (2003). Mass spectrometric analysis of maleimide CyDye labelled model peptides. Rapid Communications in Mass Spectrometry, 17(22), 2563-2566. [Link]
- Kuznetsova, A. A., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(3), 204-216. [Link]
- Jeong, J., et al. (2011). Novel oxidative modifications in redox-active cysteine residues. Molecular & Cellular Proteomics, 10(1), M110.000554. [Link]
- Poole, L. B., & Nelson, K. J. (2018). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 28(14), 1321-1351. [Link]
- Boyatzis, A. E., et al. (2017). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- Tureček, F. (2002).
- L-cysteine containing DNA-protein cross-links. New Journal of Chemistry. [Link]
- Wang, D., et al. (2021). Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Journal of Proteomics, 249, 104368. [Link]
- Saner, N., et al. (2021). Proximity Labeling and SILAC-Based Proteomic Approach Identifies Proteins at the Interface of Homotypic and Heterotypic Cancer Cell Interactions. Molecular & Cellular Proteomics, 20, 100109. [Link]
- MALDI-TOF mass spectrum of the modified forms of tryptic peptides of...
- Boyatzis, A. E., et al. (2017). Limiting the Hydrolysis and Oxidation of Maleimide−Peptide Adducts Improves Detection of Protein Thiol Oxidation.
- Analysis of cysteine-containing proteins using precolumn derivatization with N-(2-ferroceneethyl)maleimide and liquid chromatography/electrochemistry/ mass spectrometry.
- Kang, J., et al. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Journal of Mass Spectrometry, 43(9), 1229-1236. [Link]
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 658-666. [Link]
- L-cysteine containing DNA-protein cross-links. New Journal of Chemistry. [Link]
- Bersuker, K., et al. (2019). Optimized protocol for the identification of lipid droplet proteomes using proximity labeling proteomics in cultured human cells. STAR Protocols, 1(3), 100183. [Link]
- Miladi, M. (2016). Structural Characterization of Peptides and Peptide Fragment Ions Using High Resolution Mass Spectrometry and Ion Mobility. Baylor University. [Link]
- Kuznetsova, A. A., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(3), 204-216. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioconjugation: The Decisive Advantages of Dihalomaleimides for Stable Linkages
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the stability of the linker connecting the antibody to the payload is not merely a technical detail—it is a critical determinant of efficacy and safety.[1] For years, the workhorse of thiol-specific bioconjugation has been the traditional N-alkylmaleimide. Its rapid and selective reaction with cysteine residues under physiological conditions made it an attractive choice.[] However, extensive clinical and preclinical experience has illuminated a fundamental weakness: the reversibility of the resulting thiosuccinimide linkage.[3][4] This guide provides an in-depth technical comparison, grounded in mechanistic principles and experimental data, to demonstrate the significant advantages of using next-generation dihalomaleimides, such as 2,3-dichloro-N-methylmaleimide, over conventional cross-linkers for creating robust and stable bioconjugates.
The Achilles' Heel of Conventional Maleimides: The Retro-Michael Reaction
The conjugation of a thiol to a conventional maleimide proceeds via a Michael addition reaction, forming a thiosuccinimide adduct.[5] While efficient, this linkage is susceptible to a reverse, base-catalyzed retro-Michael reaction, particularly in the physiological environment of the bloodstream.[6][7] This reversal regenerates the maleimide, which can then be intercepted by other abundant thiols in plasma, most notably human serum albumin.[8] This "payload migration" has two detrimental consequences:
-
Reduced Efficacy: The premature release of the payload from the antibody diminishes the amount of therapeutic agent that reaches the target tumor cells, thereby lowering the therapeutic index.[4]
-
Off-Target Toxicity: The released payload, now attached to serum proteins, can circulate freely and cause systemic toxicity, narrowing the therapeutic window.[3]
Furthermore, the thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened maleamic acid thioether.[9] While this ring-opened form is stable against the retro-Michael reaction, the hydrolysis rate for traditional N-alkylmaleimides is often slow and variable, leading to a heterogeneous and unstable ADC population in vivo.[6][10]
Caption: Instability pathways of conventional maleimide-thiol conjugates.
The Dihalomaleimide Solution: Engineering Irreversible Stability
Next-generation maleimides, specifically di-substituted variants like this compound and dibromomaleimide, were engineered to overcome the inherent instability of the thiosuccinimide linkage.[11] These reagents are designed for a fundamentally different reaction: disulfide re-bridging .
The process begins with the selective reduction of an accessible interchain disulfide bond on an antibody, yielding two free cysteine thiols. The dihalomaleimide then serves as a bridge. The two thiol groups react with the maleimide in a sequential addition-elimination reaction, displacing both halide atoms. This forms a stable, saturated three-carbon bridge that covalently reconnects the two cysteine residues, effectively restoring the disulfide bond's structural role with a linker-payload now integrated into the bridge.[12]
This mechanism offers a profound advantage: the resulting linkage is no longer a thiosuccinimide and does not possess the double bond required for the retro-Michael reaction to occur. The conjugation is essentially irreversible under physiological conditions.
Caption: Mechanism of irreversible disulfide re-bridging with a dihalomaleimide.
Comparative Analysis: Dihalomaleimides vs. Other Cross-linkers
The choice of a cross-linker has far-reaching implications for the pharmacological profile of a bioconjugate. A direct comparison highlights the superiority of dihalomaleimides in applications demanding high stability.
| Feature | Conventional Maleimide (e.g., SMCC) | N-Aryl Maleimide | 2,3-Dihalomaleimide | Other (e.g., PFPA) |
| Primary Target | Cysteine Thiols | Cysteine Thiols | Paired Cysteine Thiols (Reduced Disulfides) | C-H, N-H bonds (non-specific) |
| Linkage Formed | Thiosuccinimide | Thiosuccinimide | Thiazolidinone Bridge | Covalent C-N or N-N bond |
| Linkage Stability | Low to Moderate: Susceptible to retro-Michael reaction and thiol exchange.[4][10] | Moderate to High: Electron-withdrawing aryl groups accelerate stabilizing hydrolysis.[13] | Very High: Irreversible linkage, not susceptible to retro-Michael reaction.[11] | Very High: Stable covalent bond. |
| Homogeneity (DAR) | Heterogeneous (DAR 0, 2, 4, 6, 8) | Heterogeneous (DAR 0, 2, 4, 6, 8) | Highly Homogeneous (DAR ~4.0): Site-specific re-bridging of 4 interchain disulfides.[12] | Highly Heterogeneous |
| Reaction Control | Well-established, but requires careful pH control (6.5-7.5) to avoid hydrolysis.[8] | Mild conditions, faster hydrolysis can be beneficial post-conjugation.[13] | Requires controlled reduction step prior to conjugation. | Requires UV photoactivation.[14] |
| Key Advantage | Widely used, extensive literature. | Improved stability over N-alkyl maleimides through faster hydrolysis. | Irreversible stability and conjugate homogeneity. | Can label surfaces/molecules lacking specific functional groups. |
| Key Disadvantage | In vivo instability. | Still forms a thiosuccinimide intermediate. | Requires accessible disulfide bonds. | Lack of specificity can lead to random labeling and loss of protein function. |
PFPA: Perfluorophenyl Azide. A photo-reactive cross-linker used for comparison of mechanism.[15][16]
Experimental Protocols
To validate the claims of superior stability, we present methodologies for conjugation and a comparative in vitro plasma stability assay.
Protocol 1: Antibody Reduction and Dihalomaleimide Conjugation
This protocol describes the generation of a site-specific, re-bridged ADC with a target DAR of 4.0.
-
Antibody Preparation: Dialyze the antibody (e.g., Trastuzumab, ~10 mg/mL) into a conjugation buffer (e.g., 50 mM Tris, 2 mM EDTA, pH 7.5). Degas the buffer thoroughly to minimize re-oxidation of thiols.
-
Disulfide Reduction: Warm the antibody solution to 37°C. Add a 2.5 molar equivalent of Tris(2-carboxyethyl)phosphine (TCEP) from a freshly prepared stock solution. Incubate for 1-2 hours at 37°C to reduce the four interchain disulfide bonds.
-
Reducing Agent Removal (Crucial Step): Cool the reaction mixture to 4°C. Immediately purify the reduced antibody using a desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO) pre-equilibrated with ice-cold, degassed conjugation buffer. This removes TCEP, which would otherwise react with the maleimide.
-
Conjugation: Prepare a stock solution of the this compound-payload in a compatible organic solvent (e.g., DMSO). Immediately add a 10-fold molar excess of the maleimide-payload to the purified, reduced antibody.
-
Incubation: Allow the reaction to proceed for 2 hours at 4°C or room temperature, with gentle mixing and protected from light if the payload is light-sensitive.
-
Purification: Remove excess, unreacted maleimide-payload and purify the resulting ADC using Size-Exclusion Chromatography (SEC) or tangential flow filtration (TFF), exchanging the final product into a formulation buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the final ADC product by Hydrophobic Interaction Chromatography (HIC) to confirm the DAR distribution and by SEC to assess for aggregation.
Protocol 2: Comparative In Vitro Plasma Stability Assay
This experiment is designed to directly compare the stability of an ADC made with this compound (from Protocol 1) against one made with a conventional maleimide (e.g., MC-MMAF).
Sources
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents. The covalent immobilization of biomolecules to polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of bis (perfluorophenyl azide)s as cross-linkers for a soluble polyimide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Spectroscopic Characterization of 2,3-Dichloro-N-methylmaleimide Adducts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise characterization of adducts formed between thiol-containing biomolecules and reactive probes is paramount for understanding their structure, stability, and function. 2,3-Dichloro-N-methylmaleimide (DCM-NMM) presents a unique scaffold for reaction with thiols, offering distinct reactivity and stability profiles compared to traditional maleimides. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of DCM-NMM adducts against other common thiol-reactive probes, supported by established principles and experimental data from related systems.
Introduction: The Role of this compound in Bioconjugation
Maleimides are a cornerstone of bioconjugation chemistry, prized for their high reactivity and specificity towards sulfhydryl groups, predominantly found in cysteine residues of proteins.[1][2] The resulting thioether bond is formed via a Michael addition reaction.[3] this compound (DCM-NMM) is a derivative of this class, featuring two chlorine atoms on the maleimide ring. These electron-withdrawing groups are anticipated to modulate the reactivity of the maleimide system and the stability of the resulting adduct. Understanding the precise structural features of these adducts is critical, and NMR spectroscopy is the most powerful tool for this purpose, providing atomic-level structural information in solution.[4]
NMR Spectroscopic Signatures of Maleimide-Thiol Adducts: A Foundational Overview
The reaction of a maleimide with a thiol, such as the side chain of a cysteine residue, results in the formation of a succinimide thioether. This transformation is readily monitored by NMR spectroscopy.
Key NMR Observables for Standard Maleimide Adducts:
-
Disappearance of the Vinyl Proton Signal: Unreacted N-substituted maleimides exhibit a characteristic singlet in their ¹H NMR spectrum for the two vinyl protons, typically found around δ 6.7-6.9 ppm.[1][5] The consumption of the maleimide during the reaction is easily monitored by the disappearance of this signal.
-
Appearance of Succinimide Ring Protons: Upon adduct formation, the double bond is saturated, giving rise to a new set of proton signals corresponding to the succinimide ring. The reaction creates a new chiral center, and if the thiol-containing molecule is also chiral (as is the case with cysteine), a pair of diastereomers is often formed.[3] This results in two sets of signals for the newly formed methine and methylene protons on the succinimide ring. These typically appear in the region of δ 2.5-4.5 ppm.
-
¹³C NMR Chemical Shift Changes: The carbon atoms of the maleimide double bond (vinyl carbons) in the starting material resonate around δ 134 ppm.[6] After reaction, these are replaced by signals for the saturated carbons of the succinimide ring, which are shifted upfield. The carbonyl carbons also experience a shift, albeit smaller, upon adduct formation.
Characterization of this compound Adducts by NMR
While specific literature on the NMR characterization of DCM-NMM adducts is scarce, we can predict their spectral features based on the known principles of maleimide chemistry and the electronic effects of the chloro substituents.
Chemical Structure of this compound: [7]
Caption: Structure of this compound.
Predicted NMR Characteristics of DCM-NMM Adducts:
A crucial difference in the NMR analysis of DCM-NMM adducts compared to standard maleimides is the absence of vinyl protons in the starting material. Therefore, reaction monitoring by ¹H NMR must rely on other spectral changes.
-
¹H NMR Spectroscopy:
-
Starting Material (DCM-NMM): The ¹H NMR spectrum of DCM-NMM is expected to be very simple, showing only a singlet for the N-methyl protons.
-
Adduct Formation: The primary evidence of adduct formation will be the appearance of new signals from the protons of the thiol-containing molecule, particularly those close to the site of attachment. For a cysteine adduct, these would be the α- and β-protons. The chemical shifts of these protons will be indicative of the new covalent bond.
-
Diastereomer Formation: Similar to standard maleimides, the reaction of DCM-NMM with a chiral thiol will likely produce diastereomers, leading to a doubling of the signals for the attached moiety.
-
-
¹³C NMR Spectroscopy:
-
Starting Material (DCM-NMM): The ¹³C NMR spectrum will show signals for the N-methyl carbon, the two carbonyl carbons, and the two equivalent vinyl carbons bearing chlorine atoms. The electron-withdrawing effect of the chlorine atoms will likely shift the vinyl carbons downfield compared to unsubstituted maleimides.
-
Adduct Formation: The most significant change will be the upfield shift of one of the vinyl carbon signals as it becomes a saturated carbon bonded to the sulfur atom of the thiol. The other chlorinated carbon will also experience a shift. The carbonyl carbon signals will also be perturbed.
-
Advanced 2D NMR Techniques for Structural Elucidation:
Due to the complexity that can arise from diastereomer formation and potential signal overlap, 2D NMR experiments are invaluable for the unambiguous characterization of DCM-NMM adducts.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the attached thiol moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This is essential for assigning the ¹H and ¹³C signals of the adduct.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the connectivity between the thiol and the maleimide ring by observing correlations from the protons of the thiol to the carbonyl carbons of the succinimide ring.
Comparative Analysis with Alternative Thiol-Reactive Probes
The choice of a thiol-reactive probe depends on the specific application, requiring a balance of reactivity, stability of the resulting adduct, and ease of characterization.
| Feature | This compound Adducts | Standard Maleimide Adducts | Iodoacetamide Adducts |
| Reaction | Michael Addition | Michael Addition | Nucleophilic Substitution (SN2) |
| NMR Handle | Appearance of adduct signals, changes in ¹³C spectrum of the maleimide core. | Disappearance of vinyl proton signal (~δ 6.7-6.9 ppm), appearance of succinimide proton signals. | Appearance of adduct signals, disappearance of iodoacetyl signals. |
| Adduct Stability | Expected to be more stable against retro-Michael reaction due to electron-withdrawing chloro groups. | Susceptible to retro-Michael reaction (thiol exchange), especially in the presence of other thiols.[8][9] | Forms a very stable thioether bond. |
| Side Reactions | Potential for hydrolysis of the succinimide ring. | Hydrolysis of the succinimide ring can occur, leading to a more stable, ring-opened product.[8] | Can exhibit non-specific reactivity with other nucleophilic residues (e.g., histidine, lysine) at higher pH. |
| Diastereomers | Yes, with chiral thiols. | Yes, with chiral thiols. | No new chiral center formed at the point of attachment. |
Table 1. Comparison of NMR-relevant features of different thiol-reactive probes.
Experimental Protocols
General Protocol for NMR Sample Preparation of a Thiol-Maleimide Adduct:
-
Reaction: In a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN), dissolve the thiol-containing compound. Add a stoichiometric amount of the maleimide reagent (e.g., DCM-NMM).
-
Monitoring: Monitor the reaction progress by acquiring ¹H NMR spectra at regular intervals until the reaction is complete. For standard maleimides, this is indicated by the disappearance of the vinyl proton signal. For DCM-NMM, monitor the appearance of new signals corresponding to the adduct.
-
Purification (if necessary): If starting materials or byproducts are present, purify the adduct using an appropriate method such as flash chromatography or HPLC.
-
Final Sample Preparation: Dissolve the purified adduct in a deuterated solvent at a suitable concentration for NMR analysis (typically 1-10 mg in 0.5-0.7 mL).
-
NMR Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
Visualization of Experimental Workflow and Logical Relationships
Reaction of DCM-NMM with a Thiol (e.g., Cysteine)
Caption: Reaction scheme of DCM-NMM with a thiol.
NMR Characterization Workflow
Caption: Workflow for NMR characterization of adducts.
Conclusion
The characterization of this compound adducts by NMR spectroscopy relies on a combination of 1D and 2D techniques. While lacking the convenient vinyl proton signal of standard maleimides for reaction monitoring, the appearance of new signals from the attached thiol and the significant changes in the ¹³C spectrum provide robust evidence of adduct formation. The electron-withdrawing nature of the chlorine substituents is predicted to enhance the stability of the resulting thioether bond against retro-Michael reactions, a key consideration in the design of stable bioconjugates. A thorough NMR analysis, including COSY, HSQC, and HMBC experiments, is essential for the unambiguous structural elucidation of these adducts and for providing the detailed molecular insights required for advancing drug development and chemical biology research.
References
- Schafer, L. L. (2022). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
- The Royal Society of Chemistry. (2022).
- ScienceOpen. (n.d.).
- Baldassari, S., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(68), 15867-15871.
- PubChem. (n.d.). This compound.
- Biotium. (n.d.). Thiol-Reactive Dyes.
- Christie, R. J., et al. (2015). Long-term stabilization of maleimide-thiol conjugates.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide-Thiol Adducts in Reducing Environments.
- Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probes Excited with Visible Light—Section 2.2.
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probes.
- Li, Y., et al. (2019). Maleimide-thiol adducts stabilized through stretching.
- Baldassari, S., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(68), 15867-15871.
- Gee, K. R., et al. (2001). Thiol-reactive dyes for fluorescence labeling of proteomic samples. Proteomics, 1(10), 1254-1261.
- Osorio-Lizzarazo, A., et al. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidohexanoic Acid. Molecules, 27(16), 5163.
- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.
- De Vreese, R., et al. (2018).
- Yang, J., et al. (2019). Cysteine Reactivity Across the Sub-Cellular Universe. Antioxidants & Redox Signaling, 30(11), 1433-1451.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). 1H NMR spectra (in D2O)
- Parvez, S., et al. (2015). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 115(19), 10596-10640.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- Am Ende, C. W., et al. (2019). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Journal of the American Chemical Society, 141(4), 1599-1603.
- De Vleeschouwer, M., et al. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study.
- Sigma-Aldrich. (n.d.). 2,3-Dichloro-N-phenylmaleimide.
- Zhang, D., et al. (2021). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society, 143(30), 11488-11494.
- Giedyk, M., et al. (2021). Red-Light-Induced Cysteine Modifications Suitable for Protein Labeling. Journal of the American Chemical Society, 143(34), 13543-13549.
- Liang, G., et al. (2022). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. ChemRxiv.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. This compound | C5H3Cl2NO2 | CID 14293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of 2,3-Dichloro-N-methylmaleimide Reactions with Biologically Relevant Thiols
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation chemistry, the reaction between maleimides and thiols stands as a cornerstone technique for the precise modification of biomolecules.[1] Its high selectivity, efficiency under mild conditions, and the formation of a stable covalent bond have made it an invaluable tool in applications ranging from antibody-drug conjugates (ADCs) to protein labeling and hydrogel formation.[2] This guide provides an in-depth kinetic analysis of 2,3-dichloro-N-methylmaleimide, a highly reactive maleimide derivative, with a selection of biologically significant thiols: L-cysteine, glutathione, and 2-mercaptoethanol. We will explore the fundamental principles governing the reaction kinetics, present comparative data, and provide a detailed experimental protocol for researchers to conduct their own kinetic analyses.
The Core Chemistry: An Enhanced Michael Addition
The fundamental reaction between a maleimide and a thiol is a Michael addition.[1] In this reaction, the nucleophilic thiolate anion attacks one of the electron-deficient carbons of the maleimide's double bond, resulting in the formation of a stable thioether linkage.[1] The reactivity of the maleimide is significantly influenced by the substituents on the maleimide ring. The presence of two electron-withdrawing chlorine atoms at the 2 and 3 positions of the maleimide ring in this compound substantially increases the electrophilicity of the double bond. This heightened electrophilicity leads to a significantly faster reaction rate compared to unsubstituted or single-substituted maleimides.
Sources
Evaluating the specificity of 2,3-Dichloro-N-methylmaleimide for cysteine over other residues
In the landscape of bioconjugation, the selective modification of proteins is a cornerstone of therapeutic development, diagnostic assays, and fundamental biological research. Among the canonical amino acids, cysteine, with its uniquely nucleophilic thiol (-SH) group, presents a prime target for precise, site-specific labeling. The maleimide functional group is a widely utilized moiety for this purpose, reacting efficiently with thiols under mild conditions. This guide provides an in-depth evaluation of a specialized maleimide derivative, 2,3-Dichloro-N-methylmaleimide (DCNM), focusing on its specificity for cysteine residues over other potentially nucleophilic amino acids.
The Chemistry of Thiol-Maleimide Conjugation
The reaction between a maleimide and a thiol proceeds via a Michael-type addition.[1][2] The deprotonated thiol (thiolate) acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This forms a stable thioether bond, specifically a thiosuccinimide linkage.[1][2] This reaction is known for its rapid kinetics and high efficiency, often considered a "click chemistry" reaction due to its reliability and mild reaction conditions.[2][3]
Standard N-substituted maleimides, while highly reactive towards thiols, are not without their limitations. Key challenges include:
-
Off-target reactions: At pH values above 7.5, the reactivity of maleimides towards primary amines, such as the ε-amino group of lysine, becomes a competing side reaction.[3][4] Histidine residues have also been reported to react with maleimides.[5][6]
-
Hydrolysis: The maleimide ring itself can undergo hydrolysis, opening to form a non-reactive maleamic acid, which reduces conjugation efficiency.[4][7][8]
-
Reversibility: The resulting thiosuccinimide bond can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This is a significant concern for in vivo applications where high concentrations of endogenous thiols (like glutathione) can facilitate payload exchange.[9][10]
This compound is a next-generation maleimide designed to address some of these challenges. The electron-withdrawing chloro-substituents on the maleimide ring are intended to modulate the reactivity and stability of the resulting conjugate. This guide provides the experimental framework to validate these claims.
Experimental Design for Evaluating Specificity
To rigorously assess the specificity of DCNM, a series of controlled experiments are necessary. The following protocols are designed to quantify the extent of modification on cysteine versus other nucleophilic amino acid residues. The primary analytical method for this evaluation is Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for the precise identification and quantification of modified peptides.[11][12]
Workflow for Specificity Assessment
The overall experimental process is depicted below. It involves parallel reactions with a target cysteine-containing peptide and a cocktail of peptides containing other potentially reactive residues. The reaction products are then analyzed by LC-MS to determine the degree of modification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 5. Alkylation of histidine with maleimido-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 8. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. msf.ucsf.edu [msf.ucsf.edu]
- 12. waters.com [waters.com]
Cytotoxicity comparison of 2,3-Dichloro-N-methylmaleimide and other bioconjugation reagents
In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic development. Thiol-reactive reagents are a popular choice for this purpose, prized for their high reactivity and selectivity towards cysteine residues. However, the intrinsic reactivity of these compounds can also lead to off-target effects and cellular toxicity, a critical consideration in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides a comparative analysis of the cytotoxicity of 2,3-Dichloro-N-methylmaleimide and other commonly employed thiol-reactive bioconjugation reagents, offering insights for researchers, scientists, and drug development professionals.
The Critical Balance: Reactivity vs. Cytotoxicity
The ideal bioconjugation reagent would exhibit high reactivity towards its intended target under physiological conditions, forming a stable covalent bond, while demonstrating minimal off-target reactivity and inherent cytotoxicity. Unfortunately, the chemical properties that confer high reactivity can also contribute to unwanted cellular interactions, leading to cytotoxicity. This guide will delve into the cytotoxic profiles of several key classes of thiol-reactive reagents, providing a framework for informed selection in bioconjugation strategies.
A Closer Look at Thiol-Reactive Chemistries
We will compare the following classes of thiol-reactive bioconjugation reagents:
-
Dichloromaleimides: Represented by this compound.
-
Maleimides: A widely used class, including N-ethylmaleimide.
-
Haloacetyls: Such as iodoacetamide.
-
Dibromomaleimides: A newer generation of maleimide derivatives.
-
Vinyl Sulfones: An alternative to maleimide chemistry.
The cytotoxicity of these reagents is often linked to their ability to react with nucleophilic cellular components beyond the intended target, such as glutathione (GSH) and critical cysteine residues in enzymes, leading to oxidative stress and disruption of cellular homeostasis.
Comparative Cytotoxicity: A Data-Driven Analysis
Direct, head-to-head comparisons of the cytotoxicity of these reagents under identical experimental conditions are not always available in the literature. However, by collating data from various studies, we can establish a general understanding of their relative cytotoxic potentials. The following table summarizes representative half-maximal inhibitory concentration (IC50) values for these reagents and their derivatives on the HeLa human cervical cancer cell line, a commonly used model in cytotoxicity studies.
| Reagent Class | Representative Compound | HeLa Cell IC50 (µM) | Key Cytotoxicity Mechanisms |
| Dichloromaleimides | This compound | Data not available; high acute toxicity indicated | Likely involves alkylation of critical cellular nucleophiles and induction of oxidative stress. |
| Maleimides | N-ethylmaleimide (NEM) | Enhances X-ray induced cell killing; specific IC50 alone not consistently reported | Alkylation of sulfhydryl groups, leading to enzyme inhibition and depletion of glutathione.[1] |
| Haloacetyls | Iodoacetamide | Reportedly the weakest cytotoxic action among some alkylating agents in E. coli[2]; specific IC50 on HeLa cells varies. | Irreversible alkylation of cysteine residues in proteins, leading to enzyme inactivation. |
| Dibromomaleimides | (Data on specific compounds is limited) | Generally designed for increased conjugate stability, which may reduce off-target toxicity. | Similar to maleimides but with potential for more stable adducts, potentially reducing long-term cytotoxicity from released reagent. |
| Vinyl Sulfones | (Data on specific compounds is limited) | IC50 values for some vinyl sulfone analogs on other cancer cell lines range from 0.39 to 6.74 µM.[3] | Michael addition reaction with thiols, forming a stable thioether linkage. |
Note: The IC50 values presented are for illustrative purposes and can vary significantly based on the specific derivative, cell line, and experimental conditions. The lack of a directly reported IC50 for this compound on a cancer cell line in the reviewed literature highlights a gap in publicly available data. Its high acute toxicity suggests it would likely exhibit significant cytotoxicity in cell-based assays.
Mechanistic Insights into Cytotoxicity
The cytotoxicity of these thiol-reactive reagents is intrinsically linked to their chemical reactivity. The following diagram illustrates the general mechanism of action for maleimide-based reagents, which is a primary driver of their biological effects, including cytotoxicity.
Caption: General mechanism of cytotoxicity for thiol-reactive reagents.
Maleimide derivatives, including this compound, exert their cytotoxic effects primarily through the alkylation of sulfhydryl groups on proteins and small molecules like glutathione.[4] This can lead to the inactivation of critical enzymes and the depletion of the cell's antioxidant defenses, resulting in increased reactive oxygen species (ROS) and subsequent cell death.[4] Haloacetyls like iodoacetamide also act as alkylating agents, irreversibly modifying cysteine residues.[2]
The stability of the resulting bioconjugate is a critical factor influencing off-target toxicity.[5][6] Unstable linkers can lead to premature release of the reactive agent, allowing it to interact with unintended targets and cause systemic toxicity.[5] Newer generation reagents like dibromomaleimides are designed to form more stable adducts, potentially mitigating this issue.
Experimental Protocols for Cytotoxicity Assessment
To provide a practical framework for researchers, we outline standard protocols for two key cytotoxicity assays: the MTT assay for cell viability and the Annexin V/PI assay for apoptosis detection.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the bioconjugation reagents in cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Culture cells in the presence of the test compound for the desired time.
-
Cell Harvesting: Gently harvest the cells, including any floating cells, and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Perspectives
The selection of a thiol-reactive bioconjugation reagent requires a careful balance between reactivity and cytotoxicity. While maleimides have been a workhorse in the field, their potential for off-target effects and the instability of the resulting conjugate have driven the development of alternative chemistries. Dichloromaleimides, like this compound, are highly reactive but their cytotoxic profile needs further characterization in comparative studies. Newer generation reagents such as dibromomaleimides and vinyl sulfones offer the promise of more stable bioconjugates, which may translate to a more favorable safety profile.
For drug development professionals, a thorough understanding of the cytotoxic potential of these reagents is paramount. The experimental protocols provided in this guide offer a starting point for the in-house evaluation of different linker chemistries. As the field of bioconjugation continues to evolve, the development of highly selective, stable, and minimally cytotoxic reagents will be crucial for the creation of safer and more effective targeted therapeutics.
References
Click to expand
- Comparative reactivity analysis of small-molecule thiol surrog
- D-M159 Synergistically Induces Apoptosis in HeLa Cells Through Endoplasmic Reticulum Stress and Mitochondrial Dysfunction. (n.d.).
- Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake. (2015).
- Off-target toxicity in antibody-drug conjug
- Vinyl Sulfone Analogs of Lysophosphatidylcholine Irreversibly Inhibit Autotaxin and Prevent Angiogenesis in Melanoma. (2014).
- Addressing the Challenges of Bioconjug
- Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2022).
- MedChemComm - RSC Publishing. (n.d.).
- IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.).
- Cellular changes of HeLa cells following exposure to IC50... (n.d.).
- Applications of the ROS-Responsive Thioketal Linker for the Production of Smart Nanomedicines. (2022).
- Navigating the Thiol-Reactive Landscape: A Comparative Guide to Bioconjug
- Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. (1968).
- Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities. (2022).
- IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3).... (n.d.).
- Effect of N-ethylmaleimide on the response to x rays of synchronized HeLa cells. (1976).
- Combating drug resistance in cancer cells: Cooperative effect of green tea and turmeric with chemotherapeutic drug. (n.d.).
- IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. (2021).
- IC 50 of compounds against HeLa cells | Download Table. (n.d.).
- IC50 values (mM) of the most promising compounds on different cancer cell line. (n.d.).
- Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells. (2015).
- The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line. (2023).
- The cytotoxicity of lingshuiol: a comparative study with amphidinol 2 on membrane permeabilizing activities. (2007).
- Small molecule NMD and MDM2 inhibitors synergistically trigger apoptosis in HeLa cells. (n.d.).
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2014).
- Cytotoxicity-ic50. (n.d.).
- Cytotoxicity screening of curcumin on HeLa cancer cell lines. (2019).
- cell lines ic50: Topics by Science.gov. (n.d.).
- Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated P
- An Investigation of Structure–Activity Relationships and Cell Death Mechanisms of the Marine Alkaloids Discorhabdins in Merkel Cell Carcinoma Cells. (2023).
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
- Cell cycle analysis by flow cytometry for HeLa cells tre
- Antiproliferative effects of EGFR inhibitor Cetuximab and parp inhibitor combination on non-small cell lung cancer cell line. (n.d.).
- Effects of Dichlorvos on cardiac cells: Toxicity and molecular mechanism of action. (2023).
Sources
- 1. Effect of N-ethylmaleimide on the response to x rays of synchronized HeLa cells (Journal Article) | OSTI.GOV [osti.gov]
- 2. Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinyl Sulfone Analogs of Lysophosphatidylcholine Irreversibly Inhibit Autotaxin and Prevent Angiogenesis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Comparative Guide: Benchmarking 2,3-Dichloro-N-methylmaleimide Against Next-Generation Maleimide Reagents for Stable Bioconjugation
Introduction: The Quest for Irreversible Covalent Linkages
For decades, the thiol-maleimide Michael addition has been a cornerstone of bioconjugation, prized for its rapid kinetics and high selectivity for cysteine residues under physiological conditions.[1][2] This reaction has been instrumental in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. However, the perceived stability of the resulting thiosuccinimide linkage is deceptive. The Achilles' heel of this classic chemistry is its reversibility via a retro-Michael reaction, especially in the thiol-rich environment of the cytosol, which can lead to premature payload release and off-target effects.[3][4]
This inherent instability has catalyzed the evolution of "next-generation maleimides" (NGMs), a class of reagents engineered to form more robust and permanent linkages. This guide provides an in-depth comparison of 2,3-dichloro-N-methylmaleimide, a representative dihalomaleimide, against the broader landscape of next-generation reagents, offering researchers the data and protocols needed to select the optimal tool for their application.
Pillar 1: Understanding the Core Chemistry and Its Limitations
The utility of any maleimide reagent is dictated by the fate of the thiosuccinimide adduct it forms. Two competing reactions govern the stability of this linkage in vivo: the undesirable retro-Michael reaction and a stabilizing hydrolysis.
-
Retro-Michael Reaction (Deconjugation): This pathway reverses the initial conjugation, releasing the maleimide. In a biological system, the liberated maleimide can then react with endogenous thiols like glutathione or albumin, leading to a loss of therapeutic efficacy and potential toxicity.[4][5]
-
Hydrolysis (Stabilization): The thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened maleamic acid derivative.[6][7] This ring-opened structure is no longer susceptible to the retro-Michael reaction, effectively locking the conjugate in place.[7][8]
The central goal of next-generation maleimide design is to either accelerate this stabilizing hydrolysis or to create a linkage that is inherently resistant to reversal from the outset.
Caption: Competing pathways for a maleimide-thiol conjugate in vivo.
Pillar 2: Dihalomaleimides as Disulfide Re-bridging Agents
This compound belongs to the family of dihalomaleimides, which represent a significant advancement in bioconjugation technology. Unlike traditional maleimides that react with a single cysteine, these reagents are designed to react with two proximal thiols, making them ideal for re-bridging the interchain disulfide bonds of antibodies after reduction.[9][10] This strategy offers a powerful method for creating homogenous ADCs with a defined drug-to-antibody ratio (DAR) of 4, without the need for protein engineering.[11][12]
The mechanism involves the sequential substitution of the two halogen atoms by the two cysteine thiols generated from a reduced disulfide bond. This forms a stable, three-carbon bridge that restores the covalent linkage between the antibody chains while simultaneously attaching the desired payload.
Caption: Workflow for disulfide re-bridging using a dihalomaleimide.
Pillar 3: Head-to-Head Reagent Comparison
The choice of maleimide reagent profoundly impacts the stability, homogeneity, and ultimately, the in vivo performance of a bioconjugate. Here, we benchmark this compound against other key next-generation maleimide classes.
| Reagent Class | Example | Core Mechanism | Key Advantages | Key Considerations |
| Traditional N-Alkyl Maleimide | N-ethylmaleimide (NEM) | Michael addition to form a thiosuccinimide adduct. | Fast kinetics, high thiol selectivity at pH 6.5-7.5. | Prone to retro-Michael reaction, leading to conjugate instability.[3][13] |
| N-Aryl Maleimide | N-phenylmaleimide | Adduct formation followed by rapid, electron-withdrawing group-assisted hydrolysis of the succinimide ring. | Hydrolyzed adduct is highly stable and resistant to thiol exchange.[5] | Hydrolysis must occur before significant retro-Michael reaction. |
| Dichloromaleimide | This compound | Sequential substitution of two chlorine atoms by two thiols to re-bridge a disulfide bond. | Enables site-specific conjugation to native antibodies, producing homogeneous conjugates.[10] | Reactivity is lower than dibromo- or diiodomaleimides; potential for disulfide scrambling.[9] |
| Dibromomaleimide (DBM) | N-alkyl/aryl dibromomaleimide | Sequential substitution of two bromine atoms by two thiols. | Faster reaction kinetics compared to dichloromaleimides; forms stable re-bridged conjugates.[3][9] | Highly reactive, which can sometimes lead to off-target reactions or require careful optimization. |
| Diiodomaleimide (DIM) | N-alkyl/aryl diiodomaleimide | Sequential substitution of two iodine atoms by two thiols. | Rapid reactivity with reduced hydrolysis of the maleimide itself, allowing conjugation in sterically hindered systems.[14][15] | Iodine is a better leaving group, leading to very fast but potentially less controlled reactions. |
Pillar 4: Experimental Protocols for Benchmarking
To ensure the selection of the optimal reagent, a head-to-head comparison of stability is essential. The following protocols provide a self-validating system for this purpose.
Experimental Workflow: Overview
Caption: General workflow for comparing bioconjugate linker stability.
Protocol 1: Conjugate Stability Assay in Human Plasma
This protocol assesses the stability of a bioconjugate in a physiologically relevant medium.
-
Materials and Reagents:
-
Purified bioconjugates (prepared with this compound and other benchmark reagents).
-
Human plasma (citrated).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for intact protein analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Procedure:
-
Spike each bioconjugate into separate aliquots of human plasma to a final concentration of 100 µg/mL.
-
Immediately take a T=0 time point by transferring an aliquot to a new tube and quenching the reaction by adding 3 volumes of ice-cold Mobile Phase B.
-
Incubate the remaining plasma samples at 37°C.
-
At subsequent time points (e.g., 24, 48, 72 hours), take aliquots and quench as described in step 2.[5]
-
Centrifuge the quenched samples at >14,000 x g for 10 minutes at 4°C to pellet precipitated plasma proteins.
-
Carefully collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant by LC-MS using a gradient optimized for separating the intact conjugate from any degradation or transferred products.
-
Quantify the area of the chromatographic peak corresponding to the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining relative to the T=0 sample and plot this against time to determine the stability profile and half-life.
-
Protocol 2: Stability Challenge with Glutathione (GSH)
This protocol uses a high concentration of a physiological thiol to accelerate the retro-Michael reaction, providing a rapid assessment of linker reversibility.[6]
-
Materials and Reagents:
-
Purified bioconjugates.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
L-Glutathione (reduced).
-
Reverse-phase HPLC system with a column suitable for protein analysis (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Procedure:
-
Prepare a solution of each bioconjugate at 1 mg/mL in PBS.
-
Prepare a 20 mM stock solution of L-Glutathione in PBS, adjusting the pH back to 7.4 if necessary.
-
Initiate the challenge by mixing the bioconjugate solution and the GSH solution in a 1:1 ratio (final concentrations: 0.5 mg/mL conjugate, 10 mM GSH).
-
Immediately inject a T=0 time point onto the HPLC system.
-
Incubate the reaction mixture at 37°C.
-
At desired time points (e.g., 1, 4, 8, 24 hours), inject aliquots directly onto the HPLC for analysis.
-
-
Analysis:
-
Monitor the chromatogram for the peak corresponding to the intact conjugate.
-
Calculate the percentage of the intact conjugate peak area remaining at each time point relative to T=0.
-
Plot the percentage remaining versus time to compare the stability profiles of the different linkers. A rapid decrease indicates susceptibility to thiol-mediated exchange.
-
Conclusion and Future Outlook
The selection of a maleimide reagent is a critical decision in the design of stable bioconjugates. While traditional N-alkyl maleimides offer simplicity, their inherent instability is a significant liability for in vivo applications. Dihalomaleimides, including this compound, represent a major step forward, enabling the construction of homogenous, site-specific conjugates via disulfide re-bridging. However, the field continues to evolve, with reagents like diiodomaleimides and self-hydrolyzing maleimides offering further refinements in reaction kinetics and conjugate stability.[8][14]
By employing the rigorous benchmarking protocols outlined in this guide, researchers can make data-driven decisions, ensuring the selection of a conjugation chemistry that imparts the robust stability required for the next generation of targeted therapeutics and diagnostics.
References
- Badescu, G., et al. (2014). Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry, 12(37), 7261-9. [Link]
- Morais, M., et al. (2016). Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. In: Chudasama, V., Smith, M. (eds) Antibody-Drug Conjugates. Methods in Molecular Biology, vol 1. [Link]
- UCL Business. (n.d.).
- Maruani, A., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
- Schumacher, F. F., et al. (2014). Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging. PubMed, 25100069. [Link]
- Morais, M., et al. (2016). Application of Next Generation Maleimides (NGMs)
- Northrop, B. H., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(20), 3747-3755. [Link]
- Phelps, M. E., et al. (2016). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Biomacromolecules, 17(8), 2826–2835. [Link]
- Finnegan, P. M., & Kågedal, L. (1980). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (7), 1012-1015. [Link]
- Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Northrop, B. H., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Semantic Scholar. [Link]
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Bentley, M. D., et al. (2006). Hydrolytically stable maleimide-terminated polymers.
- Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059-1062. [Link]
- Maruani, A., et al. (2018).
Sources
- 1. bachem.com [bachem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expanding the scope of Next Generation Maleimides for Antibody Conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 10. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 11. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Dichloro-N-methylmaleimide
For researchers and professionals in the fields of chemistry and drug development, the proper handling and disposal of reactive chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,3-Dichloro-N-methylmaleimide, a compound that, while valuable in synthesis, presents significant hazards if managed improperly. Our commitment is to furnish you with the essential knowledge to not only utilize our products effectively but also to handle their entire lifecycle with the utmost care and professionalism.
I. Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is imperative to comprehend the hazards associated with this compound. This understanding forms the basis for the stringent disposal protocols that follow.
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2][3]
-
Skin Sensitization: May cause an allergic skin reaction.[1][2][3]
-
Corrosive Solid: As a corrosive solid, it can cause severe damage to tissues upon contact.[1][3]
Some sources also indicate that it is toxic in contact with skin or if inhaled.[3][4][5] Given its classification as a chlorinated organic compound, it is also subject to specific environmental disposal regulations.[6][7]
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1][2] |
| Skin Corrosion | Category 1C | Danger | H314: Causes severe skin burns and eye damage[1][2][3] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction[1][2][3] |
II. The Core Principle: Disposal as Hazardous Waste
The universally accepted and regulated method for the disposal of this compound is through a licensed hazardous waste management program.[1][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[8] The following sections provide a detailed, procedural guide for its collection and disposal as hazardous waste.
III. Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[9]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Dedicated Waste Stream: Waste containing this compound should be kept in a dedicated waste container. Do not mix it with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]
-
Incompatibilities: Keep this waste separate from strong oxidizing agents.[4]
Step 3: Containerization
The choice and handling of the waste container are paramount for safe storage and transport.
-
Compatible Container: Use a container that is compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[11] If possible, use the original container.[11]
-
Container Condition: Ensure the container is in good condition, free from leaks or cracks, and has a tightly sealing cap.[11][12]
-
Headspace: Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
Step 4: Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[10][12]
-
"Hazardous Waste": The container must be clearly marked with the words "Hazardous Waste."[10][12]
-
Chemical Name: List the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[12]
-
Hazard Symbols: Affix the appropriate hazard pictograms (e.g., corrosive, exclamation mark for toxicity).
Step 5: Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[10][13]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[10][12]
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]
-
Closed Containers: Keep the waste container securely capped at all times, except when adding waste.[11][12]
Step 6: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[8][12] They will provide specific instructions and ensure that the waste is transported and disposed of in compliance with all federal, state, and local regulations.
IV. Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the appropriate PPE as described in Step 1 of the disposal protocol.
-
Contain the Spill: For solid spills, carefully sweep up the material, avoiding the generation of dust.[1] For small spills on a surface, you can dampen the material with a suitable solvent like ethanol to minimize dust before wiping with absorbent pads.[14]
-
Collect and Containerize: Place all contaminated materials (absorbent pads, contaminated PPE, etc.) into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of as Hazardous Waste: The container with the spill cleanup materials must be labeled and disposed of as hazardous waste.[14]
V. Chemical Inactivation: A Word of Caution
While the maleimide functional group is known to react with thiols, attempting to chemically inactivate this compound as a primary disposal method is not recommended without a validated and approved protocol from your EHS department.[15][16][17] The reaction itself may produce hazardous byproducts, and incomplete reactions can still leave a hazardous mixture. The most reliable and compliant method of disposal is through your institution's hazardous waste program.
VI. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
VII. Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to the detailed procedures outlined in this guide, you ensure the safety of yourself and your colleagues, maintain compliance with regulatory standards, and protect the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
- Hazardous Waste Disposal Procedures.
- Tunable degradation of maleimide-thiol adducts in reducing environments.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available online
- Hazardous Waste Disposal Guide.
- Safety Data Sheet - N-Methylmaleimide. Sigma-Aldrich. Available online
- Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Available online
- Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management. Available online
- Chemical Waste Management Reference Guide.
- Safety Data Sheet - N-Methylmaleimide. Aldrich. Available online
- Safety Data Sheet - N-Methylmaleimide. Thermo Fisher Scientific. Available online
- Managing and Disposing of Household Hazardous Waste.
- Appendix III-A List of Halogenated Organic Compounds Regulated Under 66268.32: California Listed Compounds.
- Material Safety Data Sheet - N-Methylmaleimide. ScienceLab.com. Available online
- Safety Data Sheet - Chlormethine hydrochloride. Sigma-Aldrich. Available online
- Maleimide Reaction Chemistry.
- Safety Data Sheet - N-Methylmaleimide. Fisher Scientific. Available online
- Safety Data Sheet - N-Methylmaleimide. TCI Chemicals. Available online
- Hazardous Waste Listings. U.S. Environmental Protection Agency. Available online
- D-amino acid oxidase. IV. Inactivation by maleimides. PubMed. Available online
- Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. U.S. Environmental Protection Agency. Available online
- Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. Available online
- Maleimide. Wikipedia. Available online
- Safety Data Sheet - N-Methylmaleimide. Fisher Scientific. Available online
- EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine. Available online
- N-Methylmaleimide. PubChem, National Institutes of Health. Available online
- Essential Guide to the Proper Disposal of 4-Butyl-2,3-dichloroaniline. Benchchem. Available online
- Chemical Waste Management Guide. Southern Illinois University. Available online
Sources
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. N-Methylmaleimide | C5H5NO2 | CID 70261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dichloro-N-methylmaleimide
This guide provides an essential operational framework for the safe handling and disposal of 2,3-Dichloro-N-methylmaleimide. As researchers and drug development professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a safe and secure laboratory environment. The following protocols are designed not as a rigid checklist, but as a self-validating system of safety, grounded in the specific chemical properties and associated hazards of this compound. Understanding the causality behind each recommendation is critical to fostering a proactive safety culture.
Foundational Hazard Assessment: Understanding the "Why"
This compound is a corrosive solid that presents multiple significant health risks.[1] A thorough understanding of these hazards, as outlined in its Safety Data Sheet (SDS), is the cornerstone of effective PPE selection and safe handling. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
The compound is classified with the following hazards:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Corrosivity: It causes severe skin burns and serious eye damage.[3][4] This is a critical consideration, as contact can lead to permanent tissue damage.[1][5]
-
Sensitization: It may cause an allergic skin reaction, meaning that repeated exposure can lead to an exaggerated immune response.[2][3][4]
These hazards dictate a stringent approach to personal protection, aimed at creating an absolute barrier between the researcher and the chemical.
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | Potential Consequences |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if the substance enters the body through swallowing, skin contact, or breathing.[2] | Systemic toxic effects, illness.[1] |
| Skin Corrosion (Category 1C) | Causes severe burns upon contact with skin.[2] | Blistering, permanent scarring, and deep tissue damage.[1] |
| Serious Eye Damage (Category 1) | Poses a high risk of irreversible damage to the eyes.[2] | Corneal damage, chemical conjunctivitis, potential blindness.[1] |
| Skin Sensitization (Category 1) | May provoke an allergic reaction after skin contact.[2] | Rash, itching, swelling, and dermatitis upon subsequent exposures.[5] |
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is not a matter of preference but a scientifically mandated necessity based on the hazard assessment. Each component of your protective ensemble serves a specific purpose. All handling of this compound solid or its solutions must be performed within a certified chemical fume hood.[4][5]
Table 2: PPE Selection and Rationale for this compound
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Double-gloving: Inner nitrile gloves, outer neoprene or butyl rubber gloves.[6][7] | The compound's corrosivity necessitates robust chemical resistance. Nitrile provides dexterity and splash protection, while the outer neoprene/butyl layer offers extended protection against chemical permeation during prolonged handling or larger spills. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[7][8][9] | Because the compound can cause severe and permanent eye damage[2], safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield is mandatory to protect the entire face from splashes when handling solutions or weighing the solid.[6] |
| Body Protection | A chemical-resistant lab coat (e.g., Tyvek or similar material) over personal clothing.[8][10] | Standard cotton lab coats are not impervious to corrosive chemicals. A non-permeable, disposable coat prevents skin contact from spills and splashes.[7] Ensure cuffs are tucked into the outer gloves. |
| Respiratory Protection | An N95-rated respirator or higher, as a minimum.[6] | The solid can form fine dust particles that are harmful if inhaled.[2] An N95 respirator provides protection against airborne particulates. For procedures with a high likelihood of aerosol generation, a full-face respirator with appropriate cartridges may be necessary.[10] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[6][8] | Protects feet from spills that may occur. Personal footwear like sandals or absorbent cloth shoes are strictly prohibited in the laboratory. |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol ensures that safety checks and procedures are integrated into every stage of the experimental workflow.
Preparation and PPE Donning
-
Designate Work Area: Clearly demarcate the area within the chemical fume hood where all handling will occur.
-
Assemble Materials: Before donning PPE, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are inside the fume hood.
-
Inspect PPE: Check all PPE for integrity. Ensure there are no cracks in the face shield, tears in the lab coat, or visible defects in the gloves.
-
Don PPE: Put on PPE in the following order: lab coat, inner nitrile gloves, safety goggles, respirator, face shield, and finally, outer neoprene/butyl gloves. Ensure the outer gloves are pulled over the cuffs of the lab coat.
Handling and Experimental Use (Inside Chemical Fume Hood)
-
Weighing the Solid: Carefully weigh the solid compound. Avoid creating dust by using gentle motions. If any dust is generated, allow it to settle within the closed fume hood before proceeding. Do not breathe dust or mist.[2][3]
-
Making Solutions: Slowly add the solid to the solvent to avoid splashing. Keep containers closed when not in use.[1]
-
Performing Reactions: Conduct all experimental steps within the fume hood. Ensure the sash is kept at the lowest practical height.
-
Immediate Spill Cleanup: Should a small spill occur, immediately clean it up using a compatible absorbent material. All spill cleanup materials must be treated as hazardous waste.[11]
Doffing PPE and Decontamination
-
Initial Decontamination: While still wearing your full PPE, decontaminate any reusable equipment that has come into contact with the chemical.
-
Doffing Sequence: Remove PPE in a manner that avoids cross-contamination. The general order is:
-
Remove outer gloves first, peeling them off without touching the exterior. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and lab coat.
-
Remove safety goggles.
-
Remove inner gloves and dispose of them.
-
Remove your respirator as you exit the immediate work area.
-
-
Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after completing the work and removing all PPE.[2][3]
Safe Handling Workflow Diagram
The following diagram illustrates the critical steps and decision points in the safe handling workflow.
Caption: Workflow for handling this compound.
Waste Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling process. All waste generated from handling this compound is considered hazardous waste.
Waste Segregation
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unreacted solid chemical. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: All solutions containing this compound must be collected in a compatible, sealed, and labeled hazardous waste container. Never mix incompatible wastes.[12]
-
Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.
Container Management
-
Labeling: All waste containers must be labeled with the words "HAZARDOUS WASTE" and a full list of the chemical constituents, including this compound.[11]
-
Storage: Keep waste containers tightly sealed at all times, except when adding waste.[11] Store them in a designated satellite accumulation area away from incompatible materials.[12]
-
Disposal Request: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste.[11][13] Follow all institutional and local regulations.[2]
Decontamination of Glassware
-
Initial Rinse: The first rinse of any glassware that contained the chemical must be collected and disposed of as hazardous liquid waste.[12]
-
Subsequent Cleaning: After the initial hazardous rinse, glassware can typically be cleaned using standard laboratory procedures.
Emergency Procedures: Immediate Response
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[2][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][4]
By adhering to these scientifically grounded protocols, you actively contribute to a safer research environment for yourself and your colleagues.
References
- Safety D
- SAFETY DATA SHEET. (2008, February 15). Thermo Fisher Scientific. URL
- Material Safety D
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. URL
- SAFETY DATA SHEET. (2023, March 5). TCI Chemicals. URL
- SAFETY DATA SHEET. (n.d.). Fisher Scientific. URL
- SAFETY DATA SHEET. (2025, November 20). Sigma-Aldrich. URL
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. URL
- Personal Protective Equipment. (n.d.). Environmental Health & Safety Services. URL
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). URL
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering. URL
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. URL
- Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US. URL
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. URL
- EHS Program Manual 5.2 - Waste Disposal Procedure. (n.d.). URL
Sources
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.ca [fishersci.ca]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
